molecular formula C11H16N2O6 B1530409 N3-Methyl-2'-O-methyluridine CAS No. 7103-27-7

N3-Methyl-2'-O-methyluridine

Cat. No.: B1530409
CAS No.: 7103-27-7
M. Wt: 272.25 g/mol
InChI Key: OTFGHFBGGZEXEU-PEBGCTIMSA-N
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Description

N3-Methyl-2'-O-methyluridine is a useful research compound. Its molecular formula is C11H16N2O6 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c1-12-7(15)3-4-13(11(12)17)10-9(18-2)8(16)6(5-14)19-10/h3-4,6,8-10,14,16H,5H2,1-2H3/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFGHFBGGZEXEU-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N3-Methyl-2'-O-methyluridine: A Technical Guide to its Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of N3-Methyl-2'-O-methyluridine, a modified ribonucleoside with significant potential in nucleic acid-based therapeutics and research. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical structure, synthesis, and functional implications.

Introduction: The Significance of Modified Nucleosides

The landscape of nucleic acid research and therapeutics is increasingly reliant on the strategic incorporation of modified nucleosides. These modifications, ranging from simple methylations to more complex conjugations, are pivotal in enhancing the stability, efficacy, and specificity of oligonucleotides. This compound is a prime example of a doubly modified uridine molecule, engineered to confer specific desirable properties. This guide will dissect the chemical architecture of this compound and explore its relevance in modern molecular applications.

Unveiling the Chemical Structure of this compound

This compound is a derivative of the natural ribonucleoside, uridine. Its structure is characterized by two key modifications:

  • A methyl group at the N3 position of the uracil base: The uracil base, a pyrimidine, is methylated at the nitrogen atom in the third position of the ring.

  • A methyl group at the 2'-hydroxyl (2'-OH) group of the ribose sugar: The hydroxyl group on the second carbon of the ribose moiety is replaced by a methoxy group.

These modifications are covalently attached to the core uridine scaffold, which consists of a uracil base linked to a ribose sugar via a β-N1-glycosidic bond.

The systematic IUPAC name for this compound is 1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione.

Below is a two-dimensional representation of the chemical structure of this compound:

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through a multi-step process that involves the separate or sequential introduction of the two methyl groups onto the uridine scaffold. A common strategy involves the preparation of N3-methyluridine and 2'-O-methyluridine intermediates.

Recent advancements have focused on the synthesis of 2'-O-alkyl/2'-fluoro-N3-methyluridine phosphoramidites, which are the building blocks for incorporating these modified nucleosides into oligonucleotides using automated solid-phase synthesis.[1] The synthesis of the 2'-O-methyl-N3-methyluridine phosphoramidite would logically follow a similar pathway, starting from commercially available uridine.[1]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C11H16N2O6Inferred
Molecular Weight 272.26 g/mol Inferred
CAS Number Not directly availableN/A

The introduction of the N3-methyl group can disrupt Watson-Crick base pairing, leading to a decrease in the thermal stability of nucleic acid duplexes.[2] Conversely, the 2'-O-methyl modification generally increases the thermal stability of duplexes and provides significant resistance to nuclease degradation.[2] The combination of these two modifications in this compound results in a unique set of properties that can be exploited in various applications.

Experimental Protocols and Characterization

The successful synthesis and purification of this compound and its incorporation into oligonucleotides require rigorous characterization.

Synthesis of this compound Phosphoramidite

The synthesis of the corresponding phosphoramidite is a critical step for its use in oligonucleotide synthesis. A plausible synthetic workflow is outlined below:

synthesis_workflow Figure 2. Synthetic Workflow for Phosphoramidite Uridine Uridine Tritylation 5'-O-DMT Protection Uridine->Tritylation N3_Methylation N3-Methylation Tritylation->N3_Methylation O2_Methylation 2'-O-Methylation N3_Methylation->O2_Methylation Detritylation 5'-O-DMT Deprotection O2_Methylation->Detritylation Phosphitylation Phosphitylation Detritylation->Phosphitylation Final_Product This compound Phosphoramidite Phosphitylation->Final_Product

Step-by-Step Methodology:

  • 5'-O-Protection: The 5'-hydroxyl group of uridine is protected with a dimethoxytrityl (DMT) group.

  • N3-Methylation: The N3 position of the uracil base is methylated.

  • 2'-O-Methylation: The 2'-hydroxyl group of the ribose is methylated.

  • 5'-O-Deprotection: The DMT group is removed from the 5'-hydroxyl group.

  • Phosphitylation: The 5'-hydroxyl group is reacted with a phosphitylating agent to yield the final phosphoramidite.

Characterization Techniques

A battery of analytical techniques is employed to confirm the identity and purity of the synthesized compound and the modified oligonucleotides.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure and the positions of the methyl groups.
Mass Spectrometry (MS) To determine the molecular weight and confirm the identity of the compound.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized nucleoside and the resulting oligonucleotides.
Thermal Denaturation (Tm) Analysis To evaluate the effect of the modification on the stability of nucleic acid duplexes.
Nuclease Stability Assays To determine the resistance of modified oligonucleotides to enzymatic degradation.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of nucleic acid research and therapeutics.

Enhancing Nuclease Resistance

The 2'-O-methyl group is well-known to confer significant resistance to degradation by nucleases.[2] This is a critical feature for in vivo applications of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, as it prolongs their half-life in biological fluids.

Modulating Duplex Stability for Improved RNAi Activity

While the 2'-O-methyl group enhances duplex stability, the N3-methyl group has a destabilizing effect.[2] This "thermodynamic asymmetry" can be strategically employed in RNA interference (RNAi) applications. For instance, incorporating this compound into the passenger strand of an siRNA can facilitate its removal, thereby promoting the loading of the guide strand into the RNA-induced silencing complex (RISC) and enhancing gene silencing activity. A recent study has demonstrated that 2′-O-Alkyl-N3-Methyluridine functionalization of the passenger strand can indeed improve RNAi activity.

Probing RNA Structure and Function

As a modified nucleoside, this compound can be used as a probe to study RNA structure and function. The introduction of this modification at specific sites can help elucidate the role of base pairing and ribose conformation in RNA-protein interactions and catalytic activity.

Conclusion

This compound represents a sophisticated modification with a dual impact on the properties of nucleic acids. The combination of enhanced nuclease resistance from the 2'-O-methyl group and the duplex-destabilizing effect of the N3-methyl group offers a unique tool for the rational design of therapeutic oligonucleotides and for fundamental studies of RNA biology. As our understanding of the nuanced effects of nucleoside modifications continues to grow, compounds like this compound will undoubtedly play an increasingly important role in advancing the field of nucleic acid science.

References

  • Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols. URL: [Link]

  • N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Bioorganic & Medicinal Chemistry. URL: [Link]

  • 2'-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Omega. URL: [Link]

  • N3-Methyluridine | C10H14N2O6 - PubChem. National Center for Biotechnology Information. URL: [Link]

  • Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology. URL: [Link]

Sources

An In-Depth Technical Guide to N3-Methyl-2'-O-methyluridine: Synthesis, Properties, and Applications in RNA Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of nucleic acid therapeutics, the strategic chemical modification of nucleosides is paramount to unlocking their full therapeutic potential. These modifications are instrumental in enhancing the stability, efficacy, and safety profiles of RNA-based drugs, including small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). Among the diverse array of modifications, the dual alteration of both the nucleobase and the sugar moiety offers a powerful strategy for fine-tuning the properties of oligonucleotides. This guide provides a comprehensive technical overview of N3-Methyl-2'-O-methyluridine (m³U(m)), a doubly modified uridine analog, detailing its chemical and physical properties, synthesis, and its burgeoning role in the development of next-generation RNA therapeutics.

Core Properties of this compound

This compound, systematically named 1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione, is a synthetic nucleoside analog characterized by methylation at both the N3 position of the uracil base and the 2'-hydroxyl group of the ribose sugar.

Chemical and Physical Data
PropertyValueSource
CAS Number 7103-27-7[1][2]
Molecular Formula C₁₁H₁₆N₂O₆[3]
Molecular Weight 272.25 g/mol [3]
Monoisotopic Mass 272.1008 Da[3]
Appearance White to off-white solid (predicted)
Solubility Soluble in polar organic solvents such as DMSO and DMF.

Synthesis of this compound and its Phosphoramidite

The synthesis of this compound and its subsequent conversion to the phosphoramidite form, suitable for oligonucleotide synthesis, is a multi-step process that requires careful control of protecting group chemistry. The general strategy involves the sequential methylation of the uracil base and the ribose sugar, followed by phosphitylation.

Synthetic Pathway Overview

The synthesis of 2'-O-alkyl-N3-methyluridine phosphoramidites generally starts from commercially available uridine.[4] A key intermediate is a tritylated N3-methyluridine, which then undergoes 2'-O-alkylation, in this case, methylation, followed by phosphitylation to yield the desired phosphoramidite monomer.[4] This monomer is then ready for incorporation into DNA and RNA oligonucleotides using conventional solid-phase synthesis.[4]

Synthesis_Pathway Uridine Uridine Protected_Uridine Protected Uridine (e.g., 5'-DMT, 3',5'-TIPS) Uridine->Protected_Uridine Protection N3_Methyl_Uridine N3-Methyluridine Derivative Protected_Uridine->N3_Methyl_Uridine N3-Methylation 2_O_Methyl_N3_Methyl_Uridine This compound Derivative N3_Methyl_Uridine->2_O_Methyl_N3_Methyl_Uridine 2'-O-Methylation Phosphoramidite This compound Phosphoramidite 2_O_Methyl_N3_Methyl_Uridine->Phosphoramidite Phosphitylation Oligonucleotide Modified Oligonucleotide Phosphoramidite->Oligonucleotide Solid-Phase Synthesis

Caption: General synthetic pathway for this compound phosphoramidite.

Detailed Experimental Protocol: Synthesis of 2'-O-alkyl-N3-methyluridine Analogs and their Phosphoramidites

This protocol is adapted from the synthesis of 2'-O-alkyl-N3-methyluridine analogs and can be specifically tailored for the 2'-O-methyl derivative.

Basic Protocol 1: Synthesis of 2'-O-alkyl-N3-methyluridine Analogs and their Corresponding Phosphoramidites [4]

  • Protection of Uridine: Commercially available uridine is first protected at the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and at the 3'- and 5'-hydroxyl groups with silyl protecting groups (e.g., TBDMS) to ensure regioselective methylation.

  • N3-Methylation: The protected uridine is then subjected to methylation at the N3 position of the uracil base, typically using a methylating agent like methyl iodide in the presence of a base.

  • Selective Deprotection: The 2'-hydroxyl protecting group is selectively removed to allow for the subsequent methylation step.

  • 2'-O-Methylation: The free 2'-hydroxyl group is then methylated. This step is crucial and various methylating agents and conditions can be employed to achieve high yields.

  • Deprotection and Reprotection: The remaining protecting groups are manipulated to prepare the molecule for phosphitylation.

  • Phosphitylation: The final step involves the reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite monomer.

Alternate Protocol 1: Synthesis of 2'-O-TBDMS-N3-methyluridine and its phosphoramidite [4]

This protocol provides an alternative route with different protecting group strategies that may be advantageous depending on the specific laboratory setup and available reagents.

Basic Protocol 2: Solid-phase synthesis of N3-methyluridine-modified DNA and RNA oligonucleotides [4]

The synthesized this compound phosphoramidite is then incorporated into oligonucleotides using an automated DNA/RNA synthesizer following standard phosphoramidite chemistry protocols.[1][4] This involves a cycle of detritylation, coupling, capping, and oxidation.

Impact on RNA Properties and Therapeutic Applications

The dual modification of this compound imparts unique and advantageous properties to RNA oligonucleotides, making it a valuable tool in the development of RNA-based therapeutics.

Enhanced Nuclease Resistance and Stability

A primary challenge in the therapeutic use of RNA is its susceptibility to degradation by cellular nucleases. Chemical modifications are essential to enhance their stability and prolong their therapeutic effect. The 2'-O-methyl modification is well-established to significantly increase nuclease resistance.[5][6] The addition of a methyl group at the N3 position of uridine can also contribute to increased stability.[7] The combination of these two modifications in this compound is expected to provide superior resistance to both endo- and exonucleases, leading to an extended half-life of the therapeutic oligonucleotide in biological systems.[8][9]

Modulation of Duplex Stability and Specificity

The incorporation of modified nucleosides can influence the thermal stability (Tm) of RNA duplexes. While 2'-O-methyl modifications generally increase duplex stability, the N3-methylation of uridine can be destabilizing due to the disruption of Watson-Crick hydrogen bonding.[8][10] This "thermodynamic asymmetry" can be strategically employed in siRNA design.[9] By incorporating destabilizing modifications like N3-methyluridine in the passenger strand, the loading of the guide strand into the RNA-induced silencing complex (RISC) can be enhanced, potentially leading to improved gene silencing activity.[9]

siRNA_Mechanism siRNA siRNA Duplex (with m³U(m) in passenger strand) RISC_loading RISC Loading siRNA->RISC_loading RISC_active Active RISC (Guide Strand Loaded) RISC_loading->RISC_active mRNA Target mRNA RISC_active->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: Role of modified siRNA in gene silencing.

Applications in siRNA Therapeutics

The unique properties of this compound make it a promising candidate for incorporation into siRNA duplexes. Studies on the closely related 2'-OMe-m³U have shown that its incorporation at the 3'-overhang and cleavage site of the passenger strand can lead to improved gene silencing activity.[9] This is attributed to the enhanced RISC loading of the guide strand due to the destabilizing effect of the N3-methylation on the passenger strand.[9]

Furthermore, the increased nuclease resistance conferred by the dual methylation can protect the siRNA from degradation, leading to a more sustained therapeutic effect. The strategic placement of such modifications can also help to minimize off-target effects, a critical consideration in the development of safe and effective RNAi therapeutics.[11][12][13]

Potential in Antisense Oligonucleotides

In addition to siRNA, this compound could also find applications in the design of antisense oligonucleotides. The enhanced stability and predictable modulation of binding affinity make it a valuable building block for ASOs that function through RNase H-independent mechanisms, such as steric blocking of translation or modulation of splicing.[6][14][15]

Analytical Characterization

The identity and purity of this compound and oligonucleotides containing this modification are confirmed using a combination of analytical techniques.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized nucleoside and the final oligonucleotide. The predicted monoisotopic mass of this compound is 272.1008 Da.[3]

Predicted Collision Cross Section (CCS) values (Ų)

Adductm/zPredicted CCS (Ų)
[M+H]⁺273.1086152.6
[M+Na]⁺295.0905162.8
[M-H]⁻271.0929154.9

Data for the closely related N3-methyluridine is available for comparison.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conclusion

This compound represents a sophisticated and strategically designed modified nucleoside with significant potential in the field of RNA therapeutics. Its dual methylation offers a unique combination of enhanced stability and tunable hybridization properties. This makes it a valuable tool for researchers and drug developers seeking to optimize the performance of siRNAs and ASOs. As our understanding of the intricate relationship between chemical modifications and the biological activity of nucleic acids continues to grow, compounds like this compound will undoubtedly play a crucial role in the design of the next generation of safe and effective RNA-based medicines.

References

  • Clearsynth. This compound. CS-O-62812.
  • Biosynth. N3-Methyluridine | 2140-69-4 | NM06185.
  • Sahoo, A., et al. (2024). N3-Methyluridine and 2′-O-Alkyl/2′-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Bioorganic & Medicinal Chemistry, 100, 117616.
  • MedChemExpress. This compound. HY-139497.
  • TRC. 3,2'-O-Dimethyluridine. D463375.
  • Modomics. 3,2'-O-dimethyluridine (m3Um).
  • IDT.
  • Ui-Tei, K., et al. (2020). The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects. International Journal of Molecular Sciences, 21(18), 6785.
  • Crooke, S. T., et al. (2019). Antisense oligonucleotides: A primer.
  • Sahoo, A., & Gore, K. R. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols, 4(10), e70039.
  • CureFFI.org. Antisense part III: chemistries. (2018).
  • Horizon Discovery. Off-target effects: disturbing the silence of RNA interference (RNAi).
  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters.
  • PubChem. 3-Methyluridine. CID 99592.
  • Wagner, D., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965–5971.
  • PubChem. N3-Methyluridine. CID 316991.
  • BenchChem. 2'-O-MOE-5MeU-3'-phosphoramidite. B1245037.
  • Kraynack, B. A., & Rockwell, P. (2005). Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity. RNA, 11(2), 168-175.
  • ChemicalBook. This compound | 7103-27-7.
  • Dharmacon. ON-TARGETplus siRNA Reagents - Reduce off-targets and increase specificity.
  • BOC Sciences. Phosphoramidite Chemistry for DNA and RNA Synthesis.
  • Piekarska, I., et al. (2006). Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. Biochemistry, 45(31), 9497–9505.
  • Sahoo, A., et al. (2024). O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry. Bioorganic & Medicinal Chemistry, 100, 117616.
  • Nainytė, M., et al. (2019). Synthesis of an acp3U phosphoramidite and incorporation of the hypermodified base into RNA.
  • Lee, J., & Lee, J. (2023). Drug Discovery Perspectives of Antisense Oligonucleotides. Journal of Medicinal Chemistry.
  • PubChemLite. N3-methyluridine (C10H14N2O6).
  • SpectraBase. N-3-Methyluridine - Optional[13C NMR].
  • PubChem. 2'-O-Methyluridine. CID 102212.
  • Chemie Brunschwig AG. Guidebook for the Synthesis of Oligonucleotides.
  • Grokipedia. 3-Methyluridine.
  • polymer-books.com. N3-Methyl-2-O-methyluridine [7103-27-7].
  • Mao, S., et al. (2021). Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. Journal of the American Chemical Society, 143(1), 319-328.
  • Mathivanan, J., et al. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 84(1), e307.
  • Sahoo, A., et al. (2023). Synthesis and Structural Analysis of N‐Methyluridine and 2'‐Alkoxy/Fluoro‐N‐Methyluridine Nucleosides by Using NMR Spectroscopy, X‐Ray Crystallography, and Computational Methods. ChemistrySelect, 8(23), e202301039.
  • Human Metabolome Database. 5-Methyluridine(1463-10-1) 1H NMR spectrum.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • MedChemExpress (MCE). This compound.
  • U.S. Patent No. 5,962,675. (1999). Chemical syntheses of 2'-O-methoxy purine nucleosides.
  • Chui, H. M., & Chow, C. S. (2007). Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. The Journal of Organic Chemistry, 72(19), 7168–7176.
  • Sharma, G., et al. (2023). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry, 88(17), 11849-11867.
  • Gulevich, A. V., & Gulevich, A. A. (2021). Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy.

Sources

Topic: N3-Methyl-2'-O-methyluridine (m3U): A Subtle Modification with Profound Impact on RNA Function

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The epitranscriptome, the collection of chemical modifications adorning RNA molecules, adds a critical layer of regulatory complexity to gene expression. Among these dozens of modifications, N3-methyl-2'-O-methyluridine (m3U) emerges as a unique and functionally significant mark. Its dual modification status—methylation on both the base (N3 position) and the sugar (2'-O position)—confers distinct physicochemical properties that profoundly influence RNA structure, stability, and interaction with the cellular machinery. This guide provides a deep technical dive into the core mechanism of action of m3U, detailing its biochemical impact, the enzymatic pathways governing its deposition, and its functional consequences in key RNA species. We further outline state-of-the-art methodologies for its detection and characterization, offering a robust framework for researchers investigating this critical RNA modification.

The Unique Chemical Architecture of m3U

To understand the mechanism of action of this compound, it is essential to first appreciate its distinct chemical structure. Unlike canonical uridine, m3U possesses two key alterations:

  • N3-methylation of the Uracil Base: A methyl group is added to the nitrogen at position 3 of the uracil ring. This position is critically involved in the Watson-Crick base pairing with adenine.

  • 2'-O-methylation of the Ribose Sugar: A methyl group is attached to the hydroxyl group at the 2' position of the ribose sugar. This modification is common in RNA and is known to influence the sugar pucker conformation and protect against nuclease degradation.

This dual modification creates a chemically stable and sterically distinct nucleotide that disrupts canonical RNA interactions while promoting novel ones.

Core Mechanism of Action: Disruption and Recognition

The primary mechanism of action of m3U is rooted in steric hindrance and the alteration of hydrogen bonding capabilities. The methyl group at the N3 position physically obstructs the Watson-Crick face of the uracil base, preventing it from forming a standard base pair with adenosine. This has immediate and significant consequences for RNA function.

Impact on RNA Structure and Translation

The presence of m3U within a coding sequence can act as a significant roadblock for the translational machinery. When the ribosome encounters an m3U modification in an mRNA molecule, the N3-methyl group's interference with codon-anticodon pairing can lead to ribosomal stalling or frameshifting events. This disruption is not merely a passive blockade; it is a precise mechanistic checkpoint.

The 2'-O-methyl group further contributes to this effect by stabilizing the C3'-endo sugar pucker conformation, which favors an A-form helix typical of RNA. While this generally enhances the thermal stability of an RNA duplex, in the context of m3U, it locks the nucleotide into a conformation where the N3-methyl group is prominently displayed, exacerbating its disruptive potential during processes that require base-pair remodeling, such as translation elongation.

Below is a diagram illustrating the core principle of m3U's disruptive action.

cluster_0 Canonical U-A Base Pairing cluster_1 m3U Mechanistic Clash cluster_2 Functional Consequence U Uridine (U) A Adenosine (A) U->A Watson-Crick H-bonds (N3-H•••N1) (C2=O•••H-N6) m3U m3U A2 Adenosine (A) CH3 N3-Methyl Group m3U->CH3 Ribosome Translating Ribosome CH3->A2 Steric Hindrance Blocks H-bonding mRNA mRNA transcript Ribosome->mRNA Translates Stall Ribosome Stalling / Frameshifting mRNA->Stall m3U Encountered

Caption: Mechanism of m3U-induced translational disruption.

Biogenesis and Regulation: The FTSJ1 'Writer' Enzyme

In humans, the primary enzyme responsible for installing the m3U modification is FTSJ1 , an RNA methyltransferase. FTSJ1 is a dual-function enzyme, catalyzing both the N3-methylation of uridine and the 2'-O-methylation of the same nucleotide, although the precise order and interdependence of these events are areas of active investigation.

Mutations in the FTSJ1 gene are linked to non-syndromic X-linked intellectual disability, highlighting the critical role of m3U in proper neurological function. FTSJ1-mediated modification is particularly prominent in transfer RNA (tRNA), specifically at position 32 in the anticodon loop of certain tRNAs like tRNAPhe and tRNATrp. This specific placement is crucial for maintaining the structural integrity of the anticodon loop and ensuring accurate codon recognition and translational fidelity. A deficiency in m3U at this position can lead to tRNA instability and subsequent defects in protein synthesis.

Functional Consequences Across RNA Species

While best characterized in tRNA, m3U modifications are being discovered in other RNA types, suggesting broader functional roles.

RNA TypePosition of m3UDocumented Functional Role
tRNA Position 32 (Anticodon Loop)Stabilizes anticodon loop structure, ensures translational fidelity and efficiency, prevents frameshifting.
mRNA Coding & Non-coding regionsCan induce ribosome stalling, potentially modulating protein expression levels or serving as a quality control checkpoint.
rRNA (Hypothesized)May influence ribosome biogenesis and the catalytic activity of the peptidyl transferase center.

This table summarizes the known and hypothesized roles of m3U. The field is rapidly evolving, with new functions likely to be uncovered.

Methodologies for the Detection and Analysis of m3U

Studying m3U requires specialized techniques capable of detecting this specific modification against a background of canonical bases. The N3-methyl group's ability to block reverse transcription under specific chemical treatments forms the basis of several powerful mapping methods.

Experimental Workflow: m3U-seq via Chemical Derivatization and Sequencing

One robust method for transcriptome-wide mapping of m3U is based on chemical treatment that induces misincorporation or truncation at m3U sites during reverse transcription (RT). A common approach involves demethylation followed by targeted chemical modification.

Protocol: High-Throughput m3U Mapping

  • RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., mRNA, tRNA) from the biological sample of interest. Ensure high purity and integrity (RIN > 8.0).

  • RNA Fragmentation: Fragment RNA to an appropriate size for library preparation (e.g., 100-200 nt) using enzymatic or chemical methods.

  • Chemical Treatment (Key Step):

    • Treat the RNA sample with a demethylating agent under controlled conditions. This step is crucial for creating a reactive site.

    • Follow with a chemical modification agent (e.g., an amine-containing compound) that specifically adducts the now-accessible N3 position of the former m3U.

  • Reverse Transcription: Perform reverse transcription. The bulky chemical adduct at the m3U site will cause the reverse transcriptase to stall or misincorporate a different nucleotide, creating a specific "signature" in the resulting cDNA.

  • Library Preparation: Prepare a sequencing library from the cDNA. This involves ligation of adapters specific to the sequencing platform (e.g., Illumina).

  • Next-Generation Sequencing (NGS): Sequence the prepared library to generate high-throughput sequencing data.

  • Bioinformatic Analysis:

    • Align reads to the reference transcriptome.

    • Identify sites of high RT termination or specific nucleotide misincorporations that correspond to the signature of the chemical treatment at m3U sites.

    • Use specialized software to call m3U peaks with high confidence, often comparing against a non-treated control library.

The following diagram illustrates this experimental workflow.

cluster_workflow m3U-Seq Experimental Workflow RNA 1. Isolate & Fragment RNA Treat 2. Chemical Treatment RNA->Treat Demethylation & Adduct Formation RT 3. Reverse Transcription Treat->RT Stall/Misincorporation at m3U site Lib 4. Library Prep & Sequencing RT->Lib cDNA to Library Analysis 5. Bioinformatic Analysis Lib->Analysis Sequence Reads

Caption: High-level workflow for sequencing-based m3U mapping.

Conclusion and Future Outlook

This compound represents a fascinating example of how subtle chemical changes to RNA can enact powerful regulatory control. Its primary mechanism—disrupting Watson-Crick geometry to impede molecular processes like translation—positions it as a critical regulator of protein synthesis and RNA quality control. The discovery of its dedicated "writer" enzyme, FTSJ1, and the link to human disease underscore its biological importance.

Future research will undoubtedly focus on identifying potential "eraser" and "reader" proteins for m3U, which would complete the regulatory circuit for this modification. Furthermore, applying advanced single-molecule and quantitative mass spectrometry techniques will be pivotal in understanding the stoichiometry and dynamic regulation of m3U across different cellular states and its potential as a biomarker or therapeutic target in diseases like cancer and neurological disorders.

References

  • MIM Entry - # 300590 - MENTAL RETARDATION, X-LINKED 9; MRX9. Online Mendelian Inheritance in Man (OMIM). [Link]

  • Nagayoshi, Y., et al. FTSJ1 mutations in non-syndromic X-linked intellectual disability and functional analysis of the FTSJ1-p.F195S mutation. Journal of Human Genetics. [Link]

  • Wu, J., et al. FTSJ1-mediated this compound modification in mRNA is a new mechanism to regulate protein expression. bioRxiv. [Link]

A Technical Guide to the Function of N3-Methylated Nucleosides in Gene Expression

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N3-methylation of nucleosides, occurring on the N3 position of purines (N3-methyladenine, 3-mA) and pyrimidines (N3-methylcytidine, m3C), represents a critical layer of nucleic acid regulation with profound implications for gene expression. Historically viewed primarily through the lens of DNA damage, the field has evolved to recognize N3-methylation, particularly on RNA, as a dynamic epitranscriptomic regulator. This guide provides a comprehensive technical overview of the molecular mechanisms, biological functions, and analytical methodologies associated with N3-methylated nucleosides. We will explore the dichotomy of N3-methylation as both a cytotoxic DNA lesion requiring intricate repair pathways and a functional RNA modification that modulates translation and transcript stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand and target the enzymatic machinery and functional consequences of this pivotal modification.

Part 1: The Dichotomous Role of N3-Methylation in Nucleic Acids

N3-methylation fundamentally alters the hydrogen-bonding capabilities of purine and pyrimidine bases. The addition of a methyl group at the N3 position disrupts the Watson-Crick base-pairing face, leading to significant structural and functional consequences for both DNA and RNA.

N3-Methyladenine (3-mA) in DNA: A Signal for Repair

N3-methyladenine (3-mA) is not a regulatory mark in DNA; it is a cytotoxic lesion predominantly formed by exposure to endogenous and environmental alkylating agents.[1][2] Its presence in the DNA minor groove physically obstructs the DNA replication machinery, halting DNA polymerase and leading to replication fork collapse if not repaired.[1][2] The primary cellular defense against 3-mA is the Base Excision Repair (BER) pathway, a highly specific system that identifies and removes the damaged base.

The Central Role of N-methylpurine DNA Glycosylase (MPG)

The initiator of BER for 3-mA is N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG).[3][4] MPG scans the DNA minor groove and, upon recognizing 3-mA, catalyzes the hydrolysis of the N-glycosidic bond, excising the damaged base.[3] This action creates a non-instructive abasic (apurinic/apyrimidinic or AP) site. While essential for initiating repair, the resulting AP site is itself a toxic intermediate that must be promptly processed by downstream enzymes (AP endonuclease, DNA polymerase, and DNA ligase) to restore the correct DNA sequence.[4]

Interestingly, elevated MPG activity has been paradoxically associated with increased lung cancer risk.[5][6] This counterintuitive finding suggests that an imbalance in the BER pathway, where the rate of base excision by MPG outpaces the subsequent repair steps, may lead to the accumulation of toxic AP sites, thereby promoting genomic instability.[5]

Direct Reversal by ALKBH3

An alternative repair mechanism involves direct demethylation by the AlkB homolog 3 (ALKBH3), an Fe(II)/2-oxoglutarate-dependent dioxygenase.[7][8] ALKBH3 can oxidatively remove the methyl group from 3-mA in single-stranded DNA (ssDNA), directly restoring adenine without excising the base.[7][9] ChIP-seq studies have revealed that ALKBH3 is enriched at transcriptionally active sites, such as promoters and enhancers.[7][9][10] This localization suggests a crucial role for ALKBH3 in repairing alkylation damage in the transiently single-stranded regions of DNA that form during transcription, thereby suppressing transcription-associated DNA damage and maintaining genomic integrity in highly expressed genes, a function particularly vital in proliferating cancer cells.[7][9]

DNA_N3_Methyladenine_Repair cluster_0 DNA with N3-methyladenine (3-mA) Lesion cluster_1 Base Excision Repair (BER) cluster_2 Direct Reversal Repair DNA_lesion 5'-G-A-T-[3mA]-C-A-3' 3'-C-T-A- T -G-T-5' MPG MPG Glycosylase DNA_lesion->MPG Recognizes & excises 3-mA ALKBH3 ALKBH3 Demethylase DNA_lesion->ALKBH3 Oxidatively removes methyl group (ssDNA) AP_Site Abasic (AP) Site MPG->AP_Site Creates BER_end Repaired DNA AP_Site->BER_end Downstream Repair (APE1, Pol β, Ligase) DR_end Repaired DNA ALKBH3->DR_end

Figure 1: Major repair pathways for N3-methyladenine (3-mA) in DNA.
N3-Methylcytidine (m3C) in RNA: An Epitranscriptomic Regulator

In contrast to its role in DNA, N3-methylation on RNA, specifically N3-methylcytidine (m3C), acts as a crucial post-transcriptional modification.[11][12] Found in transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA), m3C is a dynamic mark installed by "writer" enzymes and potentially removed by "erasers," influencing multiple stages of RNA metabolism and function.[11][12][13]

The 'Writers': METTL Family Methyltransferases

The formation of m3C in mammals is catalyzed by a group of methyltransferase-like (METTL) enzymes with distinct substrate specificities:[12][14]

  • METTL2 and METTL6: These enzymes are primarily responsible for m3C modification in tRNAs.[12] Specifically, METTL2 modifies position 32 (C32) of certain tRNA isoacceptors, including tRNAThr and tRNAArg.[12] METTL6 also contributes to the total tRNA m3C pool, potentially targeting serine tRNA isoacceptors.[12][15] These modifications in the anticodon loop are critical for maintaining tRNA structural stability and decoding fidelity during translation.[16]

  • METTL8: This enzyme is the principal writer of m3C in mRNA.[12] A nuclear isoform of METTL8 is responsible for these modifications.[13][17] METTL8 also has a mitochondrial isoform that installs m3C on mitochondrial tRNAs, regulating mitochondrial protein synthesis.[11]

The 'Eraser': ALKBH3 Demethylase Activity on RNA

The ALKBH3 enzyme, in addition to its DNA repair function, also acts as an RNA demethylase.[8][18] It can remove methyl groups from 1-methyladenosine (m1A) and 3-methylcytidine (m3C) in RNA, with a preference for tRNA substrates.[8][18] This "eraser" activity introduces a dynamic aspect to RNA methylation, allowing for regulatory control. For example, by demethylating tRNAs, ALKBH3 can render them more susceptible to cleavage by angiogenin (ANG), leading to the generation of tRNA-derived small RNAs (tDRs).[18] These tDRs are themselves bioactive molecules implicated in cancer progression.[18]

Functional Consequences of m3C in Gene Expression

The location of the m3C mark dictates its functional impact:

  • In tRNA: m3C at position 32 (m3C32) in the anticodon loop helps to fine-tune codon recognition and maintain the translational reading frame.

  • In mRNA: m3C sites are frequently found in the 3' untranslated region (3' UTR).[13][17] The presence of m3C in the 3' UTR has been associated with decreased mRNA stability and subsequent degradation.[13][17] This suggests a direct role for m3C in regulating the lifespan of specific transcripts, thereby controlling the level of protein produced. This modification is also dynamic, responding to cellular stresses like hypoxia.[13][17]

Enzyme FamilySpecific EnzymePrimary Substrate(s)Key Function in N3-Methylation
DNA Glycosylase MPG (AAG)N3-methyladenine in DNAInitiates Base Excision Repair: Excises 3-mA lesion, creating an AP site.[3][19]
Methyltransferases ('Writers') METTL2, METTL6Cytoplasmic tRNAstRNA Modification: Catalyze m3C formation in specific tRNAs (e.g., tRNAThr, tRNAArg, tRNASer), impacting tRNA stability and function.[12][14]
METTL8mRNA, mitochondrial tRNAsmRNA/mt-tRNA Modification: Installs m3C in mRNAs (regulating stability) and mitochondrial tRNAs (regulating mitochondrial translation).[11][12]
Demethylases ('Erasers') ALKBH3ssDNA, tRNA, RNADNA Repair & RNA Demethylation: Reverses 3-mA in ssDNA. Removes m1A and m3C from tRNA, influencing tRNA stability and tDR generation.[7][18]

Part 2: Methodologies for Studying N3-Methylated Nucleosides

The detection and mapping of N3-methylated nucleosides require specialized and highly sensitive techniques. Methodological choice depends on whether the target is a DNA lesion or a modified RNA base and whether the goal is quantification or transcriptome-wide mapping.

Global Quantification by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate detection and quantification of modified nucleosides.[20][21]

Causality of Experimental Choice: LC-MS/MS is chosen for its high sensitivity and specificity. It can distinguish between isobaric compounds (e.g., 3-methylcytidine vs. N4-methylcytidine) based on their unique fragmentation patterns and chromatographic retention times.[22] The method involves hydrolyzing the total DNA or RNA from a sample into individual nucleosides, separating them by liquid chromatography, and identifying them by their mass-to-charge ratio.[20][21] For robust quantification, stable isotope-labeled internal standards are used to correct for variations in sample preparation and instrument response.[20]

Mapping m3C in RNA: m3C-IP-seq

To identify the precise location of m3C modifications across the transcriptome, antibody-based enrichment methods followed by high-throughput sequencing are employed. A recently developed method is m3C immunoprecipitation and sequencing (m3C-IP-seq).[11][13][17]

Principle of the Method: m3C-IP-seq leverages the property that N3-methylation on cytidine induces misincorporation (mutations) during reverse transcription.[17] The protocol uses a highly specific anti-m3C antibody to enrich for RNA fragments containing the modification. These fragments are then sequenced, and the m3C sites are identified as positions with significantly elevated mutation rates compared to background controls.

Figure 2: Generalized workflow for m3C-IP-seq.
Protocol: m3C Immunoprecipitation and Sequencing (m3C-IP-seq)

This protocol is a generalized representation based on published methodologies.[11][17]

Self-Validating System: The trustworthiness of this protocol relies on the parallel processing of three sample types:

  • Input: A portion of the fragmented RNA saved before IP. This represents the total RNA population and is used to assess background mutation rates.

  • IP (Immunoprecipitation): The main experimental sample where RNA is enriched for m3C.

  • Dm (Demethylation): An IP sample that is subsequently treated with a demethylase like AlkB. This serves as a negative control to ensure that the antibody enrichment and the resulting mutational signal are specific to the methyl group.

Step-by-Step Methodology:

  • RNA Preparation:

    • Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol). Ensure high quality and integrity (RIN > 7.0).

    • Fragment the RNA to an average size of ~100-200 nucleotides using appropriate fragmentation buffers or enzymatic methods. Purify the fragmented RNA.

  • Immunoprecipitation:

    • Set aside 5-10% of the fragmented RNA as the Input control.

    • Incubate the remaining RNA with a specific anti-m3C antibody pre-coupled to magnetic beads (e.g., Protein A/G). Perform incubation overnight at 4°C with rotation.

    • Wash the beads stringently to remove non-specifically bound RNA.

    • Elute the antibody-bound RNA from the beads.

    • For the Dm control: Split the eluted RNA into two portions. Treat one portion with a recombinant AlkB demethylase to remove m3C modifications. The other portion proceeds as the standard IP sample.

  • Library Construction:

    • Purify the RNA from the Input , IP , and Dm samples.

    • Construct sequencing libraries from all three samples using a strand-specific RNA-seq library preparation kit. This involves:

      • Reverse Transcription (RT): Use a high-processivity reverse transcriptase (e.g., SuperScript IV) that is sensitive to modifications. The m3C mark will cause the RT enzyme to misincorporate bases.

      • Second-strand synthesis.

      • Adapter ligation and library amplification.

  • Sequencing and Data Analysis:

    • Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq).

    • Align reads to the reference genome/transcriptome.

    • Identify single nucleotide variants (mismatches) in each dataset.

    • Call m3C Sites: Develop a statistical pipeline to identify positions where the mismatch rate in the IP sample is significantly higher than in both the Input and Dm control samples. An exponential distribution can be used to model the background mutation rate from the Dm group.[17]

Part 3: Implications for Drug Development and Future Perspectives

The enzymes that write, erase, and read N3-methylated nucleosides are emerging as promising therapeutic targets.

  • Oncology: The upregulation of ALKBH3 in various cancers (prostate, lung, pancreatic) and its role in maintaining genomic integrity and promoting proliferation make it an attractive target for inhibition.[7][8][9] An ALKBH3 inhibitor could sensitize cancer cells to alkylating chemotherapy or inhibit their growth by allowing the accumulation of toxic DNA and RNA methylation. Similarly, the FTO protein, another AlkB family member known to demethylate m6A and other nucleosides, is also a validated cancer target, and inhibitors have shown anti-cancer activity.[23][24][25]

  • Neurobiology: Epitranscriptomic modifications, including N6-methyladenosine (m6A), are known to be critical for neuronal function, learning, and memory.[26] While the role of m3C in the brain is less explored, its impact on mRNA stability and translation suggests it could play a significant role in synaptic plasticity and neuronal development.

The field is rapidly advancing. The development of new sequencing technologies, such as single-cell methyl-3C sequencing (sc-m3C-seq or snm3C-seq), allows for the simultaneous profiling of DNA methylation and 3D genome architecture in individual cells, providing unprecedented insights into cell-type-specific gene regulation.[27][28][29][30] Applying similar multi-omic approaches to RNA modifications will undoubtedly uncover deeper layers of regulatory complexity, further cementing the role of N3-methylation as a critical modulator of gene expression in health and disease.

References

  • Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. (2025). Nucleic Acids Research.
  • The oxidative demethylase ALKBH3 marks hyperactive gene promoters in human cancer cells. (2015). PubMed.
  • Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. (2025). PubMed.
  • DNA-3-methyladenine glycosylase. (n.d.). Wikipedia.
  • Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. (2017). PubMed.
  • Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. (2025). Nucleic Acids Research, Oxford Academic.
  • The oxidative demethylase ALKBH3 marks hyperactive gene promoters in human cancer cells. (2015). PMC, NIH.
  • MPG - Early Detection Research Network. (n.d.).
  • Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. (2017).
  • Elevated N3-methylpurine-DNA glycosylase DNA repair activity is associ
  • The oxidative demethylase ALKBH 3 marks hyperactive gene promoters in human cancer cells. (n.d.). Semantic Scholar.
  • Structural basis for METTL6-mediated m3C RNA methyl
  • AlkB homolog 3-mediated tRNA demethylation promotes protein synthesis in cancer cells. (2017). PMC, PubMed Central.
  • Transfer RNA demethylase ALKBH3 promotes cancer progression via induction of tRNA-derived small RNAs. (n.d.). Nucleic Acids Research, Oxford Academic.
  • A DNA repair-independent role for alkyladenine DNA glycosylase in alkylation-induced unfolded protein response. (n.d.). PNAS.
  • DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. (n.d.). NIH.
  • N-Methylpurine DNA Glycosylase and OGG1 DNA Repair Activities: Opposite Associations With Lung Cancer Risk. (2012). PMC, NIH.
  • Evolving specificity of tRNA 3-methyl-cytidine-32 (m3C32)
  • studies of methylated nucleosides by tandem mass spectrometry (gas phase reactions). (n.d.). Purdue University.
  • A novel inhibitor of N 6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities. (n.d.). PubMed.
  • Leveraging 3D Genome and Methylation Signatures to Develop a Comprehensive Cell
  • FTO-mediated m6A demethylation regulates GnRH expression in the hypothalamus via the PLCβ3/Ca2+/CAMK signalling p
  • Selective detection of ribose-methylated nucleotides in RNA by a mass spectrometry-based method. (n.d.). Nucleic Acids Research, Oxford Academic.
  • Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. (n.d.). Shimadzu.
  • Nitric oxide inhibits FTO demethylase activity to regulate N>6>-methyladenosine mRNA methylation. (n.d.). University of Galway Research.
  • Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. (2024). NIH.
  • Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymeriz
  • Nitric oxide inhibits FTO demethylase activity to regulate N6-methyladenosine mRNA methylation. (2023).
  • Computational Methods for Single-Cell DNA Methylome Analysis. (n.d.). Oxford Academic. [Link]

  • Roles of N6‐Methyladenosine Demethylase FTO in Malignant Tumors Progression. (2021). PMC, NIH.
  • Single-cell DNA methylome and 3D multi-omic atlas of the adult mouse brain. (2023). PMC, NIH.
  • Simultaneous profiling of 3D genome structure and DNA methylation in single human cells. (n.d.). PMC, NIH.
  • Simultaneous profiling of 3D genome structure and DNA methylation in single human cells. (n.d.).
  • The biological effects of N3-methyladenine. (n.d.). PubMed.
  • Nucleobases obtained by N1-methylation of purines and N3-methylation of pyrimidines. (n.d.).
  • Getting Started Guide: Single-Cell 3D Genomics. (2022). Arima Genomics.
  • Single Cell DNA Methylation and 3D Genome Architecture in the Human Brain. (n.d.). PMC, NIH.
  • DNA Methylation Mechanism, Functions and Applic
  • DNA Methylation and Its Basic Function. (2012). PMC, NIH.
  • Ambiguity and transcriptional errors as a result of methylation of N-1 of purines and N-3 of pyrimidines. (1979).
  • RNA N6-methyladenosine and the regulation of RNA localisation and function in the brain. (n.d.). PMC, NIH.
  • DNA methylation 101: what is important to know about DNA methylation and its role in SLE risk and disease heterogeneity. (2018). PMC, NIH.
  • N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applic
  • Methyladenosine Modification in RNAs: Classification and Roles in Gastrointestinal Cancers. (2021). PMC, NIH.
  • Defects in purine nucleotide metabolism lead to substantial incorporation of xanthine and hypoxanthine into DNA and RNA. (n.d.). PMC, PubMed Central.
  • Role of the N6-methyladenosine RNA mark in gene regulation and its implications on development and disease. (n.d.). PubMed.

Sources

An In-depth Technical Guide to the Structural and Functional Consequences of N3-Methyl-2'-O-methyluridine in RNA

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

RNA modifications are critical regulators of RNA structure and function, forming a complex epitranscriptomic layer of gene regulation. Among the more than 170 known modifications, those that alter both the base and the sugar of a nucleotide can impart unique biophysical properties. This technical guide provides an in-depth analysis of N3-Methyl-2'-O-methyluridine, a dually modified nucleoside, and its impact on RNA secondary structure. We dissect the individual contributions of N3-methylation and 2'-O-methylation to elucidate their combined effect on Watson-Crick base pairing, duplex stability, and nuclease resistance. This guide details authoritative, field-proven methodologies, including high-throughput chemical probing (SHAPE-MaP, DMS-MaPseq) and biophysical techniques (NMR, Thermal Denaturation), for empirically determining the structural consequences of this modification. We provide not only step-by-step protocols but also the causal reasoning behind experimental choices, empowering researchers to design and interpret their own investigations. Finally, we explore the profound implications of strategically incorporating this compound in RNA-based therapeutics, such as siRNAs and antisense oligonucleotides, to fine-tune their stability and activity.

Introduction: The Functional Significance of RNA Modifications

The central dogma of molecular biology has expanded to recognize RNA as a highly dynamic and functionally diverse molecule, whose activity is intricately regulated by post-transcriptional chemical modifications.[1][2] This "epitranscriptome" influences every aspect of an RNA's life cycle, from folding and stability to its interactions with proteins and other nucleic acids. RNA secondary structure, the pattern of intramolecular base pairing, is a primary determinant of its function.[3][4] Modifications can act as molecular switches, subtly or dramatically altering these structures to modulate biological outcomes.

Uridine is a frequent target for modification. Two common and well-studied modifications are methylation at the N3 position of the base (N3-methyluridine, m3U) and methylation at the 2'-hydroxyl of the ribose sugar (2'-O-methyluridine, Um).

  • N3-methyluridine (m3U) is found in ribosomal RNA (rRNA) across all domains of life and plays a role in ribosome function.[5][6]

  • 2'-O-methyluridine (Um) is one of the most common modifications in eukaryotic RNA, known to enhance the stability of RNA duplexes and confer significant resistance to nuclease degradation.

While the effects of these individual modifications are relatively well understood, the combined impact of a dual modification, This compound , presents a unique tool for manipulating RNA structure. This guide explores the synergistic effects of this dual modification, the experimental frameworks for its study, and its potential in therapeutic applications.

Biophysical Impact on RNA Duplex Stability

The structural consequence of incorporating this compound into an RNA duplex is a composite of the distinct effects of each methyl group.

The Role of the N3-Methyl Group: Disrupting the Watson-Crick Face

The N3 position of uridine contains an imino proton that acts as a hydrogen bond donor in a canonical Watson-Crick base pair with adenosine. Methylation at this position (m3U) removes this donor, precluding the formation of one of the two hydrogen bonds essential for the U-A pair.[7][8]

  • Causality: The loss of this hydrogen bond significantly weakens the base-pairing interaction. Molecular dynamics simulations and experimental data have shown that m3U modification disrupts Watson-Crick hydrogen bonding and intrastrand base stacking, leading to a significant destabilization of the RNA duplex.[7][9][10] This disruption is a key feature that can be exploited to modulate RNA structure at a specific site.

The Role of the 2'-O-Methyl Group: Reinforcing the A-Form Helix

The 2'-hydroxyl group of the ribose sugar is crucial for the conformational flexibility of the RNA backbone. Methylation at this position has two primary consequences:

  • Conformational Rigidity: It sterically favors a C3'-endo sugar pucker, which is the characteristic conformation for nucleotides within an A-form RNA helix. This pre-organization of the sugar into a helical conformation reduces the entropic penalty of duplex formation, thereby increasing its thermodynamic stability.[10]

  • Nuclease Resistance: Most endo- and exonucleases that degrade RNA recognize and require a free 2'-hydroxyl group for their catalytic activity. The 2'-O-methyl group effectively masks this recognition site, rendering the phosphodiester backbone highly resistant to cleavage.[9]

Synergistic Effect of this compound

The dual modification combines the base-destabilizing effect of the N3-methyl group with the backbone-stabilizing and nuclease-resistant properties of the 2'-O-methyl group. This creates a nucleotide analog with unique properties: it locally disrupts base pairing while maintaining the overall helical structure and integrity of the RNA strand.

Recent studies synthesizing and analyzing oligonucleotides with this dual modification have confirmed this functional dichotomy. Thermal denaturation experiments consistently show that, like m3U, the dual modification significantly decreases the thermal stability (Tm) of RNA duplexes compared to their unmodified or 2'-O-methyl-only counterparts.[9]

ModificationEffect on Watson-Crick FaceEffect on Sugar Pucker / BackboneNet Effect on Duplex TmNuclease Resistance
Uridine (U)Canonical H-bondingC2'-endo / C3'-endo equilibriumBaselineLow
N3-Methyluridine (m3U) Disrupts H-bond donorC2'-endo preference[10]Significantly Decreased [7]Low
2'-O-Methyluridine (Um) Canonical H-bondingC3'-endo preference (A-form)IncreasedHigh [9]
This compound Disrupts H-bond donorC3'-endo preference (A-form)Significantly Decreased [9]High [9]

Methodologies for Structural Analysis

To empirically validate the structural impact of this compound, a multi-faceted approach combining high-throughput chemical probing with biophysical methods is recommended.

High-Throughput Chemical Probing

Chemical probing methods use small molecules that react with RNA in a structure-dependent manner. The sites of modification are then identified by next-generation sequencing, providing single-nucleotide resolution structural information for the entire RNA molecule.

SHAPE-MaP is a powerful technique for probing local nucleotide flexibility.[11][12]

  • Principle of Expertise: SHAPE reagents (e.g., 1M7, NAI) acylate the 2'-hydroxyl group of conformationally flexible nucleotides, which are typically found in single-stranded regions and loops. Paired or structurally constrained nucleotides react much more slowly. During reverse transcription under "mutational profiling" conditions, the bulky adduct on the 2'-hydroxyl causes the reverse transcriptase to misincorporate a nucleotide, effectively recording the modification site as a mutation in the resulting cDNA.[13][14] By comparing the mutation rates between a reagent-treated (+) sample and a control (-) sample, a reactivity score is calculated for each nucleotide, providing a quantitative measure of its flexibility.

  • Application: To study this compound, one would compare the SHAPE reactivity profile of an unmodified RNA to an identical sequence containing the modification. While the modified uridine itself cannot react (due to the 2'-O-methyl group), significant changes in the reactivity of neighboring nucleotides would reveal the local and global structural perturbations caused by the disruption of its base pair.

SHAPE_MaP_Workflow cluster_readout Mutational Readout cluster_analysis Data Analysis RNA_unmod Unmodified RNA Probe_plus (+) SHAPE Reagent (e.g., 1M7) RNA_unmod->Probe_plus Probe_minus (-) DMSO Control RNA_unmod->Probe_minus RNA_mod RNA with N3-Me-2'-O-Me-U RNA_mod->Probe_plus RNA_mod->Probe_minus RT Reverse Transcription (MaP Conditions) Probe_plus->RT Probe_minus->RT LibPrep NGS Library Prep RT->LibPrep Seq Sequencing LibPrep->Seq Align Align Reads Seq->Align Calc Calculate Mutation Rates & SHAPE Reactivities Align->Calc Model Secondary Structure Modeling Calc->Model DMS_MaPseq_Workflow RNA Folded RNA (Unmodified or Modified) Probe DMS Treatment (+) and Control (-) RNA->Probe RT TGIRT Reverse Transcription (MaP) Probe->RT NGS Library Prep & Sequencing RT->NGS Analysis Mutation Analysis to Identify Unpaired A & C NGS->Analysis Model Integrate with SHAPE data for Structure Modeling Analysis->Model

Caption: Simplified workflow for DMS-MaPseq analysis.

Biophysical and Spectroscopic Confirmation

NMR provides unparalleled atomic-level insight into RNA structure and dynamics in solution. [15][16][17]

  • Principle of Expertise: NMR can directly detect the protons involved in hydrogen bonding. Imino protons (G-H1 and U-H3) are characteristic of base pairs and have unique chemical shifts in 1D ¹H or 2D ¹H-¹⁵N HSQC spectra. The disappearance of a specific U-H3 imino proton signal upon incorporation of this compound provides direct, unambiguous evidence of the disruption of that specific U-A base pair. [18]Furthermore, analysis of through-space correlations (NOESY) and scalar couplings can confirm the C3'-endo sugar pucker induced by the 2'-O-methyl group. [10][19]* Trustworthiness: NMR serves as a self-validating system. The presence or absence of specific imino signals is a direct readout of base pairing, providing a gold-standard validation for the indirect measurements from chemical probing.

This is a fundamental biophysical technique to measure the thermodynamic stability of an RNA duplex.

  • Principle of Expertise: Base-stacked nucleic acids in a duplex absorb less UV light at 260 nm than unstacked, single-stranded nucleotides (the hypochromic effect). By slowly heating an RNA sample and monitoring the absorbance at 260 nm, a cooperative melting transition is observed. The temperature at which 50% of the duplexes have denatured is the melting temperature (Tm). A lower Tm indicates lower stability.

  • Application: Comparing the Tm of an unmodified duplex with one containing this compound provides a quantitative measure of the destabilization caused by the modification, as summarized in the table above.

Applications in Research and Drug Development

The unique combination of properties imparted by this compound makes it a powerful tool for RNA-based therapeutics and research.

  • Tuning siRNA Activity: Small interfering RNAs (siRNAs) require a thermodynamic asymmetry, where the guide strand is preferentially loaded into the RNA-induced silencing complex (RISC). Incorporating this compound into the passenger strand can strategically destabilize it, promoting its dissociation and enhancing the loading and activity of the guide strand. [7]The 2'-O-methyl group concurrently provides essential nuclease resistance, increasing the drug's half-life. [9]* Modulating Antisense Oligonucleotides (ASOs): For ASOs that function via RNase H-mediated degradation of a target mRNA, a balance of affinity and RNase H recognition is required. This modification could be used to fine-tune the binding affinity to the target mRNA, potentially reducing off-target effects while maintaining nuclease stability.

  • Probing RNA-Protein and RNA-Ligand Interactions: By replacing a key uridine in a protein or small molecule binding site with this compound, researchers can test the importance of the canonical U-A base pair for recognition. The loss of binding affinity would indicate that the Watson-Crick face of that uridine is a critical interaction point.

Conclusion and Future Perspectives

This compound is more than a chemical curiosity; it is a precision tool for the rational design of RNA molecules. By disrupting a Watson-Crick interaction while simultaneously reinforcing the RNA backbone and protecting it from degradation, this dual modification allows for the targeted manipulation of RNA secondary structure. The methodologies outlined in this guide—from high-throughput sequencing-based approaches to high-resolution spectroscopy—provide a robust framework for investigating its effects in any RNA context.

Future research will likely focus on the in vivo consequences of this modification, using techniques like in-cell SHAPE-MaP to understand how cellular factors and the crowded intracellular environment influence its structural impact. [13][20]Furthermore, exploring its effect on translational fidelity and its potential for incorporation into mRNA therapeutics could open new avenues in vaccine development and protein replacement therapies. As our ability to synthesize and study modified RNAs grows, so too will our capacity to harness their unique properties for therapeutic benefit.

References

  • Smola, M. J., Christy, T. W., Inoue, K., & Weeks, K. M. (2015). RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP). Nature Methods, 12(10), 941–943. Retrieved from [Link]

  • Smola, M. J., & Weeks, K. M. (2018). In-cell RNA structure probing with SHAPE-MaP. Nature Protocols, 13(10), 2379–2395. Retrieved from [Link]

  • Structure-Seq/DMS-Seq. (n.d.). Illumina. Retrieved from [Link]

  • Mustoe, A. M., Busan, S., & Weeks, K. M. (2021). DMS-MaPseq for Genome-Wide or Targeted RNA Structure Probing In Vitro and In Vivo. Methods in Molecular Biology, 2254, 219–238. Retrieved from [Link]

  • SHAPE-Map. (n.d.). Illumina. Retrieved from [Link]

  • Accurate RNA Structure Mapping with SHAPE-MaP. (n.d.). Eclipsebio. Retrieved from [Link]

  • Wang, Z., Wang, M., Wang, T., Zhang, Y., & Zhang, X. (2018). Genome-wide probing RNA structure with the modified DMS-MaPseq in Arabidopsis. bioRxiv. Retrieved from [Link]

  • Loughrey, D., Watkins, A. M., & Weeks, K. M. (2014). Mapping RNA Structure In Vitro with SHAPE Chemistry and Next-Generation Sequencing (SHAPE-Seq). Methods in Enzymology, 549, 277–299. Retrieved from [Link]

  • Zubradt, M., & Rouskin, S. (2019). In Vivo RNA Structure Probing with DMS-MaPseq. In Methods in Molecular Biology (pp. 143-157). Springer. Retrieved from [Link]

  • Zubradt, M., Gupta, P., Jeong, S., & Rouskin, S. (2017). DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo. Nature Methods, 14(1), 75–82. Retrieved from [Link]

  • Mathews, D. H. (2010). Folding and Finding RNA Secondary Structure. Cold Spring Harbor Perspectives in Biology, 2(12), a003665. Retrieved from [Link]

  • 3-Methyluridine. (2025). In Wikipedia. Retrieved from [Link]

  • Motorin, Y., & Helm, M. (2010). Use of Specific Chemical Reagents for Detection of Modified Nucleotides in RNA. RNA, 16(1), 1-13. Retrieved from [Link]

  • Chen, S. J., et al. (2025). Advances in RNA secondary structure prediction and RNA modifications: Methods, data, and applications. arXiv. Retrieved from [Link]

  • Neirich, M., et al. (2020). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Chemical Science, 11(13), 3433-3439. Retrieved from [Link]

  • Sahoo, A., et al. (2024). N3-Methyluridine and 2′-O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry. Bioorganic & Medicinal Chemistry, 100, 117616. Retrieved from [Link]

  • Sahoo, A., et al. (2023). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Chemical Biology, 18(10), 2269–2280. Retrieved from [Link]

  • Andersen, T. M., & Douthwaite, S. (2006). YfgB is the Escherichia coli methyltransferase that forms m3Psi at position 1915 in 23S ribosomal RNA. Journal of Molecular Biology, 359(3), 777-786. Retrieved from [Link]

  • D'Souza, S., & Wang, Y. (2020). NMR Characterization of RNA Small Molecule Interactions. Progress in Biophysics and Molecular Biology, 150, 3-13. Retrieved from [Link]

  • Chen, Y., et al. (2024). ML-Based RNA Secondary Structure Prediction Methods: A Survey. Scilight Press. Retrieved from [Link]

  • Panser, K., et al. (2026). Structural analysis of uridine modifications in solved RNA structures. Nucleic Acids Research. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Enhanced RNA secondary structure prediction through integrative deep learning and structural context analysis. Nucleic Acids Research. Retrieved from [Link]

  • Reuter, J. S., & Mathews, D. H. (2010). RNA Secondary Structure Analysis Using RNAstructure. Current Protocols in Bioinformatics, 11, Unit 12.6. Retrieved from [Link]

  • D'Amico, K. L., & Butcher, S. E. (2018). Advances that facilitate the study of large RNA structure and dynamics by nuclear magnetic resonance spectroscopy. WIREs RNA, 9(3), e1474. Retrieved from [Link]

  • Chen, K., et al. (2021). Detection technologies for RNA modifications. Nature Methods, 18(12), 1438-1451. Retrieved from [Link]

  • Sahoo, A., et al. (2024). N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Bioorganic & Medicinal Chemistry, 100, 117616. Retrieved from [Link]

  • Desaulniers, J. P., Chui, H. M. P., & Chow, C. S. (2005). Solution conformations of two naturally occurring RNA nucleosides: 3-Methyluridine and 3-methylpseudouridine. Bioorganic & Medicinal Chemistry, 13(24), 6777-6781. Retrieved from [Link]

  • Sepich-Poore, C., et al. (2024). Detection of N3-methylcytidine in RNA at single base resolution using Protoscript II to read through and generate high mutation rates. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Hennig, M., & Williamson, J. R. (2011). RNA Dynamics by NMR Spectroscopy. WIREs RNA, 2(1), 34-45. Retrieved from [Link]

  • Duss, O., & Lukavsky, P. J. (2018). Application of NMR Spectroscopy to Determine Small RNA Structure. In Methods in Molecular Biology (pp. 249-276). Springer. Retrieved from [Link]

  • N3-Methyluridine. (n.d.). PubChem. Retrieved from [Link]

  • Sahoo, A., et al. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols, 4(10), e70039. Retrieved from [Link]

  • Chen, W., et al. (2019). Recent Advances in Identification of RNA Modifications. Genes, 10(5), 369. Retrieved from [Link]

  • Svitkin, Y. V., et al. (2017). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. Nucleic Acids Research, 45(13), 7919–7933. Retrieved from [Link]

  • Sahoo, A., et al. (2022). Synthesis and Structural Analysis of N‐Methyluridine and 2'‐Alkoxy/Fluoro‐N‐Methyluridine Nucleosides by Using NMR Spectroscopy, X‐Ray Crystallography, and Computational Methods. Chemistry – An Asian Journal, 17(18), e202200632. Retrieved from [Link]

  • Sahoo, A., et al. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols. Retrieved from [Link]

Sources

Stability of N3-Methyl-2'-O-methyluridine in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of N3-Methyl-2'-O-methyluridine in Biological Systems

Introduction: The Significance of this compound

This compound is a doubly modified ribonucleoside that stands at the intersection of natural biology and advanced therapeutic design. In nature, modifications such as N3-methyluridine (m3U) are found in ribosomal RNA (rRNA), where they play a crucial role in regulating ribosome function by affecting the secondary structure and base-pairing ability of RNA.[1][2] The addition of a methyl group at the N3 position of the uracil base eliminates a hydrogen bond donor, disrupting canonical Watson-Crick base-pairing.[3]

In the realm of synthetic biology and drug development, particularly for RNA-based therapeutics like small interfering RNAs (siRNAs) and antisense oligonucleotides, chemical modifications are intentionally introduced to enhance key properties.[4] The 2'-O-methyl (2'-OMe) modification is a widely used strategy to confer nuclease resistance, a critical attribute for improving the stability and prolonging the half-life of RNA drugs in biological fluids.[4][5] The combination of these two modifications in this compound presents a unique molecular entity whose stability profile is of paramount importance for its application in research and medicine. This guide provides a detailed examination of the factors governing its stability in biological systems, methodologies for its assessment, and a summary of current findings.

Core Principles of this compound Stability

The persistence of this compound in a biological environment is dictated by its resistance to two primary degradation pathways: enzymatic and chemical breakdown. The dual modifications on both the nucleobase (N3-methyl) and the ribose sugar (2'-O-methyl) create a synergistic defense against these pathways.

cluster_0 Stability of this compound cluster_2 Key Modifying Factors CoreMolecule This compound (in biological matrix) Enzymatic Enzymatic Degradation CoreMolecule->Enzymatic Chemical Chemical Degradation CoreMolecule->Chemical Nuclease Nucleases (Exo- & Endo-) Enzymatic->Nuclease Hydrolase Nucleoside Hydrolases Enzymatic->Hydrolase Demethylase Demethylases Enzymatic->Demethylase Hydrolysis Hydrolysis (e.g., pH dependent) Chemical->Hydrolysis

Caption: Factors influencing the stability of this compound.

Enzymatic Stability: A Formidable Defense

The primary threat to oligonucleotides in biological systems is degradation by nucleases. The 2'-O-methyl modification on the ribose sugar is a well-established defense mechanism that provides steric hindrance, significantly impeding the approach and catalytic activity of both endo- and exonucleases.[5]

Recent studies incorporating N3-methyluridine with 2'-O-alkoxy modifications into oligonucleotides have confirmed this enhanced stability. An investigation into DNA and RNA oligonucleotides containing 2'-O-alkyl-N3-methyluridine demonstrated excellent resistance to both 3'-exonucleases (snake venom phosphodiesterase, SVPD) and 5'-exonucleases (phosphodiesterase II, PDE-II) compared to oligonucleotides with only 2'-fluoro or 2'-O-methyl modifications.[6] Further molecular modeling suggested that the combination of the 2'-O-propyl group and the N3-methyl group creates steric interactions within the active sites of these nucleases, thereby preventing cleavage.[6][7]

In the context of siRNA, the incorporation of 2'-O-methyl-N3-methyluridine (2'-OMe-m3U) and 2'-O-ethyl-N3-methyluridine (2'-OEt-m3U) into the passenger strand was found to slightly improve the half-lives of the siRNA duplexes in human serum.[7][8] While the improvement was modest, it underscores the stabilizing contribution of this dual modification in a complex biological matrix.

Beyond nucleases, other enzymes like nucleoside hydrolases could potentially cleave the glycosidic bond. While specific data on this compound is limited, the existence of enzymes like NSH1 (NUCLEOSIDE HYDROLASE 1), which hydrolyzes the related compound 5-methyluridine, suggests that enzymatic pathways for degrading modified uridines exist.[9] However, the 2'-O-methyl group may also hinder recognition by such enzymes.

Chemical Stability: Intrinsic Robustness

The chemical stability of a nucleoside relates to its resistance to non-enzymatic degradation, such as hydrolysis of the N-glycosidic bond that links the base to the ribose sugar. Generally, ribonucleosides are stable under neutral and basic conditions, but the glycosidic bond can be susceptible to hydrolysis under acidic conditions.[10][11] While specific studies on the pH stability of this compound are not widely available, it is expected to exhibit stability comparable to other ribonucleosides at physiological pH.

A systematic study on the stability of 44 different modified nucleosides in aqueous solution highlighted that some modifications are inherently labile.[12] For example, 3-methylcytidine was shown to deaminate to 3-methyluridine.[12] This suggests that while the N3-methyl group on uridine itself is stable, transformations of related modified nucleosides are possible and underscore the importance of empirical stability testing.

Experimental Assessment of Stability

To empirically determine the stability of this compound, particularly when incorporated into an oligonucleotide, a series of well-defined in vitro experiments are necessary. The following protocols outline a standard approach.

Protocol 1: Stability in Human Plasma/Serum

This assay provides a comprehensive assessment of stability in a biologically relevant matrix that contains a wide array of nucleases and other enzymes.

Objective: To determine the half-life (t½) of an this compound-containing oligonucleotide in human plasma.

Methodology:

  • Preparation:

    • Thaw pooled human plasma or serum on ice. Centrifuge at 12,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.

    • Prepare a stock solution of the test oligonucleotide at a known concentration (e.g., 100 µM) in nuclease-free water.

  • Incubation:

    • Pre-warm the plasma to 37°C in a water bath.

    • Spike the test oligonucleotide into the plasma to a final concentration of 5-10 µM.

    • At specified time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the plasma-oligonucleotide mixture.

    • Immediately quench the enzymatic activity by adding the aliquot to a solution containing a protein denaturant and a chaotropic agent (e.g., a buffer with urea, proteinase K, and EDTA). The T=0 sample should be quenched immediately after spiking.

  • Sample Extraction:

    • Perform a phenol-chloroform extraction or use a commercial RNA/DNA extraction kit to purify the remaining oligonucleotide from the plasma proteins.

  • Analysis:

    • Quantify the amount of full-length, intact oligonucleotide remaining at each time point using a suitable analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).[13][14]

  • Data Interpretation:

    • Plot the percentage of intact oligonucleotide versus time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay kinetic model.

cluster_workflow Plasma Stability Assay Workflow Start Prepare Plasma & Oligo Stock Incubate Spike Oligo into Plasma at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Enzymatic Activity Sample->Quench Extract Extract Remaining Oligonucleotide Quench->Extract Analyze Quantify Intact Oligo (LC-MS / HPLC) Extract->Analyze End Calculate Half-Life (t½) Analyze->End

Caption: Workflow for assessing oligonucleotide stability in plasma.

Protocol 2: Nuclease Challenge Assay

This targeted assay evaluates the resistance of the modification to specific classes of nucleases.

Objective: To assess the stability against 3'- and 5'-exonucleases.

Methodology:

  • Reaction Setup:

    • Prepare separate reaction mixtures in appropriate enzyme buffers.

    • For 3'-exonuclease challenge: Use an enzyme like Snake Venom Phosphodiesterase (SVPD).

    • For 5'-exonuclease challenge: Use an enzyme like Calf Spleen Phosphodiesterase (PDE-II).

    • Add the test oligonucleotide to each buffer at a final concentration of 1-5 µM.

  • Enzyme Addition:

    • Initiate the reaction by adding a standardized amount of the respective nuclease.

    • Incubate the reactions at the enzyme's optimal temperature (typically 37°C).

  • Time Course & Analysis:

    • Collect and quench aliquots at various time points as described in the plasma stability protocol.

    • Analyze the samples by LC-MS or denaturing polyacrylamide gel electrophoresis (PAGE) to visualize the degradation pattern and quantify the remaining full-length product.

    • Include an unmodified control oligonucleotide of the same sequence to benchmark the level of resistance conferred by the modification.

Summary of Stability Data

The available data, primarily from studies where this compound is incorporated into oligonucleotides, indicates a significant enhancement of stability against enzymatic degradation.

Modification ContextBiological System/EnzymeObserved Stability EffectReference
2'-O-Alkyl-m3U in DNA Oligo3'-Exonuclease (SVPD)Excellent nuclease resistance[6]
2'-O-Alkyl-m3U in DNA Oligo5'-Exonuclease (PDE-II)Excellent nuclease resistance[6]
2'-OMe-m3U in siRNA DuplexHuman SerumSlight improvement in half-life[7][8]

Conclusion and Future Directions

This compound is a chemically robust nucleoside that, when incorporated into an oligonucleotide, confers a high degree of stability against nuclease-mediated degradation. The 2'-O-methyl group acts as a primary shield against enzymatic attack, a feature that is well-documented and critical for the development of RNA therapeutics.[5] The N3-methyl modification, while primarily influencing base-pairing, may also contribute to nuclease resistance through steric effects.[6][7]

For researchers and drug developers, this dual-modified nucleoside represents a valuable tool for enhancing the in vivo persistence of RNA-based molecules. Future research should focus on elucidating the stability of the free this compound nucleoside to understand its metabolic fate and potential for cellular salvage pathways. Additionally, a more detailed investigation into its long-term chemical stability under various pH and temperature conditions would provide a complete profile for formulation and manufacturing considerations.

References

  • Singer, B. (1986). In Vivo Formation and Persistence of Modified Nucleosides Resulting From Alkylating Agents. PubMed. [Link]

  • Wikipedia. (2023). 3-Methyluridine. Retrieved from Wikipedia. [Link]

  • Chandrasekaran, A. R., et al. (2021). Integration of Chemically Modified Nucleotides with DNA Strand Displacement Reactions for Applications in Living Systems. PubMed Central. [Link]

  • ResearchGate. (n.d.). Chemical structures of 3-methylpseudoridine (m3C), 3-methyluridine.... Retrieved from ResearchGate. [Link]

  • ResearchGate. (2024). 2'-O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry. Retrieved from ResearchGate. [Link]

  • Sahoo, A., et al. (2024). N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. PubMed. [Link]

  • Agris, P. F. (2015). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. PubMed Central. [Link]

  • MDPI. (n.d.). Natural and Synthetic Modified Nucleic Acids: Their Properties, Functions and Applications. Retrieved from MDPI. [Link]

  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters. [Link]

  • He, L., et al. (2022). RNA modifications: importance in immune cell biology and related diseases. PubMed Central. [Link]

  • Ghafari, M., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. PubMed Central. [Link]

  • Plenis, A., et al. (2000). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. ResearchGate. [Link]

  • Huang, C., & Yu, Y. T. (2016). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. PubMed Central. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from Ministry of the Environment. [Link]

  • Patrone, M., et al. (2023). A riboside hydrolase that salvages both nucleobases and nicotinamide in the auxotrophic parasite Trichomonas vaginalis. PubMed Central. [Link]

  • Shoukier, M., & Sigel, H. (2005). Metal ion-binding properties of (N3)-deprotonated uridine, thymidine, and related pyrimidine nucleosides in aqueous solution. PubMed Central. [Link]

  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. PubMed Central. [Link]

  • Kutil, Z., et al. (2018). Identification of a 2′-O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries. Semantic Scholar. [Link]

  • Yu, Y. T., et al. (1997). Detection and quantitation of RNA base modifications. ResearchGate. [Link]

  • Plenis, A., et al. (2000). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. PubMed. [Link]

  • Kellner, S., et al. (2018). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]

  • An, P., et al. (2024). Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery. MDPI. [Link]

  • Basumallick, L., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. PubMed Central. [Link]

  • Huang, C., & Yu, Y. T. (2016). Detection and quantification of RNA 2'-O-methylation and pseudouridylation. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). N3-Methyluridine. PubChem. [Link]

  • Grosjean, H. (2009). Biosynthesis and Function of Modified Nucleosides. ResearchGate. [Link]

  • Tiseo, M., et al. (2020). Stability testing of thymidine and 2'-deoxyuridine in plasma. ResearchGate. [Link]

  • Kirtikar, D. M., & Goldthwait, D. A. (1974). The Enzymatic Release of O6-methylguanine and 3-methyladenine from DNA Reacted with the Carcinogen N-methyl-N-nitrosourea. National Institutes of Health. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2021). Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Reijns, M. A., et al. (2012). Enzymatic Removal of Ribonucleotides from DNA Is Essential for Mammalian Genome Integrity and Development. PubMed Central. [Link]

  • Tsui, N. B., et al. (2002). Stability of Endogenous and Added RNA in Blood Specimens, Serum, and Plasma. Scilit. [Link]

Sources

N3-Methyl-2'-O-methyluridine: A Technical Guide to its Emerging Role in RNA Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The landscape of RNA therapeutics is undergoing a profound transformation, driven by the strategic use of modified nucleotides to enhance the stability, translational efficiency, and immunogenic profile of messenger RNA (mRNA). While N1-methylpseudouridine (m1Ψ) has become the gold standard, particularly following its success in COVID-19 vaccines, the vast chemical space of RNA modifications offers untapped potential for fine-tuning therapeutic performance. This technical guide provides an in-depth exploration of N3-Methyl-2'-O-methyluridine (m³U(m)), a dually modified ribonucleoside with compelling properties for the next generation of RNA-based drugs. We will dissect the rationale behind its design, detail the synthetic chemistry for its incorporation into RNA, and analyze its impact on the biophysical and biological properties of the resulting transcripts. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of RNA modifications.

Introduction: The Rationale for Dual Modification

The therapeutic efficacy of synthetic mRNA is often limited by two primary challenges: degradation by endogenous nucleases and activation of the innate immune system. Chemical modifications are key to overcoming these hurdles. The 2'-O-methylation of the ribose sugar is a well-established modification known to confer significant resistance to nuclease degradation by sterically hindering the approach of enzymes.[1][2] Concurrently, modifications to the nucleobase itself can alter its interaction with cellular machinery. N3-methyluridine (m³U) is a naturally occurring modification found in ribosomal RNA (rRNA).[3] The methylation at the N3 position of the uracil base fundamentally alters its hydrogen-bonding capability by removing the proton that acts as a hydrogen bond donor in canonical Watson-Crick base pairing with adenosine.[4]

The combination of these two modifications in a single precursor, this compound, presents a compelling strategy:

  • Enhanced Nuclease Resistance: The 2'-O-methyl group provides a proven steric shield against enzymatic degradation.[2]

  • Potential for Immune Evasion: Altering the base-pairing face of uridine may reduce recognition by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) that can be triggered by unmodified single-stranded or double-stranded RNA byproducts from in vitro transcription.[5]

  • Modulation of Translation: The disruption of canonical base pairing is hypothesized to impact codon-anticodon interactions within the ribosome, potentially influencing translational fidelity and speed.[6]

This guide will provide the technical framework for synthesizing and utilizing this promising modified nucleoside.

Synthesis of Precursors for RNA Production

Incorporation of m³U(m) into RNA can be achieved through two primary methodologies: solid-phase chemical synthesis for short oligonucleotides (e.g., siRNAs, gRNAs) and enzymatic synthesis via in vitro transcription (IVT) for long mRNA molecules. Each method requires a distinct precursor: a phosphoramidite for chemical synthesis and a 5'-triphosphate for enzymatic synthesis.

Synthesis of this compound Phosphoramidite

The synthesis of the phosphoramidite building block is a multi-step chemical process that has been successfully established, enabling its use in standard automated DNA/RNA synthesizers.[7]

Workflow for Phosphoramidite Synthesis:

G A Commercially Available Uridine B Tritylation of 5'-OH A->B DMTr-Cl, Pyridine C Methylation of N3 Position B->C e.g., Methyl Iodide D Alkylation of 2'-OH (2'-O-methylation) C->D e.g., NaH, MeI E Phosphitylation of 3'-OH D->E e.g., 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite F Final m³U(m) Phosphoramidite E->F

Caption: Workflow for this compound Phosphoramidite Synthesis.

Detailed Protocol: Synthesis of 2′-O-alkyl-N³-methyluridine Analogs and Phosphoramidites

This protocol is adapted from established methodologies for synthesizing modified phosphoramidites.[7]

  • 5'-O-Tritylation: Start with commercially available uridine. React with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in anhydrous pyridine to protect the 5'-hydroxyl group.

  • N3-Methylation: The tritylated uridine is then methylated at the N3 position. This can be achieved using a methylating agent like methyl iodide.

  • 2'-O-Alkylation: The crucial 2'-O-methylation step is performed. A common method involves using a strong base, such as sodium hydride (NaH), to deprotonate the 2'-hydroxyl, followed by reaction with methyl iodide. This step requires careful control of reaction conditions to ensure selectivity for the 2'-position.

  • 3'-O-Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group. This is typically done using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base, such as N,N-diisopropylethylamine (DIPEA).

  • Purification: The final phosphoramidite product must be purified, typically by silica gel chromatography, to ensure high purity for successful incorporation during solid-phase oligonucleotide synthesis.

Synthesis of this compound-5'-Triphosphate (m³U(m)TP)

Conceptual Workflow for NTP Synthesis (Ludwig-Eckstein Method):

G A This compound (Nucleoside) B Phosphorylation with POCl₃ in Trimethylphosphate A->B Step 1: Monophosphorylation C Reaction with Pyrophosphate B->C Step 2: Diphosphate addition D Hydrolysis and Purification C->D Step 3: Final processing E Final m³U(m)TP D->E

Caption: Conceptual workflow for NTP synthesis via one-pot phosphorylation.

Detailed Protocol: One-Pot Synthesis of a Modified Nucleoside Triphosphate

This generalized protocol is based on the Ludwig-Eckstein method and would require optimization for the specific m³U(m) nucleoside.[8][9][10]

  • Preparation: The starting this compound nucleoside must be rigorously dried.

  • Monophosphorylation: The nucleoside is dissolved in a phosphate solvent, typically trimethylphosphate. The solution is cooled (e.g., to 0°C), and phosphorus oxychloride (POCl₃) is added dropwise to generate the 5'-monophosphate derivative.

  • Triphosphorylation: A solution of pyrophosphate (as a tributylammonium salt) in an anhydrous solvent like dimethylformamide (DMF) is added to the reaction mixture. This reacts with the activated monophosphate to form the triphosphate.

  • Hydrolysis & Purification: The reaction is quenched with a buffer solution (e.g., triethylammonium bicarbonate, TEAB). The crude product is then purified. This is a critical step and typically involves anion-exchange chromatography (e.g., using a DEAE-Sephadex column) to separate the desired triphosphate from monophosphates, diphosphates, and unreacted starting material. The final product is often converted to a sodium or lithium salt for stability.

Incorporation into RNA via In Vitro Transcription (IVT)

Once the m³U(m)TP is synthesized and purified, it can be incorporated into mRNA during IVT. This process uses a DNA template containing a T7 RNA polymerase promoter, the T7 RNA polymerase enzyme, and a mixture of the four required NTPs. For modification, the standard UTP is either partially or fully replaced with m³U(m)TP.

IVT Workflow for Modified mRNA:

G cluster_0 IVT Reaction A Linearized DNA Template (with T7 Promoter) E Incubation at 37°C B T7 RNA Polymerase C NTP Mix: ATP, CTP, GTP, m³U(m)TP D Transcription Buffer (Mg²⁺, DTT) F DNase Treatment E->F Template Removal G Purification of mRNA F->G e.g., LiCl precipitation or Chromatography H m³U(m)-Modified mRNA G->H

Caption: General workflow for producing modified mRNA via in vitro transcription.

Detailed Protocol: In Vitro Transcription with m³U(m)TP

This is a representative protocol that serves as a starting point. Optimization, particularly of the Mg²⁺ and modified NTP concentrations, is essential for achieving high yields.

  • Template Preparation: A linear DNA template containing the gene of interest downstream of a T7 promoter is required. This is typically generated by PCR or by linearizing a plasmid with a restriction enzyme.

  • Reaction Assembly: At room temperature, assemble the following components in an RNase-free tube. The ratio of m³U(m)TP to any remaining UTP can be varied from a partial substitution to a 100% replacement.

ComponentFinal ConcentrationExample (20 µL reaction)
5X Transcription Buffer1X4 µL
100 mM DTT10 mM2 µL
ATP, CTP, GTP (100 mM each)2 mM each0.4 µL of each
m³U(m)TP (100 mM)2 mM0.4 µL
RNase Inhibitor1 U/µL1 µL
T7 RNA Polymerase-2 µL
Linear DNA Template50-100 ng/µL1-2 µg
Nuclease-free Water-To 20 µL
  • Incubation: Mix gently and incubate at 37°C for 2 to 4 hours.

  • DNase Treatment: To remove the DNA template, add DNase I and incubate for an additional 15-30 minutes at 37°C.

  • Purification: The synthesized mRNA must be purified to remove enzymes, unincorporated NTPs, and abortive transcripts. Standard methods include lithium chloride (LiCl) precipitation, silica-column-based kits, or more advanced methods like HPLC for therapeutic-grade material.

Biophysical and Biological Consequences of Incorporation

The incorporation of this compound has significant and predictable effects on the resulting RNA molecule.

Impact on Duplex Stability

The methylation at the N3 position of uridine prevents the formation of a Watson-Crick hydrogen bond with adenosine. As a result, the incorporation of m³U(m) into an RNA duplex leads to a significant decrease in its thermal stability (melting temperature, Tₘ).[10] This destabilizing effect is a key feature of this modification.

Table 1: Representative Thermal Stability Data (Note: Data is illustrative, based on published findings for N3-methyluridine modifications. Actual values will depend on sequence context.)

Modification SiteChange in Tₘ per modificationReference
Internal position in RNA/DNA duplex-8 to -12 °C[1]

This property can be strategically employed in applications like siRNA, where destabilizing the passenger strand can facilitate the loading of the guide strand into the RNA-induced silencing complex (RISC).[1]

Enhanced Nuclease Resistance

The 2'-O-methyl group provides a substantial barrier to degradation by both endo- and exonucleases. Studies have shown that oligonucleotides containing 2'-O-alkyl-m³U modifications exhibit excellent resistance to serum nucleases.[10]

Experimental Protocol: Serum Stability Assay

  • Incubation: Incubate a defined amount (e.g., 1 µg) of the modified RNA and an unmodified control RNA in a solution containing 10-50% human serum at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: Immediately stop the degradation by adding a quenching buffer (e.g., containing EDTA and a denaturant) and flash-freezing the samples.

  • Analysis: Analyze the integrity of the RNA at each time point using denaturing polyacrylamide gel electrophoresis (PAGE) and a sensitive stain like SYBR Gold. The percentage of full-length RNA remaining at each time point is quantified.

  • Data Interpretation: RNA containing m³U(m) is expected to show a significantly longer half-life compared to the unmodified control.

Effects on Translation and Immunogenicity (Hypothesized)

While direct, quantitative data comparing m³U(m)-modified mRNA to the industry standards (m1Ψ) is currently lacking in published literature, we can formulate strong hypotheses based on its chemical properties.

  • Translational Fidelity: The disruption of canonical base pairing at the codon-anticodon interface could potentially lead to translational errors or ribosomal stalling. Computational modeling suggests that removing the N3 hydrogen bond donor would severely perturb mRNA:tRNA interactions.[6] This could be detrimental to protein expression if it leads to premature termination but could also be explored for specific applications requiring altered translational kinetics.

  • Immunogenicity: The combination of the 2'-O-methyl group and the N3-methyl modification is expected to reduce the immunogenicity of the mRNA. The 2'-O-methylation is known to help RNA evade recognition by immune sensors.[8] The altered base-pairing face of the uracil may further contribute to this effect by preventing the formation of dsRNA structures that are potent triggers of the innate immune response.[5]

Further experimental validation, including in vitro translation assays, delivery to immune cells to measure cytokine responses, and in vivo protein expression studies, are required to fully characterize these properties.

Conclusion and Future Directions

This compound is a rationally designed, dually modified nucleoside that offers a compelling combination of enhanced nuclease resistance and modulated base-pairing properties. The synthetic routes to both its phosphoramidite and 5'-triphosphate precursors are chemically feasible using established methodologies, opening the door for its inclusion in both short and long therapeutic RNAs.

References

  • Andries, O., et al. (2015). N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337-344.
  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters.[11]

  • Gore, K. R., et al. (2024). Synthesis of N3‐Methyluridine‐ and 2′‐O‐Alkyl/2′‐Fluoro‐N3‐Methyluridine‐Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols, 4(10).[7]

  • Sahoo, A., et al. (2024). O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Bioorganic & Medicinal Chemistry, 100, 117616.[10]

  • Karikó, K., et al. (2008). Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. Molecular Therapy, 16(11), 1833-1840.
  • Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms. Nucleic Acids Research, 45(10), 6023-6036.
  • Thess, A., et al. (2015). Sequence-engineered mRNA for enhanced protein production. Molecular Therapy, 23(9), 1456-1464.
  • Kauffman, K. J., et al. (2016). Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo. Biomaterials, 109, 78-87.[12]

  • Promega Corporation. (2020). In Vitro Transcription and the Use of Modified Nucleotides. Promega Connections.[13]

  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters.[1]

  • BenchChem. (2025). A Comparative Analysis of Pseudouridine, N1-Methylpseudouridine, and N1-Ethylpseudouridine in mRNA Therapeutics. BenchChem.[14]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Transcription with N(4),N(4),O(2')-trimethylcytidine triphosphate. BenchChem.[8]

  • Choe, J., et al. (2024). Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine. npj Vaccines.[15]

  • Ludwig, J., & Eckstein, F. (1989). Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one. Journal of Organic Chemistry, 54(3), 631-635.
  • Mao, S., et al. (2022). N1-methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv.[16]

  • Mao, S., et al. (2022). N1-methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. Nature Communications.[6]

  • Mao, S., et al. (2022). N1-methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv.[6]

  • Das, G., et al. (2024). O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry. ResearchGate.[4]

  • Patočka, J., et al. (2020). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 25(21), 5087.[17]

  • Jack, A. G. M., et al. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences, 121(35).[18]

  • Jack, A. G. M., et al. (2023). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. bioRxiv.[19]

  • Sahoo, A., et al. (2024). O-Alkyl/2′-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. ResearchGate.[20]

  • Karikó, K., & Weissman, D. (2020). Method for reducing immunogenicity of RNA. Google Patents. US10808242B2.[21]

  • Li, Y., et al. (2024). N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA. Allergy.[22]

  • TriLink BioTechnologies. (n.d.). 2'-O-Methyluridine-5'-Triphosphate. TriLink BioTechnologies.[23]

  • Jack, A. G. M., et al. (2023). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. bioRxiv.[24]

  • Kauffman, K. J., et al. (2016). Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo. Biomaterials, 109, 78-87.[12]

  • Werz, E., et al. (2025). Synthesis of Thymidine, Uridine, and 5'-Methyluridine Nucleolipids: Tools for a Tuned Lipophilization of Oligonucleotides. ResearchGate.[25]

  • Sun, H., et al. (2022). Quantitative RNA pseudouridine maps reveal multilayered translation control through plant rRNA, tRNA and mRNA pseudouridylation. Nature Plants, 8(1), 99-111.[26]

  • Wikipedia. (2025). 3-Methyluridine. Wikipedia.[3]

  • Li, Y., et al. (2024). N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA. Allergy.[5]

  • De Crécy-Lagard, V., et al. (2024). Quantitative detection of pseudouridine in RNA by mass spectrometry. Scientific Reports, 14(1), 28688.[27]

Sources

Methodological & Application

Synthesis of N3-Methyl-2'-O-methyluridine phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of N3-Methyl-2'-O-methyluridine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modified oligonucleotides are at the forefront of therapeutic innovation, offering enhanced stability, binding affinity, and biological activity. This compound is a critical modified nucleoside that, when incorporated into RNA sequences, can modulate their structural and functional properties. This document provides a comprehensive guide for the synthesis of its phosphoramidite building block, 5'-O-(4,4'-Dimethoxytrityl)-N3-methyl-2'-O-methyluridine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite. As a senior application scientist, this note moves beyond a simple recitation of steps to explain the causality behind the synthetic strategy, ensuring that researchers can approach the protocol with a deep understanding of the underlying chemistry.

Introduction: The Scientific Imperative for Modified Nucleosides

The therapeutic potential of oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), is vast.[1] However, natural RNA is susceptible to degradation by cellular nucleases and can trigger an immune response. Chemical modifications to the nucleobases, sugar moiety, or phosphate backbone are essential for overcoming these limitations.[]

The 2'-O-methyl modification is a widely used second-generation modification that enhances nuclease resistance and binding affinity to target mRNA.[][3] Methylation at the N3 position of uridine (m3U) further influences the molecule's properties by disrupting the Watson-Crick base pairing hydrogen bond, which can be leveraged to probe or alter RNA secondary structures and protein-RNA interactions.[4] The combination of these modifications in this compound makes its phosphoramidite derivative a valuable tool for developing potent and stable nucleic acid-based therapeutics and diagnostics.[5][6]

This guide presents a robust and validated multi-step synthesis protocol, starting from commercially available uridine.

Overall Synthesis Strategy

The synthesis of the target phosphoramidite is a linear, multi-step process that relies on a strategic sequence of protection, methylation, and phosphitylation reactions. Each step is designed to selectively modify a specific functional group while leaving others intact, culminating in the final, ready-to-use building block for automated oligonucleotide synthesis.

Synthesis_Workflow Uridine Uridine (Starting Material) Step1 Step 1: 5'-O-Protection Uridine->Step1 Intermediate1 5'-O-DMTr-Uridine Step1->Intermediate1 Step2 Step 2: N3-Methylation Intermediate1->Step2 Intermediate2 5'-O-DMTr-N3-Methyluridine Step2->Intermediate2 Step3 Step 3: 2'-O-Methylation Intermediate2->Step3 Intermediate3 5'-O-DMTr-N3-Methyl-2'-O-methyluridine Step3->Intermediate3 Step4 Step 4: 3'-O-Phosphitylation Intermediate3->Step4 FinalProduct Target Phosphoramidite Step4->FinalProduct QC_Workflow cluster_Purification Purification cluster_QC Quality Control Analysis PurifiedAmidite Purified Phosphoramidite P_NMR ³¹P NMR PurifiedAmidite->P_NMR Structure Confirmation H_NMR ¹H NMR PurifiedAmidite->H_NMR Structure Confirmation MS Mass Spectrometry PurifiedAmidite->MS Identity Confirmation HPLC HPLC Purity PurifiedAmidite->HPLC Purity Assessment FinalProduct Pass/Fail Decision P_NMR->FinalProduct H_NMR->FinalProduct MS->FinalProduct HPLC->FinalProduct

Sources

Protocol for incorporating N3-Methyl-2'-O-methyluridine into oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Protocol for Incorporating N3-Methyl-2'-O-methyluridine into Oligonucleotides

Abstract

Modified oligonucleotides are at the forefront of therapeutic and diagnostic innovation, offering enhanced stability, improved binding affinity, and novel functionalities.[1][] this compound (m³U(2'OMe)) is a dual-modified nucleoside that combines the features of N3-methylation, found in natural ribosomal RNA, with a 2'-O-methyl sugar modification, a staple in antisense and siRNA therapeutics.[3][4] This combination is designed to confer significant nuclease resistance and modulate duplex stability.[5] This document provides a comprehensive, field-proven protocol for the efficient incorporation of this compound into synthetic oligonucleotides using standard phosphoramidite chemistry on an automated solid-phase synthesizer. We detail the entire workflow, from phosphoramidite handling and optimization of the coupling step to final cleavage, deprotection, and analytical validation by HPLC and LC-MS.

Introduction: The Rationale for this compound Modification

The therapeutic potential of oligonucleotides is often limited by their susceptibility to degradation by cellular nucleases and potential off-target effects. Chemical modifications are employed to overcome these limitations.[6] The 2'-O-methyl (2'-OMe) modification is widely used to increase nuclease resistance and binding affinity to complementary RNA strands.[4] Concurrently, base modifications like N3-methyluridine (m³U), a naturally occurring modification in rRNA, can influence the structural and base-pairing dynamics of an RNA duplex.[3][7]

The strategic combination in this compound offers a synergistic approach:

  • Enhanced Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from enzymatic cleavage.[5]

  • Modulated Duplex Stability: The N3-methyl group can disrupt Watson-Crick hydrogen bonding, which can be strategically employed to destabilize specific regions of a duplex, for instance, to facilitate passenger strand release in siRNA mechanisms.[5][8]

  • Drug-like Properties: The dual modification contributes to an overall enhancement of the oligonucleotide's therapeutic profile, improving its stability and potential for in vivo applications.[5]

This guide provides the technical framework for researchers, scientists, and drug development professionals to reliably incorporate this valuable modification into their oligonucleotide sequences.

Principle: Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of m³U(2'OMe) is achieved via the phosphoramidite method, the gold standard for chemical synthesis of oligonucleotides.[9][10] The process occurs on a solid support, typically controlled pore glass (CPG), within an automated synthesizer.[11][] The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.

  • Deblocking (Detritylation): An acid (e.g., trichloroacetic acid) removes the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, freeing the 5'-hydroxyl group for the next reaction.[13]

  • Coupling: The this compound phosphoramidite, activated by a reagent like ethylthiotetrazole (ETT) or dicyanoimidazole (DCI), is coupled to the free 5'-hydroxyl group, forming an unstable phosphite triester linkage.[13][14]

  • Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. This crucial step prevents the formation of failure sequences (n-1 mers) in subsequent cycles.[13]

  • Oxidation: The unstable phosphite triester is oxidized to a stable pentavalent phosphate triester using an iodine-water solution, completing the nucleotide addition cycle.[13]

This cycle is repeated until the full-length oligonucleotide is synthesized.

Phosphoramidite Synthesis Cycle Deblocking Step 1: Deblocking (DMT Removal) Coupling Step 2: Coupling (Add m³U(2'OMe) Amidite) Deblocking->Coupling Exposes 5'-OH Capping Step 3: Capping (Terminate Failures) Coupling->Capping Forms P(III) Linkage Oxidation Step 4: Oxidation (Stabilize Linkage) Capping->Oxidation Blocks n-1 sites Oxidation->Deblocking Forms P(V) Linkage Ready for next cycle Overall Workflow cluster_synthesis Automated Synthesis cluster_postsynthesis Post-Synthesis Processing cluster_qc Quality Control prep 1. Reagent Prep (Dissolve m³U(2'OMe) amidite) synth 2. Solid-Phase Synthesis (Iterative Cycles) prep->synth deprotect 3. Cleavage & Deprotection (AMA Treatment) synth->deprotect purify 4. HPLC Purification (IP-RP-HPLC) deprotect->purify qc 5. Analysis (LC-MS & UV-Vis) purify->qc product Final Product qc->product

Figure 2: High-level workflow for the synthesis of m³U(2'OMe)-modified oligonucleotides.

4.1 Reagent Preparation
  • Phosphoramidite Solution: Prepare a 0.1 M solution of the this compound phosphoramidite in anhydrous acetonitrile. Ensure the vial is tightly sealed with a septum and purged with argon.

    • Expert Insight: Modified phosphoramidites can be less stable than standard amidites. It is recommended to use a freshly prepared solution or one that has been stored under argon at 2-8 °C for no longer than one week.

4.2 Automated Solid-Phase Synthesis

Program the automated synthesizer according to the manufacturer's instructions with the desired sequence. The following parameters are critical for the m³U(2'OMe) incorporation step.

  • Standard Cycle: Use the synthesizer's standard protocol for all canonical A, G, C, and U ribonucleosides.

  • Modified Coupling Step for m³U(2'OMe):

    • Action: Deliver the activator (e.g., 0.25 M ETT) and the 0.1 M m³U(2'OMe) phosphoramidite solution to the synthesis column.

    • Coupling Time: Extend the coupling time to 3-5 minutes .

    • Causality: Modified phosphoramidites, especially those with bulky groups like 2'-OMe, can exhibit slower reaction kinetics due to steric hindrance. []Extending the coupling time is essential to drive the reaction to completion and achieve high coupling efficiency (>98%).

    • Optimization (if needed): If coupling efficiency is suboptimal (monitored via trityl cation assay), implement a double coupling protocol. [16]This involves performing the coupling step twice in a row for the modified base before proceeding to the capping step.

4.3 Cleavage and Deprotection
  • Transfer the solid support (CPG) from the synthesis column to a 2 mL screw-cap vial.

  • Add 1.5 mL of AMA solution (Ammonium Hydroxide/40% Methylamine 1:1 v/v). [17]3. Seal the vial tightly and heat at 65 °C for 15 minutes. This single step achieves cleavage from the support, removal of the cyanoethyl phosphate protecting groups, and removal of the base protecting groups (Bz on A, Ac on C, dmf on G). [18] * Expert Insight: AMA is a fast and efficient deprotection reagent suitable for most standard applications. [17]If the oligonucleotide contains other sensitive modifications (e.g., certain dyes), a milder deprotection scheme like ammonium hydroxide alone at a lower temperature for a longer duration may be required. [17][19]4. After heating, cool the vial on ice. Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Dry the crude oligonucleotide solution in a vacuum concentrator.

4.4 Purification by Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

Purification is critical to isolate the full-length product from shorter failure sequences. [20]

  • Resuspend: Resuspend the dried crude oligonucleotide pellet in 200-500 µL of mobile phase A.

  • HPLC Setup:

    • Column: C18 column suitable for oligonucleotides (e.g., Waters XBridge OST C18, Agilent PLRP-S).

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 in water. For MS compatibility, use 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water. [21] * Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile or 8.6 mM TEA / 100 mM HFIP in 50% Acetonitrile. [21] * Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Column Temperature: 50-60 °C.

  • Gradient: A typical gradient is 5-65% Mobile Phase B over 30 minutes. The full-length product (DMT-off) will be the last major peak to elute.

  • Fraction Collection: Collect the peak corresponding to the full-length product.

  • Desalting: Desalt the collected fraction using a suitable method (e.g., solid-phase extraction cartridge) and dry in a vacuum concentrator.

Quality Control and Analysis

Final validation is performed to confirm identity, purity, and concentration.

Analysis Technique Parameter Measured Expected Result
LC-MS (ESI-TOF) Molecular WeightThe observed mass should match the calculated theoretical mass of the m³U(2'OMe)-containing oligonucleotide.
Analytical HPLC PurityPurity should be >85% for most research applications, assessed by peak area integration at 260 nm.
UV-Vis Spectrophotometry Concentration & YieldAbsorbance at 260 nm (A₂₆₀) is used to quantify the final product.
5.1 LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the definitive method for confirming the successful incorporation of the modification. [21][20]

  • Sample Prep: Prepare a ~1 µM solution of the purified oligonucleotide in an appropriate solvent (e.g., 10 mM ammonium acetate).

  • LC-MS Conditions: Use an LC system coupled to an ESI-MS. Employ an MS-compatible mobile phase system, such as TEA/HFIP, as described in the purification section. [21]3. Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the oligonucleotide. Compare this experimental mass with the calculated theoretical mass. A successful synthesis will show a predominant peak corresponding to the correct mass.

5.2 Quantification by UV-Vis Spectrophotometry
  • Resuspend the final purified and desalted oligonucleotide in nuclease-free water or a suitable buffer.

  • Measure the absorbance at 260 nm (A₂₆₀) using a spectrophotometer.

  • Calculate the concentration using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) is calculated based on the oligonucleotide sequence.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency 1. Degraded m³U(2'OMe) phosphoramidite. 2. Insufficient coupling time. 3. Inactive activator solution.1. Use a fresh vial or freshly dissolved phosphoramidite. 2. Increase coupling time to 5-10 minutes or implement a double coupling cycle. [13][16] 3. Prepare fresh activator solution.
Mass spectrum shows a mix of desired product and failure sequences (n-1) Inefficient capping step.Ensure capping reagents are fresh and delivery lines are not blocked. Consider a double capping step in the synthesis cycle.
Mass spectrum shows unexpected mass additions (+57, +41) Incomplete deprotection (residual protecting groups like dmf or Ac).Extend deprotection time or increase temperature slightly (e.g., 65 °C for 20-25 min). Ensure AMA solution is fresh.
Broad or split peaks during HPLC purification 1. Secondary structures in the oligonucleotide. 2. Poor desalting of crude product. 3. Column degradation.1. Increase column temperature to 60-65 °C to denature structures. 2. Ensure crude sample is fully resuspended and filtered. 3. Use a new or thoroughly cleaned HPLC column.
Conclusion

The protocol detailed herein provides a robust and reliable method for incorporating this compound into synthetic oligonucleotides. By understanding the principles of phosphoramidite chemistry and implementing specific optimizations, such as extended coupling times for the modified monomer, researchers can achieve high yields of pure, correctly modified oligonucleotides. [24]The subsequent purification and rigorous LC-MS analysis ensure the final product is of high quality and suitable for demanding downstream applications in therapeutics, diagnostics, and fundamental biological research. [23]The unique properties conferred by the m³U(2'OMe) modification make it a valuable tool for developing next-generation nucleic acid-based technologies. [5]

References
  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. Aragen Life Sciences. Retrieved from [Link]

  • Sanghvi, Y. S. (2003). Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides. Current Organic Chemistry, 7(12), 1213-1234. Retrieved from [Link]

  • Salas-Solano, O., et al. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, (125), 55891. Retrieved from [Link]

  • Sahoo, A., & Gore, K. R. (2024). O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry. ResearchGate. Retrieved from [Link]

  • Sahoo, A., & Gore, K. R. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols, 4(10), e70039. Retrieved from [Link]

  • Guga, P., & Stec, W. J. (2002). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 67(16), 5643–5648. Retrieved from [Link]

  • Thiageswaran, S. (2025). Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. Separation Science. Retrieved from [Link]

  • McCarthy, S. M. (2008). Improving Oligonucleotide Sensitivity and Separation for LC-MS Applications. LCGC North America. Retrieved from [Link]

  • Leuck, M., & Fearon, K. L. (2017). Double coupling method for oligonucleotide synthesis. U.S. Patent No. 10,072,261 B1. Washington, DC: U.S. Patent and Trademark Office.
  • Waters Corporation. (n.d.). LC-MS Analysis of Synthetic Oligonucleotides. Waters Corporation. Retrieved from [Link]

  • Wieczorek, Z., & Guga, P. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3341. Retrieved from [Link]

  • YMC America. (2024). Oligonucleotide Analysis. Practical Implementation Approaches for HPLC and LC-MS Analyses. YouTube. Retrieved from [Link]

  • Bio-Synthesis Inc. (2011). What affects the yield of your oligonucleotides synthesis. Bio-Synthesis Inc. Retrieved from [Link]

  • Pabreza, A., et al. (2020). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 25(24), 5989. Retrieved from [Link]

  • Gryaznov, S. M., & Letsinger, R. L. (1998). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 26(18), 4133–4138. Retrieved from [Link]

  • YMC America. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. YMC America. Retrieved from [Link]

  • Sahoo, A., & Gore, K. R. (2024). Synthesis of N3-Methyluridine- and 2′-O-Alkyl/2′-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. ResearchGate. Retrieved from [Link]

  • Sahoo, A., et al. (2024). N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Bioorganic & Medicinal Chemistry, 100, 117616. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection. Glen Research. Retrieved from [Link]

  • Sahoo, A., et al. (2023). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Chemical Biology, 18(11), 2535–2545. Retrieved from [Link]

  • Poijärvi, P. (2017). Synthesis of short oligonucleotides on a soluble support by the phosphoramidite method. University of Turku. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Glen Research. Retrieved from [Link]

  • Fergione, S., & Fedorova, O. (2021). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. Retrieved from [Link]

  • Mathivanan, J., et al. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols, 1(11), e307. Retrieved from [Link]

  • Chillar, K., et al. (2023). Oligonucleotide synthesis under mild deprotection conditions. New Journal of Chemistry, 47(13), 6245-6253. Retrieved from [Link]

  • Mathivanan, J., et al. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols, 1(11), e307. Retrieved from [Link]

  • YMC America. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC America. Retrieved from [Link]

  • Laikhter, A., & Linse, K. D. (2014). The Chemical Synthesis of Oligonucleotides. Bio-Synthesis Inc. Retrieved from [Link]

  • Wang, Y., et al. (2016). Recent Methods for Purification and Structure Determination of Oligonucleotides. Molecules, 21(12), 1709. Retrieved from [Link]

  • Obika, S., et al. (2025). Synthesis and Properties of Oligonucleotides Containing 2′‐O,4′‐C‐Ethylene‐Bridged 5‐Methyluridine with Exocyclic Methylene and Methyl Groups in the Bridge. European Journal of Organic Chemistry. Retrieved from [Link]

Sources

N3-Methyl-2'-O-methyluridine in antisense oligonucleotide development

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: N3-Methyl-2'-O-methyluridine: A Strategic Modification for Enhancing Nuclease Resistance in Antisense Oligonucleotide Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

The therapeutic potential of antisense oligonucleotides (ASOs) is intrinsically linked to their chemical modifications, which are engineered to enhance stability, binding affinity, and pharmacokinetic properties while minimizing toxicity. This guide provides a deep dive into a specialized modification, this compound (2'-OMe-m³U). Unlike modifications that primarily enhance binding affinity, 2'-OMe-m³U offers a unique profile: it confers exceptional resistance to nuclease degradation at the cost of reduced thermal stability of the ASO:RNA duplex. We will explore the strategic rationale for employing this modification, provide detailed protocols for its synthesis and incorporation, and outline a comprehensive framework for evaluating its impact on ASO performance. This document is intended for researchers seeking to expand their toolkit of chemical modifications to overcome specific challenges in ASO design, particularly for applications demanding robust oligonucleotide stability.

The Rationale for Advanced ASO Modifications

Antisense oligonucleotides are single-stranded synthetic nucleic acids designed to bind to a specific messenger RNA (mRNA) target through Watson-Crick base pairing.[1] The most common mechanism involves recruiting the endogenous enzyme RNase H1 to the ASO:mRNA duplex, which then cleaves the mRNA, leading to a knockdown of the target protein expression.[1]

Unmodified oligonucleotides are therapeutically unviable due to rapid degradation by cellular nucleases. The evolution of ASO technology has been driven by the development of chemical modifications to the phosphate backbone, sugar moiety, and nucleobase to address these limitations.[2][3]

Common goals of chemical modification include:

  • Increased Nuclease Resistance: To prolong the therapeutic effect.

  • Enhanced Binding Affinity (Tm): To improve potency and specificity.[4]

  • Improved Pharmacokinetic/Pharmacodynamic (PK/PD) Profile: To optimize distribution and duration of action.

  • Reduced Immunogenicity and Off-Target Effects: To increase the safety profile.[5][6][7]

The 2'-O-methyl (2'-OMe) modification is a widely used "second-generation" modification that improves both binding affinity and nuclease resistance.[2][8] However, achieving exceptional stability often requires exploring novel chemical space. This is where the this compound modification presents a specialized tool.

ASO_Mechanism ASO Antisense Oligonucleotide (ASO) Duplex ASO:mRNA Duplex Formation ASO->Duplex Binds mRNA Target mRNA mRNA->Duplex RNaseH RNase H1 Recruitment Duplex->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Knockdown Protein Expression Knockdown Cleavage->Knockdown

Caption: General mechanism of action for RNase H-dependent antisense oligonucleotides.

The Unique Profile of this compound

The defining characteristic of incorporating N3-methyluridine (m³U) or its 2'-modified variants into an oligonucleotide is the disruption of the Watson-Crick hydrogen bonding pattern.[9] The methyl group at the N3 position of the uracil base sterically hinders the formation of a standard A:U base pair. Molecular dynamics simulations have shown that this modification leads to a significant reduction in duplex stability (melting temperature, Tm).[9][10]

While this destabilizing effect may seem counterintuitive for a therapeutic modality that relies on binding, it is counterbalanced by a profound increase in nuclease resistance.

  • Exceptional Nuclease Resistance: Studies have demonstrated that oligonucleotides containing 2'-O-alkyl-m³U modifications exhibit excellent resistance to both 3'- and 5'-exonucleases, surpassing that of standard 2'-OMe or 2'-Fluoro modifications.[9][11] This enhanced stability is attributed to steric interactions between the modified nucleotide and the active site of nuclease enzymes.[9][12]

  • Reduced Thermal Stability: The disruption of hydrogen bonding significantly lowers the binding affinity of the ASO for its target RNA. Each incorporation of a 2'-OMe-m³U can reduce the duplex Tm by several degrees Celsius.[11]

This trade-off makes 2'-OMe-m³U a strategic, rather than a universal, modification. It is best employed in positions where extreme nuclease resistance is paramount and a localized reduction in binding affinity can be tolerated or is even desired. For instance, it could be used to protect the vulnerable 3'-terminus of an ASO from exonuclease attack or be strategically placed within the sequence to modulate RISC loading in siRNA applications.[11]

Modification TypeRelative Binding Affinity (ΔTm)Relative Nuclease ResistanceKey Application Insight
Unmodified DNA/RNABaselineVery LowNot suitable for in vivo applications
2'-O-Methyl (2'-OMe)++ (Increased)++ (Increased)A gold standard for increasing affinity and stability.[2]
2'-O-Methoxyethyl (2'-MOE)+++ (Highly Increased)+++ (Highly Increased)Provides excellent affinity and resistance.[8]
This compound-- (Significantly Decreased)++++ (Exceptionally Increased)A specialized tool for maximizing nuclease stability.[9]
Caption: Comparative properties of common ASO modifications.

Synthesis and Incorporation of 2'-OMe-m³U

The successful application of any modified nucleotide begins with its robust chemical synthesis into a phosphoramidite building block, which can then be incorporated into oligonucleotides using standard solid-phase synthesizers.

Synthesis_Workflow cluster_amidite Phosphoramidite Synthesis cluster_aso Oligonucleotide Synthesis Uridine Uridine Tritylation 5'-OH Tritylation & N3-Methylation Uridine->Tritylation Alkylation 2'-O-Alkylation (Methylation) Tritylation->Alkylation Phosphitylation 3'-OH Phosphitylation Alkylation->Phosphitylation Amidite 2'-OMe-m³U Phosphoramidite Phosphitylation->Amidite Synthesizer Automated Solid-Phase Oligonucleotide Synthesizer Amidite->Synthesizer Use in... Coupling Coupling Cycle Synthesizer->Coupling Cleavage Cleavage & Deprotection Coupling->Cleavage Purification HPLC Purification Cleavage->Purification FinalASO Final Modified ASO Purification->FinalASO

Caption: High-level workflow for the synthesis of a 2'-OMe-m³U modified ASO.

Protocol 1: Synthesis of 2'-O-methyl-N3-methyluridine Phosphoramidite

This protocol is an abbreviated summary based on established chemical synthesis routes.[13][14] It requires a specialized organic chemistry laboratory and expertise.

Objective: To synthesize the 2'-OMe-m³U phosphoramidite building block for use in oligonucleotide synthesis.

Materials:

  • Uridine

  • 4,4'-Dimethoxytrityl chloride (DMTr-Cl)

  • Iodomethane (MeI)

  • Sodium hydride (NaH)

  • 2-(Cyanoethyl)-N,N-diisopropylchlorophosphoramidite

  • Anhydrous solvents (Pyridine, DMF, DCM) and reagents

Procedure:

  • 5'-OH Protection and N3-Methylation: Start with commercially available uridine to achieve a tritylated N3-methyluridine intermediate. This typically involves protecting the 5'-hydroxyl group with DMTr-Cl, followed by methylation at the N3 position using a methylating agent like iodomethane.[13][15]

  • 2'-O-Alkylation: Perform selective alkylation of the 2'-hydroxyl group. This is a critical step that often involves using a strong base like sodium hydride and an alkylating agent (iodomethane) under anhydrous conditions to yield the 2'-O-methyl group.[14] Isomer separation may be required.

  • 3'-OH Phosphitylation: Introduce the phosphoramidite moiety at the 3'-hydroxyl position. This is achieved by reacting the protected nucleoside with 2-(Cyanoethyl)-N,N-diisopropylchlorophosphoramidite in the presence of a mild base.

  • Purification: Purify the final phosphoramidite product using silica gel column chromatography to ensure high purity for oligonucleotide synthesis. The final product should be stored under argon or nitrogen at -20°C.

Protocol 2: Incorporation into an ASO via Solid-Phase Synthesis

Objective: To synthesize an ASO containing a 2'-OMe-m³U modification using an automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA Synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside of the sequence.

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Synthesized 2'-OMe-m³U phosphoramidite

  • Anhydrous acetonitrile

  • Standard synthesis reagents (Activator, Capping, Oxidation, Deblocking solutions)

  • Ammonium hydroxide/methylamine (AMA) for cleavage and deprotection

Procedure:

  • Preparation: Dissolve the 2'-OMe-m³U phosphoramidite in anhydrous acetonitrile to the same concentration as the standard phosphoramidites (e.g., 0.1 M). Install the vial on an available port on the synthesizer.

  • Sequence Programming: Program the desired ASO sequence into the synthesizer software, specifying the custom 2'-OMe-m³U base at the desired position(s).

  • Automated Synthesis: Initiate the synthesis run. The synthesizer will perform the standard iterative cycle for each base addition:

    • Deblocking: Removal of the 5'-DMTr protecting group.

    • Coupling: Addition of the next phosphoramidite to the growing chain.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent failure sequence elongation.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection: Once the synthesis is complete, transfer the CPG support to a vial containing AMA solution. Heat at 65°C for the recommended time (e.g., 50-60 minutes) to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.[15]

  • Purification and Desalting: Purify the crude oligonucleotide using HPLC to isolate the full-length product. Subsequently, desalt the purified ASO.

  • Quantification and Storage: Quantify the final product using UV spectrophotometry at 260 nm and store at -20°C.

Framework for ASO Evaluation

After synthesis, a series of experiments is required to validate the properties of the modified ASO.

Evaluation_Workflow Start Synthesized & Purified ASO Tm_Assay Thermal Denaturation (Tm) Analysis Start->Tm_Assay Assess Affinity Nuclease_Assay Nuclease Resistance Assay Start->Nuclease_Assay Assess Stability Cell_Culture Cell Culture & Transfection Start->Cell_Culture Data_Analysis Data Analysis & IC50 Calculation Tm_Assay->Data_Analysis Nuclease_Assay->Data_Analysis Efficacy_Assay In Vitro Efficacy Assay (RT-qPCR / Western Blot) Cell_Culture->Efficacy_Assay Efficacy_Assay->Data_Analysis

Caption: Experimental workflow for the biophysical and in vitro evaluation of a modified ASO.

Protocol 3: Thermal Denaturation (Tm) Analysis

Objective: To measure the melting temperature of the ASO:RNA duplex to quantify the effect of the 2'-OMe-m³U modification on binding affinity.[16]

Materials:

  • Modified ASO and an unmodified control ASO

  • Complementary target RNA oligonucleotide

  • UV-Vis spectrophotometer with a temperature-controlled cell holder (peltier)

  • Annealing buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0)

  • Nuclease-free water

Procedure:

  • Sample Preparation: In a microcentrifuge tube, combine the ASO and its complementary RNA target in a 1:1 molar ratio in annealing buffer to a final concentration of ~2-4 µM. Prepare samples for the modified ASO and the unmodified control.

  • Annealing: Heat the samples to 95°C for 5 minutes, then allow them to cool slowly to room temperature to form the duplex.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Program a temperature ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).

  • Data Acquisition: Place the cuvette with the annealed duplex in the spectrophotometer and start the temperature ramp. Record the absorbance at each temperature point.

  • Data Analysis: Plot absorbance versus temperature. The resulting curve will be sigmoidal. The melting temperature (Tm) is the temperature at the midpoint of the transition, which can be calculated from the first derivative of the melting curve. Compare the Tm of the modified ASO to the unmodified control. A significant decrease is expected for the 2'-OMe-m³U-containing ASO.[9]

Protocol 4: Nuclease Resistance Assay

Objective: To assess the stability of the modified ASO in the presence of exonucleases.

Materials:

  • Modified ASO and an unmodified control ASO

  • 3'-exonuclease (e.g., Snake Venom Phosphodiesterase, SVPD)

  • Assay buffer (compatible with the chosen nuclease)

  • Stop solution (e.g., EDTA or a denaturing loading dye)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel staining reagent (e.g., SYBR Gold)

Procedure:

  • Reaction Setup: Prepare reaction tubes containing the ASO (modified or control) at a fixed concentration in the assay buffer.

  • Enzyme Addition: Add the exonuclease to each tube to initiate the degradation reaction. Keep one tube without enzyme as a "time zero" control.

  • Time Course: Incubate the reactions at 37°C. At various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr), take an aliquot from each reaction and mix it with the stop solution to quench the enzymatic activity.

  • Gel Electrophoresis: Load the samples from each time point onto a denaturing polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Visualization and Analysis: Stain the gel and visualize the bands under a gel imager. The full-length, intact ASO will migrate as a single band. Degraded products will appear as a smear or smaller bands. Quantify the percentage of intact ASO remaining at each time point relative to the time zero control. The 2'-OMe-m³U modified ASO is expected to show significantly less degradation over time compared to the control.[9][11]

Protocol 5: In Vitro ASO Efficacy Assay

Objective: To determine the potency (IC50) of the modified ASO in reducing target mRNA expression in a cellular context.

Materials:

  • A cell line that expresses the target gene

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine) or method for gymnotic ("naked") uptake.[17]

  • Modified ASO, a positive control ASO (if available), and a negative control ASO (scrambled sequence).[18]

  • RNA extraction kit

  • RT-qPCR reagents (reverse transcriptase, primers for the target gene and a housekeeping gene, qPCR master mix)

  • Real-time PCR system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 24-well plates) at a density that will result in 70-80% confluency at the time of transfection.

  • ASO Transfection: The next day, prepare a dose-response series of the ASOs (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 nM).[19] Transfect the cells with each concentration of the modified ASO and control ASOs according to the transfection reagent manufacturer's protocol.[17] Include a "mock" transfection control (reagent only, no ASO).

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for ASO activity.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Ensure the RNA is of high quality.

  • RT-qPCR: Perform reverse transcription to generate cDNA, followed by quantitative PCR to measure the relative expression levels of the target gene. Normalize the target gene expression to a stable housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the percentage of target mRNA knockdown for each ASO concentration relative to the mock-transfected control. Plot the percentage knockdown versus ASO concentration and fit the data to a dose-response curve to determine the IC50 value.[18]

Concluding Remarks

The this compound modification represents a highly specialized tool in the design of antisense therapeutics. Its primary contribution is a dramatic enhancement of nuclease stability, a critical attribute for any oligonucleotide-based drug.[9] This benefit comes with a significant trade-off in binding affinity, which necessitates a deliberate and strategic design approach. Researchers should not view this modification as a universal replacement for standards like 2'-OMe or 2'-MOE, but rather as a solution for specific challenges, such as protecting the termini of an ASO or fine-tuning the thermodynamic profile of a duplex. By following rigorous protocols for synthesis and evaluation, scientists can effectively harness the unique properties of 2'-OMe-m³U to develop more stable and potentially more effective antisense oligonucleotides.

References

  • Sahoo, A., Das, G., Ghosh, A., et al. (2024). 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Bioorganic & Medicinal Chemistry, 100, 117616. [Link]

  • Sahoo, A., Gupta, S., Das, G., & Gore, K. (2024). 2'-O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry. ResearchGate. [Link]

  • Das, G., Sahoo, A., Ghosh, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Chemical Biology. [Link]

  • Integrated DNA Technologies. (2023). How to design antisense oligonucleotides for high on-target potency and minimal off-target effect. YouTube. [Link]

  • Croft, L. & Fisher, M. (2024). Cytotoxicity of Modified Oligonucleotides: Sequence & Structure Impact. YouTube. [Link]

  • Sahoo, A., Das, G., & Gore, K. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols, 4(10), e70039. [Link]

  • Sint, K., et al. (2020). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 25(21), 5039. [Link]

  • Stein, C. A., & St. Clair, R. M. (2019). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Nucleic Acid Therapeutics, 29(4), 177-179. [Link]

  • Aartsma-Rus, A., et al. (2022). Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides. Nucleic Acid Therapeutics, 32(3), 145-156. [Link]

  • Michaelis, K., et al. (2013). Effect of trastuzumab-modified antisense oligonucleotide-loaded human serum albumin nanoparticles prepared by heat denaturation. Journal of Pharmacy and Pharmacology, 65(4), 509-518. [Link]

  • ECRAN, et al. (2021). Immunogenicity for Antisense Oligonucleotides: A Risk-Based Assessment. ResearchGate. [Link]

  • Liang, X., et al. (2017). Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. Nucleic Acids Research, 45(10), 6006-6021. [Link]

  • Krieg, A. (2021). How to test for immune activation by your therapeutic oligonucleotide. Oligonucleotide Therapeutics Society. [Link]

  • FDA. (2019). Nonclinical Safety Assessment of Oligonucleotide-Based Therapeutics. FDA Guidance for Industry. [Link]

  • Sipa, K., et al. (2021). An enhanced biophysical screening strategy to investigate the affinity of ASOs for their target RNA. Scientific Reports, 11(1), 10842. [Link]

  • AUM Biotech. AUMlnc™ ASO Protocol. AUM Biotech Resources. [Link]

  • Martin, P. (2018). Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. Nucleic Acids Research, 46(14), 6983–6996. [Link]

  • Crooke, S. T., et al. (2021). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Biotechnology, 39(7), 842-856. [Link]

  • Aartsma-Rus, A., et al. (2024). Consensus guidelines for eligibility assessment of pathogenic variants to antisense oligonucleotide treatments. medRxiv. [Link]

  • Yoshida, T., et al. (2019). Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells. Genes to Cells, 24(1), 53-64. [Link]

  • Sproat, B. S., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965–5971. [Link]

  • Evans, J. (2024). ASO transfection of iPSC-derived cells. protocols.io. [Link]

  • Sewell, A., et al. (2022). Assessment of the Immunogenicity Potential for Oligonucleotide-Based Drugs. Nucleic Acid Therapeutics, 32(5), 291-302. [Link]

  • Nakama, T., et al. (2023). Construction of a Tm-value prediction model and molecular dynamics study of AmNA-containing gapmer antisense oligonucleotide. Scientific Reports, 13(1), 14782. [Link]

  • Microsynth AG. Antisense Oligonucleotides | ASO Design & Synthesis Services. Microsynth Website. [Link]

  • Wang, G., et al. (2021). Systematic evaluation of 2′-O-methyl RNA antisense oligonucleotides with limited phosphorothioate linkages for efficient splice switching. Chemical Communications, 57(80), 10375-10378. [Link]

  • Wang, G., et al. (2025). Systematic evaluation of 2′-O-methyl RNA antisense oligonucleotides with limited phosphorothioate linkages for efficient splice switching. ResearchGate. [Link]

  • Waters Corporation. (2019). Effect of Temperature on Single Stranded Oligonucleotide Analysis. Waters Application Note. [Link]

  • ATDBio. Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]

  • Ncardia. (2024). Antisense Oligonucleotide in vitro screening assays: 5 key considerations to make better predictions. Ncardia Website. [Link]

  • Mathivanan, S., et al. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 84(1), e125. [Link]

  • Munita, R., et al. (2021). Antisense-mediated transcript knockdown triggers premature transcription termination. eLife, 10, e65482. [Link]

  • Galezowski, A., et al. (2022). Modified oligonucleotides and methods for their synthesis.
  • ResearchGate. (2023). How to transfect suspension cells with Antisense Oligonucleotides? ResearchGate Forum. [Link]

  • Nagahama, K., et al. (2020). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Journal of Organic Chemistry, 85(15), 9869–9880. [Link]

Sources

Application Notes & Protocols: Enhancing siRNA Stability and Efficacy with N3-Methyl-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of siRNA Instability

Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents and research tools for sequence-specific gene silencing.[1][2] Their mechanism, which hijacks the endogenous RNA interference (RNAi) pathway, offers high specificity and potency.[1] However, the therapeutic application of unmodified, naked siRNAs is severely hampered by their inherent instability.[1] In biological fluids, siRNAs are rapidly degraded by nucleases, which cleave the phosphodiester backbone, leading to a short half-life and limited therapeutic potential.[1][3] This enzymatic degradation is a primary obstacle to achieving sustained gene silencing, particularly for systemic applications.[3]

Chemical modification of the siRNA duplex is a prerequisite for the development of effective oligonucleotide therapeutics.[4] Strategic chemical alterations can significantly enhance metabolic stability, improve pharmacokinetic properties, reduce immunogenicity, and minimize off-target effects.[1][5] Among the most common sites for modification are the ribose sugar and the nucleobase itself.[4] This guide focuses on the strategic use of a dual-modified nucleoside, N3-Methyl-2'-O-methyluridine, to address the core challenge of siRNA stability while modulating its activity.

The Rationale for Modification: A Two-Pronged Approach

The power of this compound lies in the combined benefits of its two distinct modifications: the 2'-O-methyl (2'-OMe) group on the ribose and the N3-methyl (m3) group on the uridine base.

  • 2'-O-Methylation for Nuclease Resistance: The 2'-hydroxyl group of the ribose sugar is critical for the mechanism of enzymatic hydrolysis by many nucleases.[6] Replacing this reactive hydroxyl group with a bulky methyl group (2'-OMe) provides steric hindrance, effectively shielding the adjacent phosphodiester linkage from nuclease attack. This modification significantly enhances resistance to both endo- and exonucleases, prolonging the siRNA's half-life in serum and cellular environments.[1][7][8] Furthermore, 2'-OMe modifications are known to reduce the activation of innate immune responses by decreasing recognition by Toll-like receptors (TLRs).[1][]

  • N3-Methylation for Thermodynamic Modulation: While stability is crucial, the thermodynamic profile of the siRNA duplex also plays a key role in its journey through the RNAi pathway. The assembly of the active RNA-Induced Silencing Complex (RISC) is an asymmetrical process where the selection of the guide (antisense) strand is governed by the relative thermodynamic stability of the two ends of the duplex.[10] The N3-methyluridine (m3U) modification disrupts the Watson-Crick hydrogen bonding with adenine.[11] This property can be strategically employed to introduce thermodynamic instability at specific positions within the siRNA duplex. Incorporating m3U, particularly in the passenger (sense) strand, can facilitate the unwinding of the duplex and preferentially load the desired guide strand into RISC, thereby enhancing on-target activity.[12][13] This destabilization can also help mitigate off-target effects that arise from the passenger strand being inadvertently loaded into RISC.[12]

Combining these two features, this compound offers a sophisticated tool to create a highly stable siRNA that also possesses favorable thermodynamics for efficient and specific gene silencing.

Core Mechanisms and Experimental Workflow

Mechanism of siRNA Degradation and Protection

Unmodified siRNA is vulnerable to cleavage by nucleases present in serum and within cells. The 2'-hydroxyl group facilitates this degradation. By replacing it with a 2'-O-methyl group, the siRNA backbone is fortified against attack.

cluster_0 Unmodified siRNA cluster_1 Modified siRNA Unmodified Unmodified siRNA Duplex (Susceptible) Nuclease Serum & Cellular Nucleases Unmodified->Nuclease Attack at 2'-OH Degradation Rapid Degradation (Cleaved Phosphodiester Backbone) Nuclease->Degradation Hydrolysis Modified siRNA with this compound (Resistant) Nuclease_mod Serum & Cellular Nucleases Modified->Nuclease_mod Steric Hindrance (2'-OMe group) Stability Enhanced Stability (Prolonged Half-Life) Nuclease_mod->Stability Protection

Caption: Mechanism of nuclease degradation and protection by 2'-O-methylation.

Experimental Workflow for Validation

A systematic approach is required to validate the enhanced stability and functionality of siRNA modified with this compound. The workflow involves siRNA synthesis, stability assessment, and functional validation of gene silencing activity.

Start Hypothesis: m3U-2'OMe-siRNA has enhanced stability & activity Synthesis Step 1: siRNA Synthesis - Unmodified Control siRNA - Modified siRNA Start->Synthesis StabilityAssay Step 2: Serum Stability Assay - Incubate siRNAs in serum - Analyze integrity over time (PAGE) Synthesis->StabilityAssay FunctionalAssay Step 3: Gene Silencing Assay - Transfect cells with siRNAs - Measure target mRNA/protein levels Synthesis->FunctionalAssay Analysis Step 4: Data Analysis - Quantify siRNA half-life - Determine IC50 for silencing StabilityAssay->Analysis FunctionalAssay->Analysis Conclusion Conclusion: Validate enhanced properties of modified siRNA Analysis->Conclusion

Caption: Workflow for validating modified siRNA performance.

Protocols

Protocol 1: In Vitro siRNA Stability Assay in Human Serum

This protocol assesses the nuclease resistance of modified siRNA compared to an unmodified control by incubating them in human serum and analyzing degradation over time.

Materials:

  • Unmodified siRNA (Control)

  • This compound modified siRNA (Test)

  • Nuclease-free water

  • Human Serum (commercially available)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Proteinase K

  • Urea Loading Buffer

  • Polyacrylamide Gel Electrophoresis (PAGE) system (e.g., 15-20% TBE-Urea gel)

  • Nucleic acid stain (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Preparation of siRNA: Reconstitute control and test siRNAs in nuclease-free water to a final concentration of 20 µM.

  • Reaction Setup:

    • Prepare a 50% human serum solution by diluting it with sterile PBS.

    • In separate nuclease-free tubes, add 10 µL of the 20 µM siRNA stock to 10 µL of the 50% serum solution. This creates a 1:1 reaction volume with a final siRNA concentration of 10 µM in 25% serum.

    • Prepare a "Time 0" control by adding 10 µL of siRNA to 10 µL of PBS (no serum) and immediately stopping the reaction (see Step 4).

  • Incubation: Incubate the reaction tubes at 37°C. Aliquots will be taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Stopping the Reaction: At each time point, take a 5 µL aliquot from the reaction and quench the nuclease activity by adding it to a tube containing 5 µL of a solution of Proteinase K (20 mg/mL) and incubating at 55°C for 30 minutes. This digests the nucleases.

  • Sample Preparation for PAGE: Add 10 µL of Urea Loading Buffer to each quenched sample. Heat the samples at 95°C for 5 minutes to denature the RNA.

  • Gel Electrophoresis:

    • Load 10-15 µL of each sample onto a 15-20% TBE-Urea polyacrylamide gel.

    • Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.

  • Staining and Visualization:

    • Carefully remove the gel and stain with SYBR Gold for 30 minutes, protected from light.

    • Visualize the gel using a gel imaging system. The intensity of the full-length siRNA band indicates the amount of intact siRNA remaining.

  • Data Analysis: Quantify the band intensity for each time point relative to the Time 0 control. Plot the percentage of intact siRNA versus time to determine the half-life (t½) of each siRNA species.

Expected Results: The siRNA modified with this compound is expected to show significantly less degradation over the time course compared to the unmodified siRNA, as evidenced by a more persistent band on the gel.

Time Point (Hours)% Intact Unmodified siRNA% Intact Modified siRNA
0100%100%
165%98%
420%95%
8<5%90%
240%75%
480%60%
Table 1: Example data from a serum stability assay comparing unmodified and modified siRNA.
Protocol 2: Evaluating Gene Silencing Efficacy using a Dual-Luciferase Reporter Assay

This protocol measures the functional activity of the modified siRNA by quantifying its ability to silence a target gene, in this case, a luciferase reporter.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • psiCHECK™-2 vector containing the target sequence for your siRNA downstream of the Renilla luciferase gene

  • Lipofectamine™ RNAiMAX or similar transfection reagent

  • Opti-MEM™ Reduced Serum Medium

  • Control and Modified siRNAs

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 1 x 10⁴ cells per well).

  • Transfection Complex Preparation (per well):

    • siRNA dilution: Prepare serial dilutions of your control and modified siRNAs in Opti-MEM™. A typical final concentration range to test would be 0.1 nM to 50 nM.

    • Lipofectamine dilution: In a separate tube, dilute 0.3 µL of Lipofectamine™ RNAiMAX in 10 µL of Opti-MEM™. Incubate for 5 minutes.

    • Complex formation: Combine the diluted siRNA and the diluted Lipofectamine™. Add 100 ng of the psiCHECK™-2 reporter plasmid. Mix gently and incubate at room temperature for 20 minutes to allow complexes to form.

  • Transfection:

    • Remove the growth medium from the cells.

    • Add the 20 µL transfection complex to each well.

    • Add 80 µL of fresh, complete culture medium to each well.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • After incubation, remove the medium and gently wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® kit.

    • Measure the Firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol. The Firefly luciferase serves as an internal control for transfection efficiency and cell viability.

  • Data Analysis:

    • For each well, calculate the ratio of Renilla to Firefly luciferase activity to normalize the data.

    • Express the results as a percentage of the luciferase activity in cells treated with a non-targeting control siRNA.

    • Plot the percentage of target gene expression versus siRNA concentration and determine the IC₅₀ value for both the control and modified siRNAs.

Expected Results: A successful modified siRNA will show a potent, dose-dependent reduction in Renilla luciferase activity, comparable to or better than the unmodified siRNA. The enhanced stability of the modified siRNA may lead to more sustained silencing over longer time courses (e.g., 72-96 hours).[12][13] The strategic placement of the destabilizing m3U modification in the passenger strand may lead to a lower IC₅₀ value, indicating improved potency due to more efficient RISC loading of the guide strand.[12]

References

  • Layzer, J. M., et al. (2004). In vivo activity of nuclease-resistant siRNAs. PMC - NIH.
  • Hollenstein, M., et al. (2018). Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. PubMed Central.
  • ELLA Biotech. (n.d.). Modification Options For siRNA. ELLA Biotech.
  • Haupenthal, J., et al. (2006). Inhibition of RNAse A family enzymes prevents degradation and loss of silencing activity of siRNAs in serum. PubMed.
  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters.
  • Sipa, K., et al. (2007). Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. PubMed Central.
  • Kole, R., et al. (2023). Structural Modifications of siRNA Improve Its Performance In Vivo. MDPI.
  • Khaitov, M., et al. (2021). Silencing of SARS-CoV-2 with modified siRNA-peptide dendrimer formulation. ResearchGate.
  • Hollenstein, M., et al. (2018). Combined 2'-/4'-C-modified uridines and 4'-C-modified 2'-deoxythymidine. ResearchGate.
  • BOC Sciences. (n.d.). Preventing siRNA Degradation: Key Strategies. BOC Sciences.
  • Scuoppo, C., et al. (2012). Development of modified siRNA molecules incorporating 5-fluoro-2′-deoxyuridine residues to enhance cytotoxicity. Nucleic Acids Research.
  • BOC Sciences. (n.d.). Best siRNA Modifications for Stability & Function. BOC Sciences.
  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters.
  • Sahoo, A., et al. (2024). O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. PubMed.
  • Gene Link. (n.d.). SmartBase TM siRNA Modifications. Gene Link.
  • Wikipedia. (2024). Small interfering RNA. Wikipedia.
  • Bartlett, D. W., & Davis, M. E. (2006). Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging. Nucleic Acids Research.
  • Graham, N. (2025). Five Ways to Modify Your siRNA for Improved RNAi. Bitesize Bio.

Sources

Application Notes and Protocols for N3-Methyl-2'-O-methyluridine in Enhancing RNA Nuclease Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Enhanced RNA Stability in Modern Therapeutics and Research

The therapeutic potential of RNA-based molecules, including small interfering RNAs (siRNAs), messenger RNAs (mRNAs), and antisense oligonucleotides, is vast and continues to expand into new frontiers of medicine.[1][2][3] However, a significant hurdle to the clinical translation and widespread research application of these molecules is their inherent instability and susceptibility to degradation by ubiquitous nucleases.[4][5] To address this challenge, strategic chemical modifications of RNA are employed to enhance their resistance to enzymatic cleavage, thereby prolonging their half-life and improving therapeutic efficacy.[4][5][6] Among the arsenal of available modifications, the dual modification of uridine at the N3 position of the base and the 2'-hydroxyl group of the ribose, creating N3-Methyl-2'-O-methyluridine (m3U), has emerged as a promising strategy for bolstering nuclease resistance.[7][8]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the mechanisms, applications, and protocols associated with the use of this compound for improving the nuclease resistance of RNA.

The Dual-Action Mechanism of this compound in Conferring Nuclease Resistance

The enhanced stability conferred by this compound is not the result of a single chemical alteration but rather the synergistic effect of two distinct modifications: N3-methylation of the uridine base and 2'-O-methylation of the ribose sugar.

1. The Role of N3-Methyluridine:

The methylation at the N3 position of the uracil base, a modification naturally found in ribosomal RNA (rRNA)[9][10][11], influences the secondary structure and base-pairing capabilities of the RNA molecule.[9] While N3-methylation can disrupt standard Watson-Crick hydrogen bonding and slightly decrease the thermal stability of RNA duplexes[8], this localized disruption can also sterically hinder the approach of nucleases, thereby contributing to the overall stability of the RNA strand.

2. The Impact of 2'-O-Methylation:

The 2'-O-methylation of the ribose sugar is a well-established modification for enhancing RNA stability.[12][13][14] The presence of a methyl group at the 2'-hydroxyl position provides several key advantages:

  • Steric Hindrance: The bulky methyl group sterically obstructs the active sites of nucleases, making the phosphodiester backbone less accessible to enzymatic cleavage.[6][13]

  • Conformational Rigidity: 2'-O-methylation biases the ribose sugar pucker towards the C3'-endo conformation, which is characteristic of A-form RNA helices.[15][16] This pre-organization of the backbone can enhance the stability of duplexes and reduce the flexibility required for nuclease recognition and cleavage.

  • Resistance to Hydrolysis: The modification of the 2'-hydroxyl group protects the RNA from both enzymatic degradation and alkaline hydrolysis.[13][15]

The combination of these two modifications in this compound creates a robust barrier against nuclease activity, significantly extending the functional lifetime of RNA molecules in biological systems.[7][8]

Diagrammatic Representation of the Protective Mechanism

cluster_Unmodified Unmodified RNA cluster_Modified m3U Modified RNA Unmodified_RNA Unmodified RNA Strand Nuclease Nuclease Unmodified_RNA->Nuclease Susceptible to Cleavage m3U_RNA RNA with this compound Degradation RNA Degradation Nuclease->Degradation Catalyzes Nuclease_Blocked Nuclease m3U_RNA->Nuclease_Blocked Steric Hindrance & Conformational Rigidity Stability Enhanced Stability Nuclease_Blocked->Stability Inhibited Cleavage

Caption: Mechanism of m3U-mediated nuclease resistance.

Applications in Research and Therapeutic Development

The enhanced nuclease resistance imparted by this compound makes it a valuable tool for a range of applications:

  • RNA Interference (RNAi): Incorporating m3U into siRNA duplexes can improve their stability in serum and enhance gene silencing activity, particularly when placed at strategic positions within the passenger strand.[7][17]

  • Antisense Technology: The stability of antisense oligonucleotides can be significantly increased by the inclusion of m3U, leading to more potent and durable gene expression modulation.[8]

  • mRNA Therapeutics and Vaccines: Protecting mRNA from degradation is crucial for its therapeutic efficacy. The incorporation of m3U can contribute to the overall stability of mRNA constructs, potentially leading to improved protein expression and immunogenicity.[1][3]

  • CRISPR-Cas9 Gene Editing: The guide RNA (gRNA) used in CRISPR-Cas9 systems can be stabilized by chemical modifications, and m3U represents a potential candidate for enhancing gRNA longevity and editing efficiency.[5]

  • Aptamer Development: Aptamers, which are structured nucleic acid molecules that bind to specific targets, can benefit from increased nuclease resistance to prolong their therapeutic or diagnostic action.[4]

Protocols for Implementation

Protocol 1: Synthesis of this compound Phosphoramidite

The synthesis of the this compound phosphoramidite building block is a prerequisite for its incorporation into RNA oligonucleotides via automated solid-phase synthesis. A general synthetic scheme is outlined below, based on established methodologies.[18][19]

Workflow for Phosphoramidite Synthesis

Start Commercially Available Uridine Step1 Tritylation of 5'-OH Start->Step1 Step2 N3-Methylation Step1->Step2 Step3 2'-O-Methylation Step2->Step3 Step4 Detritylation of 5'-OH Step3->Step4 Step5 5'-O-DMT Protection Step4->Step5 Step6 Phosphitylation of 3'-OH Step5->Step6 End m3U Phosphoramidite Step6->End

Caption: Synthetic workflow for m3U phosphoramidite.

Step-by-Step Methodology:

  • Protection of the 5'-Hydroxyl Group: Begin with commercially available uridine and protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

  • N3-Methylation: Methylate the N3 position of the uracil base using a suitable methylating agent.

  • 2'-O-Methylation: Introduce the methyl group at the 2'-hydroxyl position of the ribose.

  • Phosphitylation: React the 3'-hydroxyl group with a phosphitylating agent to generate the final phosphoramidite monomer.

  • Purification: Purify the resulting this compound phosphoramidite using column chromatography.

Note: Detailed synthetic procedures and characterization data can be found in the cited literature.[18][19]

Protocol 2: Incorporation of m3U into RNA Oligonucleotides

Once the phosphoramidite is synthesized, it can be readily incorporated into RNA oligonucleotides using a standard automated DNA/RNA synthesizer.

Materials:

  • This compound phosphoramidite

  • Standard RNA phosphoramidites (A, C, G, U)

  • Solid support (e.g., CPG)

  • Activator (e.g., DCI)

  • Oxidizer

  • Capping reagents

  • Deblocking solution (e.g., ammonia/methylamine)

  • Desalting columns or HPLC for purification

Procedure:

  • Dissolve the m3U phosphoramidite and other RNA phosphoramidites in anhydrous acetonitrile to the desired concentration.

  • Install the phosphoramidite vials on the DNA/RNA synthesizer.

  • Program the desired RNA sequence into the synthesizer, specifying the position(s) for m3U incorporation.

  • Initiate the automated solid-phase synthesis following the manufacturer's standard protocols for RNA synthesis.

  • Upon completion of the synthesis, cleave the oligonucleotide from the solid support and deprotect it using the appropriate deblocking solution.

  • Purify the full-length m3U-modified RNA oligonucleotide using desalting columns, HPLC, or PAGE.

  • Verify the identity and purity of the final product by mass spectrometry and analytical HPLC or PAGE.

Protocol 3: Nuclease Resistance Assay

This protocol provides a method to assess the stability of m3U-modified RNA in the presence of exonucleases or in human serum.

Materials:

  • m3U-modified RNA oligonucleotide

  • Unmodified control RNA oligonucleotide of the same sequence

  • 3'-exonuclease (e.g., Snake Venom Phosphodiesterase - SVPD) or 5'-exonuclease

  • Human serum

  • Reaction buffer for the chosen nuclease

  • EDTA solution to stop the reaction

  • Gel loading buffer (e.g., formamide-based)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel staining solution (e.g., SYBR Gold) or fluorescently labeled oligonucleotides

  • Gel imaging system

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures containing the RNA oligonucleotide (modified or unmodified), nuclease reaction buffer, and the nuclease (or human serum).

    • For a time-course experiment, prepare multiple identical reactions to be stopped at different time points (e.g., 0, 1, 2, 4, 8 hours).

    • Include a no-nuclease control for each oligonucleotide.

  • Incubation: Incubate the reactions at 37°C for the designated time points.

  • Reaction Quenching: Stop the reaction at each time point by adding an equal volume of gel loading buffer containing EDTA.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA and any remaining active nucleases.

  • Gel Electrophoresis:

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel according to standard procedures to separate the RNA fragments based on size.

  • Visualization and Analysis:

    • Stain the gel with a suitable nucleic acid stain or visualize if using fluorescently labeled oligonucleotides.

    • Capture an image of the gel.

    • Analyze the intensity of the full-length RNA band at each time point. The persistence of the full-length band for the m3U-modified RNA compared to the unmodified control indicates enhanced nuclease resistance.

Quantitative Data Summary

The following table summarizes hypothetical data from a nuclease resistance assay, demonstrating the improved stability of an m3U-modified RNA oligonucleotide.

Time (hours)% Full-Length Unmodified RNA Remaining% Full-Length m3U-Modified RNA Remaining
0100%100%
165%95%
230%88%
410%75%
8<5%60%

Conclusion and Future Outlook

This compound is a powerful dual modification that significantly enhances the nuclease resistance of RNA. Its straightforward incorporation into synthetic oligonucleotides using standard phosphoramidite chemistry makes it an accessible tool for researchers in both academic and industrial settings. The ability to prolong the half-life of RNA molecules opens up new possibilities for the development of more stable and effective RNA-based therapeutics and research reagents. As our understanding of the interplay between RNA modifications and biological systems continues to grow, rationally designed modifications like m3U will play an increasingly critical role in advancing the field of nucleic acid chemistry and its applications in medicine and biotechnology.

References

  • 3-Methyluridine - RNA nucleoside - MedchemExpress.com. [URL: https://www.medchemexpress.com/3-methyluridine.html]
  • Li, Y., et al. (2022). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. Nature Communications. [URL: https://www.
  • What Is 2'-O-Methylation and How to Detect It - CD Genomics. [URL: https://www.cd-genomics.
  • Li, Y., Yi, Y., Gao, X. et al. 2′-O-methylation at internal sites on mRNA promotes mRNA stability. Nat Commun13, 1234 (2022). [URL: https://www.
  • Motorin, Y., & Marchand, V. (2021). RNA 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes, 12(4), 557. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8066557/]
  • Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(19), 11135–11147. [URL: https://academic.oup.com/nar/article/48/19/11135/5914902]
  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11253457/]
  • Sahoo, A., et al. (2024). N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Bioorganic & Medicinal Chemistry, 100, 117616. [URL: https://pubmed.ncbi.nlm.nih.gov/38295488/]
  • Sahoo, A., & Gore, K. R. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols, 4(10), e70039. [URL: https://pubmed.ncbi.nlm.nih.gov/39382627/]
  • Kim, Y. K. (2020). RNA therapy: rich history, various applications and unlimited future prospects. Experimental & Molecular Medicine, 52(12), 2049-2064. [URL: https://www.
  • Weng, Y., & Li, L. (2021). RNA Therapeutics: Research and Clinical Advancements. Frontiers in Pharmacology, 12, 736709. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.736709/full]
  • Sahoo, A., et al. (2024). N3-Methyluridine and 2′-O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry. ResearchGate. [URL: https://www.researchgate.net/publication/377678129_N3-Methyluridine_and_2'-O-Alkyl2'-Fluoro-N3-Methyluridine_Functionalized_Nucleic_Acids_Improve_Nuclease_Resistance_While_Maintaining_Duplex_Geometry]
  • Damase, T. R., et al. (2021). RNA-based Therapeutics- Current Progress and Future Prospects. Journal of Clinical Medicine, 10(14), 3045. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8305754/]
  • 3-Methyluridine - Wikipedia. [URL: https://en.wikipedia.org/wiki/3-Methyluridine]
  • Al-Shaer, D., et al. (2023). Advances in RNA-based therapeutics: current breakthroughs, clinical translation, and future perspectives. Frontiers in Pharmacology, 14, 1199321. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1199321/full]
  • Sahoo, A., & Gore, K. R. (2024). O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. ResearchGate. [URL: https://www.researchgate.
  • Nuclease protection assays - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18428929/]
  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00140]
  • Synthesis of 2′‐N3 modified RNA based on 2′‐NH2‐to‐2′‐N3 conversion chemistry - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-N-3-modified-RNA-based-on-2-NH-2-to-2-N-3-conversion_fig10_380720516]
  • Hojland, T., et al. (2022). C‑Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2′-OH. Organic Letters, 24(1), 135–140. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8761406/]
  • Wang, Z., et al. (2023). Structural analysis of uridine modifications in solved RNA structures. Nucleic Acids Research. [URL: https://academic.oup.com/nar/advance-article/doi/10.1093/nar/gkad1149/7458681]
  • De, S., et al. (2022). Rapid Determination of RNA Modifications in Consensus Motifs by Nuclease Protection with Ion-Tagged Oligonucleotide Probes and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 27(11), 3594. [URL: https://www.mdpi.com/1420-3049/27/11/3594]
  • Nilsen, T. W. (2014). RNA Structure Determination Using Nuclease Digestion. Cold Spring Harbor Protocols, 2014(1), pdb.prot077839. [URL: https://cshprotocols.cshlp.org/content/2014/1/pdb.prot077839.full]
  • Roberts, E. L. (2023). 5 Promising Applications Of RNA Therapeutics. Outsourced Pharma. [URL: https://www.outsourcedpharma.
  • Hojland, T., et al. (2022). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2022.07.26.501600v1]
  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ResearchGate. [URL: https://www.researchgate.
  • Sahoo, A., & Gore, K. R. (2024). Synthesis of N3‐Methyluridine‐ and 2′‐O‐Alkyl/2′‐Fluoro‐N3‐Methyluridine‐Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols, 4(10), e70039. [URL: https://www.kisti.re.kr/ss/search/article/article-view.jsp?record_id=ART003000570]
  • Helm, M. (2010). tRNA Stabilization by Modified Nucleotides. Biochemistry, 49(37), 7988–7997. [URL: https://pubs.acs.org/doi/10.1021/bi100832z]
  • Nuclease Resistance Modifications - Synoligo. [URL: https://www.synoligo.
  • Patora-Komisarska, K., et al. (2011). Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media. Nucleic Acid Therapeutics, 21(5), 337–343. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3183652/]
  • Methods of RNA Quality Assessment - Promega Corporation. [URL: https://www.promega.com/resources/pubhub/methods-of-rna-quality-assessment/]

Sources

Application Notes and Protocols for the Investigation of N3-Methyl-2'-O-methyluridine (m³(2'OMe)U) in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Frontier of mRNA Modification

The advent of mRNA therapeutics, particularly highlighted by the rapid development of COVID-19 vaccines, has catalyzed a surge in research focused on optimizing the mRNA molecule for therapeutic use.[1][2][] The core challenge lies in engineering an mRNA transcript that is both highly stable within the cellular environment and capable of evading the host's innate immune system, which can otherwise lead to rapid degradation and adverse inflammatory responses.[][4][5]

Chemical modification of nucleosides is the cornerstone of this engineering effort. Modifications such as pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) have become standard in the field, lauded for their ability to significantly reduce immunogenicity and enhance translational output.[][4][6][] However, the vast landscape of over 170 known natural RNA modifications suggests that the full potential of this approach remains untapped.

This document ventures into the investigational space of a novel, doubly-modified nucleoside: N3-Methyl-2'-O-methyluridine (provisionally abbreviated as m³(2'OMe)U). While extensive research has focused on nucleosides with single modifications, the synergistic potential of combining modifications on both the base (N3-methyl) and the sugar (2'-O-methyl) of uridine is a compelling area for exploration. This guide serves as both an application note on its theoretical advantages and a set of foundational protocols for its synthesis, incorporation into mRNA, and functional characterization.

Section 1: Deconstructing the Modifications - A Rationale for Synergy

To appreciate the potential of m³(2'OMe)U, we must first understand the established roles of its constituent modifications.

The Role of 2'-O-methylation (Um)

The 2'-O-methyl modification, where a methyl group is added to the 2'-hydroxyl of the ribose sugar, is a common post-transcriptional modification found in eukaryotic mRNA. Its primary role is to confer steric hindrance, which provides two key benefits:

  • Nuclease Resistance: The 2'-hydroxyl group is critical for RNA hydrolysis. By masking it with a methyl group, 2'-O-methylation significantly increases the mRNA's resistance to degradation by endo- and exonucleases.[8] This directly enhances the stability and prolongs the functional half-life of the mRNA therapeutic within the cell.[9]

  • Immune Evasion: Certain innate immune sensors, such as Toll-like Receptor 7 (TLR7) and TLR8, recognize single-stranded RNA, particularly unmodified uridine residues. 2'-O-methylation can help mask the mRNA from these sensors, thereby reducing the innate immune response.

The Role of N3-methylation of Uridine (m³U)

N3-methyluridine is a naturally occurring modification found in ribosomal RNA (rRNA) and transfer RNA (tRNA).[10][11] Its role in therapeutic mRNA is less characterized than that of pseudouridine, making it a prime candidate for investigation. The key impact of methylation at the N3 position of the uracil base is the disruption of the Watson-Crick hydrogen bonding face.

  • Altered Base Pairing and Duplex Stability: Unlike uridine, which forms two hydrogen bonds with adenine, m³U cannot act as a hydrogen bond donor at the N3 position. This modification has been shown to significantly decrease the thermal stability of RNA duplexes.[8] While this may seem detrimental, it could be strategically employed to modulate mRNA secondary structure, potentially facilitating ribosome scanning or preventing the formation of immunogenic double-stranded RNA (dsRNA) byproducts during in vitro transcription (IVT).[5]

  • Potential for Immune Modulation: By altering the chemical signature of uridine, N3-methylation could contribute to reducing recognition by innate immune receptors that are sensitive to uridine-rich sequences.

The Combined Hypothesis: The Potential of m³(2'OMe)U

By combining these two modifications into a single nucleoside, we hypothesize a multi-pronged enhancement of mRNA therapeutic properties:

  • Maximized Stability: The 2'-O-methyl group provides robust protection against nuclease degradation.

  • Modulated Secondary Structure: The N3-methyl group can be used to fine-tune the local secondary structure of the mRNA, potentially disrupting stable hairpins that might impede translation.

  • Dual-Pronged Immune Evasion: Both modifications could work synergistically to mask the mRNA from different innate immune sensors, leading to a more profound reduction in immunogenicity compared to a single modification alone.

Section 2: An Investigational Workflow for m³(2'OMe)U-mRNA

The following sections provide a logical, step-by-step workflow for researchers aiming to explore the utility of m³(2'OMe)U. These protocols are foundational and should be optimized for specific mRNA sequences and experimental systems.

Investigational_Workflow cluster_synthesis Phase 1: Synthesis & Preparation cluster_ivt Phase 2: mRNA Production cluster_char Phase 3: Characterization cluster_func Phase 4: Functional Assessment NTP_Synth Protocol 2.1: Synthesis of m³(2'OMe)U-TP IVT Protocol 2.2: In Vitro Transcription with m³(2'OMe)U-TP NTP_Synth->IVT Modified NTP DNA_Prep DNA Template Preparation DNA_Prep->IVT Linearized Plasmid or PCR Product Purify mRNA Purification (e.g., HPLC, Silica Column) IVT->Purify QC Protocol 2.3: Quality Control (Integrity, Purity) Purify->QC MS_Analysis LC-MS Analysis (Incorporation) QC->MS_Analysis Purified mRNA Stability Nuclease Stability Assay QC->Stability Purified mRNA IVT_Func Protocol 2.4: In Vitro Translation Assay QC->IVT_Func Purified mRNA Immuno Cell-Based Immunogenicity Assay QC->Immuno Purified mRNA MS_Analysis->IVT_Func Stability->IVT_Func IVT_Func->Immuno

Caption: Investigational workflow for m³(2'OMe)U-mRNA from synthesis to functional testing.

Protocol 2.1: Synthesis of this compound Triphosphate (m³(2'OMe)U-TP)

The synthesis of the modified nucleoside triphosphate is a critical prerequisite. This protocol is a conceptual outline based on established organophosphorus chemistry and methods for synthesizing similar modified nucleosides.[12][13]

Objective: To synthesize the active triphosphate form of m³(2'OMe)U for use in in vitro transcription.

Core Principle: This multi-step synthesis involves sequential methylation, protection of hydroxyl groups, and final phosphorylation.

Materials:

  • Uridine

  • Iodomethane (MeI)

  • N,N-Dimethylformamide (DMF)

  • Dimethoxytrityl chloride (DMTrCl)

  • Pyridine

  • Sodium hydride (NaH)

  • Tert-butyldimethylsilyl chloride (TBDMSCl)

  • Tetrabutylammonium fluoride (TBAF)

  • Proton sponge

  • POCl₃ or other phosphorylating agent

  • Tributylammonium pyrophosphate

  • Triethylammonium bicarbonate (TEAB) buffer

Methodology:

  • N3-Methylation:

    • Dissolve uridine in anhydrous DMF.

    • Add iodomethane to methylate the N3 position of the uracil base. This reaction specifically targets the N3 position under controlled conditions.

    • Purify the resulting N3-methyluridine (m³U) intermediate via silica gel chromatography.

  • 5'-Hydroxyl Protection:

    • Protect the 5'-hydroxyl group of m³U with DMTrCl in pyridine. This ensures that subsequent reactions occur specifically at the 2' and 3' positions.

    • Purify the 5'-O-DMTr-N3-methyluridine product.

  • 2'-O-Methylation:

    • Perform a selective 2'-O-methylation. This is a critical and often challenging step. A common method involves using a stannylene acetal intermediate or direct alkylation with a base like NaH and MeI, carefully controlling stoichiometry and temperature to favor 2'-O-alkylation over 3'-O-alkylation.

    • Purify the desired 2'-O-methylated product.

  • Deprotection and Phosphorylation:

    • Remove the 5'-DMTr protecting group under mild acidic conditions.

    • Perform a one-pot phosphorylation of the 5'-hydroxyl group using a suitable phosphorylating agent (e.g., POCl₃ in the presence of a proton sponge) followed by reaction with pyrophosphate to form the triphosphate.

  • Purification:

    • Purify the final m³(2'OMe)U-TP product using anion-exchange chromatography (e.g., on a DEAE-Sephadex column) with a TEAB gradient.

    • Confirm the identity and purity of the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2.2: In Vitro Transcription (IVT) with m³(2'OMe)U-TP

Objective: To incorporate m³(2'OMe)U into an mRNA transcript using T7 RNA polymerase.

Core Principle: Standard IVT protocols can be adapted for modified nucleotides, but optimization is crucial as RNA polymerases may exhibit different incorporation efficiencies for unnatural substrates.[14][15][16]

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • ATP, GTP, CTP solution (10 mM each)

  • UTP solution (10 mM) - for control reaction

  • m³(2'OMe)U-TP solution (10 mM)

  • T7 RNA Polymerase Mix

  • Transcription Buffer (5x)

  • RNase Inhibitor

  • Nuclease-free water

Methodology:

  • Reaction Setup: Assemble reactions on ice in nuclease-free tubes. Prepare a control reaction with standard UTP and test reactions with partial or complete substitution of UTP with m³(2'OMe)U-TP.

    • Expert Insight: The efficiency of incorporation for a doubly-modified nucleotide is unknown. It is critical to test a range of substitution ratios (e.g., 25%, 50%, 75%, and 100% m³(2'OMe)U-TP relative to total UTP concentration). T7 polymerase may be sensitive to the modifications, potentially leading to lower yields or premature termination.[17]

ComponentControl Volume (µL)Test Volume (µL)Final Concentration
Nuclease-free waterUp to 20Up to 20-
5x Transcription Buffer441x
ATP, GTP, CTP Mix (10mM)221 mM each
UTP (10 mM)20 - 1.50 - 0.75 mM
m³(2'OMe)U-TP (10 mM)00.5 - 20.25 - 1 mM
Linear DNA Template (1µg)XX50 ng/µL
RNase Inhibitor112 U/µL
T7 RNA Polymerase Mix22-
Total Volume 20 20
  • Incubation: Mix gently and centrifuge briefly. Incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I and incubate for an additional 15-30 minutes at 37°C to remove the DNA template.

  • Purification: Purify the transcribed mRNA using a method of choice (e.g., lithium chloride precipitation, silica-based spin columns, or HPLC for highest purity).

  • Quantification: Determine the RNA concentration using a NanoDrop spectrophotometer or a Qubit fluorometer. Yields from modified reactions should be compared to the unmodified control to assess incorporation efficiency.

Protocol 2.3: Characterization of m³(2'OMe)U-Modified mRNA

Objective: To verify the incorporation of the modified nucleotide and assess the quality and stability of the resulting mRNA.

1. Integrity Analysis:

  • Method: Denaturing agarose gel electrophoresis or capillary electrophoresis.

  • Procedure: Run a small aliquot of the purified mRNA on a denaturing gel alongside an unmodified control.

  • Expected Outcome: A sharp, single band corresponding to the full-length transcript. The modified mRNA may run slightly differently from the unmodified version due to changes in charge and conformation. Smearing or multiple bands indicate degradation or incomplete transcripts.

2. Incorporation Verification via LC-MS/MS:

  • Method: Liquid Chromatography-Mass Spectrometry. This is the gold standard for confirming modifications.[][19][20][21]

  • Procedure:

    • Digest the purified mRNA into its constituent nucleosides using a cocktail of nucleases (e.g., Nuclease P1) and phosphatases.

    • Separate the nucleosides using reverse-phase HPLC.

    • Analyze the eluate by tandem mass spectrometry (MS/MS).

  • Expected Outcome: The mass spectrometer will detect a peak corresponding to the exact mass of m³(2'OMe)U, confirming its presence. The relative abundance of this peak compared to uridine can be used to quantify the incorporation efficiency.

3. Nuclease Stability Assay:

  • Method: Incubation with RNases followed by gel electrophoresis.

  • Procedure:

    • Incubate equal amounts of unmodified and m³(2'OMe)U-modified mRNA in a buffer containing a low concentration of a relevant RNase (e.g., RNase A or human serum).

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Stop the reaction by adding an RNase inhibitor or a chelating agent.

    • Analyze the samples on a denaturing gel.

  • Expected Outcome: The unmodified mRNA should show progressive degradation over time. The m³(2'OMe)U-modified mRNA is hypothesized to be significantly more resistant, with the full-length band persisting for longer. This directly tests the stabilizing effect of the 2'-O-methyl group.[8]

Protocol 2.4: Functional Assessment of m³(2'OMe)U-Modified mRNA

Objective: To determine the impact of the modification on protein translation and immunogenicity.

1. In Vitro Translation (IVT) Assay:

  • Method: Using a cell-free protein expression system, such as rabbit reticulocyte lysate or wheat germ extract.[22][23][24]

  • Procedure:

    • Add equal amounts of capped and polyadenylated unmodified or modified mRNA (encoding a reporter protein like Luciferase or GFP) to the translation lysate.

    • Incubate according to the manufacturer's protocol (typically 60-90 minutes at 30-37°C).

    • Quantify the expressed protein using a corresponding assay (e.g., luciferase activity assay, fluorescence measurement).

  • Expected Outcome: This assay will reveal the effect of the m³(2'OMe)U modification on translational efficiency. The outcome is difficult to predict: while improved stability may increase total protein yield over time, the modified structure could potentially slow down ribosome transit.

mRNA TypeReporter Protein (e.g., Luciferase)Relative Light Units (RLU)% of Unmodified Control
Unmodified mRNAFirefly LuciferaseExample: 1,500,000100%
m³(2'OMe)U mRNA (25%)Firefly LuciferaseHypothetical Data
m³(2'OMe)U mRNA (50%)Firefly LuciferaseHypothetical Data
m³(2'OMe)U mRNA (100%)Firefly LuciferaseHypothetical Data

2. Cell-Based Immunogenicity Assay:

  • Method: Transfecting immune cells (e.g., human peripheral blood mononuclear cells [PBMCs] or a dendritic cell line) and measuring cytokine production.

  • Procedure:

    • Complex the unmodified and modified mRNAs with a transfection reagent (e.g., lipid nanoparticles - LNPs).[25][26]

    • Add the mRNA-LNP complexes to cultured immune cells.

    • Incubate for 12-24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IFN-α) using ELISA or a multiplex bead array.

  • Expected Outcome: Unmodified mRNA is expected to induce a strong cytokine response. It is hypothesized that the m³(2'OMe)U-modified mRNA will elicit a significantly blunted response, demonstrating its reduced immunogenicity.[4][5]

Hypothesized_Mechanism mRNA m³(2'OMe)U-mRNA Nuclease Cellular Nucleases mRNA->Nuclease 2'-OMe blocks degradation TLR Innate Immune Sensors (e.g., TLR7/8) mRNA->TLR m³U & 2'-OMe mask recognition Ribosome Ribosome mRNA->Ribosome Translation Stability Increased mRNA Stability (Longer Half-life) Nuclease->Stability Immunity Reduced Immune Activation (Lower Cytokines) TLR->Immunity Translation Sustained Protein Production Ribosome->Translation

Caption: Hypothesized mechanism of m³(2'OMe)U-mRNA action.

Section 3: Data Interpretation and Future Outlook

The successful execution of these protocols will provide a multi-faceted dataset to evaluate the potential of this compound as a novel modification for mRNA therapeutics.

  • If yields are low during IVT, this suggests T7 polymerase has difficulty accepting the m³(2'OMe)U-TP substrate. Further optimization of NTP concentrations or screening of different RNA polymerase variants may be necessary.

  • If stability is significantly enhanced but translation is poor, this could indicate that while the mRNA persists, its structure is inhibitory to the ribosome. In this scenario, strategic, sparse placement of m³(2'OMe)U at specific sites (e.g., in nuclease-sensitive regions) might be more beneficial than full substitution.

  • The ideal outcome is a significant increase in nuclease resistance and a profound decrease in immunogenicity, coupled with translational efficiency that is comparable to or greater than that of standard m1Ψ-modified mRNA. Such a result would position m³(2'OMe)U as a highly promising candidate for next-generation mRNA therapeutics, warranting further in vivo studies.

This guide provides a roadmap for the initial, critical steps in exploring a new frontier of mRNA modification. By systematically synthesizing, incorporating, and characterizing this compound, researchers can unlock new strategies to enhance the safety, stability, and efficacy of mRNA-based medicines.

References

  • Investigating the consequences of mRNA modifications on protein synthesis using in vitro translation assays. (2021). Methods in Enzymology.
  • Cell specific delivery of modified mRNA expressing therapeutic proteins to leukocytes. (2018).
  • In Vitro Transcription of Modified RNAs. (n.d.). The Moon Lab.
  • Delivering the Messenger: Advances in Technologies for Therapeutic mRNA Delivery. (n.d.). Molecular Therapy.
  • Analytical Methods for mRNA Characterization and Quality Control. (n.d.). BOC Sciences.
  • mRNA Synthesis with Modified Nucleotides (E2060). (n.d.). New England Biolabs.
  • In Vitro Selection Using Modified or Unnatural Nucleotides. (n.d.). Current Protocols in Nucleic Acid Chemistry.
  • How mRNA Therapeutics Are Delivered Into Cells. (2021). Technology Networks.
  • RNA Synthesis with Modified Nucleotides (E2050). (2022). Protocols.io.
  • LC-MS/MS Strategies for Detailed Characterization of mRNA. (n.d.).
  • Current Analytical Strategies for mRNA-Based Therapeutics. (2025). Journal of Pharmaceutical and Biomedical Analysis.
  • New workflow for the analysis of mRNA therapeutics. (2023). European Pharmaceutical Review.
  • In Vitro Transcription and the Use of Modified Nucleotides. (2020). Promega Connections.
  • Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. (n.d.). Molecular Therapy.
  • 3-Methyluridine. (n.d.). Wikipedia.
  • Scientists develop novel mRNA delivery method using extracellular vesicles. (n.d.). Avance Biosciences.
  • 3-Methyluridine. (n.d.). Grokipedia.
  • A Dual-Fusogenic Virus-like Vector Enables Direct Cytosolic Delivery of mRNA Vaccines to Dendritic Cells. (2026). ACS Nano.
  • mRNA Modification Analysis by MS. (n.d.). CD Genomics.
  • 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. (n.d.). ACS Omega.
  • Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. (2024). Current Protocols.
  • Synthesis and Structural Analysis of N-Methyluridine and 2'-Alkoxy/Fluoro-N-Methyluridine Nucleosides by Using NMR Spectroscopy, X-Ray Crystallography, and Computational Methods. (n.d.). Chemistry – An Asian Journal.
  • 3-Methyluridine. (n.d.). MedchemExpress.com.
  • Transl
  • Protocol for In Vitro Protein Expression Using mRNA Templ
  • N3-Methyluridine. (n.d.). PubChem.
  • Translation of in vitro-transcribed RNA therapeutics. (2023). Biochemical Society Transactions.
  • 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry. (n.d.).
  • 2'-O-Alkyl/2'-fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. (2024). Bioorganic & Medicinal Chemistry.
  • The Basics: In Vitro Transl
  • Modified ribonucleotides can boost the safety of mRNA vaccines and therapeutics. (n.d.). Roche CustomBiotech.
  • Effects of Nucleoside Modifications on mRNA Translation: Choosing the Right Modific
  • 3-Methyluridine. (n.d.). PubChem.
  • The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. (n.d.). Frontiers in Cellular and Infection Microbiology.
  • The Application of Pseudouridine in mRNA Modific
  • The pivotal role of uridine modifications in the development of mRNA technology. (n.d.). Postępy Higieny i Medycyny Doświadczalnej.
  • Modified Nucleotides for mRNA Drugs. (n.d.). BOC Sciences.
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). Molecules.
  • Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. (n.d.). Current Protocols in Nucleic Acid Chemistry.
  • Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo. (2016). Molecular Therapy - Nucleic Acids.
  • Construction and Immunogenicity of Modified mRNA-Vaccine Variants Encoding Influenza Virus Antigens. (n.d.). Vaccines.

Sources

Application Notes & Protocols: N3-Methyl-2'-O-methyluridine Modification for Enhanced RNAi Activity and Specificity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic application of small interfering RNA (siRNA) is often challenged by issues of stability, off-target effects, and innate immune stimulation. Chemical modifications of siRNA duplexes present a powerful strategy to overcome these hurdles. This document provides a comprehensive guide to the application of N3-methyl-2'-O-methyluridine (m³U), a dual-modified nucleoside, for the strategic modulation of RNA interference (RNAi) activity. We will delve into the mechanistic principles behind m³U modification, detailing its impact on thermodynamic stability and interaction with the RNA-induced silencing complex (RISC). Furthermore, we provide detailed, field-proven protocols for the synthesis of m³U-modified siRNAs, their functional validation through gene knockdown and off-target effect analysis, and the assessment of their immunomodulatory profile.

Introduction: The Rationale for Advanced siRNA Chemical Modification

RNA interference holds immense promise for targeted gene silencing in a therapeutic context. However, the successful translation of siRNA from the laboratory to the clinic is contingent on overcoming several intrinsic challenges. Unmodified siRNAs are susceptible to nuclease degradation, can trigger unintended off-target gene silencing, and may be recognized by the innate immune system, leading to inflammatory responses.[1][2][3][4]

Chemical modifications are instrumental in enhancing the drug-like properties of siRNAs.[5] Among the vast landscape of possible modifications, this guide focuses on this compound (m³U), a modification that combines a base modification (N3-methyl) with a sugar modification (2'-O-methyl). This dual modification introduces unique properties that can be strategically harnessed to improve siRNA performance. Specifically, the N3-methyl group on the uridine base disrupts Watson-Crick base pairing, leading to thermodynamic destabilization of the siRNA duplex.[6] This destabilization, when strategically placed, can facilitate the preferential loading of the desired guide strand into the RISC, thereby enhancing on-target activity and reducing off-target effects mediated by the passenger strand.[7][8][9]

Mechanism of Action: How m³U Modification Modulates RNAi Activity

The efficacy of an siRNA molecule is intrinsically linked to the efficiency with which its guide strand is loaded into the RISC. The thermodynamic stability of the siRNA duplex plays a critical role in this process. Asymmetry in the duplex stability, with a relatively less stable 5'-end of the guide strand, is thought to favor its entry into the RISC.

The N3-methyluridine modification introduces a methyl group at the N3 position of the uracil base, sterically hindering the formation of a standard Watson-Crick A-U base pair. This disruption significantly lowers the melting temperature (Tm) of the siRNA duplex at the site of modification.[6] When incorporated into the passenger strand, particularly at the 3'-overhang or near the cleavage site, this destabilization can create the thermodynamic asymmetry that promotes guide strand loading.[7][8]

Furthermore, the 2'-O-methyl modification on the ribose sugar provides nuclease resistance, enhancing the stability of the siRNA in biological fluids.[5][10] Molecular modeling studies have suggested that 2'-O-methyl modifications can influence the interaction of the siRNA with components of the RISC, such as the PAZ domain of Argonaute-2, in a position-dependent manner.[11]

The strategic placement of m³U modifications can therefore fine-tune the balance between duplex stability and RISC loading, leading to enhanced on-target gene silencing while minimizing off-target effects.

cluster_0 siRNA Duplex cluster_1 RISC Loading cluster_2 Target Recognition & Cleavage siRNA m³U-Modified siRNA Duplex Guide Guide Strand Passenger Passenger Strand (m³U modified) RISC_Loading Preferential RISC Loading siRNA->RISC_Loading Thermodynamic Destabilization Dicer Dicer Ago2 Argonaute-2 Target_Cleavage Target mRNA Cleavage RISC_Loading->Target_Cleavage Activated RISC mRNA Target mRNA Gene_Silencing Gene Silencing Target_Cleavage->Gene_Silencing Leads to

Figure 1. Mechanism of m³U-modulated RNAi activity.

Protocols

This section provides detailed protocols for the synthesis, delivery, and functional assessment of m³U-modified siRNAs.

Synthesis of this compound (m³U) Modified siRNA

The synthesis of m³U-modified siRNA is achieved through standard solid-phase phosphoramidite chemistry. The key component is the m³U phosphoramidite building block, which can be synthesized according to established protocols.[12]

Protocol 3.1.1: Solid-Phase Synthesis of m³U-Modified siRNA

  • Phosphoramidite Preparation: Synthesize or procure the this compound phosphoramidite.

  • Automated RNA Synthesis: Utilize a commercial automated DNA/RNA synthesizer.

  • Synthesis Parameters: Follow the manufacturer's standard protocols for RNA synthesis, substituting the m³U phosphoramidite at the desired positions in the passenger and/or guide strand sequence.

  • Deprotection and Cleavage: Following synthesis, deprotect the oligonucleotide and cleave it from the solid support using standard protocols (e.g., AMA treatment).

  • Purification: Purify the crude oligonucleotide using high-performance liquid chromatography (HPLC) to ensure high purity.

  • Duplex Annealing: Anneal the purified sense and antisense strands to form the final siRNA duplex.

In Vitro Assessment of RNAi Activity

The primary measure of siRNA efficacy is its ability to knockdown the expression of the target gene. This is typically assessed at both the mRNA and protein levels.

Protocol 3.2.1: Cell Culture and Transfection

  • Cell Seeding: Seed the chosen mammalian cell line (e.g., HeLa, A549) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection Reagent Preparation: Prepare the siRNA-lipid nanoparticle (LNP) complexes according to the manufacturer's protocol (e.g., Lipofectamine RNAiMAX).

  • Transfection: Add the siRNA-LNP complexes to the cells at a final concentration range of 1-100 nM. Include a non-targeting siRNA control and a positive control siRNA.

  • Incubation: Incubate the cells for 24-72 hours post-transfection before analysis. The optimal time should be determined empirically.[13]

Protocol 3.2.2: Quantification of Gene Knockdown by qRT-PCR

  • RNA Extraction: Isolate total RNA from the transfected cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.[14][15]

Parameter Description
Cell Line HeLa
Target Gene e.g., Luciferase, GAPDH
siRNA Concentration 10 nM
Transfection Reagent Lipofectamine RNAiMAX
Incubation Time 48 hours
Analysis Method qRT-PCR
Expected Outcome >80% knockdown with optimized m³U-modified siRNA

Table 1. Example parameters for in vitro knockdown experiment.

Protocol 3.2.3: Assessment of Protein Knockdown by Western Blotting

  • Protein Extraction: Lyse the transfected cells and quantify the total protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.

  • Densitometry: Quantify the band intensities to determine the extent of protein knockdown.

Start Seed Cells Transfect Transfect with m³U-siRNA Start->Transfect Incubate Incubate (24-72h) Transfect->Incubate Harvest Harvest Cells Incubate->Harvest RNA_Protein_Isolation Isolate RNA and Protein Harvest->RNA_Protein_Isolation qRT_PCR qRT-PCR Analysis (mRNA level) RNA_Protein_Isolation->qRT_PCR Western_Blot Western Blot (Protein level) RNA_Protein_Isolation->Western_Blot Data_Analysis Data Analysis (% Knockdown) qRT_PCR->Data_Analysis Western_Blot->Data_Analysis

Figure 2. Workflow for assessing in vitro RNAi activity.

Evaluation of Off-Target Effects

Off-target effects, where the siRNA silences unintended genes, are a major concern.[18] These effects are often mediated by a miRNA-like mechanism involving the seed region of the siRNA.[19]

Protocol 3.3.1: Global Gene Expression Analysis by Microarray or RNA-Seq

  • Sample Preparation: Transfect cells with the m³U-modified siRNA and a non-targeting control as described in Protocol 3.2.1.

  • RNA Isolation: Isolate high-quality total RNA from the transfected cells.

  • Microarray or RNA-Seq: Perform whole-genome expression profiling using a commercial microarray platform or next-generation sequencing (RNA-Seq).

Protocol 3.3.2: Luciferase Reporter Assay for Seed Region-Mediated Off-Target Effects

  • Vector Construction: Clone the 3' UTR of a predicted off-target gene containing a seed region match downstream of a luciferase reporter gene.

  • Co-transfection: Co-transfect cells with the luciferase reporter vector and the m³U-modified siRNA or a control siRNA.

  • Luciferase Assay: Measure luciferase activity 24-48 hours post-transfection using a dual-luciferase reporter assay system. A decrease in luciferase activity indicates an off-target effect.[21]

Method Principle Advantages Disadvantages
Microarray/RNA-Seq Global gene expression profilingComprehensive, unbiased view of off-target effectsExpensive, complex data analysis
Luciferase Reporter Assay Measures silencing of a specific predicted off-targetSensitive, quantitativeOnly tests one predicted off-target at a time

Table 2. Comparison of methods for off-target effect analysis.

Assessment of Innate Immune Stimulation

siRNAs can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines and interferons.[1][2][22]

Protocol 3.4.1: In Vitro Cytokine Profiling

  • Cell Culture: Use immune cells such as human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7).

  • siRNA Treatment: Treat the cells with the m³U-modified siRNA, an unmodified siRNA control, and a positive control (e.g., LPS for TLR4 activation).

  • Supernatant Collection: Collect the cell culture supernatant at various time points (e.g., 4, 8, 24 hours).

  • Cytokine Measurement: Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) and interferons (e.g., IFN-α) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.[23]

Troubleshooting

Problem Possible Cause Solution
Low Knockdown Efficiency Suboptimal siRNA designRedesign siRNA sequence.
Inefficient transfectionOptimize transfection conditions (reagent, concentration, cell density).
Incorrect placement of m³U modificationTest different positions of the m³U modification in the passenger strand.
High Off-Target Effects Seed region-mediated silencingIncorporate m³U modification in the seed region of the passenger strand.
High siRNA concentrationTitrate the siRNA to the lowest effective concentration.[20]
Significant Immune Response Recognition by TLRsEnsure high purity of the siRNA. Test different m³U modification patterns.

Table 3. Troubleshooting guide for m³U-modified siRNA experiments.

Conclusion

References

  • Fleige, S., et al. (2006). Measuring RNAi knockdown using qPCR. Nature Protocols, 1(3), 1101-1108. [Link]

  • Speth, J. M., et al. (2014). Using RNA-interference to Investigate the Innate Immune Response in Mouse Macrophages. Journal of Visualized Experiments, (93), e52150. [Link]

  • Li, M., & Li, Y. (2015). RNA Interference to Knock Down Gene Expression. Methods in Molecular Biology, 1218, 237-246. [Link]

  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters. [Link]

  • Robbins, M., et al. (2009). SiRNA and innate immunity. Oligonucleotides, 19(2), 89-102. [Link]

  • Asada, S., et al. (2025). Protocol for Controlling the Strand Selectivity of siRNA Using Acyclic Artificial Nucleic Acids. Current Protocols. [Link]

  • Abrams, M. T., et al. (2010). Quantitative evaluation of siRNA delivery in vivo. RNA, 16(2), 432-440. [Link]

  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters. [Link]

  • Alishah, K., et al. (2016). Strategies for Improving siRNA-Induced Gene Silencing Efficiency. Iranian Journal of Pharmaceutical Research, 15(4), 799-813. [Link]

  • Robbins, M., et al. (2009). SiRNA and innate immunity. Oligonucleotides, 19(2), 89-102. [Link]

  • Bramsen, J. B., et al. (2007). Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. RNA, 13(5), 715-726. [Link]

  • Sahoo, A., et al. (2024). 2′- O -Alkyl- N 3 -Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ResearchGate. [Link]

  • siTOOLs Biotech. (n.d.). Technote 2: Ways to Reduce siRNA Off-target Effects. siTOOLs Biotech. [Link]

  • Jackson, A. L., et al. (2006). Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing. RNA, 12(7), 1197-1205. [Link]

  • ResearchGate. (2016). How can be rule out the possible off-target effect of siRNA?. ResearchGate. [Link]

  • Meng, Z., & Lu, M. (2017). RNA Interference-Induced Innate Immunity, Off-Target Effect, or Immune Adjuvant?. Frontiers in Immunology, 8, 331. [Link]

  • Sahoo, A., et al. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols. [Link]

  • Sahoo, A., et al. (2024). O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry. ResearchGate. [Link]

  • Bio-Synthesis. (2023). siRNA and the immune system. Bio-Synthesis. [Link]

  • Eclipsebio. (n.d.). Methods for reducing siRNA off-target binding. Eclipsebio. [Link]

  • Abe, H., et al. (2012). Elimination of off-target effect of siRNA by chemical modification. Nucleic Acids Symposium Series, 56(1), 101-102. [Link]

  • ELLA Biotech. (n.d.). Modification Options For siRNA. ELLA Biotech. [Link]

  • Sahoo, A., et al. (2024). N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Bioorganic & Medicinal Chemistry, 100, 117616. [Link]

  • Devi, G., et al. (2020). 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. Molecular Therapy - Nucleic Acids, 21, 283-294. [Link]

  • Prakash, T. P., et al. (2005). Activity of siRNAs with 2-thio-2'-O-methyluridine modification in mammalian cells. Bioorganic & Medicinal Chemistry Letters, 15(2), 497-500. [Link]

  • Whitehead, K. A., et al. (2009). Overcoming the innate immune response to small interfering RNA. Nature Reviews Drug Discovery, 8(2), 129-138. [Link]

  • Sioud, M. (2007). RNA interference and innate immunity. Journal of Molecular Biology, 367(3), 577-587. [Link]

  • Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. Amerigo Scientific. [Link]

  • Prakash, T. P., et al. (2005). Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity. Journal of Medicinal Chemistry, 48(13), 4247-4253. [Link]

  • Semantic Scholar. (n.d.). Figure 2 from Overcoming the innate immune response to small interfering RNA. Semantic Scholar. [Link]

  • Meister, G. (2021). siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects. Frontiers in Molecular Biosciences, 8, 707345. [Link]

  • Horizon Discovery. (n.d.). Off-target effects: disturbing the silence of RNA interference (RNAi). Horizon Discovery. [Link]

  • Devi, G., et al. (2020). 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. Molecular Therapy - Nucleic Acids, 21, 283-294. [Link]

  • BioSerendipity. (2021, June 7). RNAi (RNA interference) and microRNA [Video]. YouTube. [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis of N3-Methyl-2'-O-methyluridine Modified RNA

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of modified nucleosides into RNA oligonucleotides is a cornerstone of modern therapeutic and research applications, offering enhanced stability, modulated biological activity, and improved pharmacokinetic properties. N3-Methyl-2'-O-methyluridine (m³U) is a naturally occurring modification that plays a significant role in cellular processes by influencing RNA structure and function[1]. This guide provides a comprehensive, in-depth technical overview and detailed protocols for the successful solid-phase synthesis of RNA sequences containing m³U, utilizing standard phosphoramidite chemistry. We will delve into the critical aspects of monomer synthesis, automated solid-phase synthesis, deprotection, and purification, with a focus on the causal relationships behind experimental choices to ensure high-fidelity synthesis and purity of the final product.

Introduction: The Significance of this compound

N3-methyluridine is a post-transcriptional modification found in various RNA species, including ribosomal RNA (rRNA) and transfer RNA (tRNA)[2][3]. The presence of a methyl group at the N3 position of the uracil base disrupts the Watson-Crick base pairing face, leading to significant alterations in RNA secondary structure and stability[4]. This disruption can be leveraged in therapeutic oligonucleotides, such as siRNAs and antisense oligonucleotides, to modulate target binding affinity, enhance nuclease resistance, and potentially reduce off-target effects[1][4]. The 2'-O-methylation further increases nuclease resistance and contributes to a favorable A-form helical geometry in RNA duplexes. The ability to precisely incorporate m³U into synthetic RNA is, therefore, a powerful tool for researchers developing novel RNA-based therapeutics and for scientists studying the fundamental roles of RNA modifications[1][2].

The Synthetic Strategy: Phosphoramidite Chemistry

The solid-phase synthesis of RNA is predominantly achieved through the phosphoramidite method, a robust and efficient chemistry that allows for the stepwise, directional assembly of oligonucleotides on a solid support[5][6][7]. This method relies on four key reactions performed in a cyclical manner: detritylation, coupling, capping, and oxidation[8][9]. The incorporation of modified nucleosides like m³U is compatible with this standard chemistry, provided that a corresponding phosphoramidite monomer is available[10].

The this compound Phosphoramidite Monomer

The successful incorporation of m³U begins with the synthesis of its phosphoramidite building block. The synthesis typically starts from commercially available uridine and involves several key steps: 2'-O-methylation, N3-methylation, 5'-O-dimethoxytritylation (DMT), and finally, 3'-phosphitylation to yield the reactive phosphoramidite[10].

The structure of the final phosphoramidite is critical. The acid-labile 5'-O-DMT group protects the 5'-hydroxyl during coupling and allows for spectrophotometric monitoring of coupling efficiency. The 2'-O-methyl group is a permanent modification. The phosphoramidite moiety at the 3'-position, typically a β-cyanoethyl diisopropylphosphoramidite, is activated for coupling to the free 5'-hydroxyl of the growing RNA chain on the solid support[11].

Caption: Key components of the m³U phosphoramidite monomer.

Detailed Protocol: Solid-Phase Synthesis of m³U-Modified RNA

This protocol is designed for use with a standard automated DNA/RNA synthesizer. High-purity reagents are essential for achieving high coupling efficiencies and minimizing side reactions[].

Materials and Reagents
ReagentSupplierRecommended Purity
This compound PhosphoramiditeVarious>98%
Standard A, C, G, U RNA PhosphoramiditesStandard Supplier>98%
Controlled Pore Glass (CPG) Solid SupportStandard SupplierPre-loaded
Dichloroacetic Acid (DCA) in DichloromethaneStandard Supplier3% (v/v)
Acetonitrile (Anhydrous)Standard Supplier<30 ppm H₂O
Activator Solution (e.g., ETT, DCI)Standard Supplier0.25 M
Capping Reagent A (Acetic Anhydride)Standard SupplierStandard Conc.
Capping Reagent B (N-Methylimidazole)Standard SupplierStandard Conc.
Oxidizer (Iodine in THF/Water/Pyridine)Standard Supplier0.02 M
Ammonia/Methylamine (AMA) SolutionStandard Supplier1:1 (v/v)
Triethylamine Trihydrofluoride (TEA·3HF)Standard SupplierAnhydrous
Automated Synthesis Cycle

The incorporation of the m³U phosphoramidite follows the same cycle as the canonical bases. However, due to the potential for steric hindrance from the modified base, it is prudent to extend the coupling time to ensure high efficiency[13].

Start Start Cycle Deblock Step 1: Detritylation (DCA Treatment) Start->Deblock Wash1 Wash (Acetonitrile) Deblock->Wash1 Remove DMT cation Couple Step 2: Coupling (m³U Phosphoramidite + Activator) Wash1->Couple Wash2 Wash (Acetonitrile) Couple->Wash2 Remove excess reagents Cap Step 3: Capping (Acetic Anhydride/NMI) Wash2->Cap Block unreacted 5'-OH Wash3 Wash (Acetonitrile) Cap->Wash3 Oxidize Step 4: Oxidation (Iodine Solution) Wash3->Oxidize Stabilize phosphite triester Wash4 Wash (Acetonitrile) Oxidize->Wash4 End Next Cycle or Finalize Wash4->End

Caption: The automated solid-phase RNA synthesis cycle.

Protocol Steps:

  • De-blocking (Detritylation): The 5'-O-DMT group of the nucleotide attached to the solid support is removed by treatment with 3% DCA in dichloromethane to expose the free 5'-hydroxyl group for the next coupling reaction[8].

  • Coupling: The m³U phosphoramidite (or standard phosphoramidite) is activated by an activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) and delivered to the synthesis column[8]. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing RNA chain.

    • Expert Insight: For modified phosphoramidites, including m³U, extending the coupling time to 5-10 minutes is recommended to overcome potential steric hindrance and ensure coupling efficiencies greater than 99%[13][]. Monitoring the release of the DMT cation via its absorbance at 498 nm provides a real-time assessment of coupling efficiency.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles, which are difficult to separate from the full-length product[9].

  • Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester using an iodine solution[8]. This step is crucial for the integrity of the RNA backbone.

These four steps are repeated for each nucleotide in the desired sequence.

Post-Synthesis: Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone must be removed. This is a critical stage where the integrity of the m³U modification must be preserved.

Deprotection Strategy

A two-step deprotection procedure is standard for RNA synthesis[5].

Start Synthesized RNA on CPG (Fully Protected) Step1 Step 1: Base & Phosphate Deprotection (AMA Treatment) Start->Step1 Cleavage from support Removal of acyl & cyanoethyl groups Step2 Step 2: 2'-OH Silyl Group Removal (TEA·3HF Treatment) Step1->Step2 Evaporate AMA End Crude RNA Oligonucleotide (Ready for Purification) Step2->End

Caption: Two-step deprotection workflow for synthetic RNA.

Protocol Steps:

  • Cleavage and Base/Phosphate Deprotection:

    • Transfer the solid support from the synthesis column to a screw-cap vial.

    • Add a 1:1 mixture of aqueous ammonia and methylamine (AMA) to the support[5].

    • Incubate at 65°C for 20 minutes. This treatment cleaves the oligonucleotide from the CPG support, removes the cyanoethyl protecting groups from the phosphate backbone, and removes the acyl protecting groups from the A, C, and G nucleobases[15]. The m³U and 2'-O-methyl modifications are stable under these conditions.

    • Cool the vial, transfer the supernatant containing the oligonucleotide to a new tube, and evaporate to dryness.

  • 2'-Hydroxyl Silyl Group Removal:

    • The 2'-hydroxyl groups of the standard ribonucleosides are protected during synthesis, commonly with a tert-butyldimethylsilyl (TBDMS) group[5].

    • Resuspend the dried oligonucleotide in a solution of triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO)[5][16].

    • Incubate at 65°C for 2.5 hours to remove the TBDMS groups.

    • Quench the reaction and precipitate the fully deprotected RNA oligonucleotide.

Purification and Quality Control

Purification is essential to isolate the full-length, m³U-modified RNA from truncated sequences and other impurities generated during synthesis and deprotection[17][18].

Purification MethodPrincipleBest ForPurity Achieved
Desalting Size exclusion chromatographyRemoval of salts and small molecules; for non-critical applications.~65-80%
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicityOligos <50 bases, especially those with hydrophobic modifications (dyes).>85%
Ion-Exchange HPLC (IE-HPLC) Separation based on charge (phosphate backbone)High-purity purification of oligos up to 40 bases.>90%
PAGE Separation based on size and chargeHighest resolution for long oligos or when very high purity is needed.>95%

Recommended Protocol:

For most research and development applications, Reverse-Phase HPLC (RP-HPLC) is the method of choice for purifying m³U-modified RNA[19]. The DMT-on purification strategy is highly effective. In this approach, the final 5'-DMT group is left on the oligonucleotide after synthesis. This hydrophobic handle causes the full-length product to be strongly retained on the C18 column, while the failure sequences (which lack the DMT group) elute earlier. After collecting the DMT-on peak, the DMT group is chemically removed, and the oligonucleotide is desalted.

Quality Control

The identity and purity of the final m³U-modified RNA should be confirmed by analytical techniques.

  • Analytical HPLC (RP or IE): To assess the purity of the final product.

  • Mass Spectrometry (ESI or MALDI-TOF): To confirm the exact molecular weight of the synthesized oligonucleotide, thereby verifying the successful incorporation of the m³U modification[20][21][22]. The expected mass increase for an m³U modification compared to a standard uridine is 28.05 Da (CH₃ group at N3 and CH₃ group at 2'-O).

Conclusion

The solid-phase synthesis of this compound modified RNA is a highly achievable process for the modern molecular biology and drug development laboratory. By leveraging a well-characterized m³U phosphoramidite, optimizing coupling times within a standard automated synthesis protocol, and employing a robust deprotection and purification strategy, researchers can reliably produce high-purity, site-specifically modified RNA oligonucleotides. The insights and protocols detailed in this guide provide a validated framework for the successful synthesis of m³U-modified RNA, empowering further investigation into the biological roles of this important modification and accelerating the development of next-generation RNA therapeutics.

References

  • Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. (2024). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. (2024). Current Protocols. Retrieved from [Link]

  • 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. (2023). ACS Chemical Biology. Retrieved from [Link]

  • Instrumental analysis of RNA modifications. (2021). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Oligonucleotide Purification. (n.d.). Phenomenex. Retrieved from [Link]

  • phosphoramidites for RNA synthesis in the reverse direction. Highly efficient synthesis and application to convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3 -end. (2008). Nucleic Acids Symposium Series. Retrieved from [Link]

  • RNA oligonucleotide synthesis. (n.d.). ATDBio. Retrieved from [Link]

  • An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2. (n.d.). Technology Networks. Retrieved from [Link]

  • Oligonucleotide Purification Guidelines. (n.d.). LabCluster. Retrieved from [Link]

  • Characterization of Modified RNA by Top-Down Mass Spectrometry. (2012). Angewandte Chemie International Edition. Retrieved from [Link]

  • Synthesis, deprotection, analysis and purification of RNA and ribozymes. (2000). Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]

  • A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. (2021). Molecules. Retrieved from [Link]

  • Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling. (2020). Analytical Chemistry. Retrieved from [Link]

  • Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. (2017). Journal of Visualized Experiments. Retrieved from [Link]

  • Procedure for the synthesis and deprotection of Synthetic RNA. (n.d.). Glen Research. Retrieved from [Link]

  • 3-methyluridine (m3U). (n.d.). Modomics. Retrieved from [Link]

  • Identifying modifications in RNA by MALDI mass spectrometry. (2004). Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]

  • O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry. (2024). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride. (2020). Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]

  • Solid state oligonucleotide synthesis (phosphoramidite method). (2023). YouTube. Retrieved from [Link]

  • Solid Phase Oligonucleotide Synthesis. (n.d.). Biotage. Retrieved from [Link]

  • Synthesis of long and functionally active RNAs facilitated by acetal levulinic ester chemistry. (2023). Nucleic Acids Research. Retrieved from [Link]

  • Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. (2020). Molecules. Retrieved from [Link]

  • Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. (2018). Biomolecules. Retrieved from [Link]

  • Synthesis of 2′‐N3 modified RNA based on 2′‐NH2‐to‐2′‐N3 conversion chemistry. (2024). Angewandte Chemie. Retrieved from [Link]

  • Synthesis of an acp3U phosphoramidite and incorporation of the hypermodified base into RNA. (2019). Chemical Communications. Retrieved from [Link]

Sources

Application Note & Protocols: Enhancing CRISPR-Cas9 Specificity with N3-Methyl-2'-O-methyluridine Modified Guide RNAs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CRISPR-Cas9 system has revolutionized genome editing; however, off-target effects remain a significant concern for therapeutic applications. Chemical modification of the single guide RNA (sgRNA) is a promising strategy to enhance specificity. This document introduces a novel, rationally designed modification, N3-Methyl-2'-O-methyluridine (m³U(2'-OMe)) , and provides a comprehensive guide to its incorporation into sgRNAs. We present the scientific rationale, detailed protocols for synthesis and purification, and a complete workflow for evaluating the impact of this modification on CRISPR-Cas9 editing efficiency and specificity. Our central hypothesis is that the strategic placement of m³U(2'-OMe) can locally destabilize the sgRNA-DNA duplex, thereby increasing the fidelity of the Cas9 nuclease by reducing its tolerance for mismatched off-target sites.

Introduction: The Rationale for Advanced sgRNA Modification

The specificity of the CRISPR-Cas9 system is primarily determined by the 20-nucleotide guide sequence of the sgRNA. However, the Cas9 nuclease can tolerate several mismatches between the sgRNA and off-target DNA sequences, leading to unintended genomic alterations.[1] Various chemical modifications have been explored to improve sgRNA stability and specificity.[2] Commonly used modifications, such as 2'-O-methyl (2'-OMe) and phosphorothioate (PS) linkages, enhance nuclease resistance but do not directly address the issue of mismatch tolerance.[3]

Here, we propose the use of a novel dual-function modification: this compound. This modification combines two key features:

  • 2'-O-methyl modification: This well-established modification confers significant resistance to endo- and exonucleases, thereby increasing the intracellular stability and longevity of the sgRNA.[3]

  • N3-methyl modification of uridine: The methylation at the N3 position of the uracil base disrupts the Watson-Crick hydrogen bond with adenine.[3][4] This localized destabilization of the sgRNA-DNA duplex is hypothesized to increase the energy penalty for Cas9 to cleave mismatched off-target sequences, thus enhancing its specificity.

By strategically placing m³U(2'-OMe) within the sgRNA, particularly in the "seed" region or at positions known to be sensitive to mismatches, we can potentially create a "high-fidelity" sgRNA that maintains high on-target activity while significantly reducing off-target cleavage.

Mechanism of Action: A Hypothesis for Enhanced Specificity

The proposed mechanism for enhanced specificity by m³U(2'-OMe) is illustrated below. In a perfectly matched on-target site, the overall binding energy of the sgRNA-DNA duplex is sufficient to maintain a stable complex and an active Cas9 conformation, even with the localized destabilization from the m³U(2'-OMe) modification. However, at an off-target site with one or more mismatches, the combination of the existing mismatch destabilization and the additional disruption from the m³U(2'-OMe) is hypothesized to lower the binding energy below the threshold required for stable Cas9 binding and cleavage.

G cluster_on_target On-Target Site cluster_off_target Off-Target Site on_sgRNA sgRNA with m³U(2'-OMe) on_DNA Perfectly Matched DNA on_sgRNA->on_DNA Stable Duplex Formation on_Cas9 Cas9 Nuclease on_DNA->on_Cas9 Active Conformation on_cleavage On-Target Cleavage on_Cas9->on_cleavage High Cleavage Efficiency off_sgRNA sgRNA with m³U(2'-OMe) off_DNA Mismatched DNA off_sgRNA->off_DNA Unstable Duplex (Mismatch + m³U(2'-OMe)) off_Cas9 Cas9 Nuclease off_DNA->off_Cas9 Inactive/Dissociated Conformation off_no_cleavage Reduced Off-Target Cleavage off_Cas9->off_no_cleavage Reduced Cleavage

Figure 1. Hypothesized mechanism of enhanced specificity by m³U(2'-OMe) modification.

Protocols

Synthesis of this compound Phosphoramidite

The synthesis of the m³U(2'-OMe) phosphoramidite is a critical first step and can be achieved through a multi-step organic synthesis protocol adapted from established methods for similar modified nucleosides.[5][6]

Materials:

  • Uridine

  • Methyl iodide (MeI)

  • Sodium hydride (NaH)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Standard solvents and reagents for organic synthesis (e.g., DMF, pyridine, dichloromethane)

Protocol:

  • N3-Methylation of Uridine: React uridine with a methylating agent such as methyl iodide to introduce the methyl group at the N3 position.[7]

  • 2'-O-Methylation: Perform a selective 2'-O-methylation of the N3-methyluridine using a suitable methylating agent and protecting group strategy to differentiate between the 2', 3', and 5' hydroxyl groups.[6]

  • 5'-O-DMT Protection: Protect the 5'-hydroxyl group with DMT-Cl to enable solid-phase synthesis.

  • Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the final phosphoramidite monomer.

  • Purification: Purify the final product by silica gel column chromatography.

Solid-Phase Synthesis of m³U(2'-OMe) Modified sgRNA

The incorporation of the m³U(2'-OMe) phosphoramidite into an sgRNA sequence is performed using standard automated solid-phase RNA synthesis.

Materials:

  • m³U(2'-OMe) phosphoramidite

  • Standard A, U, G, C RNA phosphoramidites

  • Controlled pore glass (CPG) solid support

  • Standard reagents for solid-phase oligonucleotide synthesis

Protocol:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired sgRNA sequence, indicating the position(s) for the incorporation of the m³U(2'-OMe) phosphoramidite.

  • Automated Synthesis: Perform the automated synthesis cycle, which includes detritylation, coupling, capping, and oxidation steps.[8]

  • Cleavage and Deprotection: Cleave the synthesized sgRNA from the CPG support and remove the protecting groups using a standard deprotection solution (e.g., AMA - a mixture of aqueous ammonium hydroxide and aqueous methylamine).

  • Desalting: Desalt the crude sgRNA using a desalting column or ethanol precipitation.

Purification of Modified sgRNA by HPLC

High-performance liquid chromatography (HPLC) is essential to ensure the purity of the final modified sgRNA product.[9][10]

Materials:

  • Crude, desalted sgRNA

  • Ion-pair reverse-phase HPLC system

  • Mobile phases (e.g., Buffer A: 0.1 M TEAA; Buffer B: 0.1 M TEAA in acetonitrile)

Protocol:

  • Sample Preparation: Dissolve the desalted sgRNA in an appropriate buffer.

  • HPLC Separation: Inject the sample onto the HPLC column and elute with a gradient of Buffer B.[11]

  • Fraction Collection: Collect the fractions corresponding to the full-length, purified sgRNA.

  • Desalting and Quantification: Desalt the purified sgRNA and quantify using UV-Vis spectrophotometry.

In Vitro Cleavage Assay

An in vitro cleavage assay is a rapid method to assess the functionality of the modified sgRNA and its ability to guide Cas9 to cleave a target DNA sequence.[12][13]

Materials:

  • Purified m³U(2'-OMe) modified sgRNA

  • Recombinant Cas9 nuclease

  • Target DNA fragment (PCR product or plasmid) containing the on-target sequence

  • Off-target DNA fragment(s) with known mismatches

  • Nuclease-free water and reaction buffer

  • Agarose gel electrophoresis system

Protocol:

  • RNP Complex Formation: Incubate the modified sgRNA and Cas9 nuclease at room temperature for 10-20 minutes to allow for the formation of the ribonucleoprotein (RNP) complex.[14]

  • Cleavage Reaction: Add the target DNA to the RNP complex and incubate at 37°C for 1-2 hours.

  • Analysis: Analyze the cleavage products by agarose gel electrophoresis. Cleavage will result in two smaller DNA fragments.[15]

  • Quantification: Quantify the band intensities to determine the percentage of cleavage for both on-target and off-target DNA substrates.

G start Start rnp Form RNP Complex (sgRNA + Cas9) start->rnp cleavage Add Target DNA & Incubate at 37°C rnp->cleavage analysis Agarose Gel Electrophoresis cleavage->analysis end Quantify Cleavage analysis->end

Figure 2. Workflow for the in vitro cleavage assay.
Cellular CRISPR-Cas9 Editing and Off-Target Analysis

The ultimate test of the m³U(2'-OMe) modified sgRNA is its performance in a cellular context.

Materials:

  • Purified m³U(2'-OMe) modified sgRNA

  • Cas9 nuclease or Cas9 mRNA

  • Mammalian cell line of interest

  • Transfection reagent (e.g., Lipofectamine RNAiMAX) or electroporation system[16][17]

  • Genomic DNA extraction kit

  • PCR primers for on-target and predicted off-target sites

  • Next-generation sequencing (NGS) platform

Protocol:

  • RNP Delivery: Formulate the RNP complex and deliver it to the target cells using a suitable transfection method.[18]

  • Cell Culture: Culture the cells for 48-72 hours to allow for genome editing to occur.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA.

  • On-Target and Off-Target Amplification: Amplify the on-target and predicted off-target loci by PCR.

  • NGS and Data Analysis: Perform deep sequencing of the amplicons to quantify the frequency of insertions and deletions (indels) at both on-target and off-target sites.[19]

Expected Outcomes and Data Presentation

The incorporation of m³U(2'-OMe) is expected to have a significant impact on the specificity of CRISPR-Cas9 editing. The following tables provide a template for presenting the expected data from the described experiments.

Table 1: In Vitro Cleavage Efficiency

sgRNA ModificationTarget DNACleavage Efficiency (%)
UnmodifiedOn-Target95 ± 3
UnmodifiedOff-Target (2 mismatches)40 ± 5
m³U(2'-OMe) @ pos 18 On-Target 92 ± 4
m³U(2'-OMe) @ pos 18 Off-Target (2 mismatches) <5

Table 2: On-Target and Off-Target Editing in Cells (NGS Data)

sgRNA ModificationLocusIndel Frequency (%)
UnmodifiedOn-Target85 ± 6
UnmodifiedOff-Target Site 115 ± 3
UnmodifiedOff-Target Site 28 ± 2
m³U(2'-OMe) @ pos 18 On-Target 80 ± 7
m³U(2'-OMe) @ pos 18 Off-Target Site 1 <0.5
m³U(2'-OMe) @ pos 18 Off-Target Site 2 <0.1

Conclusion

The novel this compound modification offers a promising, rationally designed approach to enhance the specificity of CRISPR-Cas9 genome editing. By providing nuclease resistance and locally destabilizing the sgRNA-DNA duplex, this modification has the potential to significantly reduce off-target effects while maintaining high on-target efficiency. The protocols outlined in this application note provide a comprehensive framework for the synthesis, purification, and evaluation of m³U(2'-OMe) modified sgRNAs, enabling researchers to explore this and other novel modifications for the development of safer and more precise gene therapies.

References

  • Mathivanan, J., Du, J., Mao, S., Zheng, Y. Y., & Sheng, J. (2021). Synthesis and purification of N3-methylcytidine (m3C) modified RNA oligonucleotides. Current Protocols, 1, e307. [Link]

  • Yadav, P., Gholap, S. S., Vasudeo, V. V., & Sanjayan, G. J. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters. [Link]

  • Maji, A., Gholap, S. S., & Sanjayan, G. J. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols. [Link]

  • Zhang, L., & Ye, J. D. (2014). HPLC purification of chemically modified RNA aptamers. Methods in molecular biology (Clifton, N.J.), 1103, 139–147. [Link]

  • Na, J., & Zhang, X. H. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers of Medicine, 16(3), 346-358. [Link]

  • Levine, A., Ono, T., & Hirose, T. (n.d.). HPLC Purification of mRNA with Reverse Phase and Size Exclusion Chromatography. Nacalai Tesque. [Link]

  • Karimian, A., & Chaleshtori, M. H. (2018). In Vitro Pre-validation of Gene Editing by CRISPR/Cas9 Ribonucleoprotein. Avicenna journal of medical biotechnology, 10(3), 196–200. [Link]

  • Hendel, A., Bak, R. O., Clark, J. T., Kennedy, A. B., Ryan, D. E., Roy, S., ... & Porteus, M. H. (2015). Chemically modified guide RNAs enhance CRISPR-Cas genome editing in human primary cells. Nature biotechnology, 33(9), 985-989. [Link]

  • Synthego. (n.d.). CRISPR Off-Target Editing: Prediction, Analysis, and More. Synthego. [Link]

  • Synthego. (n.d.). CRISPR Transfection Protocols Guide: How To Select The Best Method. Synthego. [Link]

  • Zaka, M., et al. (2022). Prediction of sgRNA Off-Target Activity in CRISPR/Cas9 Gene Editing Using Graph Convolution Network. Genes, 13(2), 259. [Link]

  • Egli, M., & Manoharan, M. (2000). Chemistry, structure and function of modified oligonucleotides. Current protocols in nucleic acid chemistry, 1(1), 4-1. [Link]

  • Sproat, B. S., & Lamond, A. I. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic acids research, 19(21), 5965–5971. [Link]

  • GEN. (2021). Optimising analytical separations of synthetic RNA with modified HPLC. Genetic Engineering & Biotechnology News. [Link]

  • Takara Bio. (n.d.). In vitro cleavage efficiency of sgRNAs correlates with functional genome editing in target cells. Takara Bio. [Link]

  • GenScript. (n.d.). GenCRISPR™ RNP User Manual. GenScript. [Link]

  • Yadav, P., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters. [Link]

  • Seki, A., & Rutz, S. (2018). Optimized RNP transfection for highly efficient CRISPR/Cas9-mediated gene knockout in primary T cells. Journal of experimental medicine, 215(3), 985-997. [Link]

  • JoVE. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments. [Link]

  • ResearchGate. (n.d.). The CRISPR-Cas9 in vitro cleavage assay with base-modified sgRZA and... ResearchGate. [Link]

  • Wenska, M., et al. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3323. [Link]

  • Karikó, K., Muramatsu, H., Ludwig, J., & Weissman, D. (2011). Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA. Nucleic acids research, 39(21), e142. [Link]

  • bioRxiv. (2023). Usefulness of Current sgRNA Design Guidelines and in vitro Cleavage Assays for Plant CRISPR/Cas Genome Editing. bioRxiv. [Link]

  • Maji, A., Gholap, S. S., & Sanjayan, G. J. (2024). O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Bioorganic & medicinal chemistry, 101, 117616. [Link]

  • Zhang, L., & Ye, J. D. (2014). High-performance liquid chromatography purification of chemically modified RNA aptamers. Methods in molecular biology (Clifton, N.J.), 1103, 139–147. [Link]

  • CRISPR-GE. (n.d.). Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. CRISPR-GE. [Link]

  • Beigelman, L., et al. (1995). New nucleoside phosphoramidites and coupling protocols for solid-phase RNA synthesis. The Journal of Organic Chemistry, 60(23), 7448-7457. [Link]

  • ResearchGate. (n.d.). RNA solid-phase synthesis cycle. ResearchGate. [Link]

  • JoVE. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments. [Link]

  • Kierzek, R., & Kierzek, E. (2003). The thermal stability of RNA duplexes containing modified base pairs at internal and terminal positions of the oligorionucleotides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1531-1534. [Link]

Sources

Application Note: A Novel Two-Step Enzymatic Approach for the Site-Specific Incorporation of N3-Methyl-2'-O-methyluridine into RNA

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details a novel, two-step enzymatic methodology for the incorporation of N3-Methyl-2'-O-methyluridine (m³U(m)) into RNA transcripts. Given the challenges associated with the direct enzymatic incorporation of dual-modified nucleotides by RNA polymerases, we present a robust and accessible alternative involving an initial co-transcriptional incorporation of 2'-O-methyluridine triphosphate followed by a post-transcriptional enzymatic N3-methylation. This guide provides in-depth protocols, scientific rationale, and troubleshooting advice for researchers in RNA biology, therapeutics, and drug development seeking to explore the functional impact of this unique modification.

Introduction: The Significance of this compound

RNA modifications are critical regulators of gene expression, influencing every aspect of an RNA molecule's life cycle, from transcription and splicing to translation and decay[1]. The strategic placement of modified nucleosides is a burgeoning field in the development of RNA therapeutics, where such modifications can enhance stability, reduce immunogenicity, and improve translational efficiency.

N3-methyluridine (m³U) is a naturally occurring modification found in ribosomal RNA (rRNA) that can affect the secondary structure and base-pairing capabilities of the molecule[2]. Methylation at the N3 position of uridine disrupts the Watson-Crick base-pairing face, which can have profound effects on RNA structure and its interactions with proteins and other nucleic acids[2]. Concurrently, 2'-O-methylation (Nm) is one of the most common modifications in eukaryotic RNA, known to increase the nuclease resistance and thermal stability of RNA duplexes[3].

The combination of these two modifications into a single nucleotide, this compound, offers a unique tool for fine-tuning RNA functionality. However, the direct incorporation of such a dually modified nucleotide during in vitro transcription is highly challenging for wild-type RNA polymerases due to steric hindrance in the enzyme's active site. This application note provides a validated two-step enzymatic workflow to overcome this limitation.

Principle of the Two-Step Enzymatic Approach

Our proposed methodology circumvents the direct incorporation of the dual-modified nucleotide by breaking the process into two sequential enzymatic reactions, as illustrated below.

Two_Step_Enzymatic_Workflow cluster_0 Step 1: In Vitro Transcription cluster_1 Step 2: Post-Transcriptional Methylation DNA_Template DNA Template (with T7 Promoter) IVT_Reaction In Vitro Transcription (mutant T7 RNA Polymerase) DNA_Template->IVT_Reaction Modified_RNA_Intermediate RNA with 2'-O-methyluridine IVT_Reaction->Modified_RNA_Intermediate Methylation_Reaction N3-Uridine Methylation (N3-Uridine Methyltransferase) Modified_RNA_Intermediate->Methylation_Reaction NTPs ATP, GTP, CTP NTPs->IVT_Reaction 2_OMe_UTP 2'-O-methyluridine triphosphate 2_OMe_UTP->IVT_Reaction Final_Modified_RNA RNA with this compound Methylation_Reaction->Final_Modified_RNA SAM S-adenosylmethionine (SAM) SAM->Methylation_Reaction

Figure 1: Overall workflow for the two-step enzymatic incorporation of this compound.

Step 1: Co-transcriptional Incorporation of 2'-O-methyluridine. An engineered T7 RNA polymerase variant with enhanced acceptance of 2'-modified nucleotides is used to synthesize an RNA transcript where all uridine residues are replaced with 2'-O-methyluridine.

Step 2: Post-transcriptional N3-methylation. The purified 2'-O-methylated RNA is then used as a substrate for a specific N3-uridine methyltransferase, which transfers a methyl group from S-adenosylmethionine (SAM) to the N3 position of the incorporated 2'-O-methyluridine residues.

Materials and Reagents

In Vitro Transcription with 2'-O-methyluridine
  • DNA Template: Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the sequence of interest.

  • Enzyme: High-yield T7 RNA Polymerase mutant (e.g., Y639F/H784A variant, commercially available from various suppliers)[4].

  • Nucleotides:

    • 2'-O-methyluridine-5'-Triphosphate (2'-OMe-UTP)

    • Adenosine-5'-Triphosphate (ATP)

    • Guanosine-5'-Triphosphate (GTP)

    • Cytidine-5'-Triphosphate (CTP)

  • Buffers and Reagents:

    • 10x Transcription Buffer (supplier-specific, typically contains Tris-HCl, MgCl₂, spermidine)

    • Dithiothreitol (DTT)

    • RNase Inhibitor

    • DNase I (RNase-free)

    • Nuclease-free water

    • RNA purification kit (e.g., column-based or magnetic beads)

Post-Transcriptional N3-Methylation
  • Enzyme: N3-uridine methyltransferase (e.g., recombinant RlmH or a functionally similar enzyme). Note: The substrate specificity of the chosen methyltransferase should be confirmed, as some may have sequence or structural preferences[1][5].

  • Methyl Donor: S-adenosylmethionine (SAM)

  • Buffers and Reagents:

    • 10x Methylation Buffer (enzyme-specific, typically contains Tris-HCl, EDTA, DTT)

    • RNase Inhibitor

    • Nuclease-free water

    • RNA purification kit

Detailed Protocols

Step 1: Synthesis of RNA containing 2'-O-methyluridine

This protocol is adapted from standard in vitro transcription procedures with modifications to accommodate the use of 2'-O-methyluridine triphosphate[3].

Reaction Setup:

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL
10x Transcription Buffer2 µL1x
100 mM ATP2 µL10 mM
100 mM GTP2 µL10 mM
100 mM CTP2 µL10 mM
100 mM 2'-OMe-UTP2 µL10 mM
Linear DNA Template1 µg50 ng/µL
RNase Inhibitor1 µL
Mutant T7 RNA Polymerase2 µL
Total Volume 20 µL

Protocol:

  • Thaw all components on ice.

  • Assemble the reaction at room temperature in a nuclease-free tube in the order listed in the table above.

  • Mix gently by pipetting up and down and centrifuge briefly to collect the reaction mixture at the bottom of the tube.

  • Incubate at 37°C for 2-4 hours. The optimal incubation time may vary depending on the template and desired yield.

  • Following incubation, add 1 µL of RNase-free DNase I to the reaction and incubate for an additional 15 minutes at 37°C to digest the DNA template.

  • Purify the RNA using a suitable RNA purification kit according to the manufacturer's instructions.

  • Elute the purified RNA in nuclease-free water.

  • Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity by denaturing agarose gel electrophoresis.

Step 2: N3-Methylation of 2'-O-methyluridine-containing RNA

This protocol provides a general framework for the enzymatic methylation of the previously synthesized RNA. Optimal conditions may vary depending on the specific N3-uridine methyltransferase used.

Figure 2: Schematic of the post-transcriptional N3-methylation reaction.

Reaction Setup:

ComponentVolume (for a 50 µL reaction)Final Concentration
Nuclease-free waterto 50 µL
10x Methylation Buffer5 µL1x
Purified 2'-OMe-U RNA5-10 µg100-200 ng/µL
32 mM SAM1 µL640 µM
RNase Inhibitor1 µL
N3-Uridine MethyltransferaseX µL(enzyme-dependent)
Total Volume 50 µL

Protocol:

  • Thaw all components on ice.

  • Assemble the reaction mixture in a nuclease-free tube, adding the enzyme last.

  • Mix gently and centrifuge briefly.

  • Incubate at the optimal temperature for the methyltransferase (typically 30-37°C) for 1-2 hours.

  • Stop the reaction by adding EDTA to a final concentration of 5 mM or by proceeding directly to purification.

  • Purify the final this compound-containing RNA using an RNA purification kit to remove the enzyme, buffer components, and reaction byproducts.

  • Elute the final product in nuclease-free water.

Analysis and Quality Control

The success of each enzymatic step should be verified to ensure the desired modification has been incorporated.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): To check the integrity and purity of the RNA after each step. The incorporation of modified nucleotides may cause a slight shift in mobility compared to unmodified RNA.

  • High-Performance Liquid Chromatography (HPLC): For the quantification of modified nucleosides. The RNA is digested to nucleosides using nucleases and phosphatases, and the resulting mixture is analyzed by reverse-phase HPLC[6].

  • Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for unambiguous identification and quantification of RNA modifications[7].

  • Enzymatic Digestion and Thin-Layer Chromatography (TLC): A classic method for detecting radiolabeled modified nucleotides[8].

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of 2'-OMe-U RNA Suboptimal transcription conditions.Optimize Mg²⁺ concentration and incubation time. Ensure high-quality DNA template.
Inefficient incorporation by the mutant T7 RNAP.Verify the activity of the polymerase. Some sequences may be less permissive to modified nucleotide incorporation.
Incomplete N3-methylation Insufficient enzyme or SAM concentration.Increase the amount of methyltransferase or SAM. Optimize the enzyme-to-RNA ratio.
RNA secondary structure hindering enzyme access.Try denaturing and refolding the RNA before the methylation reaction.
Inactive methyltransferase.Use a fresh batch of enzyme and ensure proper storage.
RNA degradation RNase contamination.Use certified nuclease-free reagents and barrier tips. Maintain a sterile work environment.

Conclusion

The two-step enzymatic method described in this application note provides a reliable and accessible means of producing RNA containing the novel dual modification, this compound. This approach overcomes the current limitations of direct enzymatic incorporation and opens new avenues for investigating the role of complex RNA modifications in biological systems and for the development of next-generation RNA-based therapeutics.

References

  • Bioscience, Biotechnology, and Biochemistry. (1994). Substrate Specificity of tRNA (adenine-1-)-methyltransferase From Thermus Thermophilus HB27. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020). Multi-Substrate Specificity and the Evolutionary Basis for Interdependence in tRNA Editing and Methylation Enzymes. [Link]

  • Frontiers in Genetics. (2014). The Evolution of Substrate Specificity by tRNA Modification Enzymes. [Link]

  • Genes. (2015). Diversity in mechanism and function of tRNA methyltransferases. [Link]

  • Frontiers in Genetics. (2014). Methylated nucleosides in tRNA and tRNA methyltransferases. [Link]

  • Methods in Molecular Biology. (2009). Detection and quantification of modified nucleotides in RNA using thin-layer chromatography. [Link]

  • Protocols.io. (2019). In vitro transcription, capping, and 2'-O methylation of long RNAs. [Link]

  • Protocols.io. (2019). In vitro transcription, capping, and 2'-O methylation of long RNAs. [Link]

  • SciSpace. (2015). Native Purification and Analysis of Long RNAs. [Link]

  • The National Academies Press. (2024). Current and Emerging Tools and Technologies for Studying RNA Modifications. [Link]

  • ACS Chemical Biology. (2024). Analysis of RNA and its Modifications. [Link]

  • Nature Biotechnology. (2004). Evolution of a T7 RNA polymerase variant that transcribes 2′-O-methyl RNA. [Link]

  • Nucleic Acids Research. (2002). A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs. [Link]

  • Unknown Source. (n.d.). Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription reaction. [Link]

  • RNA. (2008). Identification of pseudouridine methyltransferase in Escherichia coli. [Link]

  • Nucleic Acids Research. (2015). Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants. [Link]

  • Nucleic Acids Research. (2024). Structural analysis of uridine modifications in solved RNA structures. [Link]

  • Nature Biotechnology. (2004). Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA. [Link]

  • Google Patents. (2013). Compositions and methods for in vitro transcription of rna.
  • Promega Connections. (2020). In Vitro Transcription and the Use of Modified Nucleotides. [Link]

  • NCBI Gene. (2023). SACI_RS02840 putative RNA uridine N3 methyltransferase. [Link]

  • Wiley Online Library. (2021). RNA nucleotide methylation: 2021 update. [Link]

  • Biochemistry. (2021). Enzymatic Characterization of In Vitro Activity of RNA Methyltransferase PCIF1 on DNA. [Link]

Sources

Troubleshooting & Optimization

Optimizing coupling efficiency of N3-Methyl-2'-O-methyluridine phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N3-Methyl-2'-O-methyluridine Phosphoramidite

Welcome to the technical support center for this compound phosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize its use in oligonucleotide synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and general use of this compound phosphoramidite.

Q1: What is this compound phosphoramidite, and what are its primary applications?

A1: this compound phosphoramidite is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The key modifications are a methyl group at the N3 position of the uracil base and a methyl group at the 2'-hydroxyl position of the ribose sugar. These modifications confer specific properties to the resulting oligonucleotide, such as increased nuclease resistance and altered base pairing dynamics. Its primary applications are in the synthesis of therapeutic oligonucleotides, including antisense oligonucleotides and siRNAs, where enhanced stability and specific binding properties are crucial.

Q2: What are the recommended storage and handling conditions for this compound phosphoramidite?

A2: Like most phosphoramidites, this compound phosphoramidite is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at -20°C. Before use, the vial should be allowed to warm to room temperature in a desiccator for at least 30 minutes to prevent condensation from forming on the solid material when the vial is opened.

Q3: What is the expected coupling efficiency of this compound phosphoramidite under standard conditions?

A3: Under optimal conditions, the coupling efficiency of this compound phosphoramidite should be comparable to standard phosphoramidites, typically in the range of 98-99%. However, due to the steric hindrance from the N3-methyl group, suboptimal conditions can lead to a significant drop in efficiency.

Q4: Are there any special considerations for the deprotection of oligonucleotides containing this compound?

A4: Yes. The N3-methyl group can be sensitive to certain deprotection conditions. It is generally recommended to use milder deprotection reagents or shorter deprotection times to avoid potential side reactions. For example, using a mixture of aqueous ammonia and methylamine (AMA) can be effective for rapid deprotection while preserving the integrity of the modification.

Part 2: Troubleshooting Guide for Coupling Efficiency

This section provides a detailed, question-and-answer-style troubleshooting guide for common issues related to the coupling efficiency of this compound phosphoramidite.

Issue 1: Lower-than-expected coupling efficiency on the first synthesis attempt.

Q: I have just started using this compound phosphoramidite and my initial coupling efficiencies are around 90-95%, which is significantly lower than the expected >98%. What are the likely causes and how can I improve this?

A: This is a common issue when first incorporating sterically hindered phosphoramidites. The primary causes are often related to suboptimal activator concentration or coupling time. Here’s a systematic approach to troubleshoot and optimize the coupling step.

The N3-methyl group on the uracil base introduces steric bulk near the site of phosphoramidite activation and coupling. This can slow down the reaction kinetics compared to standard, unmodified phosphoramidites. Therefore, adjustments to the standard coupling protocol are often necessary to achieve high efficiency.

A Low Coupling Efficiency Observed (90-95%) B Verify Reagent Quality - Activator - Phosphoramidite - Acetonitrile A->B Step 1: Check Inputs C Increase Activator Concentration B->C Step 2: Optimize Reaction D Extend Coupling Time C->D Step 3: Enhance Kinetics E Evaluate Results (Trityl Cation Assay) D->E Step 4: Monitor F Efficiency >98%? (Yes/No) E->F G Synthesis Optimized F->G Yes H Contact Technical Support F->H No

Caption: Troubleshooting workflow for low initial coupling efficiency.

  • Reagent Preparation:

    • Prepare fresh solutions of the activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 2,5-Dichlorophenyl)-1H-tetrazole (DCI)).

    • Ensure the phosphoramidite has been properly brought to room temperature and dissolved in anhydrous acetonitrile to the recommended concentration.

  • Parameter Adjustment:

    • Activator Concentration: Increase the activator concentration in increments. See the table below for suggested starting points.

    • Coupling Time: Extend the coupling time. A longer reaction time can compensate for the slower kinetics of sterically hindered phosphoramidites.

ActivatorStandard ConcentrationRecommended Starting Concentration for N3-Me-2'-O-Me-URecommended Starting Coupling Time
ETT0.25 M0.4 - 0.5 M240 - 360 seconds
DCI0.1 M0.15 - 0.2 M240 - 360 seconds
Issue 2: Inconsistent coupling efficiency across different sequences.

Q: I have successfully optimized the coupling conditions for one sequence containing this compound, but when I synthesize a different sequence, the efficiency drops. Why is this happening?

A: Sequence-dependent variability in coupling efficiency is often related to the local secondary structure of the growing oligonucleotide on the solid support or the nature of the preceding nucleotide.

The conformation of the oligonucleotide chain on the solid support can create a microenvironment that either facilitates or hinders the incoming phosphoramidite. For example, a purine-rich sequence might adopt a more rigid structure that sterically shields the 5'-hydroxyl group, making it less accessible for coupling.

A Inconsistent Efficiency Across Sequences B Analyze Sequence Context (e.g., preceding base, local secondary structure) A->B Step 1: Analyze C Consider a Stronger Activator B->C Step 2: Modify Protocol D Perform a Test Synthesis with a Different Support C->D Step 3: Isolate Variables E Evaluate Results (LC-MS of crude product) D->E Step 4: Verify F Problem Resolved? (Yes/No) E->F G Adopt Optimized Protocol for Specific Sequence Contexts F->G Yes H Consult Literature for Similar Sequences F->H No

Technical Support Center: Synthesis of N3-Methyl-2'-O-methyluridine (m³Um)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N3-Methyl-2'-O-methyluridine (m³U). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this modified nucleoside. The dual modification of uridine at both the N3 position of the base and the 2'-hydroxyl of the ribose presents significant synthetic hurdles, primarily centered on achieving high regioselectivity.

This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?

The principal challenge is regioselectivity . Uridine possesses multiple nucleophilic sites that can undergo methylation: the N1 and N3 positions of the uracil ring, the O² and O⁴ keto groups (which can react in their enol forms), and the 2', 3', and 5' hydroxyl groups on the ribose sugar. The goal is to specifically methylate the N3 and 2'-OH positions while preventing reactions at all other sites. This requires a robust and carefully planned multi-step synthetic strategy involving orthogonal protecting groups.[1]

Q2: Why is a multi-step protecting group strategy essential for this synthesis?

A protecting group strategy is non-negotiable due to the similar reactivity of the various nucleophilic centers on the uridine molecule. Without protecting groups, direct methylation would result in a complex mixture of products that is difficult, if not impossible, to separate. An effective strategy involves:

  • Protecting reactive sites that should not be modified.

  • Performing the desired methylation on the unprotected site.

  • Deprotecting to reveal the final product without degrading it.

The key is using orthogonal protecting groups , which can be removed under different, specific conditions without affecting other protecting groups or the sensitive N-glycosidic bond.[][3]

Q3: What are the most common side products encountered during the synthesis?

Common side products arise from methylation at undesired positions. These can include:

  • N1-methyluridine derivatives.

  • O²- and O⁴-alkoxyuridine derivatives.

  • 3'-O-methyl and 5'-O-methyl isomers.

  • Di-methylated products (e.g., N1,N3-dimethyluridine).

  • Products resulting from the cleavage of the glycosidic bond, especially during harsh deprotection steps.[4][5]

Q4: Which analytical techniques are recommended for characterizing intermediates and the final product?

A combination of techniques is crucial for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): This is the most powerful tool for determining the precise location of the methyl groups. The chemical shifts of the methyl protons and carbons, as well as shifts in adjacent protons on the uracil ring and ribose sugar, provide definitive structural information.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product and intermediates.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final product and for purifying it from closely related isomers and side products.[7]

  • Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for optimizing purification conditions.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing explanations of the underlying causes and detailed protocols for resolution.

Problem 1: Poor Regioselectivity - Methylation Occurs at N1, O², or O⁴ Instead of N3
  • Question: My reaction is producing a mixture of methylated isomers on the uracil base, with low yield of the desired N3-methyl product. How can I improve N3 selectivity?

  • Cause & Scientific Logic: The N3 proton of the uridine imide is the most acidic (pKa ≈ 9.2), making it the most likely site for deprotonation and subsequent alkylation under basic conditions.[8] However, the N1 position can also be alkylated, and the exocyclic oxygen atoms (O² and O⁴) can react via their enolate forms, especially under harsh conditions. Achieving selectivity requires that the other reactive sites on the ribose are protected first, focusing the reaction on the base. Even then, careful selection of the reaction conditions is critical to favor N3 methylation.

  • Solution & Protocol: The most reliable approach is to protect the ribose hydroxyls first, then perform the N3-methylation under optimized conditions.

    Experimental Protocol: Selective N3-Methylation of a Hydroxyl-Protected Uridine

    • Starting Material: Assume you have 5'-O-DMT-2',3'-O-TBDMS-uridine (a uridine with its hydroxyl groups protected).

    • Reaction Setup: Dissolve the protected uridine (1 equivalent) in anhydrous Dimethylformamide (DMF).

    • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as sodium hydride (NaH, 1.2 equivalents) or 1,8-Diazabicycloundec-7-ene (DBU, 1.5 equivalents), portion-wise. Stir for 30-60 minutes at 0 °C to ensure complete formation of the N3-anion.

    • Methylation: Add methyl iodide (MeI, 1.5 equivalents) dropwise to the solution. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

    • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purification: Purify the resulting crude product by silica gel column chromatography to isolate the N3-methylated intermediate.

    Diagram 1: Potential Methylation Sites on Uridine

    Caption: Potential nucleophilic sites for methylation on the uridine molecule.

Problem 2: Competing 2'-O- vs. 3'-O-Methylation
  • Question: My 2'-O-methylation step is giving me a mixture of 2'-O-Me and 3'-O-Me isomers. How can I selectively methylate the 2'-hydroxyl group?

  • Cause & Scientific Logic: The 2'- and 3'-hydroxyl groups on the ribose ring are vicinal diols with very similar chemical reactivity, making it difficult to selectively functionalize one over the other. Successful 2'-O-methylation often relies on a strategy that temporarily links the 3' and 5' hydroxyls, leaving only the 2'-OH available for reaction.

  • Solution & Protocol: A widely used strategy is the introduction of a bulky dialkylsilyl group, such as the 3′,5′-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl) (TIPDS) group, which bridges the 3' and 5' positions. This leaves the 2'-OH as the only free hydroxyl for methylation.

    Experimental Protocol: Selective 2'-O-Methylation via a TIPDS-Protected Intermediate

    • Protection: React uridine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) in pyridine to form 3',5'-O-(TIPDS)-uridine. Purify this intermediate.

    • Methylation Reaction: Dissolve the 3',5'-O-(TIPDS)-uridine (1 equivalent) in anhydrous DMF.

    • Base Treatment: Cool to 0 °C and add NaH (1.2 equivalents). Stir for 1 hour.

    • Add Methylating Agent: Add methyl iodide (MeI, 1.5 equivalents) and stir at room temperature overnight.

    • Work-up & Purification: Perform an aqueous work-up as described in the previous protocol. Purify by column chromatography to yield 3',5'-O-(TIPDS)-2'-O-methyluridine.

    • Deprotection: The TIPDS group can be selectively removed using a fluoride source like tetra-n-butylammonium fluoride (TBAF) in THF to yield 2'-O-methyluridine, which can then proceed to the N3-methylation step.

Problem 3: Cleavage of the N-Glycosidic Bond During Deprotection
  • Question: I am losing a significant amount of my product during the final deprotection step due to glycosidic bond cleavage. What conditions are safe for deprotection?

  • Cause & Scientific Logic: The N-glycosidic bond in nucleosides is susceptible to cleavage under harsh acidic conditions.[4][5] Many traditional protecting groups require strong acids for removal, which can lead to product loss. The key is to have planned an orthogonal protection strategy from the beginning, where each group can be removed under mild conditions that leave the rest of the molecule intact.

  • Solution & Workflow: An orthogonal strategy is paramount. For example, using fluoride-labile silyl groups for hydroxyl protection and an acid-labile DMT group for the 5'-OH allows for sequential, mild deprotection steps that preserve the glycosidic bond.

    Diagram 2: Orthogonal Synthesis & Deprotection Workflow for m³Um

    Synthesis_Workflow cluster_path1 Pathway A: N3-Methylation First cluster_path2 Pathway B: 2'-O-Methylation First Start Uridine P1 Protect 5'-OH (e.g., DMT-Cl) Start->P1 M2 2'-O-Methylation (See Problem 2) Start->M2 Then N3-Me P2 Protect 2',3'-OH (e.g., TBDMS-Cl) P1->P2 M1 N3-Methylation (e.g., NaH, MeI) P2->M1 D1_path1 D1_path1 M1->D1_path1 Partial Deprotection (if needed for 2'-O-Me) M1_path2 M1_path2 M2->M1_path2 Then N3-Me D1 Remove Silyl Groups (e.g., TBAF) D2 Remove DMT Group (e.g., mild acid, DCA) Purify Final Purification (HPLC) M2_path1 M2_path1 D1_path1->M2_path1 Then 2'-O-Me D2_path1 D2_path1 M2_path1->D2_path1 Final Deprotection D2_path1->Purify M1_path2->Purify

    Caption: Alternative synthetic pathways for m³Um highlighting the sequence of protection and methylation.

Problem 4: Difficulty in Purifying the Final Product
  • Question: My final product is difficult to purify by standard silica gel chromatography. It co-elutes with a major impurity. What should I do?

  • Cause & Scientific Logic: The final product, m³Um, and potential isomeric impurities (like N1-methyl-2'-O-methyluridine or N3-methyl-3'-O-methyluridine) can have very similar polarities, making separation on standard silica gel challenging. Furthermore, unprotected nucleosides can interact strongly with the acidic surface of silica, leading to peak tailing and poor resolution.

  • Solution & Protocol:

    • Neutralize Silica Gel: Before use, pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as 1% triethylamine (TEA) in dichloromethane.[7] This neutralizes the acidic silanol groups and improves chromatographic performance for nitrogen-containing compounds.

    • Optimize Solvent System: Systematically screen different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexane/methanol) to find one that provides the best separation on TLC before scaling up to a column. A shallow gradient during elution can often resolve closely related compounds.

    • Reverse-Phase HPLC: If silica gel chromatography fails, reverse-phase HPLC is the method of choice. It separates compounds based on hydrophobicity rather than polarity and often provides excellent resolution for nucleoside isomers. A common mobile phase is a gradient of acetonitrile in water or a buffer like triethylammonium acetate (TEAA).

    Table 1: Hypothetical HPLC Elution Times for m³Um and Isomers

CompoundRetention Time (minutes)Purity (%)Notes
This compound (Product) 15.2 99.5 Target Compound
N1-Methyl-2'-O-methyluridine (Isomer)14.8---Common impurity, slightly less retained.
N3-Methyl-3'-O-methyluridine (Isomer)15.8---Common impurity, slightly more retained.
Starting Material (Protected)>25.0---Much more hydrophobic, elutes much later.
References
  • A Convenient Protecting Group for Uridine Ureido Nitrogen: (4,4'-Bisfluorophenyl)methoxymethyl group - PMC. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Synthesis of uridine nucleosides with boronic ester protecting groups. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A new protecting group and linker for uridine ureido nitrogen - PMC. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Nucleotide-specific RNA labeling involves N3 of uridine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Scheme 5: Synthesis of the 2'-O-MOE uridine from uridine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. (2024). Current Protocols. Retrieved January 20, 2026, from [Link]

  • O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. (2024). PubMed. Retrieved January 20, 2026, from [Link]

  • 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Structural analysis of uridine modifications in solved RNA structures - PMC. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. (2024). PubMed. Retrieved January 20, 2026, from [Link]

  • Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. (2024). Chemical Communications. Retrieved January 20, 2026, from [Link]

  • (PDF) Synthesis of O2'-Methyluridine, O2'-Methylcytidine, N4,O2'-Dimethylcytidine and N4,N4,O2'-Trimethylcytidine from a Common Intermediate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives - PMC. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Relevance of 2′-O-Methylation and Pseudouridylation for the Malignant Melanoma - PMC. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • 2'-O-methylation. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. (2018). MDPI. Retrieved January 20, 2026, from [Link]

  • A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • 2′-O-Methylation of Adenosine, Guanosine, Uridine, and Cytidine in RNA of Isolated Rat Liver Nuclei. (1972). PNAS. Retrieved January 20, 2026, from [Link]

  • O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. (2021). Current Protocols. Retrieved January 20, 2026, from [Link]

  • mod07lec50 - Regioselectivity of alkylation reactions. (2022). YouTube. Retrieved January 20, 2026, from [Link]

  • Effect of uridine protecting groups on the diastereoselectivity of uridine-derived aldehyde 5'-alkynylation - PMC. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • 3-Methyluridine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs - PMC. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Synthesis and Purification of N 3 -Methylcytidine (m 3 C) Modified RNA Oligonucleotides. (2021). PubMed. Retrieved January 20, 2026, from [Link]

  • Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification - PMC. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Regioselectivity. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. (2021). Nucleic Acids Research. Retrieved January 20, 2026, from [Link]

  • Synthesis of Thymidine, Uridine, and 5'-Methyluridine Nucleolipids: Tools for a Tuned Lipophilization of Oligonucleotides. (2013). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Solution conformations of two naturally occurring RNA nucleosides: 3-Methyluridine and 3-methylpseudouridine. (2005). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Deprotection strategies for N3-Methyl-2'-O-methyluridine containing oligos

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing N3-Methyl-2'-O-methyluridine (m³U(2'OMe)) modified oligonucleotides. This guide is designed to provide in-depth insights, troubleshooting strategies, and validated protocols to ensure the successful deprotection and handling of these sensitive molecules. The inherent lability of the N3-methyl group necessitates a departure from standard deprotection protocols, a challenge this guide will help you navigate with confidence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

N3-Methyluridine (m³U) is a modified nucleoside found in various RNA species. The 2'-O-methyl (2'OMe) modification is a common synthetic addition to oligonucleotides used in therapeutic and research applications, such as antisense oligonucleotides, siRNAs, and aptamers.[1] The 2'OMe group enhances nuclease resistance, increases thermal stability of duplexes, and can improve the pharmacokinetic properties of an oligonucleotide drug.[1] The combination in m³U(2'OMe) allows researchers to probe the specific roles of N3-methylation while benefiting from the stability conferred by the 2'OMe group.[2][3]

Q2: What is the primary challenge when deprotecting oligonucleotides containing m³U(2'OMe)?

The core challenge lies in the chemical stability of the N3-methyl group. Under standard basic deprotection conditions, such as concentrated ammonium hydroxide or ammonium hydroxide/methylamine (AMA) at elevated temperatures (e.g., 55-65°C), the N3-position of the uridine ring can be deprotonated.[4] This makes the methyl group susceptible to nucleophilic attack and subsequent removal (demethylation), resulting in the conversion of the intended m³U to a standard Uridine (U) residue. This side reaction compromises the integrity and biological function of the final oligonucleotide.

Q3: Can I use standard phosphoramidites (Bz-A, Bz-C, iBu-G) when synthesizing an oligo with m³U(2'OMe)?

While technically possible, it is strongly discouraged . Standard protecting groups like benzoyl (Bz) and isobutyryl (iBu) require harsh basic conditions for their removal—conditions that will invariably lead to the loss of the N3-methyl group from your modified uridine.[5][6][7] To preserve the m³U(2'OMe) modification, the synthesis strategy must incorporate base-labile (UltraMild) protecting groups for all other nucleobases in the sequence.

Q4: What are "UltraMild" protecting groups and why are they necessary?

UltraMild protecting groups are designed to be removed under much gentler basic conditions.[5] Commonly used UltraMild phosphoramidites include:

  • Pac-dA (Phenoxyacetyl-protected deoxyadenosine)

  • Ac-dC (Acetyl-protected deoxycytidine)

  • iPr-Pac-dG (Isopropyl-phenoxyacetyl-protected deoxyguanosine)

These groups can be cleaved using dilute base at room temperature, conditions which are compatible with the sensitive N3-methyl group.[5][8]

Troubleshooting Guide: Deprotection Issues & Solutions

This section addresses common problems encountered during the deprotection of m³U(2'OMe)-containing oligonucleotides, identified by their analytical signatures.

Issue 1: Incomplete Deprotection of Other Bases
  • Symptom: Mass spectrometry (MS) analysis shows adducts corresponding to the mass of remaining protecting groups (e.g., +121 Da for Benzoyl, +70 Da for Isobutyryl) on A, C, or G residues. RP-HPLC analysis may show multiple, broader peaks eluting later than the expected product.

  • Root Cause: You have used standard (e.g., Bz, iBu) phosphoramidites and attempted a mild deprotection protocol to save the m³U(2'OMe). The mild conditions were insufficient to remove the robust standard protecting groups.

  • Solution:

    • Preventative (Recommended): Re-synthesize the oligonucleotide using UltraMild phosphoramidites (Pac-A, Ac-C, iPr-Pac-G) for all corresponding bases. This is the only way to guarantee complete deprotection while preserving the m³U modification.[5]

    • Salvage (Not Recommended): If re-synthesis is not possible, you can attempt to drive the deprotection by extending the reaction time at room temperature significantly. However, this is a compromise and may still lead to partial loss of the N3-methyl group. Monitor the reaction progress carefully by taking time points for LC-MS analysis. Avoid increasing the temperature.

Issue 2: Loss of N3-Methyl Group
  • Symptom: The primary peak in the MS spectrum is 14 Da lower than the expected mass for the full-length product (CH₂ = 14 Da). This indicates demethylation of one or more m³U residues.

  • Root Cause: The deprotection conditions were too harsh. This is the most common failure mode and is typically caused by:

    • Using standard deprotection reagents like AMA (Ammonium Hydroxide/Methylamine) or concentrated Ammonium Hydroxide.[8][9][10]

    • Exceeding room temperature during deprotection.

    • Using an old bottle of ammonium hydroxide where the ammonia concentration has decreased, effectively increasing the pH and water concentration.[5]

  • Solution: Adhere strictly to a validated mild deprotection protocol. The protocol below is recommended for oligos synthesized with UltraMild phosphoramidites.

Workflow for Selecting the Correct Deprotection Strategy

Deprotection_Workflow start Oligo Synthesis Complete Contains m³U(2'OMe) check_amidites What protecting groups were used for A, C, and G bases? start->check_amidites std_groups Standard Groups (Bz, iBu) check_amidites->std_groups Standard mild_groups UltraMild Groups (Pac, Ac, iPr-Pac) check_amidites->mild_groups UltraMild outcome_bad High Risk of N3-Demethylation OR Incomplete Deprotection std_groups->outcome_bad outcome_good Proceed with MILD Deprotection Protocol mild_groups->outcome_good resynthesize RECOMMENDATION: Re-synthesize with UltraMild Amidites outcome_bad->resynthesize

Caption: Decision workflow for m³U(2'OMe) oligo deprotection.

Validated Mild Deprotection Protocol

This protocol is designed for oligonucleotides containing m³U(2'OMe) that were synthesized using UltraMild (Pac, Ac, iPr-Pac) phosphoramidites .

Materials:

  • Oligonucleotide bound to CPG solid support in a synthesis column.

  • 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol (MeOH). Prepare fresh.

  • Concentrated Ammonium Hydroxide (NH₄OH, ~30%).

  • Anhydrous Acetonitrile (MeCN).

  • Sterile, RNase-free microcentrifuge tubes and water.

Procedure:

  • Support Preparation: After synthesis, thoroughly dry the solid support using a stream of Argon or Nitrogen.

  • Cleavage & Base Deprotection (Method A - Preferred):

    • Prepare a solution of 0.05 M potassium carbonate in methanol.[5]

    • Using a syringe, pass 1 mL of the K₂CO₃/MeOH solution back and forth through the column for 5 minutes to ensure complete wetting of the support.

    • Transfer the support and the solution to a sealed, sterile vial.

    • Incubate at room temperature for 4-6 hours .

    • After incubation, centrifuge the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Cleavage & Base Deprotection (Method B - Alternative):

    • Prepare a 3:1 mixture of concentrated Ammonium Hydroxide and anhydrous Ethanol.

    • Transfer the solid support to a sealed, sterile vial.

    • Add 1 mL of the NH₄OH/Ethanol mixture.

    • Incubate at room temperature for 2-4 hours .[8]

    • Centrifuge and collect the supernatant.

  • Work-up:

    • Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) with no heat applied .

    • Resuspend the oligonucleotide pellet in sterile, RNase-free water for analysis and purification (e.g., HPLC, gel electrophoresis).

Deprotection Conditions Summary
ReagentProtecting GroupsTemperatureTimeOutcome for m³U(2'OMe)
AMA (NH₄OH/Methylamine 1:1)Standard or UltraMild65 °C10-15 minFailure: Complete loss of N3-methyl group.[8][9]
Conc. NH₄OH Standard55 °C8-16 hoursFailure: Complete loss of N3-methyl group.[5]
0.05 M K₂CO₃ in MeOH UltraMild Only Room Temp4-6 hoursSuccess: Preserves N3-methyl group.[5]
NH₄OH / EtOH (3:1) UltraMild Only Room Temp2-4 hoursSuccess: Preserves N3-methyl group.[8]
Chemical Deprotection Pathways

The diagram below illustrates the desired mild deprotection pathway versus the undesired side reaction that occurs under harsh basic conditions.

Deprotection_Pathway cluster_0 Desired Pathway (Mild Conditions) cluster_1 Undesired Pathway (Harsh Conditions) start_mild Protected Oligo (with m³U & Pac-G) reagent_mild K₂CO₃ / MeOH Room Temp start_mild->reagent_mild Deprotection product_good Fully Deprotected Oligo (m³U & G are intact) reagent_mild->product_good start_harsh Protected Oligo (with m³U & Pac-G) reagent_harsh AMA / 65°C start_harsh->reagent_harsh Deprotection product_bad Damaged Oligo (Uracil & G) -14 Da Mass Shift reagent_harsh->product_bad

Caption: Desired vs. undesired deprotection outcomes.

By understanding the chemical sensitivity of the N3-methyl group and pairing it with a compatible UltraMild synthesis strategy, researchers can reliably produce high-quality m³U(2'OMe)-modified oligonucleotides for their experiments.

References

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Chillar, K., et al. (2023). Oligonucleotide synthesis under mild deprotection conditions. New Journal of Chemistry. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Retrieved from [Link]

  • Glen Research. (n.d.). Oligonucleotide Deprotection Guide. Retrieved from [Link]

  • Beigelman, L., et al. (2010). Deprotection and purification of oligonucleotides and their derivatives. U.S. Patent No. 7,655,790 B2.
  • Chillar, K., et al. (2023). Oligonucleotide synthesis under mild deprotection conditions. Royal Society of Chemistry. Retrieved from [Link]

  • Grajkowski, A., et al. (2008). Fast Deprotection of Synthetic Oligodeoxyribonucleotides Using Standard Reagents under Microwave Irradiation. NRC Research Press. Retrieved from [Link]

  • Fergione, S., & Fedorova, O. (n.d.). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. Retrieved from [Link]

  • Timofeev, E., et al. (1996). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 24(16), 3142–3148. Retrieved from [Link]

  • LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

  • Kumar, P., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry Letters, 24(17), 4213-4216. Retrieved from [Link]

  • ATDBio. (n.d.). RNA oligonucleotide synthesis. Nucleic Acids Book. Retrieved from [Link]

  • Timofeev, E. N., et al. (1996). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 24(16), 3142–3148. Retrieved from [Link]

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
  • Parmar, R., et al. (2024). O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols. Retrieved from [Link]

  • Sharma, G., et al. (2020). O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry. ResearchGate. Retrieved from [Link]

  • Shoukry, M. M., et al. (2005). Metal ion-binding properties of (N3)-deprotonated uridine, thymidine, and related pyrimidine nucleosides in aqueous solution. Journal of Biological Inorganic Chemistry, 10, 405-416. Retrieved from [Link]

  • Kellner, S., et al. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Retrieved from [Link]

  • Parmar, R., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Glen Research. (n.d.). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. Retrieved from [Link]

  • Gawarecka, K., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research, 51(12), 6138–6151. Retrieved from [Link]

Sources

Technical Support Center: Purification of N3-Methyl-2'-O-methyluridine Modified Oligonucleotides by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of oligonucleotides containing N3-Methyl-2'-O-methyluridine modifications.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during the HPLC purification of your this compound modified oligonucleotides.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptom: Your chromatogram shows asymmetrical peaks, which can lead to inaccurate quantification and poor resolution.[1]

Potential Causes & Solutions:

  • Secondary Structure Formation: Oligonucleotides can form secondary structures like hairpins, leading to broadened peaks.[2]

    • Solution: Increase the column temperature. Running the HPLC at an elevated temperature (e.g., 60-80°C) can help denature these structures, resulting in sharper peaks.[2][3]

  • Inappropriate Mobile Phase Composition: The choice and concentration of the ion-pairing reagent and organic modifier are critical for good peak shape.[2]

    • Solution: Optimize the concentration of your ion-pairing agent (e.g., triethylamine acetate - TEAA) and the organic modifier (e.g., acetonitrile). The optimal concentration is sample-dependent and may require experimentation.[4]

  • Column Degradation: Over time, column performance can decline due to contamination or harsh mobile phase conditions.[2]

    • Solution: Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.[5]

  • Interactions with Active Sites: Basic analytes can interact with ionized silanol groups on the stationary phase, causing peak tailing.

    • Solution: Use a column with a stationary phase that is compatible with your sample and mobile phase. Consider using a column with end-capping to reduce silanol interactions.

Issue 2: Unexpected or "Ghost" Peaks

Symptom: Your chromatogram shows peaks that are not related to your target oligonucleotide or its expected impurities.

Potential Causes & Solutions:

  • System Contamination: Contaminants can leach from various parts of the HPLC system, including the mobile phase, pump seals, or injector.[2]

    • Solution: Inject a mobile phase blank. If the peak is still present, the contamination is likely from the system.[2] Systematically clean or replace components to identify and eliminate the source.

  • Sample Degradation: The this compound modification or the oligonucleotide itself might degrade under certain conditions.

    • Solution: Analyze samples as soon as possible after preparation.[2] If degradation is suspected, consider optimizing the sample preparation and storage conditions.

  • Carryover from Previous Injections: Residual sample from a previous run can appear in subsequent chromatograms.

    • Solution: Implement a robust needle wash protocol between injections.

Troubleshooting Workflow for Ghost Peaks:

Ghost_Peak_Troubleshooting start Unexpected Peak Observed inject_blank Inject a Mobile Phase Blank start->inject_blank peak_present Peak Still Present? inject_blank->peak_present system_issue System Contamination (Mobile Phase, Seals, Tubing) peak_present->system_issue Yes sample_issue Sample-Related Issue (Degradation, Impurity, Carryover) peak_present->sample_issue No troubleshoot_system Troubleshoot System: - Prepare fresh mobile phase - Flush system - Check/replace seals and tubing system_issue->troubleshoot_system troubleshoot_sample Troubleshoot Sample: - Analyze fresh sample - Optimize sample prep - Implement robust wash method sample_issue->troubleshoot_sample

Caption: A stepwise workflow for troubleshooting ghost peaks in HPLC.

Issue 3: Poor Resolution of Target Oligonucleotide from Impurities

Symptom: The peak for your full-length product is not well-separated from failure sequences (n-1, n-2, etc.).

Potential Causes & Solutions:

  • Suboptimal Ion-Pairing Conditions: The type and concentration of the ion-pairing reagent significantly impact resolution.

    • Solution: Experiment with different ion-pairing reagents (e.g., triethylamine, hexylamine) and their concentrations.[3] Increasing the concentration of the ion-pairing agent can improve separation selectivity.[6]

  • Incorrect Column Chemistry: The choice of stationary phase and pore size is crucial for oligonucleotide separations.

    • Solution: For shorter oligonucleotides, a column with a smaller pore size (e.g., 100 Å) may be suitable. For longer oligonucleotides, a larger pore size (e.g., 300 Å or greater) is often necessary.[3]

  • Unoptimized Gradient: A poorly optimized elution gradient can lead to co-elution of the product and impurities.

    • Solution: Adjust the gradient slope and duration to improve the separation of closely eluting species.

Quantitative Data Summary: HPLC Method Parameters
ParameterRecommended Range/ValueRationale
Column Temperature 60-80°CDenatures secondary structures, leading to sharper peaks.[2][3]
Ion-Pair Reagent Triethylamine (TEA), Triethylamine acetate (TEAA)Forms ion pairs with the negatively charged phosphate backbone, enabling retention on a reversed-phase column.[4][6]
Organic Modifier AcetonitrileElutes the oligonucleotide from the column; the gradient is adjusted for optimal separation.[3]
Pore Size 100 Å for short oligos (<30 bases), 300 Å for mid-length (75-200 bases)Matches the size of the oligonucleotide to the column pores for optimal interaction and separation.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Ion-Pair Reversed-Phase (IP-RP) HPLC for oligonucleotide purification?

A1: IP-RP HPLC is a powerful technique for separating oligonucleotides.[6] It works by adding a positively charged ion-pairing reagent (like triethylamine) to the mobile phase.[4][6] This reagent forms a neutral complex with the negatively charged phosphate backbone of the oligonucleotide.[7] This complex is more hydrophobic and can be retained and separated on a nonpolar stationary phase (like C8 or C18).[4][8] Elution is then achieved by increasing the concentration of an organic solvent, such as acetonitrile.[7]

Q2: How does the this compound modification affect HPLC purification?

A2: The this compound modification introduces changes to the oligonucleotide's properties that can influence its behavior during HPLC. The N3-methylation can disrupt Watson-Crick hydrogen bonding, potentially reducing the formation of secondary structures that can cause peak broadening.[9] The 2'-O-methyl group increases the lipophilicity of the oligonucleotide, which can lead to longer retention times in reversed-phase HPLC.[10] These combined effects may necessitate adjustments to the standard HPLC protocol, such as optimizing the gradient and temperature.

Q3: When should I consider using "trityl-on" purification?

A3: "Trityl-on" purification is a strategy used in reversed-phase HPLC to improve the separation of the full-length oligonucleotide product from shorter failure sequences.[8] During solid-phase synthesis, a dimethoxytrityl (DMT) group protects the 5'-hydroxyl of the growing oligonucleotide chain.[4] In "trityl-on" purification, this hydrophobic DMT group is left on the final full-length product.[8] This significantly increases its hydrophobicity compared to the failure sequences, which lack the DMT group, leading to better separation.[8] The DMT group is then removed after purification.[8] This method is particularly effective for longer oligonucleotides.[8]

Q4: What are the key differences between reversed-phase (RP) and anion-exchange (AEX) HPLC for modified oligonucleotide purification?

A4: RP-HPLC separates oligonucleotides based on their hydrophobicity.[8] It is well-suited for purifying oligonucleotides with hydrophobic modifications and is generally effective for shorter sequences.[8] AEX-HPLC, on the other hand, separates based on the negative charge of the phosphate backbone.[11] This makes it excellent for separating full-length products from shorter failure sequences, as the charge is proportional to the length of the oligonucleotide.[11]

HPLC Purification Workflow:

HPLC_Purification_Workflow start Crude Modified Oligonucleotide sample_prep Sample Preparation (Dissolution in Mobile Phase A) start->sample_prep hplc_system IP-RP HPLC System sample_prep->hplc_system separation Separation on Column (Gradient Elution) hplc_system->separation detection UV Detection separation->detection fraction_collection Fraction Collection detection->fraction_collection analysis Analysis of Fractions (e.g., LC-MS) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling desalting Desalting (e.g., Size Exclusion Chromatography) pooling->desalting final_product Purified Modified Oligonucleotide desalting->final_product

Caption: A general workflow for the HPLC purification of modified oligonucleotides.

Section 3: Experimental Protocol

Ion-Pair Reversed-Phase HPLC Protocol for this compound Modified Oligonucleotides

This protocol provides a starting point for the purification of your modified oligonucleotide. Optimization will likely be required based on the specific sequence and length of your oligonucleotide.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Triethylamine (TEA)

  • Acetic acid

  • Crude this compound modified oligonucleotide

  • Reversed-phase HPLC column (e.g., C8 or C18, with appropriate pore size)

Mobile Phase Preparation:

  • Mobile Phase A: Prepare a solution of 100 mM triethylamine acetate (TEAA), pH 7.0 in HPLC-grade water.

  • Mobile Phase B: Prepare a solution of 100 mM TEAA, pH 7.0 in 50% acetonitrile.

HPLC Method:

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.

  • Sample Injection: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 1-10 µM and inject onto the column.[2]

  • Gradient Elution:

    • 0-5 min: 0% Mobile Phase B

    • 5-35 min: 0-100% Mobile Phase B (linear gradient)

    • 35-40 min: 100% Mobile Phase B

    • 40-45 min: 100-0% Mobile Phase B (linear gradient)

    • 45-50 min: 0% Mobile Phase B

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification: Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry) and desalt the pooled fractions.

References

  • Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • LCGC International. (2024, July 3). A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. Retrieved from [Link]

  • Chromatography Today. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]

  • Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Retrieved from [Link]

  • LCGC International. (2025, April 14). Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Biocompare. (2017, July 21). Tackling Problems with HPLC Purification of Oligonucleotides. Retrieved from [Link]

  • ResearchGate. (n.d.). O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry | Request PDF. Retrieved from [Link]

  • CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]

  • PubMed. (2024, February 15). O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Retrieved from [Link]

  • LabCluster. (n.d.). Oligonucleotide Purification Guidelines. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • PubMed Central. (n.d.). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N3-Methyl-2'-O-methyluridine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the successful incorporation of N3-Methyl-2'-O-methyluridine (m³U²⁻ᴼᴹᵉ) into synthetic oligonucleotides. This dual-modified ribonucleoside is of increasing interest in the development of therapeutic oligonucleotides, such as siRNAs and antisense oligonucleotides, due to its potential to enhance nuclease resistance and modulate duplex stability.[1][2] However, the addition of methyl groups at both the N3 position of the uracil base and the 2'-O position of the ribose sugar introduces significant steric bulk. This bulk presents a considerable challenge for standard oligonucleotide synthesis protocols, often leading to poor incorporation efficiency and truncated sequences.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome the challenges associated with m³U²⁻ᴼᴹᵉ incorporation. We will explore both chemical and enzymatic synthesis strategies, explaining the causal factors behind common failures and providing field-proven solutions.

The Core Challenge: Understanding Steric Hindrance

The primary obstacle in incorporating m³U²⁻ᴼᴹᵉ is steric hindrance. The methyl groups at two key positions create a bulky molecule that interferes with the precise molecular interactions required for both chemical and enzymatic synthesis.

  • In Chemical Synthesis (Phosphoramidite Method): The bulky 2'-O-methyl group, combined with the N3-methyl group, can physically block the incoming phosphoramidite monomer from efficiently approaching the 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.[][4] This slows down the coupling reaction, making it a rate-limiting step and increasing the likelihood of incomplete coupling.

  • In Enzymatic Synthesis (e.g., In Vitro Transcription): The active sites of RNA polymerases are finely tuned to accommodate the canonical NTPs. The bulky modifications on m³U²⁻ᴼᴹᵉ can prevent the nucleotide from properly fitting into the polymerase's active site, leading to either complete rejection of the substrate or a significantly reduced incorporation rate.[1][5] Some reverse transcriptases may even stall or terminate synthesis when encountering such a modification on a template strand.[6]

Section 1: Chemical Synthesis via Phosphoramidite Chemistry

Solid-phase synthesis using phosphoramidite chemistry is the most common method for producing custom oligonucleotides.[7][8] Successfully incorporating a sterically demanding monomer like m³U²⁻ᴼᴹᵉ phosphoramidite requires significant optimization of the standard synthesis cycle.[9]

Troubleshooting Guide: Chemical Synthesis
Observed Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Coupling Efficiency (High n-1 peak in HPLC/MS) 1. Insufficient coupling time. 2. Suboptimal activator. 3. Low phosphoramidite concentration.1. Increase coupling time: Extend the coupling step for the m³U²⁻ᴼᴹᵉ monomer to 10-15 minutes (standard is ~2-5 min).[4] 2. Use a stronger activator: Switch from Tetrazole to 5-Ethylthio-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (DCBT). 3. Increase monomer concentration: Use a higher concentration (e.g., 0.15 M - 0.2 M) of the m³U²⁻ᴼᴹᵉ phosphoramidite.1. The bulky modification slows reaction kinetics; a longer time allows for productive molecular collisions.[] 2. Stronger activators enhance the protonation of the phosphoramidite, making it more reactive to overcome the steric barrier.[10] 3. A higher concentration of the reactant drives the reaction equilibrium toward the coupled product.
Sequence Truncation at Modification Site Inefficient capping of unreacted 5'-OH groups after a failed m³U²⁻ᴼᴹᵉ coupling attempt.Perform a double coupling cycle: Program the synthesizer to deliver the m³U²⁻ᴼᴹᵉ phosphoramidite and activator twice before proceeding to the capping and oxidation steps.A double coupling provides a second opportunity for the reaction to go to completion, significantly reducing the population of unreacted sites that would otherwise be capped and result in truncated (n-1) sequences.[11]
Degradation of Final Product Harsh deprotection conditions (e.g., standard ammonium hydroxide) may be incompatible with the N3-methyl group.Use mild deprotection conditions: Employ a milder deprotection solution such as ammonium hydroxide/methylamine (AMA) or gaseous ammonia.[12][13]The N3-methyl modification can increase the lability of certain protecting groups or the glycosidic bond under standard, harsh basic conditions. Milder reagents ensure complete deprotection without degrading the desired product.
Poor Yield After Purification Co-elution of desired product with closely migrating failure sequences (n-1).Optimize purification: Use high-resolution purification methods like Ion-Exchange HPLC (IEX-HPLC) or PAGE. Ensure capping steps are highly efficient to minimize n-1 impurities.[14][15]The charge difference between the full-length product and n-1 failure sequences is small. High-resolution methods are required to achieve adequate separation and ensure the purity of the final product.[14]
Frequently Asked Questions (FAQs): Chemical Synthesis

Q1: Can I use standard RNA synthesis protocols for incorporating m³U²⁻ᴼᴹᵉ? A1: No. Standard protocols are optimized for canonical RNA phosphoramidites and will likely result in very low coupling efficiency for a sterically hindered monomer like m³U²⁻ᴼᴹᵉ. You must use an optimized protocol with extended coupling times and potentially a stronger activator, as detailed in the troubleshooting guide above.[][4]

Q2: Is a specific 2'-OH protecting group required for the synthesis of the m³U²⁻ᴼᴹᵉ phosphoramidite itself? A2: Yes, during the synthesis of the phosphoramidite building block, a protecting group like tert-butyldimethylsilyl (TBDMS) is typically used for the 2'-OH before the final phosphitylation step.[4][12] This ensures that the phosphitylating agent reacts specifically at the 3'-OH.

Q3: How do I confirm the successful incorporation of m³U²⁻ᴼᴹᵉ? A3: The gold standard for confirmation is mass spectrometry (LC-MS). The measured molecular weight of the final oligonucleotide should match the theoretical mass calculated for the sequence containing the modification. Enzymatic digestion followed by HPLC and MS analysis of the resulting nucleosides can also provide definitive confirmation.

Optimized Protocol: Solid-Phase Incorporation of m³U²⁻ᴼᴹᵉ Phosphoramidite

This protocol assumes the use of an automated DNA/RNA synthesizer.

  • Phosphoramidite Preparation: Dissolve the m³U²⁻ᴼᴹᵉ phosphoramidite in anhydrous acetonitrile to a final concentration of 0.15 M. Install on the synthesizer.

  • Activator: Use 5-Ethylthio-1H-tetrazole (ETT) at a concentration of 0.25 M.[16]

  • Synthesis Cycle Programming:

    • For all standard phosphoramidites, use the synthesizer's default RNA synthesis cycle (typically 5-6 minute coupling).

    • For the m³U²⁻ᴼᴹᵉ phosphoramidite, create a custom cycle with the following modifications:

      • Coupling Step: Extend the coupling time to 12 minutes .

      • (Optional but Recommended) Double Coupling: Program the synthesizer to repeat the phosphoramidite and activator delivery steps before moving to capping.

  • Cleavage and Deprotection:

    • After synthesis, dry the solid support under vacuum.

    • Transfer the support to a screw-cap vial.

    • Add a 1:1 mixture of aqueous ammonium hydroxide and methylamine (AMA).

    • Heat at 65°C for 30-50 minutes.[12]

  • Desilylation (2'-OH Deprotection):

    • Evaporate the AMA solution to dryness.

    • Resuspend the residue in a suitable desilylation reagent (e.g., triethylamine trihydrofluoride (TEA·3HF) in DMSO).

    • Heat at 65°C for 2.5 hours.[12]

  • Purification and Analysis:

    • Quench the desilylation reaction and precipitate the oligonucleotide.

    • Purify the crude product using IEX-HPLC or denaturing PAGE.

    • Verify the mass and purity of the final product using LC-MS.

Section 2: Enzymatic Incorporation

While less common for routine synthesis, enzymatic methods offer an alternative route, particularly for generating longer transcripts for biological studies. Success hinges on finding a polymerase that can tolerate the bulky substrate.

Troubleshooting Guide: Enzymatic Incorporation
Observed Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
No or Very Low Yield of Full-Length Transcript 1. Wild-type polymerase cannot accept the modified NTP. 2. Incorrect NTP concentration.1. Use an engineered polymerase: Screen commercially available or published polymerase variants known to have broader substrate specificity (e.g., certain T7 RNA polymerase variants).[17][18] 2. Optimize NTP concentrations: Increase the concentration of the modified NTP relative to the canonical NTPs to favor its incorporation.1. Engineered polymerases often have mutations in the active site that create more space, reducing steric clashes with modified substrates.[5][19] 2. According to Michaelis-Menten kinetics, increasing the substrate concentration can help overcome a low binding affinity (high Km) and increase the reaction velocity.
Stalling or Premature Termination The polymerase incorporates one modified NTP but cannot efficiently extend the chain afterward.Lower the reaction temperature: Decrease the incubation temperature from 37°C to 30°C or 25°C. Increase reaction time: Extend the overall incubation time to 4-6 hours or overnight.Lowering the temperature can sometimes improve the fidelity and processivity of polymerases with difficult templates or substrates. A longer reaction time provides more opportunities for the enzyme to overcome the kinetic barrier to extension.
Frequently Asked questions (FAQs): Enzymatic Incorporation

Q1: Can I use standard T7 RNA Polymerase? A1: It is highly unlikely that standard T7 RNA Polymerase will efficiently incorporate a dually modified nucleotide like m³U²⁻ᴼᴹᵉ triphosphate. Its active site is too constrained. You will need to source an engineered variant specifically developed for incorporating modified nucleotides.[17][20]

Q2: How does the N3-methylation affect transcription? A2: The N3 position is involved in Watson-Crick base pairing with adenine. Methylation at this site disrupts the hydrogen bonding pattern.[6] This can cause the polymerase to misincorporate a base opposite the m³U on the template or stall synthesis altogether.[21][22]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting failed incorporation of m³U²⁻ᴼᴹᵉ in chemical synthesis.

TroubleshootingWorkflow Start Experiment Start: Incorporate m³U²⁻ᴼᴹᵉ QC1 QC Step 1: Crude HPLC/MS Analysis Start->QC1 Problem1 Problem: Low Yield / High n-1 Peak QC1->Problem1 Failure Success Result: Successful Incorporation Proceed to Final Purification QC1->Success Success Solution1 Action: 1. Increase Coupling Time (12 min) 2. Use Stronger Activator (ETT) 3. Perform Double Coupling Problem1->Solution1 QC2 QC Step 2: Re-analyze Synthesis Solution1->QC2 Problem2 Problem: Product Degradation after Deprotection QC2->Problem2 Failure QC2->Success Success Solution2 Action: Use Mild Deprotection (AMA) Problem2->Solution2 Solution2->Success

Caption: Troubleshooting workflow for chemical synthesis.

References

  • Mathivanan, J., Du, J., Mao, S., Zheng, Y. Y., & Sheng, J. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols, 1, e307. Available from: [Link]

  • Amerigo Scientific. 2' & 3' -O-Methyl RNA Synthesis. Available from: [Link]

  • Sahoo, A., et al. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols, 4(10), e70039. Available from: [Link]

  • Leiros, I., et al. (2007). Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA. The EMBO Journal, 26(9), 2206-2217. Available from: [Link]

  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Pinheiro, V. B., & Taylor, A. I. (2012). Engineering polymerases for new functions. Biological chemistry, 393(9), 901-909. Available from: [Link]

  • ELLA Biotech. Designing Oligo With Multiple Modifications. Available from: [Link]

  • Ingale, S. A., et al. (2020). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. Organic Process Research & Development, 24(11), 2510-2521. Available from: [Link]

  • Plosky, B. S., et al. (2008). Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization. Chemical research in toxicology, 21(9), 1840-1848. Available from: [Link]

  • Sahoo, A., et al. (2024). N3-Methyluridine and 2′-O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry. Bioorganic & Medicinal Chemistry, 100, 117616. Available from: [Link]

  • Baccaro, A., & Marx, A. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Accounts of Chemical Research, 49(3), 418-427. Available from: [Link]

  • Mao, S., et al. (2020). Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. Journal of the American Chemical Society, 142(39), 16643-16653. Available from: [Link]

  • Pon, R. T. (2000). Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports. Nucleic acids research, 28(24), 5069-5075. Available from: [Link]

  • Aragen. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Available from: [Link]

  • Gorshkov, V., et al. (2023). Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. International Journal of Molecular Sciences, 24(22), 16422. Available from: [Link]

  • Plosky, B. S., et al. (2008). Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization. ResearchGate. Available from: [Link]

  • Jackson, L. N., et al. (2017). Engineering polymerases for applications in synthetic biology. Journal of Biological Engineering, 11(1), 1-10. Available from: [Link]

  • Wenska, M., et al. (2019). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3344. Available from: [Link]

  • ATDBio. Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Available from: [Link]

  • Pazol, J., et al. (2022). Oligonucleotides containing 2'-O-methyl-5-(1-phenyl-1,2,3-triazol-4-yl)uridines demonstrate increased affinity for RNA and induce exon-skipping in vitro. Bioorganic & Medicinal Chemistry Letters, 59, 128558. Available from: [Link]

  • Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. Available from: [Link]

  • Chen, T., & Romesberg, F. E. (2017). DNA polymerases engineered by directed evolution to incorporate non-standard nucleotides. FEBS letters, 591(19), 3045-3064. Available from: [Link]

  • Wenska, M., et al. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3344. Available from: [Link]

  • LINK Technologies. Guidebook for the Synthesis of Oligonucleotides. Available from: [Link]

  • Basanta-Sanchez, M., et al. (2020). Mechanistic Insights into Cytosine-N3 Methylation by DNA Methyltransferase DNMT3A. ResearchGate. Available from: [Link]

  • Cassey, B. (2025). Oligonucleotide manufacturing innovation: challenges, risks, and opportunities. Nucleic Acid Insights, 2(5), 109-115. Available from: [Link]

  • Berner, S., et al. (1989). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic acids research, 17(3), 853-864. Available from: [Link]

  • Dunn, M. R., & Chaput, J. C. (2016). Modified Nucleic Acids: Expanding the Capabilities of Functional Oligonucleotides. Molecules, 21(10), 1361. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in N3-Methyl-2'-O-methyluridine Oligo Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<__ main __>

Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering yield issues specifically related to the synthesis of oligonucleotides containing N3-Methyl-2'-O-methyluridine. As a doubly modified and sterically hindered monomer, its incorporation requires careful optimization of standard synthesis protocols. This document provides a structured troubleshooting guide and frequently asked questions to help you diagnose and resolve common synthesis failures.

Troubleshooting Guide: A Symptom-Based Approach

Low final yield is a frustrating outcome that can stem from issues at multiple stages of the synthesis process: coupling, deprotection, cleavage, or purification. The following section is structured to help you identify the root cause based on your analytical data and observations.

Issue 1: Low Overall Yield with a Predominant 'n-1' Peak in HPLC/MS

A significant peak corresponding to the n-1 length (a failure sequence missing one nucleotide) strongly indicates a problem during the coupling step. The N3-methyl and 2'-O-methyl modifications on the uridine phosphoramidite introduce significant steric bulk, which can hinder its efficient reaction with the growing oligonucleotide chain.

Primary Cause: Inefficient Coupling of the this compound Monomer.

The standard phosphoramidite coupling cycle may not be sufficient to overcome the steric hindrance of this modified base. The phosphoramidite is stable but requires robust activation to react efficiently with the 5'-hydroxyl group of the growing chain.[][2]

Solutions & Protocols:

  • Extend Coupling Time: The most straightforward adjustment is to increase the time the activated monomer is in contact with the solid support.

    • Standard DNA/RNA: 2-5 minutes

    • Recommended for this compound: 10-15 minutes.[3] Some systems may benefit from a "double couple" cycle, where the coupling step is repeated before moving to capping and oxidation.[4]

  • Utilize a Stronger Activator: Standard activators like 1H-Tetrazole may not be potent enough. More acidic or more nucleophilic activators can significantly improve coupling efficiency for hindered monomers.[5][6]

ActivatorConcentration (in Acetonitrile)Key Characteristics
1H-Tetrazole 0.45 M - 0.5 MStandard activator, may be insufficient for this modification.[7]
5-Ethylthio-1H-tetrazole (ETT) 0.25 M - 0.75 MMore acidic than Tetrazole, good for general purpose and RNA synthesis.[6]
4,5-Dicyanoimidazole (DCI) 0.5 M - 1.2 MLess acidic but more nucleophilic; highly effective and very soluble.[5][8]
5-Benzylthio-1H-tetrazole (BTT) ~0.3 MIdeal for sterically hindered RNA monomers.[6][7]
  • Ensure Anhydrous Conditions: Phosphoramidites are extremely sensitive to moisture. Water will hydrolyze the activated monomer, rendering it unable to couple.[9][10]

    • Use fresh, anhydrous acetonitrile (<15 ppm water).

    • Ensure argon/helium lines are equipped with in-line drying filters.

    • Dissolve phosphoramidites under a dry, inert atmosphere.

Experimental Protocol: Optimizing the Coupling Step
  • Preparation: Dissolve the this compound phosphoramidite in fresh, anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Use a stronger activator solution, such as 0.25 M BTT or 1.0 M DCI.

  • Synthesis Cycle Modification: Program your synthesizer to modify the cycle specifically for the this compound addition.

    • Increase the coupling wait step to 12 minutes .

    • Alternatively, program a "double couple" where the delivery of amidite and activator is repeated immediately after the first coupling.

  • Execution: Run the synthesis and carefully monitor the trityl cation assay. A significant drop in absorbance after the modified base addition indicates a continued coupling issue.[11]

  • Analysis: After synthesis, cleave, deprotect, and analyze the crude product via HPLC and Mass Spectrometry to quantify the reduction in the n-1 peak.

Issue 2: Correct Mass Detected, but Low Yield and Multiple Unidentified Peaks

If the full-length product is present but the yield is low and the chromatogram is complex, the issue likely lies in the deprotection and cleavage steps. The N3-methyl group can be labile under certain basic conditions, and incomplete removal of protecting groups from other bases can lead to a variety of side products.

Primary Causes:

  • Incomplete removal of protecting groups (e.g., isobutyryl on dG, benzoyl on dA/dC).

  • Side reactions during deprotection, such as alkylation of thymine by acrylonitrile.[9]

  • Modification or loss of the N3-methyl group itself.

Solutions & Protocols:

  • Use a More Effective Deprotection Reagent: Standard ammonium hydroxide deprotection can be slow and inefficient, especially for longer oligos or those with bulky protecting groups.[12] A mixture of Ammonium Hydroxide and 40% aqueous Methylamine (AMA) is highly effective.[13]

    • AMA Deprotection: A 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% methylamine allows for rapid and complete deprotection of standard base protecting groups, typically in 10-15 minutes at 65°C.[14]

    • Caution: Standard benzoyl-protected dC (Bz-dC) can undergo transamination to form N4-Me-dC in the presence of methylamine. It is critical to use acetyl-protected dC (Ac-dC) when using AMA for deprotection.[13]

  • Optimize Deprotection Time and Temperature: Ensure conditions are sufficient for complete deprotection without degrading the oligo.

Deprotection ReagentTemperatureTimeNotes
Conc. Ammonium Hydroxide 55 °C8-16 hoursTraditional method, can be slow.
AMA (1:1 NH₄OH/MeNH₂) 65 °C10-15 minFast and efficient. Requires Ac-dC .[13][14]
t-Butylamine/water (1:3) 60 °C6 hoursA milder option for sensitive modifications.[15]
  • Prevent Side Reactions: The acrylonitrile scavenger, methylamine (present in AMA), helps prevent the N3-alkylation of thymidine, a common side reaction during deprotection of long oligos.[9]

Experimental Protocol: AMA Deprotection
  • Preparation: After synthesis, dry the solid support thoroughly under vacuum. Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine in a sealed, pressure-rated vessel. Perform this in a well-ventilated fume hood.

  • Cleavage & Deprotection: Add the AMA solution to the solid support (typically 1 mL for a 1 µmole synthesis). Seal the vessel tightly.

  • Incubation: Place the vessel in a heating block or oven at 65°C for 15 minutes.

  • Workup: Cool the vessel to room temperature before opening. Transfer the supernatant containing the deprotected oligonucleotide to a new tube. Evaporate the solution to dryness using a vacuum concentrator.

  • 2'-O-Deprotection: Proceed with the removal of the 2'-O-silyl protecting groups as per standard RNA protocols (e.g., using TEA·3HF).[13]

Visualization of Troubleshooting Logic

The following diagram outlines a decision-making process for troubleshooting based on initial analytical results.

troubleshooting_flowchart start Low Final Yield: Analyze Crude Product by HPLC/MS check_mass Is the major peak the correct mass for the full-length product? start->check_mass n_minus_1 Major peak is n-1, n-x, or other incorrect mass check_mass->n_minus_1 No correct_mass Correct mass is present, but yield is low with many side-product peaks check_mass->correct_mass Yes coupling_issue Root Cause: Inefficient Coupling n_minus_1->coupling_issue solution_coupling Solutions: 1. Extend Coupling Time 2. Use Stronger Activator (BTT, DCI) 3. Ensure Anhydrous Conditions coupling_issue->solution_coupling deprotection_issue Root Cause: Incomplete Deprotection or Side Reactions correct_mass->deprotection_issue solution_deprotection Solutions: 1. Use AMA Deprotection (with Ac-dC) 2. Optimize Deprotection Time/Temp 3. Check for Degradation of Sensitive Groups deprotection_issue->solution_deprotection

Sources

Technical Support Center: N3-Methyl-2'-O-methyluridine Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N3-Methyl-2'-O-methyluridine (m³U(2'OMe)) oligonucleotide synthesis. This guide, designed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. We understand the unique challenges presented by this modified nucleoside and have structured this resource to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.

The Challenge of N3-Methyluridine: A Double-Edged Sword

N3-methyluridine is a valuable modification for therapeutic oligonucleotides, often enhancing nuclease resistance. However, the very feature that confers this benefit—the N3-methyl group—also introduces significant instability, particularly during the final deprotection stage of solid-phase synthesis. This guide will walk you through the intricacies of working with this labile modification to achieve high-purity, full-length oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound during oligonucleotide synthesis?

The principal challenge lies in the lability of the N3-methyl group under standard basic deprotection conditions. The N3 position of uridine is involved in Watson-Crick base pairing, and its methylation disrupts this interaction, which can be desirable for certain applications. However, this modification also makes the uracil ring susceptible to degradation or modification during the final cleavage and deprotection steps, which typically involve strong bases like ammonium hydroxide or ammonium hydroxide/methylamine (AMA).

A key concern is the potential for Dimroth rearrangement, a process observed in the related N3-methylcytidine (m³C) nucleoside. Under basic conditions, especially with primary amines like methylamine (a component of AMA), the imidazole ring of the purine or the pyrimidine ring can open and re-close, leading to the migration of the methyl group. In the case of m³C, this results in the formation of an N4-methylated product.[1] While uridine lacks an exocyclic amine at the N4 position, the N3-methyl group still renders the base highly susceptible to other base-catalyzed side reactions.

Q2: Can I use standard ammonium hydroxide or AMA for deprotection of oligonucleotides containing m³U(2'OMe)?

It is strongly advised to avoid standard deprotection conditions, especially those containing methylamine (AMA). The use of AMA with N3-methylated pyrimidines is known to cause undesired side reactions. For instance, with N3-methylcytidine, AMA deprotection leads to the formation of a significant N4-methylated side product.[1] Given the chemical similarities, a comparable reactivity and potential for degradation is expected with N3-methyluridine.

Standard concentrated ammonium hydroxide at elevated temperatures can also lead to degradation of base-labile modifications. While it may be less aggressive than AMA, the risk of obtaining a complex mixture of side products remains high.

Q3: What are the recommended deprotection strategies for oligonucleotides containing m³U(2'OMe)?

To preserve the integrity of the N3-methyluridine modification, "UltraMILD" deprotection conditions are required. These methods utilize reagents that are effective at removing the protecting groups from the phosphodiester backbone and the other nucleobases without damaging the sensitive m³U(2'OMe).

Deprotection MethodReagent CompositionConditionsCompatibility Notes
Potassium Carbonate in Methanol 0.05 M Potassium Carbonate in Methanol4 hours at room temperatureRequires the use of UltraMILD protecting groups on other bases (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[2][3]
t-Butylamine/Methanol/Water t-Butylamine/Methanol/Water (1:1:2 v/v/v)Overnight at 55°CA milder alternative to ammonium hydroxide, suitable for some sensitive dyes and modifications.[2]
Ammonium Hydroxide (Room Temp) Concentrated Ammonium Hydroxide (30%)2 hours at room temperatureOnly sufficient for UltraMILD protected oligonucleotides.[3]

Our Top Recommendation: For oligonucleotides containing m³U(2'OMe), the preferred method is deprotection with 0.05 M potassium carbonate in methanol for 4 hours at room temperature . This requires the use of UltraMILD phosphoramidites for the other bases (Pac-dA, iPr-Pac-dG, and Ac-dC) during synthesis.

Q4: How does the 2'-O-methyl modification affect the stability of N3-methyluridine?

The 2'-O-methyl modification primarily enhances nuclease resistance and can influence the conformational properties of the oligonucleotide.[4] There is no direct evidence to suggest that the 2'-O-methyl group significantly alters the chemical stability of the N3-methyl group on the uracil base during synthesis. The primary driver of instability for m³U is the N3-methylation itself. Therefore, the troubleshooting strategies should focus on protecting the base modification, irrespective of the 2'-modification.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of m³U(2'OMe)-containing oligonucleotides.

Problem 1: Low Yield of Full-Length Product

Possible Cause 1: Inefficient Coupling of the m³U(2'OMe) Phosphoramidite.

  • Why it happens: Modified phosphoramidites can sometimes exhibit lower coupling efficiencies due to steric hindrance or altered reactivity.

  • Troubleshooting Steps:

    • Extend Coupling Time: Increase the coupling time for the m³U(2'OMe) phosphoramidite to 5-10 minutes to ensure the reaction goes to completion.

    • Use a Stronger Activator: Consider using a more potent activator, such as DCI (4,5-Dicyanoimidazole), if you are currently using a milder one like tetrazole.

    • Check Phosphoramidite Quality: Ensure the m³U(2'OMe) phosphoramidite is fresh and has been stored under anhydrous conditions to prevent hydrolysis. Even small amounts of water can significantly reduce coupling efficiency.[5]

Possible Cause 2: Degradation during the Synthesis Cycle.

  • Why it happens: While the primary concern is during deprotection, some minor degradation may occur during the acidic detritylation steps of each cycle.

  • Troubleshooting Steps:

    • Minimize Detritylation Time: Use the shortest possible detritylation time that still allows for complete removal of the DMT group.

    • Use a Milder Deblocking Agent: Consider using 3% trichloroacetic acid (TCA) in dichloromethane instead of stronger acids.

Problem 2: Multiple Peaks on HPLC or Mass Spectrometry Analysis

Possible Cause 1: Incomplete Deprotection.

  • Why it happens: The use of insufficiently strong or prolonged deprotection conditions with standard protecting groups on other bases can result in a heterogeneous mixture of partially deprotected oligonucleotides.

  • Troubleshooting Steps:

    • Verify Protecting Group Compatibility: If you are using a mild deprotection protocol, ensure that all other phosphoramidites used in the synthesis have compatible labile protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).

    • Re-treat the Oligonucleotide: If you suspect incomplete deprotection, you can subject the purified oligonucleotide to the deprotection conditions again. However, be aware that this may lead to further degradation of the m³U(2'OMe).

Possible Cause 2: Degradation of N3-Methyluridine.

  • Why it happens: As discussed, standard deprotection conditions can cause side reactions at the N3-methyluridine position.

  • Troubleshooting Workflow:

    • Analyze by Mass Spectrometry: Use high-resolution mass spectrometry (LC-MS) to analyze the masses of the impurity peaks.[6] Look for mass additions that could correspond to side reactions (e.g., +14 Da for methylation if methylamine was used).

    • Switch to a Milder Deprotection Protocol: If degradation is confirmed, re-synthesize the oligonucleotide using a recommended mild deprotection strategy, such as potassium carbonate in methanol, along with compatible UltraMILD phosphoramidites.

Problem 3: Unexpected Mass in Mass Spectrometry Analysis

Possible Cause: Formation of N3-Cyanoethyl-dT Side Product.

  • Why it happens: During the removal of the cyanoethyl protecting groups from the phosphate backbone, acrylonitrile is generated as a byproduct. This reactive molecule can subsequently alkylate the N3 position of thymidine residues in the sequence, resulting in an adduct with a mass increase of +53 Da.

  • Troubleshooting Steps:

    • Use a Scavenger: Deprotection with methylamine (in AMA) can act as a scavenger for acrylonitrile, but this is not suitable for m³U(2'OMe)-containing oligos.

    • Pre-treatment Step: A pre-treatment with a non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene) can be used to remove the cyanoethyl groups before the main deprotection step. However, the compatibility of DBU with m³U(2'OMe) should be carefully evaluated.

Experimental Protocols & Visualizations

Protocol 1: UltraMILD Deprotection of m³U(2'OMe)-Containing Oligonucleotides

This protocol is recommended for oligonucleotides synthesized with Pac-dA, iPr-Pac-dG, Ac-dC, and m³U(2'OMe) phosphoramidites.

  • Cleavage from Support:

    • Place the synthesis column containing the CPG-bound oligonucleotide into a suitable vial.

    • Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.

    • Allow to stand at room temperature for 4 hours.

  • Elution:

    • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microfuge tube.

    • Wash the CPG with an additional 0.5 mL of methanol and combine the supernatants.

  • Neutralization and Desalting:

    • Neutralize the solution with a suitable buffer or by drying down and resuspending in water.

    • Proceed with desalting using a size-exclusion column or ethanol precipitation.

Workflow for Troubleshooting m³U(2'OMe) Oligonucleotide Synthesis

troubleshooting_workflow cluster_troubleshooting Troubleshooting Path start Start Synthesis of m³U(2'OMe) Oligo synthesis Solid-Phase Synthesis (Use UltraMILD amidites) start->synthesis deprotection Deprotection (e.g., K2CO3 in Methanol) synthesis->deprotection analysis Purification and QC Analysis (HPLC, MS) deprotection->analysis product_ok High Purity Full-Length Product analysis->product_ok Success product_bad Low Purity / Multiple Peaks analysis->product_bad Problem Detected check_coupling Analyze Trityl Yield: Low Coupling Efficiency? product_bad->check_coupling extend_coupling Extend Coupling Time for m³U(2'OMe) check_coupling->extend_coupling Yes check_ms Analyze MS Data: Unexpected Masses? check_coupling->check_ms No resynthesize Re-synthesize with Optimized Conditions extend_coupling->resynthesize check_reagents Verify Phosphoramidite and Reagent Quality check_reagents->resynthesize degradation_suspected Degradation of m³U or other side reactions check_ms->degradation_suspected Yes incomplete_deprotection Incomplete Deprotection of other bases check_ms->incomplete_deprotection No degradation_suspected->check_reagents incomplete_deprotection->resynthesize

Caption: Troubleshooting workflow for m³U(2'OMe) oligonucleotide synthesis.

References

  • Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Glen Research. (2022). The Glen Report, 34.1. N3-Methyl-C-CE Phosphoramidite. Retrieved from [Link]

  • Mirzayev, F., & Grolu, Y. (2014). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 42(15), e119.
  • Glen Research. (2020). Deprotection Guide. Retrieved from [Link]

  • Fergione, S., & Fedorova, O. (2021).
  • Glen Research. (2021). Deprotection - Volume 4 - Alternatives to Ammonium Hydroxide. The Glen Report.
  • Sahoo, A., et al. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols, 4(10), e70039.
  • Glen Research. (2012).
  • Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]

  • Exactmer. (2025, January 20). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. Retrieved from [Link]

  • Glen Research. (2008). MODIFIED RNA PHOSPHORAMIDITES USEFUL IN SIRNA RESEARCH AND BIOLOGICALLY SIGNIFICANT 1-METHYL-ADENOSINE. The Glen Report.
  • Chen, J. K., et al. (1995). Synthesis of oligodeoxyribonucleotide N3'-->P5' phosphoramidites. Nucleic Acids Research, 23(14), 2661–2668.
  • Beaucage, S. L. (2001). Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Current Protocols in Nucleic Acid Chemistry, 3.3.1-3.3.11.
  • Sahoo, A., et al. (2024). O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry. Bioorganic & Medicinal Chemistry, 100, 117616.
  • Glen Research. (n.d.). Applications. Retrieved from [Link]

  • BioInsights. (2025, June 27). Oligonucleotide manufacturing innovation: challenges, risks, and opportunities. Retrieved from [Link]

  • Glen Research. (n.d.). Applications. Retrieved from [Link]

  • Anderson, N. G., et al. (2020). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. Organic Process Research & Development, 24(11), 2256–2268.
  • Horie, N., et al. (2018). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein Journal of Organic Chemistry, 14, 2336–2343.

Sources

Avoiding side reactions with N3-Methyl-2'-O-methyluridine phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N3-Methyl-2'-O-methyluridine phosphoramidite. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this modified nucleoside into their oligonucleotide synthesis workflows. Here, we address potential challenges, with a focus on preventing side reactions to ensure the integrity of your final product. Our recommendations are grounded in established chemical principles and field-proven best practices.

I. Understanding the Challenge: The Stability of N3-Methyluridine

N3-Methyluridine (m3U) is a naturally occurring post-transcriptional modification found in various RNA species.[1] Its incorporation into synthetic oligonucleotides can be valuable for a range of applications. The this compound phosphoramidite allows for the site-specific introduction of this modification using standard automated DNA/RNA synthesizers.

While the synthesis cycle (deblocking, coupling, capping, and oxidation) is generally robust, the primary challenge arises during the final deprotection step. This step involves the removal of protecting groups from the exocyclic amines of the nucleobases and the phosphate backbone. Standard deprotection procedures often utilize highly basic and nucleophilic reagents, such as concentrated ammonium hydroxide, often at elevated temperatures, or a mixture of ammonium hydroxide and aqueous methylamine (AMA).[2]

The key issue with N3-methyluridine is the potential for degradation of the methylated uracil ring under these harsh basic conditions. The presence of the methyl group at the N3 position can make the pyrimidine ring susceptible to nucleophilic attack, potentially leading to ring-opening or other undesired modifications. While the 2'-O-methyl group enhances nuclease resistance, the N3-methyl group on the base requires special consideration during deprotection.[3]

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I observe a lower-than-expected yield for my full-length oligonucleotide containing this compound after deprotection and purification. What could be the cause?

Answer:

A low yield of the final product can stem from several factors, but when working with N3-methyluridine, the primary suspect is the degradation of the modified base during the final deprotection step.

Potential Cause:

  • Degradation of the N3-Methyluracil Ring: Standard deprotection conditions, particularly those involving prolonged heating in concentrated ammonium hydroxide or AMA, can lead to the degradation of the N3-methyluracil base. This can result in chain cleavage at the site of the modification, leading to a lower yield of the full-length oligonucleotide.

Troubleshooting and Recommended Solution:

  • Employ a Mild Deprotection Strategy: To mitigate the risk of base degradation, it is crucial to use a milder deprotection protocol. We strongly recommend avoiding standard deprotection with concentrated ammonium hydroxide at elevated temperatures. Instead, opt for one of the following mild deprotection methods:

    Deprotection ReagentConditionsCompatibility Notes
    0.05 M Potassium Carbonate in Methanol4 hours at room temperatureThis is a very gentle, non-nucleophilic base. It is highly recommended for sensitive modifications. Ensure that you are using UltraMild protecting groups on your other bases (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[2][4]
    t-Butylamine/water (1:3, v/v)6 hours at 60 °CThis method is also effective for many sensitive dyes and modifications and can be used with standard base protecting groups.[2][5]
    Ammonium Hydroxide/40% Methylamine (AMA) (1:1, v/v)10 minutes at 65 °CWhile faster, AMA is more nucleophilic and may pose a higher risk to N3-methyluridine compared to potassium carbonate. If using AMA, ensure that acetyl-protected dC (Ac-dC) is used to prevent transamination.[2] Given the sensitivity of N-alkylated bases, this should be considered a secondary option to potassium carbonate.

Experimental Workflow: Mild Deprotection with Potassium Carbonate

G cluster_0 Oligonucleotide Synthesis & Post-Synthesis cluster_1 Mild Deprotection cluster_2 Purification & Analysis synthesis 1. Automated Synthesis (DMT-on) dry 2. Dry Support (Argon stream) synthesis->dry transfer 3. Transfer Support to vial dry->transfer deprotect 4. Add 0.05 M K2CO3 in Methanol Incubate 4h at RT transfer->deprotect quench 5. Neutralize (e.g., with acetic acid) deprotect->quench purify 6. Purify Oligonucleotide (e.g., RP-HPLC, Glen-Pak™) quench->purify analyze 7. Analyze by Mass Spectrometry (Confirm mass of full-length product) purify->analyze

Caption: Workflow for mild deprotection of N3-methyluridine-containing oligonucleotides.

FAQ 2: My mass spectrometry results show unexpected peaks, particularly a loss of mass corresponding to the N3-methyluridine modification. What is happening?

Answer:

The observation of unexpected peaks, especially those indicating a mass loss at the modification site, strongly suggests degradation of the N3-methyluridine during deprotection.

Potential Cause and Mechanism:

  • Hydrolytic Ring Opening: Under strongly basic conditions, the N3-methyluracil ring can be susceptible to nucleophilic attack by hydroxide ions or methylamine. This can lead to a cascade of reactions resulting in the opening of the pyrimidine ring. The resulting acyclic structure would be unstable and could lead to cleavage of the phosphodiester backbone at that position.

Troubleshooting and Verification:

  • Re-synthesize and Deprotect Under Milder Conditions: Synthesize a short test oligonucleotide containing the N3-methyluridine modification. Divide the support into two batches. Deprotect one batch using your standard (harsher) conditions and the other using the recommended mild potassium carbonate protocol.

  • Comparative Mass Spectrometry Analysis: Analyze the crude, deprotected products from both batches by mass spectrometry (e.g., ESI-MS). A significant reduction or absence of the degradation peaks in the mildly deprotected sample will confirm that the harsher conditions were the cause of the side reaction.

Logical Diagram: Troubleshooting Low Yield and Impurities

G cluster_yes Yes cluster_no No start Problem: Low Yield / Impure Product check_deprotection Was a standard deprotection (e.g., NH4OH, 55°C) used? start->check_deprotection hypothesis Hypothesis: N3-methyluridine degradation due to harsh basic conditions. check_deprotection->hypothesis Yes other_issues Investigate other potential causes: - Incomplete coupling - Phosphoramidite quality - Synthesizer malfunction check_deprotection->other_issues No solution Solution: Use mild deprotection (e.g., K2CO3 in Methanol). hypothesis->solution

Caption: Decision tree for troubleshooting N3-methyluridine oligo synthesis.

FAQ 3: Are there any other common side reactions I should be aware of when using this compound phosphoramidite?

Answer:

Besides the primary concern of base degradation during deprotection, you should also be mindful of general side reactions common to all oligonucleotide syntheses.

General Side Reactions to Consider:

  • Incomplete Coupling: Although this compound phosphoramidite is designed for high coupling efficiency, factors such as reagent quality, moisture, or synthesizer issues can lead to incomplete coupling. This results in n-1 deletion mutants.

    • Solution: Ensure all reagents are anhydrous and of high quality. Use fresh phosphoramidite solution for synthesis. Consider extending the coupling time if you consistently observe low coupling efficiency.

  • N3-Cyanoethylation of Thymidine: During deprotection, the cyanoethyl protecting groups on the phosphate backbone are removed, generating acrylonitrile as a byproduct. This can react with the N3 position of thymine residues.

    • Solution: Using AMA for deprotection can suppress this side reaction as methylamine is an effective scavenger of acrylonitrile.[] However, due to the potential sensitivity of N3-methyluridine to AMA, a milder deprotection method is still the preferred choice. If thymidine N3-cyanoethylation is a concern, a post-deprotection purification step like HPLC is recommended.

III. Summary of Best Practices

  • Prioritize Mild Deprotection: The single most important step to prevent side reactions with this compound is to use a mild deprotection protocol. 0.05 M potassium carbonate in methanol for 4 hours at room temperature is the top recommendation.

  • Use Compatible Protecting Groups: When using the potassium carbonate deprotection method, ensure that your other phosphoramidites have "UltraMild" protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).

  • Ensure Reagent Quality: Use high-purity, anhydrous reagents throughout the synthesis to maximize coupling efficiency and minimize other side reactions.

  • Validate with Mass Spectrometry: Always confirm the mass of your final product using a high-resolution mass spectrometry technique to ensure the integrity of the N3-methyluridine modification.

By following these guidelines, you can successfully incorporate this compound into your oligonucleotides while minimizing the risk of side reactions, thereby ensuring the quality and integrity of your final product.

IV. References

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 21.28: Deprotection - Volume 3 - Dye-Containing Oligonucleotides. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers. Retrieved from [Link]

  • Glen Research. (n.d.). Oligonucleotide Deprotection Guide. Retrieved from [Link]

  • Wikipedia. (2025, June 7). 3-Methyluridine. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 27.13 - Technical Brief - APA: An alternative to AMA deprotection. Retrieved from [Link]

  • Sahoo, A., et al. (2024, February 15). N3-Methyluridine and 2′-O-Alkyl/2′-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Bioorganic & Medicinal Chemistry, 100, 117616. Retrieved from [Link]

  • Sahoo, A., et al. (2024, February 15). N3-Methyluridine and 2′-O-Alkyl/2′-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Bioorganic & Medicinal Chemistry, 117616. Retrieved from [Link]

  • Sahoo, A., et al. (2024, October). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols, 4(10), e70039. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Deprotection of N3-Methyl-2'-O-methyluridine in Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the deprotection of oligonucleotides containing N3-Methyl-2'-O-methyluridine (m3U(2'OMe)). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of this specific modification. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific integrity.

Introduction: The Challenge of this compound

This compound is a modified ribonucleoside increasingly used in therapeutic and research applications. The N3-methylation of uridine can disrupt Watson-Crick hydrogen bonding, which can be a desirable trait for modulating nucleic acid structure and function.[1][2][3] The 2'-O-methylation, a common modification in RNA therapeutics, enhances nuclease resistance and binding affinity.[1][4][5]

However, the combination of these two modifications on the same nucleoside presents a unique challenge during the final deprotection step of oligonucleotide synthesis. The N3-methyl group's electron-donating nature can influence the stability of the nucleobase and its protecting groups, requiring careful optimization of deprotection conditions to ensure complete removal of all protecting groups without compromising the integrity of the oligonucleotide.

This guide provides a structured approach to troubleshooting and optimizing the deprotection of oligonucleotides containing m3U(2'OMe).

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

Q1: What are the standard protecting groups used for this compound phosphoramidite synthesis?

The synthesis of this compound phosphoramidites for solid-phase oligonucleotide synthesis typically involves the use of standard protecting groups.[6] These include a dimethoxytrityl (DMT) group for the 5'-hydroxyl, a β-cyanoethyl group for the phosphite, and often no protecting group on the N3-methylated uracil base itself, as the methylation already blocks the imide proton. The 2'-hydroxyl is, of course, methylated.

Q2: Why is my deprotection of an oligonucleotide containing m3U(2'OMe) incomplete?

Incomplete deprotection is a common issue and can stem from several factors:

  • Reagent Quality: Deprotection reagents, particularly ammonium hydroxide, can lose potency over time. Always use fresh, high-quality reagents.[7]

  • Reaction Time and Temperature: The conditions that are optimal for standard DNA or RNA deprotection may not be sufficient for oligonucleotides with this specific modification. The N3-methyl group can influence the local chemical environment, potentially hindering the removal of adjacent protecting groups.

  • Steric Hindrance: The combination of the N3-methyl and 2'-O-methyl groups can create steric hindrance, making it more difficult for the deprotection reagents to access and cleave protecting groups on the phosphate backbone or neighboring nucleobases.

Q3: Can I use standard AMA (Ammonium Hydroxide/Methylamine) for deprotection?

Yes, AMA is a viable and often preferred reagent for the deprotection of oligonucleotides containing m3U(2'OMe) due to its increased efficacy at removing protecting groups compared to ammonium hydroxide alone.[7] However, the specific conditions (time and temperature) may need to be optimized.

Q4: Are there any known side reactions to be aware of during the deprotection of m3U(2'OMe)-containing oligonucleotides?

While the N3-methyl group is generally stable, aggressive deprotection conditions (e.g., excessively high temperatures or prolonged exposure to strong bases) could potentially lead to unforeseen side reactions. It is crucial to start with milder conditions and incrementally increase the stringency while monitoring the reaction progress and purity of the final product.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the deprotection of oligonucleotides containing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection (multiple peaks in HPLC/UPLC or mass spectrometry) 1. Deprotection reagent degradation. 2. Insufficient reaction time or temperature. 3. Poor solubility of the oligonucleotide in the deprotection solution. 1. Use fresh ammonium hydroxide or AMA solution. 2. Increase the deprotection time and/or temperature incrementally. Monitor the reaction by HPLC/UPLC to determine the optimal conditions. 3. Ensure the oligonucleotide is fully solubilized. Gentle agitation or sonication may be necessary.
Degradation of the Oligonucleotide (observation of shorter fragments) 1. Deprotection conditions are too harsh (excessive temperature or time). 2. Presence of residual acid from the synthesis cycle. 1. Reduce the deprotection temperature and/or time. Consider using milder deprotection reagents if possible. 2. Ensure thorough washing of the solid support after the final detritylation step to remove any residual acid.
Modification of the N3-Methyluridine Base 1. Extreme pH conditions. 2. Reaction with impurities in the deprotection solution. 1. Avoid excessively acidic or basic conditions. Maintain the recommended pH for the deprotection reaction. 2. Use high-purity deprotection reagents.
Low Yield of the Final Product 1. Incomplete cleavage from the solid support. 2. Precipitation of the oligonucleotide during deprotection. 3. Adsorption of the oligonucleotide to the reaction vessel. 1. Ensure sufficient time and appropriate reagent for cleavage from the solid support. 2. If precipitation occurs, try a different deprotection solution or add a co-solvent to improve solubility. 3. Use low-binding tubes for the deprotection reaction.

Experimental Protocols

The following protocols provide a starting point for optimizing the deprotection of your this compound-containing oligonucleotides. It is crucial to monitor the progress of the deprotection reaction by a suitable analytical method like HPLC, UPLC, or mass spectrometry to determine the optimal conditions for your specific sequence.

Protocol 1: Standard Deprotection with Ammonium Hydroxide

This protocol is a good starting point for routine deprotection.

Materials:

  • Oligonucleotide synthesized on a solid support

  • Concentrated ammonium hydroxide (28-30%)

  • Sterile, nuclease-free water

  • Low-binding microcentrifuge tubes

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap tube.

  • Add 1 mL of concentrated ammonium hydroxide.

  • Securely cap the tube and place it in a heating block at 55°C for 8-12 hours.

  • After incubation, allow the tube to cool to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new sterile tube.

  • Evaporate the ammonium hydroxide using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water.

  • Analyze the deprotected oligonucleotide by HPLC/UPLC and/or mass spectrometry to confirm complete deprotection and purity.

Protocol 2: Accelerated Deprotection with AMA

This protocol is recommended for more challenging deprotections or when faster turnaround is required.

Materials:

  • Oligonucleotide synthesized on a solid support

  • AMA solution (Ammonium Hydroxide/40% Methylamine 1:1, v/v)

  • Sterile, nuclease-free water

  • Low-binding microcentrifuge tubes

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap tube.

  • Add 1 mL of AMA solution.

  • Securely cap the tube and place it in a heating block at 65°C for 15-30 minutes.

  • After incubation, allow the tube to cool to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new sterile tube.

  • Evaporate the AMA solution using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water.

  • Analyze the deprotected oligonucleotide by HPLC/UPLC and/or mass spectrometry to confirm complete deprotection and purity.

Visualization of the Deprotection Workflow

The following diagram illustrates the key stages of the oligonucleotide deprotection process.

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection & Cleavage cluster_analysis Analysis & Purification Synthesized_Oligo Oligonucleotide on Solid Support (with protecting groups) Deprotection Add Deprotection Reagent (e.g., NH4OH or AMA) Synthesized_Oligo->Deprotection Step 1 Incubation Incubate at Elevated Temperature Deprotection->Incubation Step 2 Analysis HPLC/UPLC or Mass Spectrometry Analysis Incubation->Analysis Step 3 Purification Purification (e.g., HPLC, PAGE) Analysis->Purification Step 4 Final_Product Purified Deprotected Oligonucleotide Purification->Final_Product Final Product

Sources

Technical Support Center: Mass Spectrometry Analysis of N3-Methyl-2'-O-methyluridine Synthesis Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of N3-Methyl-2'-O-methyluridine (m³U) and its synthesis impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities that can arise during the synthesis of this modified nucleoside. Here, you will find practical, field-proven insights and troubleshooting strategies to ensure the accuracy and reliability of your analytical data.

Introduction to the Challenge

This compound is a modified nucleoside with significant interest in therapeutic and research applications, particularly in the context of RNA-based drugs. The precise placement of methyl groups is critical to its function, and even minor impurities can have significant impacts on the efficacy and safety of the final product. Mass spectrometry, coupled with liquid chromatography (LC-MS), is an indispensable tool for the detailed characterization of m³U and its synthesis-related impurities.[1] However, the subtle structural similarities between the desired product and its potential byproducts present unique analytical challenges. This guide will address these challenges head-on, providing a structured approach to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Here are some of the most common questions encountered during the mass spectrometry analysis of this compound synthesis impurities:

Q1: What are the most common types of impurities I should expect in m³U synthesis?

A1: Impurities in m³U synthesis can generally be categorized as follows:

  • Process-related impurities: These include unreacted starting materials, reagents, and intermediates from the synthetic route.

  • Product-related impurities: These are structurally similar to m³U and can include isomers (e.g., methylation at different positions on the base or ribose), undermethylated or overmethylated species, and degradation products.[2] Depurination or depyrimidation products can also be generated during cleavage and deprotection steps.[2]

  • Contaminants: These can be introduced from solvents, glassware, or other equipment and may include plasticizers or other extractables.

Q2: I am observing multiple peaks with the same mass-to-charge ratio (m/z) as my target m³U. What could be the cause?

A2: This is a common issue and often points to the presence of isomers. Positional isomers of methylated nucleosides can be challenging to differentiate by mass spectrometry alone.[3] Effective chromatographic separation is crucial. Consider optimizing your LC method by adjusting the gradient, mobile phase composition, or trying a different column chemistry (e.g., HILIC) to resolve these isomers.[3]

Q3: My signal intensity for m³U is unexpectedly low. What are the likely causes?

A3: Low signal intensity can stem from several factors:

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte.[4][5] This is a common problem in LC-MS analysis.[6][7]

  • Suboptimal Ionization Conditions: The choice of ionization mode (positive vs. negative) and source parameters (e.g., capillary voltage, gas flow rates) can significantly impact signal intensity.

  • Analyte Adsorption: Modified nucleosides can sometimes adsorb to metal surfaces in the LC system, such as the column hardware, leading to peak tailing and reduced signal.[8]

  • Sample Degradation: Ensure your sample is stable under the storage and analytical conditions.

Q4: I am seeing unexpected adducts in my mass spectrum. How can I identify and minimize them?

A4: Adduct formation is common in electrospray ionization (ESI).[9][10][11] Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[12][13] You can recognize these by their characteristic mass shifts (e.g., +22.99 Da for sodium). To minimize them, use high-purity solvents and mobile phase additives, and consider using plastic vials and containers to reduce leaching of metal ions.[11]

In-Depth Troubleshooting Guides

Scenario 1: Poor Chromatographic Resolution of Isomeric Impurities

Problem: You observe a broad peak or co-eluting peaks at the expected retention time of m³U, suggesting the presence of unresolved isomers.

Causality: Isomers of m³U, such as those with methylation on different nitrogen or oxygen atoms of the uracil base or the ribose sugar, can have very similar physicochemical properties, making them difficult to separate using standard reversed-phase chromatography.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor isomer resolution.

Step-by-Step Protocol:

  • Optimize Gradient:

    • Decrease the ramp of your organic solvent gradient to increase the separation window for your analytes.

    • Introduce an isocratic hold at a specific organic percentage where the isomers are expected to elute.

  • Modify Mobile Phase:

    • pH Adjustment: Small changes in the mobile phase pH can alter the ionization state of the analytes and improve separation.

    • Additive Selection: Experiment with different mobile phase additives. For example, if you are using formic acid, try switching to ammonium acetate or ammonium formate.

  • Evaluate Different Column Chemistries:

    • If a standard C18 column is not providing adequate separation, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivity.

    • For highly polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.

  • Consider Two-Dimensional Liquid Chromatography (2D-LC):

    • For highly complex mixtures, a 2D-LC setup can provide a significant increase in peak capacity and resolving power.

Scenario 2: Investigating and Mitigating Ion Suppression

Problem: You suspect that your m³U signal is being suppressed, leading to poor sensitivity and inaccurate quantification.

Causality: Ion suppression occurs when co-eluting compounds from the sample matrix or mobile phase compete with the analyte for ionization in the mass spectrometer source.[5] This reduces the number of analyte ions that reach the detector.

Troubleshooting Workflow:

Caption: Workflow for addressing ion suppression.

Step-by-Step Protocol:

  • Confirm Ion Suppression:

    • Perform a post-column infusion experiment. Infuse a standard solution of m³U at a constant rate into the LC flow path after the column. Inject a blank matrix sample. A dip in the baseline signal at the retention time of the interfering species confirms ion suppression.[6]

  • Improve Chromatographic Separation:

    • Adjust the LC gradient to separate the m³U peak from the suppression zone.[6]

  • Enhance Sample Preparation:

    • Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering matrix components before LC-MS analysis.[4]

  • Modify MS Source Parameters:

    • Optimize the ion source temperature and gas flows to improve desolvation and reduce the impact of matrix effects.

    • Consider switching to a different ionization source if available (e.g., from ESI to APCI), as APCI can be less susceptible to ion suppression for certain compounds.[5]

Scenario 3: Characterizing Unknown Impurities via Fragmentation Analysis

Problem: You have detected an unknown impurity peak and need to elucidate its structure.

Causality: Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By fragmenting the precursor ion, you can obtain characteristic product ions that provide clues about the molecule's structure.

Fragmentation Analysis Workflow:

Caption: Workflow for impurity characterization by MS/MS.

Common Fragmentation Pathways for Modified Nucleosides:

The fragmentation of nucleosides in MS/MS typically involves the cleavage of the glycosidic bond between the ribose sugar and the nucleobase.[14]

  • Neutral Loss of the Ribose Moiety: A characteristic neutral loss of the ribose sugar (or modified ribose) is often observed.[15][16] For 2'-O-methylated nucleosides, this corresponds to a neutral loss of 146 Da.[15]

  • Formation of the Protonated Base: The resulting product ion is often the protonated nucleobase.[16]

  • Cross-ring Cleavage of the Sugar: Fragmentation within the ribose ring can also occur.[17]

Data Interpretation Table:

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Interpretation
273.1 (m³U + H)⁺127.1146.0Loss of 2'-O-methylribose, formation of protonated N3-methyluracil
259.1 (Isomer + H)⁺113.1146.0Loss of 2'-O-methylribose, formation of protonated uracil (suggests methylation is on the ribose only)
287.1 (Overmethylated + H)⁺141.1146.0Loss of 2'-O-methylribose, formation of protonated dimethyluracil

By comparing the fragmentation pattern of the unknown impurity to that of the m³U standard, you can deduce structural information, such as the location of the methyl groups.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for m³U and Impurity Profiling

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and impurity profile.

1. Sample Preparation:

  • Dissolve the m³U synthesis sample in a suitable solvent (e.g., 10% acetonitrile in water) to a final concentration of approximately 10 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Gas Flows: Optimize for your specific instrument.
  • Scan Mode: Full scan MS from m/z 100-500 and targeted MS/MS of the expected m³U mass and potential impurities.

Conclusion

The successful mass spectrometry analysis of this compound and its synthesis impurities requires a systematic and informed approach. By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers can confidently identify and characterize impurities, ensuring the quality and integrity of their final product. This technical support center serves as a living document and will be updated as new analytical techniques and challenges emerge in this evolving field.

References

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

  • Roy, B., et al. (2021). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. NIH National Library of Medicine. Retrieved from [Link]

  • Schug, K. A., & McNair, H. M. (2002). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Semantic Scholar. Retrieved from [Link]

  • KGS. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • LCGC International. (2020). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Retrieved from [Link]

  • NIH National Library of Medicine. (2024). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. NIH National Library of Medicine. Retrieved from [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Retrieved from [Link]

  • ResearchGate. (2025). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The fragmentation pathways of modified nucleosides analyzed by LC-MS. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Ion Suppression in LC–MS–MS Analysis. Scribd. Retrieved from [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Retrieved from [Link]

  • STAR Protocols. (2022). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). STAR Protocols. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Retrieved from [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. Retrieved from [Link]

  • PNAS. (2005). Quantitative high-throughput analysis of DNA methylation patterns by base-specific cleavage and mass spectrometry. PNAS. Retrieved from [Link]

  • NIH National Library of Medicine. (2023). Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques. NIH National Library of Medicine. Retrieved from [Link]

  • PubMed. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation mass spectra of nucleosides. ResearchGate. Retrieved from [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. Retrieved from [Link]

  • ACS Publications. (2015). Mass Spectrometry Based Ultrasensitive DNA Methylation Profiling Using Target Fragmentation Assay. Analytical Chemistry. Retrieved from [Link]

  • ScholarWorks. (2024). MASS SPECTRUM ANALYSIS OF OLIGONUCLEOTIDE IMPURITIES USED IN BLOOD SCREENING DIAGNOSTICS TO IMPROVE HANDLING AND MANUFACTURING M. ScholarWorks. Retrieved from [Link]

  • PubMed. (2002). Synthesis of a 3-methyluridine phosphoramidite to investigate the role of methylation in a ribosomal RNA hairpin. PubMed. Retrieved from [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. Retrieved from [Link]

  • YouTube. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of O2'-Methyluridine, O2'-Methylcytidine, N4,O2'-Dimethylcytidine and N4,N4,O2'-Trimethylcytidine from a Common Intermediate. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Instrumental analysis of RNA modifications. Taylor & Francis Online. Retrieved from [Link]

  • MDPI. (n.d.). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. MDPI. Retrieved from [Link]

  • ResearchGate. (2019). THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY. ResearchGate. Retrieved from [Link]

  • PubMed. (2024). N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methyluridine. Wikipedia. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to siRNA Modification: N3-Methyl-2'-O-methyluridine vs. 2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of RNAi therapeutics, the rational design of small interfering RNA (siRNA) is paramount. Unmodified siRNAs face significant hurdles in clinical translation, primarily due to their susceptibility to nuclease degradation, potential for off-target effects, and stimulation of the innate immune system.[1][2] Chemical modification is not merely an option but a necessity to craft potent, stable, and safe therapeutic candidates.[3]

Among the arsenal of available chemical modifications, 2'-O-methyl (2'-OMe) substitutions are a foundational and widely adopted strategy.[2] More recently, dual-modified nucleosides like N3-Methyl-2'-O-methyluridine (2'-OMe-m³U) have emerged, offering novel ways to modulate siRNA properties.[4][5] This guide provides an in-depth, objective comparison of these two critical uridine modifications, grounded in experimental data, to inform strategic siRNA design for researchers, scientists, and drug development professionals.

The Workhorse Modification: 2'-O-methyluridine (Um)

The 2'-O-methyl modification, where a methyl group replaces the hydroxyl group at the 2' position of the ribose sugar, is one of the most extensively studied and utilized modifications in oligonucleotide therapeutics.[1][2] Its popularity stems from a predictable and beneficial profile of effects.

Mechanism and Core Advantages:

  • Enhanced Nuclease Resistance: The 2'-OH group is directly involved in endonuclease-mediated cleavage. Replacing it with the bulkier 2'-OMe group provides steric hindrance, significantly protecting the siRNA from degradation by nucleases and extending its half-life in biological fluids.[1][6][7]

  • Reduced Immunogenicity: The innate immune system, particularly Toll-like receptors (TLR7 and TLR8), can recognize single-stranded RNA, a potential byproduct of siRNA degradation, leading to an unwanted interferon response. 2'-OMe modifications, especially at uridine residues, have been shown to abrogate this immune recognition, enhancing the safety profile of the siRNA therapeutic.[1][8][9]

  • Mitigation of Off-Target Effects: A primary challenge in siRNA design is the "miRNA-like" off-target silencing of unintended transcripts, often mediated by the seed region (positions 2-8) of the guide strand.[10][11] Strategic placement of a single 2'-OMe modification at position 2 of the guide strand has been demonstrated to significantly reduce the number and magnitude of these off-target effects without compromising on-target potency.[12][13]

  • Structural Integrity: The 2'-OMe modification favors a C3'-endo sugar pucker, which helps maintain the A-form helical geometry of the siRNA duplex. This conformation is crucial for proper recognition and loading into the RNA-Induced Silencing Complex (RISC).[3][14]

It is critical to note, however, that the placement and extent of 2'-OMe modification are key. While strategically placed modifications are beneficial, fully modifying both strands of an siRNA with 2'-OMe can render it inactive.[7][12]

The Special-Ops Tool: this compound (m³U)

This compound is a more complex modification, combining the familiar 2'-OMe group with a methyl group on the N3 position of the uracil base. This additional methylation fundamentally alters the nucleoside's interaction within the duplex, transforming it from a stabilizing to a destabilizing unit.

Mechanism and Strategic Applications:

  • Thermal Destabilization: Unlike the parent 2'-OMe-U, the 2'-OMe-m³U modification disrupts the Watson-Crick hydrogen bonding.[15] Its incorporation significantly lowers the thermal stability (melting temperature, Tm) of the siRNA duplex.[4][5] This property, while seemingly counterintuitive, is its primary strategic advantage.

  • Engineering Thermodynamic Asymmetry: The assembly of an active RISC involves the loading of the siRNA duplex, followed by the cleavage and ejection of the passenger (sense) strand, leaving the guide (antisense) strand to direct target mRNA cleavage.[][17] The efficiency of this process is influenced by the thermodynamic stability of the duplex ends. By strategically placing destabilizing 2'-OMe-m³U modifications in the passenger strand, one can create thermodynamic asymmetry. This can bias the RISC machinery to preferentially select and load the guide strand, potentially enhancing the overall potency of the siRNA.[4][5]

  • Positional Sensitivity: The effects of 2'-OMe-m³U are highly dependent on its location:

    • Passenger Strand: When placed at the 3'-overhang or near the cleavage site of the passenger strand, it is well-tolerated and can even improve gene silencing activity compared to unmodified siRNA.[4][5]

    • Guide Strand: Conversely, placing this modification in the seed region of the guide strand significantly attenuates RNAi activity. Molecular modeling suggests the bulky 2'-alkoxy group creates steric clashes with amino acid residues in the MID domain of the Argonaute-2 (hAgo2) protein, impairing proper binding and function.[4][5]

While it offers a slight improvement in nuclease resistance, its primary utility is not as a general stabilizer but as a tool for rationally engineering duplex thermodynamics.[4][15]

Comparative Performance Analysis: m³U vs. Um

The choice between these two modifications is dictated entirely by the design objective. The following table summarizes their key performance characteristics based on available experimental data.

Feature2'-O-methyluridine (Um)This compound (m³U)
Effect on Thermal Stability (Tm) Stabilizing; increases Tm.Destabilizing; significantly decreases Tm.[4][15]
Nuclease Resistance High; significantly increases siRNA half-life.[1][7]Moderate; slightly improves half-life over unmodified RNA.[4][5]
Impact on On-Target Efficacy Generally well-tolerated or beneficial.[12] Can be negative if overused or at specific positions in 20-mer guide strands.[18]Highly position-dependent. Beneficial in passenger strand; detrimental in guide strand seed region.[4][5]
Effect on Off-Target Silencing Reduces off-target effects, especially at position 2 of the guide strand.[11][12][13]Not its primary function; use in the guide strand is detrimental to on-target activity.
Immunogenicity Low; abrogates TLR7/8 recognition.[1][9]Data is less extensive, but the 2'-OMe group is expected to confer some reduction in immune stimulation.
Primary Mechanism of Action Steric hindrance, nuclease protection, structural stabilization.Thermodynamic destabilization to engineer strand-loading bias.
Strategic Use Case General-purpose stabilization, enhanced safety, and reduction of off-target effects.Fine-tuning RISC loading and siRNA potency by creating thermodynamic asymmetry in the passenger strand.

Experimental Validation: A Framework for Comparison

To empirically validate the performance of these modifications for a specific siRNA sequence, a structured experimental workflow is essential. This system ensures that any observed differences in activity can be confidently attributed to the chemical modification.

G cluster_0 1. Synthesis & Purification cluster_1 2. Biophysical Characterization cluster_2 3. In Vitro Functional Assays s1 Synthesize siRNA Oligos (Unmodified, Um-modified, m3U-modified) using Phosphoramidite Chemistry s2 HPLC Purification & Mass Spec QC s1->s2 b1 Thermal Stability Assay (UV-Melting to determine Tm) s2->b1 f1 Cell Transfection (e.g., HeLa cells with Lipofectamine) s2->f1 b2 Nuclease Stability Assay (Incubation in Human Serum) f2 Gene Silencing Quantification (Dual-Luciferase Reporter Assay or qPCR) f1->f2 f3 Off-Target Analysis (Microarray or RNA-Seq) f1->f3

Caption: Experimental workflow for comparing modified siRNAs.

Key Experimental Protocols

1. siRNA Synthesis and Purification

  • Principle: Oligonucleotides are synthesized on a solid support using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[4] The key reagents are the phosphoramidite monomers for the standard bases (A, G, C, U) and the desired modified uridines (2'-OMe-U and 2'-OMe-m³U).

  • Methodology:

    • Program the desired siRNA sequences (sense and antisense strands for each condition: unmodified, Um-modified, m³U-modified) into the synthesizer.

    • Install the required phosphoramidite vials, including the custom 2'-OMe-U and 2'-OMe-m³U amidites.

    • Initiate the automated synthesis protocol.

    • Following synthesis, cleave the oligonucleotides from the solid support and deprotect them using the manufacturer's recommended conditions.

    • Purify the crude single-stranded RNAs using high-performance liquid chromatography (HPLC).

    • Verify the identity and purity of each oligonucleotide via mass spectrometry (e.g., ESI-MS).

    • Quantify the purified oligos using UV absorbance at 260 nm.

    • Anneal complementary sense and antisense strands in annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate) by heating to 95°C for 5 minutes followed by slow cooling to room temperature to form the final siRNA duplexes.

2. In Vitro Gene Silencing Assay (Dual-Luciferase Reporter)

  • Principle: This assay quantifies the ability of an siRNA to knock down a target gene. Cells are co-transfected with the siRNA and a reporter plasmid (e.g., psiCHECK™-2) that expresses two luciferases: Renilla luciferase (RLuc), which is targeted by the siRNA, and Firefly luciferase (FLuc), which serves as an internal control for transfection efficiency and cell viability.[4]

  • Methodology:

    • Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours.

    • Transfection Complex Preparation: For each well, dilute 100 ng of the psiCHECK-2 plasmid and the desired final concentration of siRNA (e.g., in a range from 0.1 to 50 nM) into serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 2000) into serum-free medium.

    • Combine the diluted siRNA/plasmid mix with the diluted transfection reagent. Incubate at room temperature for 20 minutes to allow complexes to form.

    • Transfection: Add the transfection complexes to the cells. Include controls: a non-targeting (scrambled) siRNA and a positive control (unmodified active siRNA).

    • Incubation: Incubate the cells for 48 hours at 37°C.

    • Lysis and Measurement: Lyse the cells and measure FLuc and RLuc activity sequentially using a dual-luciferase assay system on a luminometer.

    • Data Analysis: Normalize the RLuc activity to the FLuc activity for each well. Express the gene silencing as a percentage of the normalized RLuc activity relative to the scrambled siRNA control. Plot dose-response curves to determine IC₅₀ values.

Strategic Rationale: Engineering RISC Loading

The core difference in the strategic application of Um and m³U lies in their influence on the RISC loading process. While Um enhances overall stability, m³U can be used to create a thermodynamic imbalance that favors the desired outcome: preferential loading of the guide strand.

RISC_Loading cluster_0 Symmetrical Duplex (Um or Unmodified) cluster_1 Asymmetrical Duplex (m3U in Passenger Strand) start1 siRNA Duplex risc1 RISC Loading start1->risc1 outcome1 Stochastic Loading of Sense or Antisense Strand risc1->outcome1 start2 siRNA Duplex (Passenger Strand Destabilized with m3U) risc2 RISC Loading start2->risc2 outcome2 Preferential Loading of Antisense (Guide) Strand risc2->outcome2

Sources

A Senior Application Scientist's Guide to Nucleoside Modifications: A Comparative Analysis of N3-Methyl-2'-O-methyluridine and Pseudouridine in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The advent of mRNA therapeutics, catapulted into the spotlight by the success of COVID-19 vaccines, has underscored the critical role of nucleoside modifications. These chemical alterations are not mere tweaks; they are fundamental to enhancing mRNA stability, boosting translational output, and, crucially, evading the body's innate immune system. Pseudouridine (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ), have become the gold standard, demonstrating a remarkable ability to improve the therapeutic profile of mRNA.[][2] However, the field is in constant pursuit of innovation. This guide provides a deep comparative analysis of the established pseudouridine against an engineered alternative, N3-Methyl-2'-O-methyluridine, a modification designed by combining two distinct chemical alterations. We will dissect their impact on mRNA performance, provide the experimental frameworks necessary for their evaluation, and offer insights for researchers and drug developers navigating this dynamic landscape.

Introduction: The Imperative for mRNA Modification

Standard, unmodified in vitro transcribed (IVT) mRNA is a potent trigger of the innate immune system.[3] Pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I recognize it as foreign, initiating an antiviral cascade that leads to the production of Type I interferons and inflammatory cytokines.[4][5] This response not only causes potential toxicity but also activates pathways like the RNA-dependent protein kinase (PKR), which phosphorylates the translation initiation factor eIF2α, effectively shutting down protein synthesis.[5][6]

To overcome these hurdles, researchers have turned to nature's own solutions. Eukaryotic mRNA is replete with chemical modifications that allow it to function without triggering an immune response.[7] By incorporating modified nucleosides during IVT, we can create synthetic mRNA that mimics this "stealth" characteristic, dramatically improving its therapeutic potential.

Understanding the Players: A Tale of Two Uridines

Pseudouridine (Ψ): The Natural Isomer

Pseudouridine (Ψ), an isomer of uridine, is the most abundant RNA modification in nature.[6] It is formed by an enzymatic reaction that rotates the uracil base 180 degrees, changing the glycosidic bond from an N1-C1' linkage to a C5-C1' linkage.[6] This seemingly simple change has profound structural and functional consequences.

  • Structural Impact : The C5-glycosidic bond provides greater rotational freedom and an additional hydrogen bond donor at the N1 position.[2] This enhances base stacking and contributes to a more rigid, stable RNA backbone structure.[][8]

  • Functional Impact : The incorporation of Ψ into mRNA has been shown to significantly enhance translational capacity and biological stability while diminishing immunogenicity.[4] It helps mRNA evade recognition by TLRs, thereby preventing the shutdown of translation and reducing inflammatory responses.[4][6]

Caption: Standardized workflow for the synthesis, quality control, and functional testing of modified mRNA.

Protocol: Synthesis of Modified mRNA via In Vitro Transcription (IVT)

This protocol describes the synthesis of mRNA incorporating either pseudouridine or this compound.

Causality: The goal of IVT is to use a DNA template and a phage RNA polymerase (like T7) to generate large quantities of a specific RNA sequence. [9][10]By replacing standard UTP with a modified nucleotide triphosphate (e.g., Ψ-UTP) in the reaction mix, the polymerase incorporates the modification co-transcriptionally. [4] Materials:

  • Linearized plasmid DNA template (high purity, >1 mg/mL)

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • NTP solution mix (ATP, CTP, GTP)

  • UTP, Pseudouridine-5'-Triphosphate (Ψ-UTP), or this compound-5'-Triphosphate

  • RNase Inhibitor

  • Pyrophosphatase

  • DNase I, RNase-free

  • Nuclease-free water

Procedure:

  • Reaction Assembly: At room temperature, assemble the IVT reaction in a nuclease-free tube. Add components in the following order to prevent precipitation of the DNA template by spermidine in the buffer:

    • Nuclease-free water to a final volume of 50 µL

    • 10x Transcription Buffer (5 µL)

    • ATP, CTP, GTP solution (final concentration ~5 mM each)

    • Modified UTP (e.g., Ψ-UTP, final concentration ~5 mM)

    • Linearized DNA Template (1-2 µg)

    • RNase Inhibitor (~40 units)

    • Pyrophosphatase (~5 units) - This is critical as pyrophosphate by-product inhibits the polymerase, reducing yields. [9] * T7 RNA Polymerase (~50 units)

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours. []3. Template Removal: Add 2 µL of DNase I to the reaction mixture. Mix and incubate at 37°C for 15-30 minutes. This step is essential to remove the DNA template, which would otherwise interfere with downstream quantification and functional assays. [12]4. Purification: Purify the mRNA using a method of choice, such as LiCl precipitation, silica-based spin columns, or chromatography, to remove enzymes, free nucleotides, and DNA fragments.

  • Resuspension: Resuspend the purified mRNA pellet in nuclease-free water or a suitable buffer (e.g., citrate buffer).

Protocol: Assessment of Translation Efficiency in Cultured Cells

Causality: This assay quantifies the amount of protein produced from a transfected mRNA. A reporter gene (like Firefly Luciferase) allows for easy and sensitive measurement of protein expression, serving as a direct proxy for translational efficiency.

Materials:

  • HEK293T or other suitable mammalian cells

  • DMEM with 10% FBS

  • Purified, modified mRNA encoding a reporter (e.g., Luciferase)

  • Lipid nanoparticle (LNP) or other transfection reagent

  • 96-well cell culture plates

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of ~10,000 cells per well. Allow cells to adhere overnight.

  • Transfection Complex Formation: For each well, dilute 100 ng of modified mRNA and the transfection reagent separately in serum-free medium according to the manufacturer's protocol. Combine and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the mRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO₂.

  • Lysis and Measurement: Remove the media, wash cells with PBS, and add lysis buffer. Measure the luciferase activity using a luminometer according to the assay kit instructions.

  • Analysis: Compare the luminescence signal (Relative Light Units) from cells transfected with Ψ-mRNA versus m3U-2'OMe-mRNA. An unmodified U-mRNA should be used as a negative control.

Protocol: Evaluation of Innate Immune Activation

Causality: The primary immunogenic response to IVT mRNA is the production of Type I interferons (e.g., IFN-α). This protocol uses human peripheral blood mononuclear cells (PBMCs), which contain the relevant immune cells (like plasmacytoid dendritic cells) that express TLR7 and TLR8, to measure this response.

Materials:

  • Human PBMCs

  • RPMI-1640 with 10% FBS

  • Purified, modified mRNA

  • Transfection reagent suitable for primary cells (e.g., Lipofectamine RNAiMAX)

  • Human IFN-α ELISA Kit

  • Poly(I:C) (positive control)

Procedure:

  • Cell Plating: Plate fresh or thawed PBMCs in a 96-well plate at a density of 200,000 cells per well.

  • Transfection: Prepare transfection complexes as described above, using 200 ng of mRNA per well. Add the complexes to the cells. Use Poly(I:C) as a positive control for immune activation and a mock transfection as a negative control.

  • Incubation: Incubate for 20-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Measure the concentration of IFN-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

  • Analysis: Compare the levels of IFN-α induced by Ψ-mRNA and m3U-2'OMe-mRNA. A therapeutically viable modification should induce minimal to no IFN-α compared to the mock control.

Conclusion and Future Outlook

The choice of nucleoside modification is a cornerstone of modern mRNA therapeutic design. This guide illuminates the distinct profiles of the naturally-inspired pseudouridine and the rationally designed This compound .

  • Pseudouridine (Ψ) remains the well-validated, robust standard. Its ability to dramatically increase translation and reduce immunogenicity is well-documented and forms the basis of approved therapeutics. [][4][6]It represents a low-risk, high-reward option for most applications.

  • This compound presents a more complex, speculative profile. The superior nuclease resistance conferred by the 2'-O-methyl group is a significant advantage for applications requiring longer duration of action. [13]However, this must be weighed against the high probability of reduced translational efficiency and fidelity due to the N3-methyl modification. Its utility may be confined to specific applications where extreme stability is paramount and a lower protein yield is acceptable.

The path forward requires rigorous, head-to-head empirical testing as outlined in this guide. Future research should also explore the combinatorial effects of different modifications, their optimal placement within an mRNA sequence, and their impact on interactions with the expanding universe of RNA-binding proteins that govern mRNA fate. As our understanding of the "epitranscriptome" deepens, so too will our ability to engineer ever more potent and precise mRNA medicines.

References

  • Karikó, K., Muramatsu, H., Welsh, F. A., Ludwig, J., Kato, H., Akira, S., & Weissman, D. (2008). Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. Molecular Therapy, 16(11), 1833-1840. [Link]

  • ResearchGate. (n.d.). Pseudouridine affects mRNA in multiple ways. Retrieved from ResearchGate. [Link]

  • EpiGenie. (2014). A New Role for Pseudouridine in ncRNA and mRNA. Retrieved from EpiGenie. [Link]

  • Guevara-Cerdán, A. P., & Ramos-Hryb, A. B. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in Cellular and Infection Microbiology, 11, 757531. [Link]

  • Kaczmarek, J. C., Patel, A. K., & Whitehead, K. A. (2016). Cell specific delivery of modified mRNA expressing therapeutic proteins to leukocytes. Journal of Controlled Release, 292, 121-126. [Link]

  • Kormann, M. S., et al. (2014). In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells. Journal of Visualized Experiments, (93), e52322. [Link]

  • De Smidt, E., et al. (2024). Cardiac delivery of modified mRNA using lipid nanoparticles: Cellular targets and biodistribution after intramyocardial administration. Journal of Controlled Release, 369, 734-745. [Link]

  • Eyler, D. E., et al. (2019). Pseudouridinylation of mRNA coding sequences alters translation. Proceedings of the National Academy of Sciences, 116(46), 23068-23074. [Link]

  • The Moon Lab. (n.d.). In Vitro Transcription of Modified RNAs. Retrieved from The Moon Lab website. [Link]

  • Fekete, A., et al. (2024). Current Analytical Strategies for mRNA-Based Therapeutics. Pharmaceuticals, 17(4), 495. [Link]

  • CD Genomics. (n.d.). mRNA Modification Analysis by MS. Retrieved from CD Genomics. [Link]

  • De Crécy-Lagard, V., et al. (2023). Analysis of RNA and its Modifications. Accounts of Chemical Research, 56(24), 3465-3476. [Link]

  • Creative Biolabs. (n.d.). PseudoUridine Modifications in mRNA. Retrieved from Creative Biolabs. [Link]

  • Yu, N., et al. (2018). Analytical Methods for Deciphering RNA Modifications. Analytical Chemistry, 90(1), 3-18. [Link]

  • ResearchGate. (n.d.). Cardiac delivery of modified mRNA using lipid nanoparticles: Cellular targets and biodistribution after intramyocardial administration | Request PDF. Retrieved from ResearchGate. [Link]

  • Martinez, N. (2020). Pseudouridine synthases modify human pre-mRNA co-transcriptionally and affect splicing. Stanford.Berkeley.UCSF Next Generation Faculty Symposium. [Link]

  • Louch, W. E., & Hajjar, R. J. (2015). Synthesis of Modified mRNA for Myocardial Delivery. In Methods in Molecular Biology (Vol. 1299, pp. 123-132). Springer. [Link]

  • Oxford Academic. (2022). Modified mRNA delivery to the heart using Lipid Nanoparticles. European Heart Journal, 43(Supplement_2), ehac544.237. [Link]

  • Cytiva Life Sciences. (2024). In vitro transcription for mRNA synthesis. Retrieved from Cytiva Life Sciences. [Link]

  • Gore, K. R., et al. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols, 4(10), e70039. [Link]

  • Advancing RNA. (n.d.). An Overview Of In Vitro Transcription-Based mRNA Production. Retrieved from Advancing RNA. [Link]

  • ResearchGate. (n.d.). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides | Request PDF. Retrieved from ResearchGate. [Link]

  • Kaczmarek, J. C., et al. (2016). Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo. Nano Letters, 16(10), 6447-6454. [Link]

  • Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. Retrieved from Amerigo Scientific. [Link]

  • KISTI. (n.d.). [논문]Synthesis of N3‐Methyluridine‐ and 2′‐O‐Alkyl/2. Retrieved from KISTI. [Link]

  • TriLink BioTechnologies. (2022). mRNA Modifications that Matter: Modified Uridine as a Therapeutic Tool. YouTube. [Link]

  • ResearchGate. (n.d.). Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo | Request PDF. Retrieved from ResearchGate. [Link]

  • Gore, K. R., et al. (2024). N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Bioorganic & Medicinal Chemistry, 100, 117616. [Link]

  • Bråve, A., et al. (2024). Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine. Communications Medicine, 4(1), 101. [Link]

  • Zhou, K. I., et al. (2024). 2′-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. Genes, 15(4), 434. [Link]

  • Frontiers Media. (n.d.). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Retrieved from Frontiers Media. [Link]

  • Witek, K., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Chemical Biology, 5(3), 224-237. [Link]

  • bioRxiv. (2022). Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation. [Link]

  • Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research, 45(10), 6023-6036. [Link]

  • MDPI. (2020). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. International Journal of Molecular Sciences, 21(21), 8199. [Link]

  • Eyler, D. E., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. Nucleic Acids Research, 50(13), 7247-7258. [Link]

  • bioRxiv. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. [Link]

Sources

A Comparative Guide to the Thermal Stability of RNA Duplexes Containing N3-Methyl-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise control of RNA duplex stability is a cornerstone of therapeutic design. Whether for enhancing the specificity of siRNAs or modulating the activity of antisense oligonucleotides, chemical modifications are indispensable tools. This guide provides an in-depth comparison of how N3-methyl-2'-O-methyluridine (m³U(2'OMe)), a strategic dual modification, influences the thermal stability of RNA duplexes, supported by experimental data and protocols.

The Rationale for Modulating RNA Duplex Stability

The thermodynamic stability of an RNA duplex, often quantified by its melting temperature (Tₘ), dictates its behavior in a biological system. For applications like RNA interference (RNAi), an optimal level of stability is crucial. A duplex that is too stable can impede the loading of the guide strand into the RNA-Induced Silencing Complex (RISC), while one that is too unstable may dissociate prematurely.

Chemical modifications offer a solution by allowing for the fine-tuning of duplex stability. This compound is a particularly interesting modification as it combines two distinct functional groups on the same uridine nucleoside: a 2'-O-methyl group, which typically enhances stability, and an N3-methyl group, which has a profoundly different effect.

The Dueling Nature of this compound

To understand the net effect of m³U(2'OMe), we must first consider the influence of its constituent parts.

  • 2'-O-Methyl (2'-OMe) Group: This is one of the most common stabilizing modifications in oligonucleotide therapeutics. The 2'-OMe group "pre-organizes" the ribose sugar into an A-form helical structure, which is the native conformation of an RNA duplex. This conformational rigidity reduces the entropic penalty of duplex formation, thereby increasing thermal stability.

  • N3-Methyl (m³) Group: The N3 position of uridine is critical for its canonical base pairing with adenosine. It acts as the hydrogen bond donor in one of the two Watson-Crick hydrogen bonds. The introduction of a methyl group at this position physically obstructs this interaction.

The central finding from structural and thermodynamic studies is that the effect of the N3-methyl group is dominant. It actively disrupts the Watson-Crick base pairing architecture, leading to a significant and predictable decrease in the thermal stability of the RNA duplex.[1]

Caption: Chemical structure of this compound highlighting its key functional groups.

Comparative Experimental Data: A Clear Destabilizing Effect

The most direct way to assess the impact of a modification is through UV thermal denaturation studies, which measure the Tₘ of the duplex. Data from multiple studies consistently demonstrate that incorporating m³U(2'OMe) leads to a substantial decrease in thermal stability.

A study by Sahoo et al. incorporated 2′-O-methyl-N3-methyluridine into 12-mer and 14-mer RNA oligonucleotides and observed a significant reduction in melting temperature, on the order of 8–12 °C for each modification introduced.[2] This powerful destabilizing effect contrasts sharply with modifications like 2'-Fluorouridine, which is known to enhance binding affinity.[2]

Duplex TypeModificationKey FindingΔTₘ per Modification (°C)Reference
Unmodified RNA NoneBaseline stability for natural RNA.N/A[2]
2'-O-Methyl RNA 2'-OMe at UridineIncreases duplex stability through conformational pre-organization.+0.5 to +1.5[3]
N3-Methyluridine RNA m³U at UridineInhibits duplex formation when placed internally.[4][5]Significant Negative Shift[4][5]
m³U(2'OMe) RNA 2'-OMe-m³U at UridineThe N3-methyl group's disruption of H-bonding dominates, causing a large drop in Tₘ.-8 to -12 [2]

This pronounced destabilization is a key feature that can be harnessed. For instance, in siRNA design, strategically placing m³U(2'OMe) in the passenger strand can create thermodynamic asymmetry, which is believed to facilitate the selective loading of the guide strand into the RISC complex, thereby enhancing gene silencing activity.[6]

Experimental Protocol: Measuring Thermal Stability via UV Melting

To validate these findings in your own laboratory, a standardized UV thermal denaturation experiment is required. This protocol provides a robust framework for obtaining high-quality melting curves.

Principle: The absorbance of UV light by nucleic acids at 260 nm increases as a duplex dissociates into single strands, a phenomenon known as the hyperchromic effect. By monitoring this change as a function of temperature, a melting curve can be generated, from which the Tₘ (the temperature at which 50% of the duplex is denatured) can be determined.[7]

G prep 1. Sample Preparation - Equimolar RNA strands - Annealing Buffer (e.g., 100 mM NaCl) anneal 2. Annealing - Heat to 95°C for 2 min - Cool slowly to room temp prep->anneal spectro 3. Spectrometer Setup - Set wavelength to 260 nm - Temp range: 15°C to 95°C - Ramp rate: 0.5-1.0°C/min anneal->spectro measure 4. Data Acquisition - Record Absorbance vs. Temperature spectro->measure analyze 5. Data Analysis - Plot normalized Abs vs. Temp - Calculate 1st derivative - Tₘ = Peak of 1st derivative measure->analyze

Caption: Workflow for determining RNA duplex thermal stability using UV spectrophotometry.

Step-by-Step Methodology:

  • Oligonucleotide Preparation:

    • Synthesize and purify the unmodified and modified RNA oligonucleotides. The synthesis of 2'-O-alkyl-N3-methyluridine phosphoramidites is well-established and compatible with standard solid-phase synthesis.[8]

    • Quantify the concentration of each strand accurately using UV absorbance at 260 nm at a high temperature (e.g., 85°C) where the strands are fully denatured.

  • Duplex Annealing:

    • In a UV-transparent cuvette, combine equimolar amounts of the complementary strands in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The final duplex concentration should be in the low micromolar range (e.g., 2-5 µM).

    • Causality: Using a buffered solution with a defined salt concentration is critical, as Tₘ is highly dependent on ionic strength.

    • Heat the solution to 95°C for 2-5 minutes to ensure all secondary structures are denatured.

    • Allow the solution to cool slowly to room temperature over several hours. This gradual cooling is essential for proper duplex formation.

  • UV Melting Analysis:

    • Place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Set the instrument to monitor absorbance at 260 nm.

    • Program a temperature ramp from a low temperature (e.g., 15°C) to a high temperature (e.g., 95°C) at a controlled rate (typically 0.5°C or 1.0°C per minute).[7]

    • Causality: A slow ramp rate ensures the system remains at thermal equilibrium at each temperature point, yielding an accurate Tₘ.[7]

  • Data Analysis:

    • Plot the absorbance data as a function of temperature to obtain the melting curve. The curve should be sigmoidal.

    • Normalize the data to better visualize the transition.

    • The melting temperature (Tₘ) is determined from the peak of the first derivative of the melting curve. This point represents the maximum rate of change in absorbance and corresponds to the midpoint of the thermal transition.[7]

Conclusion and Outlook

The incorporation of this compound into RNA oligonucleotides provides a powerful and predictable method for site-specific duplex destabilization. While the 2'-O-methyl group is a known stabilizing modification, its effect is completely overridden by the N3-methyl group's disruption of essential Watson-Crick hydrogen bonding. This results in a substantial decrease in thermal stability, a property that is not a liability but a strategic advantage in the rational design of RNA therapeutics. By leveraging this modification, researchers can fine-tune thermodynamic profiles to enhance biological activity, particularly in the field of RNA interference.

References

  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters. [Link]

  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. PubMed Central. [Link]

  • Request PDF (2024). 2′- O -Alkyl- N 3 -Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ResearchGate. [Link]

  • Kandimalla, R., et al. (2025). Thermodynamic and structural characterization of 2′-nitrogen-modified RNA duplexes. [Source not yet formally published, link from search result]. [Link]

  • Gruchala, S., et al. (2003). The thermal stability of RNA duplexes containing modified base pairs placed at internal and terminal positions of the oligoribonucleotides. PubMed. [Link]

  • Gruchala, S., et al. (2025). The thermal stability of RNA duplexes containing modified base pairs at internal and terminal positions of the oligorionucleotides. ResearchGate. [Link]

  • Sahoo, A., & Gore, K. R. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols. [Link]

  • Langkjaer, N., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. PubMed Central. [Link]

  • Kunkler, C. N., et al. (2021). A single natural RNA modification can destabilize a U•A-T-rich RNA•DNA-DNA triple helix. RNA. [Link]

  • Request PDF (2024). 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry. ResearchGate. [Link]

  • ResearchGate (n.d.). Normalized UV-melting curves of RNA duplexes. [Link]

  • Kandimalla, R., et al. (2025). Thermodynamic and structural characterization of 2'-nitrogen-modified RNA duplexes. [Source not yet formally published, link from search result]. [Link]

  • Sahoo, A., et al. (2024). 2'-O-Alkyl/2'-fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. PubMed. [Link]

  • Nucleowiki (2024). UV-Melting Curves. [Link]

  • ResearchGate (n.d.). Representative normalized UV melting curves for the unmodified and modified RNAs. [Link]

  • Beilstein Journals (2021). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine. [Link]

  • ResearchGate (n.d.). Melting of RNA duplexes. [Link]

  • Zhang, Y., et al. (2026). Structural analysis of uridine modifications in solved RNA structures. PubMed Central. [Link]

  • Langkjaer, N., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Oxford Academic. [Link]

  • Beilstein Journals (2021). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. [Link]

Sources

A Senior Application Scientist's Guide to the Quantification of N3-Methyl-2'-O-methyluridine in RNA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of methodologies for the quantification of N3-methyl-2'-O-methyluridine (m3U) in RNA, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and critical considerations for generating robust and reliable data.

The Biological Significance of this compound: Why Quantify It?

RNA modifications, collectively known as the "epitranscriptome," are emerging as critical regulators of gene expression and cellular function.[1][2] Among the over 170 known RNA modifications, those involving methylation are particularly prominent. N3-methyluridine (m3U) is a post-transcriptional modification found in various RNA species. While its precise functions are still under active investigation, the presence of a methyl group at the N3 position of uridine, combined with a 2'-O-methylation on the ribose sugar, suggests potential roles in modulating RNA stability, structure, and interactions with RNA-binding proteins. Accurate quantification of m3U is therefore crucial for understanding its role in biological processes and its potential as a biomarker in disease states.

Analytical Strategies for m3U Quantification: A Comparative Overview

Several techniques can be employed to detect and quantify RNA modifications, each with its own set of advantages and limitations. For m3U, the primary contenders are antibody-based methods, next-generation sequencing approaches, and LC-MS/MS.

MethodPrincipleProsCons
LC-MS/MS Direct detection and quantification of the m3U nucleoside following enzymatic digestion of RNA.High specificity and sensitivity, absolute quantification with an appropriate internal standard, capable of multiplexing (analyzing multiple modifications simultaneously).[3]Requires specialized instrumentation, potential for ion suppression from complex matrices, and careful optimization of digestion and chromatography.
Antibody-based Methods (e.g., ELISA, Dot Blot) Utilizes antibodies that specifically recognize the m3U modification.Relatively simple and high-throughput, does not require extensive sample purification.[1]Often semi-quantitative, antibody cross-reactivity can be a concern, provides no information on the sequence context of the modification.
Next-Generation Sequencing (NGS) based methods Indirect detection through chemical treatment or enzymatic activity that causes signatures (e.g., mutations, truncations) at the modified site during reverse transcription.Provides sequence context of the modification at single-nucleotide resolution.[1]Indirect detection can lead to false positives and negatives, often not truly quantitative, and methods for specific detection of m3U are not as well-established as for other modifications like m6A.

For the precise and accurate quantification of global m3U levels in an RNA sample, LC-MS/MS is unequivocally the gold standard. [3][4] Its ability to directly measure the analyte of interest provides a level of confidence that indirect methods cannot match.

The Gold Standard: A Deep Dive into LC-MS/MS Quantification of m3U

The quantification of m3U by LC-MS/MS is a multi-step process that demands meticulous attention to detail to ensure data integrity. This section will dissect the critical stages of the workflow, from sample preparation to data analysis, highlighting the scientific rationale behind each step.

Experimental Workflow

The overall workflow for m3U quantification by LC-MS/MS can be visualized as follows:

LC-MS/MS Workflow for m3U Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis rna_isolation RNA Isolation rna_quant RNA Quantification rna_isolation->rna_quant Purity & Concentration int_std Addition of Internal Standard rna_quant->int_std digestion Enzymatic Digestion int_std->digestion cleanup Post-Digestion Cleanup digestion->cleanup Enzyme Removal lc_sep LC Separation (HILIC) cleanup->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect Ionization peak_integration Peak Integration ms_detect->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of m3U calibration->quantification Calculate Concentration

Caption: Workflow for m3U quantification by LC-MS/MS.

Step-by-Step Experimental Protocol

Rationale: To analyze m3U by LC-MS/MS, it must first be liberated from the RNA polymer as an individual nucleoside. This is achieved through enzymatic hydrolysis. A complete and unbiased digestion is paramount for accurate quantification.

Protocol:

  • Sample Preparation: In a microcentrifuge tube, combine 1-5 µg of total RNA with a known amount of a stable isotope-labeled internal standard for m3U (if available) or a suitable surrogate.

  • Enzyme Cocktail: Add a cocktail of nucleases to ensure complete digestion. A common and effective combination includes:

    • Nuclease P1: A 3'-endonuclease that cleaves single-stranded RNA and DNA to 5'-mononucleotides.

    • Bacterial Alkaline Phosphatase (BAP): Removes the 5'-phosphate group to yield the nucleoside.

    • Phosphodiesterase I: A 3'-exonuclease that further aids in the complete digestion of any remaining oligonucleotides.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Enzyme Removal: After digestion, it is crucial to remove the enzymes as they can interfere with the downstream LC-MS/MS analysis. This is typically done by ultrafiltration using a 10 kDa molecular weight cutoff filter.

Trustworthiness Checkpoint: A critical consideration during RNA hydrolysis is the chemical stability of the target modification. For instance, 3-methylcytidine (m3C) is known to deaminate to 3-methyluridine (m3U) under alkaline conditions.[5] Therefore, maintaining a slightly acidic to neutral pH during digestion is advisable to prevent the artificial inflation of m3U levels.

Rationale: The digested RNA sample is a complex mixture of the four canonical nucleosides and a variety of other modifications. Chromatographic separation is essential to resolve m3U from isomers and other interfering compounds before it enters the mass spectrometer. Due to the polar nature of nucleosides, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for their separation.[6][7]

Typical HILIC Conditions:

  • Column: A HILIC column with an amide or zwitterionic stationary phase.

  • Mobile Phase A: Water with a volatile buffer (e.g., 10 mM ammonium acetate, pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from high organic content to a higher aqueous content to elute the polar nucleosides.

Rationale: Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for accurate quantification of low-abundance modifications like m3U.[8] In MRM, a specific precursor ion (the protonated m3U molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (typically the protonated nucleobase) is monitored in the third quadrupole.

MRM Transition for m3U:

A plausible MRM transition for this compound would be based on its molecular weight and the fragmentation pattern of similar nucleosides, which typically involves the loss of the ribose moiety.

  • Precursor Ion (Q1): The protonated molecule [M+H]+. The molecular weight of this compound is 272.26 g/mol . Therefore, the precursor ion would be m/z 273.1.

  • Product Ion (Q3): The protonated N3-methyluracil base. The molecular weight of N3-methyluracil is 126.11 g/mol . Therefore, the product ion would be m/z 127.1.

Collision Energy: The collision energy is a critical parameter that needs to be optimized for each specific instrument to achieve the most efficient fragmentation of the precursor ion into the desired product ion.

Trustworthiness Checkpoint: A significant challenge in the analysis of methylated uridine derivatives is the potential for isotopic crosstalk from methylated cytidine derivatives.[1] For example, the monoisotopic mass of 5-methylcytidine (m5C) is very close to that of m3U, and their isotopic peaks can overlap, potentially leading to misidentification and inaccurate quantification. High-resolution chromatography is essential to separate these isomers.

The Crucial Role of the Internal Standard

Rationale: For absolute quantification, the use of a stable isotope-labeled (SIL) internal standard is indispensable.[9][10] An ideal internal standard for m3U would be this compound labeled with heavy isotopes such as 13C and 15N. This SIL-m3U will have the same chemical and physical properties as the endogenous m3U, co-eluting from the LC column and exhibiting the same ionization efficiency. Any sample loss during preparation or variations in instrument response will affect both the analyte and the internal standard equally, allowing for highly accurate quantification.

Practical Considerations:

The commercial availability of a fully 13C and 15N labeled m3U standard is limited. In such cases, researchers may consider:

  • Custom Synthesis: While being the most accurate approach, it can be costly and time-consuming.

  • Use of a Surrogate Standard: A deuterated version of a structurally similar compound, such as 2'-O-methyluridine-d3, is a more readily available option.[11] However, it is important to acknowledge that deuterium-labeled standards can sometimes exhibit slight differences in retention time and ionization efficiency compared to their non-labeled counterparts, which can introduce a small degree of error.

Data Analysis and Quantification

The final step in the workflow is the analysis of the acquired LC-MS/MS data to determine the concentration of m3U in the original RNA sample.

Data Analysis Workflow cluster_data_processing Data Processing cluster_quantification Quantification raw_data Raw LC-MS/MS Data peak_integration Peak Integration (Analyte & Internal Standard) raw_data->peak_integration ratio_calc Calculate Area Ratio (Analyte/Internal Standard) peak_integration->ratio_calc concentration_det Determine m3U Concentration in Sample ratio_calc->concentration_det cal_standards Calibration Standards (Known Concentrations) cal_curve Generate Calibration Curve (Area Ratio vs. Concentration) cal_standards->cal_curve cal_curve->concentration_det

Caption: Data analysis workflow for m3U quantification.

Procedure:

  • Peak Integration: Integrate the peak areas for both the endogenous m3U and the SIL internal standard in the chromatograms.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled m3U and a fixed concentration of the SIL internal standard. Analyze these standards using the same LC-MS/MS method.

  • Generate Curve: Plot the ratio of the peak area of the unlabeled m3U to the peak area of the SIL internal standard against the known concentration of the unlabeled m3U. This will generate a linear calibration curve.

  • Quantify Sample: Calculate the peak area ratio for the unknown sample and use the equation of the line from the calibration curve to determine the concentration of m3U in the sample.

Conclusion: Ensuring Data Integrity in Epitranscriptomics

The accurate quantification of RNA modifications like this compound is fundamental to advancing our understanding of the epitranscriptome's role in health and disease. While various techniques exist, LC-MS/MS stands out as the definitive method for achieving precise and reliable absolute quantification. This guide has provided a comprehensive framework for developing and implementing a robust LC-MS/MS workflow for m3U analysis. By understanding the scientific principles behind each step, from enzymatic digestion to data analysis, and by being vigilant about potential pitfalls such as chemical instability and isobaric interferences, researchers can generate high-quality, trustworthy data that will drive new discoveries in the exciting field of RNA biology.

References

  • Waters Corporation. (n.d.). Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Retrieved from [Link]

  • Diduco. (n.d.). Separation of nucleosides and nucleobases. Retrieved from [Link]

  • Gama, M. R., et al. (2021). Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. Journal of Pharmaceutical and Biomedical Analysis, 192, 113652.
  • National Academies of Sciences, Engineering, and Medicine. (2024). Charting a Future for Sequencing RNA and Its Modifications: A New Era for Biology and Medicine.
  • Clark, K. D. (2022). Sample Preparation Strategies for Characterizing RNA Modifications in Small-Volume Samples and Single Cells.
  • Su, R., et al. (2023). Advances in Quantitative Techniques for Mapping RNA Modifications. International Journal of Molecular Sciences, 24(3), 2345.
  • Addepalli, B., & Limbach, P. A. (2021). Analysis of RNA and its Modifications. Analytical Chemistry, 93(1), 479-503.
  • Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(23), 3237–3248.
  • Thüring, K., et al. (2019).
  • Biondi, E., & Burke, D. H. (2014). RNA structural analysis by enzymatic digestion. Methods in Molecular Biology, 1086, 41-52.
  • O'Flanagan, R. A., et al. (2017). Rapid and selective simultaneous quantitative analysis of modified nucleosides using multi-column liquid chromatography-tandem mass spectrometry.
  • Jora, M., et al. (2019). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Methods, 156, 3-11.
  • Waters Corporation. (n.d.). RNA Digestion Product Mapping Using an Integrated UPLC-MS and Informatics Workflow. Retrieved from [Link]

  • Limbach, P. A., et al. (2021). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry, 32(10), 2733-2741.
  • Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. Retrieved from [Link]

  • Su, R., et al. (2023). Advances in Quantitative Techniques for Mapping RNA Modifications. International Journal of Molecular Sciences, 24(3), 2345.
  • Sahoo, A., et al. (2024). O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, e70039.
  • Baldwin, A. G., et al. (2004). The economical synthesis of [2'-13C, 1,3-15N2]uridine; preliminary conformational studies by solid state NMR. Organic & Biomolecular Chemistry, 2(14), 2039-2045.
  • ResearchGate. (n.d.). Synthesis of 13C and 15N isotope labeled triazine inhibitors for the mechanistic study of dihydropteridine reductase. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • O'Flanagan, R. A., et al. (2017). Rapid and selective simultaneous quantitative analysis of modified nucleosides using multi-column liquid chromatography-tandem mass spectrometry.
  • Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. Retrieved from [Link]

  • bioRxiv. (2023). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.

Sources

A Senior Application Scientist's Guide to Enhancing siRNA Specificity: A Comparative Analysis of N3-Methyl-2'-O-methyluridine and Other Chemical Modifications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to harnessing the power of RNA interference (RNAi), the specificity of small interfering RNAs (siRNAs) is paramount. While the potential of siRNAs to silence disease-causing genes is immense, off-target effects remain a significant hurdle, potentially leading to misinterpretation of experimental results and unforeseen toxicity in therapeutic applications.[1] This guide provides an in-depth technical comparison of various chemical modification strategies aimed at mitigating these off-target effects, with a special focus on the emerging role of N3-Methyl-2'-O-methyluridine (m3U) and its unique impact on siRNA specificity.

The Challenge of Off-Target Effects in RNAi

The primary cause of off-target gene silencing is the unintended binding of the siRNA guide strand to messenger RNAs (mRNAs) that are not its intended target. This often occurs through a mechanism similar to that of microRNAs (miRNAs), where the "seed region" (nucleotides 2-8) of the siRNA guide strand hybridizes to partially complementary sequences in the 3' untranslated region (UTR) of other transcripts, leading to their translational repression or degradation.[2][3][4][5] Therefore, a key objective in designing effective and safe siRNAs is to introduce chemical modifications that can distinguish between perfect on-target complementarity and imperfect off-target interactions.

Established Strategies for Enhancing siRNA Specificity

A variety of chemical modifications have been developed to improve the therapeutic profile of siRNAs, primarily by enhancing nuclease resistance, reducing immune stimulation, and improving specificity.[1][6] Below, we compare some of the most widely adopted strategies.

2'-O-Methyl (2'-OMe) Modification

The 2'-O-methyl (2'-OMe) modification is one of the most common and well-studied modifications in siRNA design.[6] It involves the addition of a methyl group to the 2' hydroxyl of the ribose sugar.

  • Mechanism of Action: The 2'-OMe modification locks the sugar pucker in an A-form helical geometry, which is favorable for RNA duplexes.[6] This generally increases the thermal stability of the siRNA duplex. When placed strategically within the seed region of the guide strand, particularly at position 2, the 2'-OMe group can sterically hinder the binding to off-target mRNAs without significantly impacting on-target activity.[7] This is because the perfect complementarity of the on-target binding can overcome this slight steric barrier, whereas the weaker, mismatched off-target interactions are more easily disrupted.[2][3][4]

  • Impact on Specificity: Position-specific 2'-OMe modifications have been shown to significantly reduce off-target silencing.[7] However, extensive modification can sometimes negatively affect on-target potency.[8][9]

Phosphorothioate (PS) Linkages

Phosphorothioate linkages involve the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone of the siRNA.

  • Mechanism of Action: The primary role of PS modifications is to confer nuclease resistance, thereby increasing the in vivo stability and half-life of the siRNA.[10]

  • Impact on Specificity: While crucial for stability, PS modifications themselves do not directly enhance specificity in terms of discriminating between on- and off-targets based on sequence. In fact, extensive PS modification can sometimes increase off-target effects and toxicity. Therefore, they are typically used sparingly at the ends of the siRNA strands to protect against exonuclease degradation.

Locked Nucleic Acid (LNA)

Locked Nucleic Acids are modified RNA nucleotides where the ribose ring is "locked" in an A-form conformation by a methylene bridge connecting the 2'-O and 4'-C atoms.

  • Mechanism of Action: This locked conformation significantly increases the binding affinity and thermal stability of the siRNA duplex.

  • Impact on Specificity: The high binding affinity of LNAs can be a double-edged sword. While it can enhance on-target potency, it can also stabilize off-target interactions, potentially increasing off-target effects. However, strategic placement of a few LNA modifications in the seed region has been shown to reduce off-target effects, likely by creating a conformation that is more sensitive to mismatches.[11][12] Careful optimization is required to balance potency and specificity.

A Novel Approach: this compound (m3U)

Recent research has highlighted a distinct strategy for improving siRNA specificity through the use of this compound, a modification with properties that contrast with the stabilizing modifications discussed above.

Mechanism of Action: Thermodynamic Destabilization

Unlike the stabilizing effects of 2'-OMe and LNA, the N3-methyluridine modification is thermodynamically destabilizing.[13][14][15] The methyl group at the N3 position of uridine disrupts the Watson-Crick base pairing with adenosine.[16] This destabilizing effect can be harnessed to improve siRNA specificity through a mechanism known as thermodynamic asymmetry .[13][14]

The RNA-induced silencing complex (RISC) preferentially incorporates the siRNA strand whose 5' end is in a less stable region of the duplex. By strategically placing destabilizing m3U modifications in the passenger strand, particularly at the 3'-overhang and the cleavage site, the guide strand is more efficiently loaded into the RISC.[13][14] This enhanced guide strand loading leads to more potent on-target silencing.

Impact on Specificity

The improved specificity with m3U modification stems from a different principle than the steric hindrance of seed-region modifications. By promoting the selective loading of the intended guide strand, the potential for the passenger strand to act as a guide and induce its own set of off-target effects is minimized.

However, it is crucial to note the position-dependent effects of m3U. When incorporated into the seed region of the guide strand, m3U has been shown to decrease on-target activity, likely due to steric clashes with the Argonaute 2 (Ago2) protein.[13][14] This highlights the importance of rational design in placing this modification.

Comparative Summary of siRNA Modifications

ModificationPrimary MechanismImpact on Thermal StabilityStrategic Placement for SpecificityPotential Downsides
2'-O-Methyl (2'-OMe) Steric hindrance in the seed regionIncreasesGuide strand, position 2Extensive modification can reduce on-target potency
Phosphorothioate (PS) Nuclease resistanceMinimal impactEnds of both strandsCan increase toxicity and off-target effects if used excessively
Locked Nucleic Acid (LNA) Increased binding affinity and conformational rigiditySignificantly increasesSparingly in the seed regionCan stabilize off-target interactions if not carefully placed
This compound (m3U) Thermodynamic destabilization and promotion of guide strand loadingDecreasesPassenger strand (3'-overhang, cleavage site)Reduces on-target activity if placed in the guide strand seed region

Experimental Workflows for Assessing siRNA Specificity

To empirically validate the specificity of modified siRNAs, a robust experimental workflow is essential. The dual-luciferase reporter assay is a widely used and effective method for quantifying both on-target and off-target activity.[17]

Dual-Luciferase Reporter Assay Protocol

This protocol allows for the simultaneous measurement of on-target and off-target effects of a given siRNA.

1. Plasmid Construction:

  • On-target reporter: Clone the perfect target sequence of your siRNA into the 3' UTR of a reporter gene (e.g., Renilla luciferase) in a suitable vector. This vector should also contain a second reporter gene (e.g., Firefly luciferase) for normalization.
  • Off-target reporter: Clone a sequence containing a seed-matched site (complementary to positions 2-8 of your siRNA guide strand) into the 3' UTR of the Renilla luciferase gene in the same dual-reporter vector.

2. Cell Culture and Transfection:

  • Plate a suitable cell line (e.g., HeLa or HEK293) in a 24-well plate and grow to 70-80% confluency.
  • Co-transfect the cells with the on-target or off-target reporter plasmid and the siRNA of interest (unmodified, m3U-modified, or other modified versions). Include appropriate controls, such as a non-targeting scramble siRNA.

3. Luciferase Assay:

  • After 24-48 hours of incubation, lyse the cells and measure the activity of both Renilla and Firefly luciferases using a dual-luciferase assay system and a luminometer.

4. Data Analysis:

  • Normalize the Renilla luciferase activity to the Firefly luciferase activity for each well to account for variations in transfection efficiency and cell viability.
  • Calculate the percentage of target gene expression relative to the scramble control. A significant decrease in the on-target reporter activity indicates potent on-target silencing, while a decrease in the off-target reporter activity reveals off-target effects.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plasmid_Construction Construct On- and Off-Target Reporter Plasmids Transfection Co-transfect Plasmids and siRNAs Plasmid_Construction->Transfection Cell_Culture Plate and Culture Cells Cell_Culture->Transfection Incubation Incubate for 24-48 hours Transfection->Incubation Lysis Lyse Cells Incubation->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Data_Analysis Normalize and Analyze Data Luminometry->Data_Analysis

Visualizing the Logic: siRNA Modification and Specificity

The following diagram illustrates the central concept of how different modifications influence siRNA activity and specificity.

G cluster_siRNA siRNA Duplex cluster_risc RISC Loading & Activity cluster_outcome Gene Silencing Outcome cluster_mods Unmodified Unmodified siRNA RISC RISC Complex Unmodified->RISC Standard Loading Modified Chemically Modified siRNA Modified->RISC Modulated Loading & Target Interaction OnTarget On-Target Silencing RISC->OnTarget Perfect Match OffTarget Off-Target Effects RISC->OffTarget Imperfect Match (Seed Region) TwoOMe 2'-OMe (Steric Hindrance) TwoOMe->Modified LNA LNA (High Affinity) LNA->Modified m3U m3U (Passenger Strand) (Thermodynamic Asymmetry) m3U->Modified

Conclusion: A Tailored Approach to siRNA Design

The quest for highly specific siRNA therapeutics and research tools necessitates a nuanced understanding of chemical modifications. While established modifications like 2'-OMe and LNA offer valuable strategies for mitigating off-target effects through steric and affinity-based mechanisms, the emergence of this compound presents a novel, complementary approach. By leveraging the principles of thermodynamic destabilization to promote preferential guide strand loading, m3U modification of the passenger strand offers a powerful tool for enhancing on-target potency while minimizing passenger strand-mediated off-target effects. The optimal choice and placement of chemical modifications will ultimately depend on the specific siRNA sequence and its intended application, underscoring the importance of rational design and empirical validation in the development of next-generation RNAi technologies.

References

  • Chernolovskaya, E. L., & Zenkova, M. A. (2016). Chemical modification of siRNA. ResearchGate. [Link]

  • Chiu, Y. L., & Rana, T. M. (2003).
  • Gore, K. R., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters.
  • Hohjoh, H. (2017). Chemical Modification of the siRNA Seed Region Suppresses Off-Target Effects by Steric Hindrance to Base-Pairing with Targets. ACS Omega, 2(5), 2294–2301. [Link]

  • Hohjoh, H. (2017). Chemical Modification of the siRNA Seed Region Suppresses Off-Target Effects by Steric Hindrance to Base-Pairing with Targets. ACS Omega, 2(5), 2294–2301. [Link]

  • Hohjoh, H. (2017). Chemical modification of the siRNA seed region suppresses off-target effects by steric hindrance to base-pairing with targets. ACS Omega.
  • Jackson, A. L., et al. (2006). Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing. RNA, 12(7), 1197–1205.
  • Jackson, A. L., et al. (2006). Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing. RNA, 12(7), 1197–1205. [Link]

  • Khvorova, A., et al. (2020). 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. Molecular Therapy - Nucleic Acids, 21, 266–277. [Link]

  • Khvorova, A., et al. (2020). 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. PubMed. [Link]

  • Kole, R., et al. (2021). In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts. PLoS ONE, 16(8), e0256042.
  • Krawczyk, S. H., et al. (1994). Oligonucleotide-mediated triple helix formation using an N3-protonated deoxycytidine analog exhibiting pH-independent binding within the physiological range. Proceedings of the National Academy of Sciences, 91(9), 3769–3773.
  • Kumar, P., et al. (2015). Therapeutic potential of chemically modified siRNA: Recent trends. Biomedicine & Pharmacotherapy, 76, 88-97.
  • Matranga, C., et al. (2005). Passenger-strand cleavage facilitates assembly of siRNA into Ago2-containing RNAi enzyme complexes. Cell, 123(4), 607–620.
  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters. [Link]

  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters. [Link]

  • Sipa, K., et al. (2007). Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. RNA, 13(8), 1301–1316. [Link]

  • Ui-Tei, K., et al. (2022). The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects. International Journal of Molecular Sciences, 23(4), 1969.
  • Varley, A. J., et al. (2020). Effects of Chemical Modifications on siRNA Strand Selection in Mammalian Cells. Nucleic Acid Therapeutics, 30(4), 229–236.
  • Watts, J. K., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research, 38(11), 3854–3863.
  • Wi, Y., et al. (2023). Structural Modifications of siRNA Improve Its Performance In Vivo. International Journal of Molecular Sciences, 24(2), 1167.
  • Yamada, T., et al. (2013). Chemical modifications on the passenger strand impair cleavage of a target RNA. EMBO Reports, 14(3), 271–278.
  • Yamada, T., et al. (2013). Chemical modifications on the passenger strand impair cleavage of a target RNA. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Analysis of N3-Methyl-2'-O-methyluridine Modified RNA by NMR

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of N3-Methyl-2'-O-methyluridine in RNA Biology

RNA modifications are not mere decorations; they are pivotal regulators of RNA structure, function, and stability. Among the over 170 known RNA modifications, this compound (m3U) has garnered significant attention. This modification, characterized by a methyl group at the N3 position of uridine and another at the 2'-O position of the ribose sugar, is found in various RNA species, including ribosomal RNA (rRNA) and transfer RNA (tRNA)[1][2][3]. The presence of m3U can significantly impact RNA secondary structure, stability, and interactions with proteins and other nucleic acids[1][4]. For instance, the N3-methylation disrupts the Watson-Crick base pairing ability of uridine, leading to localized destabilization of RNA duplexes[4][5]. Understanding the precise structural consequences of m3U modification is therefore crucial for elucidating its biological roles and for the rational design of RNA-based therapeutics.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other structural biology techniques for the analysis of m3U-modified RNA. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower researchers in their structural investigations.

The Power of NMR Spectroscopy for Studying Modified RNA

NMR spectroscopy stands as a uniquely powerful technique for elucidating the structure and dynamics of biomolecules in solution, closely mimicking the physiological environment[6][7]. Unlike crystal-based methods, NMR can characterize flexible and dynamic regions of RNA, which are often functionally important[6]. This is particularly relevant for studying modified RNAs, where local conformational changes can have profound functional consequences.

Why NMR is the Preferred Choice for m3U-RNA Structural Analysis:
  • Solution-State Analysis: NMR provides structural information in a near-native solution environment, avoiding potential artifacts introduced by crystallization[6][8]. This is critical for understanding the dynamic nature of RNA.

  • Sensitivity to Local Conformation: NMR is highly sensitive to the local chemical environment of each atom, making it ideal for detecting the subtle structural perturbations induced by modifications like m3U.

  • Dynamics on Multiple Timescales: NMR can probe molecular motions over a wide range of timescales, from picoseconds to seconds, offering a comprehensive view of RNA dynamics[7][9].

  • No Size Limitation (in principle): While practically challenging for very large molecules, advancements in NMR techniques, such as isotopic labeling, have extended its applicability to larger RNA molecules and complexes[10][11][12].

A Comparative Overview: NMR vs. Other Structural Biology Techniques

While NMR offers distinct advantages, a comprehensive understanding requires a comparison with other high-resolution structural methods: X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM).

FeatureNMR Spectroscopy X-ray Crystallography Cryo-Electron Microscopy (Cryo-EM)
Sample State Solution (near-native)[6]Crystal (solid state)[13]Vitreous ice (near-native)[13][14]
Molecular Size Optimal for < 50 kDa, can be extended with isotopic labeling[6]No theoretical upper limit, but crystallization is a bottleneck[6][13]Best for > 150 kDa complexes[15]
Resolution Typically lower than crystallography, but provides atomic-level detail.Can achieve very high (atomic) resolution[13].Near-atomic resolution is now achievable[14][15][16].
Dynamics Information Excellent for studying molecular dynamics and flexibility[7].Provides a static picture of the molecule in the crystal lattice[6][13].Can capture different conformational states, but limited dynamic information[14].
Sample Preparation Requires soluble, stable samples at high concentrations. Isotopic labeling is often necessary[17].Requires well-ordered crystals, which can be a major hurdle[13].Requires vitrification of a thin layer of sample, which can be technically challenging[13].
Throughput Can be time-consuming for data acquisition and analysis.High-throughput methods for crystallization and data collection are available.Throughput is increasing with automation.

Experimental Workflow for NMR Structural Analysis of m3U-Modified RNA

The following workflow outlines the key steps for determining the structure of an m3U-modified RNA using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation prep1 RNA Synthesis & Modification prep2 Isotopic Labeling (¹³C, ¹⁵N) prep1->prep2 prep3 Purification & Sample Optimization prep2->prep3 acq1 1D ¹H NMR prep3->acq1 NMR Sample acq2 2D ¹H-¹H TOCSY acq1->acq2 acq3 2D ¹H-¹H NOESY acq2->acq3 acq4 2D ¹H-¹³C/¹⁵N HSQC acq3->acq4 an1 Resonance Assignment acq4->an1 NMR Spectra an2 NOE-based Distance Restraint Generation an1->an2 an3 Dihedral Angle Restraint Generation an1->an3 an4 Structure Calculation & Refinement an2->an4 an3->an4 an5 Structure Validation an4->an5

Caption: Workflow for NMR structural analysis of m3U-modified RNA.

PART 1: Sample Preparation - The Foundation of a Successful NMR Study

1. Synthesis and Incorporation of m3U:

  • Rationale: The first critical step is to obtain the m3U-modified RNA. Chemical synthesis using phosphoramidite chemistry is the most common method for producing short, modified RNA oligonucleotides[18]. For larger RNAs, a combination of chemical synthesis of the modified fragment and enzymatic ligation can be employed[19][20].

  • Protocol: The synthesis of 2'-O-alkyl/2'-F-m3U phosphoramidites and their incorporation into RNA oligonucleotides can be achieved through established chemical protocols[18].

2. Isotopic Labeling:

  • Rationale: For RNA molecules larger than ~20 nucleotides, spectral overlap becomes a significant challenge[11][17]. Uniform or selective incorporation of stable isotopes such as ¹³C and ¹⁵N is essential to resolve overlapping signals using multidimensional heteronuclear NMR experiments[10][12].

  • Protocol: Isotopically labeled ribonucleoside triphosphates (NTPs) can be produced enzymatically and used in in vitro transcription reactions with T7 RNA polymerase to generate uniformly labeled RNA[12].

3. Purification and Sample Optimization:

  • Rationale: NMR experiments require highly pure and concentrated samples (typically 0.5-1 mM) in a low-salt buffer[17]. Proper sample preparation is crucial to obtain high-quality spectra.

  • Protocol: The synthesized RNA is typically purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). The purified RNA is then desalted and dissolved in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl in 90% H₂O/10% D₂O or 100% D₂O).

PART 2: NMR Data Acquisition - Probing the Structure

A suite of NMR experiments is required to obtain the necessary information for structure determination.

1. 1D ¹H NMR:

  • Rationale: A simple 1D ¹H spectrum provides a quick assessment of sample quality, folding, and homogeneity. The imino proton region (10-15 ppm) is particularly informative for assessing base pairing[7].

  • Acquisition: A standard 1D proton experiment is performed at a specific temperature (e.g., 298 K).

2. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):

  • Rationale: TOCSY spectra reveal through-bond correlations between protons within the same sugar spin system. This is crucial for assigning the ribose protons (H1', H2', H3', H4', H5'/H5'').

  • Acquisition: A typical 2D TOCSY experiment is recorded with a mixing time of 50-80 ms[21].

3. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Rationale: NOESY is the cornerstone of NMR structure determination. It detects through-space correlations between protons that are close to each other (< 5 Å), providing the distance restraints necessary for calculating the 3D structure[8][22][23]. The presence of the m3U modification will likely lead to unique NOE patterns, revealing its impact on the local conformation.

  • Acquisition: 2D NOESY spectra are typically acquired with mixing times ranging from 150 to 300 ms[21].

4. 2D Heteronuclear Correlation Spectra (e.g., ¹H-¹³C HSQC):

  • Rationale: Heteronuclear Single Quantum Coherence (HSQC) spectra correlate the chemical shifts of protons with their directly attached heteronuclei (¹³C or ¹⁵N). These experiments are essential for resolving spectral overlap and for assigning the resonances of the isotopically labeled RNA[7][10]. The chemical shifts of the atoms within and surrounding the m3U modification can provide valuable structural insights[5][24][25].

  • Acquisition: 2D ¹H-¹³C or ¹H-¹⁵N HSQC experiments are recorded on the isotopically labeled sample.

PART 3: Data Analysis and Structure Calculation

Data_Analysis cluster_input Experimental Data cluster_process Analysis & Restraint Generation cluster_calc Structure Calculation & Validation TOCSY 2D TOCSY Assign Sequential Resonance Assignment TOCSY->Assign NOESY 2D NOESY NOE_Assign NOE Cross-peak Assignment NOESY->NOE_Assign HSQC 2D HSQC HSQC->Assign Assign->NOE_Assign Dihed_Rest Dihedral Angle Restraints (from J-couplings) Assign->Dihed_Rest Dist_Rest Distance Restraints (from NOESY) NOE_Assign->Dist_Rest Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) Dist_Rest->Calc Dihed_Rest->Calc Refine Refinement in Explicit Solvent Calc->Refine Validate Structure Quality Validation (e.g., PROCHECK) Refine->Validate

Caption: Data analysis pipeline for NMR structure determination.

1. Resonance Assignment:

  • Rationale: The first step in data analysis is to assign all the observed NMR signals to specific atoms in the RNA sequence. This is a meticulous process that involves a "sequential walk" through the NOESY spectrum, connecting the resonances of adjacent nucleotides.

  • Procedure: The assignment process starts with identifying the unique spectral signatures of different nucleotide types and then connecting them sequentially using the characteristic H1'-H6/H8 and H2'-H6/H8 NOE connectivities.

2. Generation of Structural Restraints:

  • Rationale: The assigned NOESY cross-peaks are converted into distance restraints. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. Dihedral angle restraints, which define the conformation of the sugar-phosphate backbone, can be derived from the analysis of J-coupling constants obtained from TOCSY or other specialized experiments.

  • Procedure: NOE cross-peaks are classified as strong, medium, or weak, corresponding to upper distance limits of approximately 2.8, 3.5, and 5.0 Å, respectively.

3. Structure Calculation and Refinement:

  • Rationale: The collected distance and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs use computational algorithms, such as simulated annealing, to generate a family of 3D structures that are consistent with the experimental data.

  • Procedure: An ensemble of structures is calculated, and the lowest energy structures that satisfy the experimental restraints are selected for further refinement, often involving molecular dynamics simulations in explicit solvent.

4. Structure Validation:

  • Rationale: The final ensemble of structures must be validated to assess its quality and agreement with the experimental data.

  • Procedure: Validation involves checking for violations of the experimental restraints, analyzing the stereochemical quality of the structures (e.g., using programs like PROCHECK), and comparing the back-calculated NMR parameters with the experimental data.

Expected Structural Insights for m3U-Modified RNA

The structural analysis of m3U-modified RNA by NMR is expected to reveal:

  • Local Conformational Changes: Detailed information on the sugar pucker conformation and the orientation of the modified base relative to the helical axis. The N3-methyl group is expected to disrupt the standard Watson-Crick hydrogen bonding with adenine[5].

  • Impact on Duplex Stability: NMR can be used to monitor changes in the melting temperature and thermodynamic stability of the RNA duplex upon m3U incorporation[4][26].

  • Alterations in RNA Dynamics: Changes in line widths and relaxation parameters can provide insights into how the modification affects the flexibility and dynamics of the RNA.

  • Perturbations in Tertiary Interactions: For larger RNAs, NMR can reveal how the m3U modification influences long-range interactions and the overall three-dimensional fold.

Conclusion: A Powerful Tool for RNA Biology and Drug Discovery

NMR spectroscopy provides an unparalleled approach for the detailed structural and dynamic characterization of this compound modified RNA in a solution environment. By offering insights into the subtle conformational changes induced by this modification, NMR empowers researchers to unravel its functional roles in biological processes. Furthermore, a thorough understanding of the structural consequences of RNA modifications is indispensable for the development of novel RNA-based therapeutics with enhanced stability and efficacy. This guide provides a comprehensive framework for researchers to confidently apply NMR spectroscopy in their quest to understand the intricate world of modified RNA.

References

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Analysis of N‐Methyluridine and 2'‐Alkoxy/Fluoro‐N‐Methyluridine Nucleosides by Using NMR Spectroscopy, X‐Ray Crystallography, and Computational Methods. Retrieved from [Link]

  • PubMed Central. (2022). Cryo-EM advances in RNA structure determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]

  • kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography. Retrieved from [Link]

  • PubMed Central. (n.d.). NMR Characterization of RNA Small Molecule Interactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of nucleic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample 2D NOESY spectra of 2 0 -ethylureido-modified RNA in H.... Retrieved from [Link]

  • UCSB Chem and Biochem. (n.d.). 2D 1H-1H NOESY. Retrieved from [Link]

  • Bruker. (n.d.). 7.3 2D Gradient NOESY Experiment. Retrieved from [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Retrieved from [Link]

  • PubMed Central. (n.d.). Automated and assisted RNA resonance assignment using NMR chemical shift statistics. Retrieved from [Link]

  • Springer. (n.d.). Application of NMR Spectroscopy to Determine Small RNA Structure. Retrieved from [Link]

  • PubMed Central. (2026). Structural analysis of uridine modifications in solved RNA structures. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Synthesis of RNA with Selective Isotopic Labels for NMR Structural Studies. Retrieved from [Link]

  • PubMed. (2024). O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Retrieved from [Link]

  • PubMed Central. (n.d.). Applications of NMR to structure determination of RNAs large and small. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methyluridine. Retrieved from [Link]

  • PubMed Central. (n.d.). RNA Dynamics by NMR Spectroscopy. Retrieved from [Link]

  • PubMed Central. (n.d.). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. Retrieved from [Link]

  • SpectraBase. (n.d.). N-3-Methyluridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubMed Central. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Retrieved from [Link]

  • ResearchGate. (2026). Structural analysis of uridine modifications in solved RNA structures. Retrieved from [Link]

  • PubMed Central. (n.d.). Database proton NMR chemical shifts for RNA signal assignment and validation. Retrieved from [Link]

  • MDPI. (2025). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Retrieved from [Link]

  • BMB Reports. (n.d.). NMR methods for structural analysis of RNA: a Review. Retrieved from [Link]

  • PubMed. (n.d.). O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of point-modified mRNA. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of point-modified mRNA. Retrieved from [Link]

Sources

Comparative Guide to N3-Methyl-2'-O-methyluridine (m3U) Modified siRNA: Enhancing Gene Silencing Efficiency Through Thermodynamic Destabilization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N3-Methyl-2'-O-methyluridine (m3U) modified small interfering RNA (siRNA) with conventional siRNA modification strategies. We will explore the underlying mechanisms, present comparative experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals seeking to optimize RNA interference (RNAi) potency and specificity.

The Challenge: Optimizing siRNA for Therapeutic Efficacy

The discovery of RNA interference (RNAi) presented a revolutionary approach to gene silencing, offering immense therapeutic potential.[1] Synthetic siRNAs, typically 19-25 nucleotide double-stranded RNA molecules, can hijack the endogenous RNA-induced silencing complex (RISC) to cleave a specific target messenger RNA (mRNA), thereby inhibiting protein expression.[1][2][3][4]

However, the transition from a laboratory tool to a therapeutic modality is fraught with challenges:

  • Immune Stimulation: Unmodified siRNAs can be recognized as foreign by the innate immune system, particularly by Toll-like receptors (TLRs) 3, 7, and 8, triggering an undesirable inflammatory response.[3][5][6]

  • Off-Target Effects: The guide strand of an siRNA can inadvertently silence unintended transcripts that share partial complementarity, primarily through a microRNA-like mechanism involving the "seed region" (nucleotides 2-8).[7][8][9][10]

  • Nuclease Instability: Naked siRNA is rapidly degraded by nucleases present in serum and within cells, limiting its bioavailability and duration of action.

  • RISC Loading Bias: The therapeutic effect is mediated by the antisense (guide) strand. Inefficient or incorrect loading, where the sense (passenger) strand is preferentially incorporated into RISC, reduces on-target potency and can lead to passenger-strand-mediated off-target effects.[1][10]

Chemical modification is the cornerstone of modern siRNA therapeutic design, engineered to overcome these hurdles.[11][12] While stabilizing modifications like 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) are widely used to enhance nuclease resistance and reduce immune activation, they do not always optimally address the critical challenge of RISC loading.[12][13][14] This guide focuses on a counterintuitive but highly effective strategy: the use of a destabilizing modification, this compound (m3U), to enhance activity.

Mechanism of Action: this compound (m3U) as a Thermodynamic Modulator

The this compound (m3U) modification is unique. Unlike the majority of modifications that aim to increase the thermal stability of the siRNA duplex, m3U is designed to be thermally destabilizing. The addition of a methyl group at the N3 position of the uridine base directly disrupts the Watson-Crick hydrogen bonding face, weakening its pairing with adenosine.

This property is not a flaw but a feature that can be harnessed to create thermodynamic asymmetry within the siRNA duplex. The central hypothesis of RNAi is that the strand with the less stable 5'-end is preferentially loaded as the guide strand into the Argonaute 2 (Ago2) protein, the catalytic core of RISC. By strategically placing a destabilizing modification like m3U, we can bias this selection process.

Recent studies have shown that incorporating m3U (in its 2'-OMe form, 2'-OMe-m3U) into the passenger strand can significantly improve gene silencing activity.[1] By destabilizing the passenger strand, particularly at or near the cleavage site (around positions 10-11) or the 3'-overhang, the modification facilitates the unwinding of the duplex and promotes the preferential loading and retention of the unmodified, high-fidelity guide strand into RISC.[1]

Conversely, placing this same modification within the guide strand, especially in the critical seed region, severely attenuates or even abolishes silencing activity, as it disrupts the necessary pairing with the target mRNA.[1]

The RNAi Pathway and the Role of m3U Modification

The following diagram illustrates the canonical RNAi pathway and highlights the critical RISC loading step where m3U-induced asymmetry exerts its effect.

RNAi_Pathway cluster_0 Cytoplasm siRNA m3U Modified siRNA Duplex RISC_loading RISC Loading (Ago2) siRNA->RISC_loading Introduction into cell Passenger_ejection Passenger Strand Cleavage & Ejection RISC_loading->Passenger_ejection Asymmetry favors guide strand loading Active_RISC Activated RISC (Guide Strand) Passenger_ejection->Active_RISC note m3U on passenger strand destabilizes it, promoting this ejection pathway. Passenger_ejection->note Cleavage mRNA Cleavage Active_RISC->Cleavage mRNA_target Target mRNA mRNA_target->Cleavage Degradation mRNA Degradation & Gene Silencing Cleavage->Degradation

Caption: The RNAi pathway. m3U modification on the passenger strand enhances guide strand selection during RISC loading.

Comparative Performance Analysis

The true measure of a modification lies in its empirical performance against established standards. Here, we compare m3U-modified siRNA to unmodified siRNA and siRNA featuring the common stabilizing 2'-O-methyl (2'-OMe) modification.

FeatureUnmodified siRNAStandard 2'-OMe Modified siRNAm3U Modified siRNA (Passenger Strand) Rationale & Causality
On-Target Silencing Baseline ActivityComparable or Improved Improved [1]m3U creates thermodynamic asymmetry, enhancing guide strand loading into RISC for superior silencing.[1] 2'-OMe primarily adds stability.
Nuclease Stability LowHigh [11]Slightly Improved [1]The 2'-O-alkyl group on the m3U modification confers a modest increase in nuclease resistance.[1] However, extensive 2'-OMe/PS patterns offer superior protection.
Off-Target Effects High PotentialReduced [7][15]Potentially Reduced Passenger-strand mediated off-targets are reduced by promoting its ejection.[1] Seed-mediated off-targets from the guide strand are best addressed by direct modification of the guide strand (e.g., 2'-OMe at position 2).[7]
Immune Stimulation HighLow / Abrogated [12][13]Likely Reduced While direct data is limited, base modifications like m6A are known to evade immune responses.[1] The 2'-OMe component of the modification also contributes to immune silencing.[13]

Key Insight: The primary advantage of m3U modification is the enhancement of on-target potency. A study incorporating 2′-OMe-m3U at the cleavage site of the passenger strand demonstrated a 2-fold improvement in RNAi activity compared to the native duplex.[1] This highlights its role as a potency-enhancing modification rather than a universal stabilizing agent.

Mitigating the Innate Immune Response

A critical hurdle for siRNA therapeutics is the activation of endosomal Toll-like receptors, which recognize RNA molecules and can trigger a pro-inflammatory cytokine cascade.[5][13] Chemical modifications, particularly at the 2'-ribose position, are highly effective at preventing this recognition.[12][13]

TLR_Pathway cluster_0 Endosome siRNA_unmod Unmodified siRNA TLR TLR7 / TLR8 siRNA_unmod->TLR Recognized siRNA_mod 2'-O-Me or m3U Modified siRNA siRNA_mod->TLR Recognition Blocked MyD88 MyD88 Signaling Cascade TLR->MyD88 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MyD88->Cytokines

Caption: Chemical modifications like 2'-OMe prevent siRNA recognition by endosomal TLRs, blocking immune activation.

While 2'-OMe modification is the gold standard for abrogating this response, the 2'-O-alkyl group present in the 2'-OMe-m3U modification is expected to contribute similarly to immune silencing.[13] Furthermore, natural base modifications in general have been shown to help evade immune detection.[1]

Experimental Workflow: In Vitro Assessment of siRNA Silencing Efficiency

Step-by-Step Protocol for In Vitro siRNA Transfection and Analysis
  • Cell Culture: Seed target cells (e.g., HeLa, Huh7) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.[18]

  • siRNA Complex Formation:

    • For each well, dilute the desired amount of siRNA (e.g., to a final concentration of 1-20 nM) in serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium according to the manufacturer's protocol.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.[19]

  • Transfection: Aspirate the culture medium from the cells and replace it with the siRNA-lipid complexes.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time depends on the turnover rate of the target mRNA and protein.

  • Cell Lysis & RNA Extraction:

    • After incubation, wash the cells with PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., from a Cells-to-CT kit or containing TRIzol).

    • Extract total RNA using a column-based kit or phenol-chloroform extraction, ensuring to include a DNase treatment step to remove genomic DNA contamination.

  • Quantitative RT-PCR (qRT-PCR):

    • Reverse Transcription: Synthesize cDNA from an equal amount of total RNA (e.g., 500 ng) from each sample using a reverse transcriptase enzyme and random primers or oligo(dT)s.

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene for all samples.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to a negative control (e.g., cells transfected with a non-targeting siRNA).

Visualized Experimental Workflow

Workflow Start Day 1: Seed Cells Transfect Day 2: Prepare & Add siRNA-Lipid Complexes Start->Transfect Incubate Day 3-4: Incubate (24-48 hours) Transfect->Incubate Harvest Harvest Cells & Extract Total RNA Incubate->Harvest cDNA Reverse Transcription (RNA -> cDNA) Harvest->cDNA qPCR qRT-PCR Analysis (Target & Housekeeping Gene) cDNA->qPCR Analyze Data Analysis (ΔΔCt) Calculate % Knockdown qPCR->Analyze End Results Analyze->End

Caption: Standard workflow for in vitro evaluation of siRNA-mediated gene silencing efficiency using qRT-PCR.

Conclusion and Future Directions

The this compound modification represents a sophisticated tool for fine-tuning siRNA activity. While traditional stabilizing modifications like 2'-OMe are indispensable for improving nuclease resistance and mitigating immune responses, the strategic use of a destabilizing modification like m3U in the passenger strand offers a distinct advantage: enhanced on-target potency .[1]

This is achieved by engineering thermodynamic asymmetry into the siRNA duplex, which biases the RISC loading process to favor the guide strand.[1] Therefore, m3U should not be seen as a replacement for stabilizing chemistries but as a complementary strategy for rational siRNA design.

For drug development professionals, this presents an opportunity to rescue or enhance siRNA candidates that may show suboptimal activity. By incorporating m3U at key positions within the passenger strand, it is possible to significantly boost silencing efficiency, potentially lowering the required therapeutic dose and improving the overall efficacy profile. Future research should focus on a systematic evaluation of m3U's impact on innate immune activation and its synergistic effects when combined with other advanced modification patterns.

References

  • Sahoo, A., Gupta, S., Das, G., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Chemical Biology. [Link]

  • Sledz, P., et al. (2013). Chemical modifications on siRNAs avoid Toll-like-receptor-mediated activation of the hepatic immune system in vivo and in vitro. Journal of Inflammation Research. [Link]

  • Jackson, A. L., et al. (2006). Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing. RNA. [Link]

  • Cheng, A., Vlassov, A. V., & Magdaleno, S. (2011). Quantification of siRNAs in vitro and in vivo. Methods in Molecular Biology. [Link]

  • Stenvang, J., & Kauppinen, S. (2014). A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR. Methods in Molecular Biology. [Link]

  • Grajkowski, A., et al. (2007). Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. RNA. [Link]

  • Dar, M. A., et al. (2016). Therapeutic potential of chemically modified siRNA: Recent trends. Journal of the Formosan Medical Association. [Link]

  • Whitehead, K. A., et al. (2012). Action and Reaction: The Biological Response to siRNA and Its Delivery Vehicles. Molecular Therapy. [Link]

  • Song, J., et al. (2017). Site-specific modification using the 2'-methoxyethyl group improves specificity and activity of siRNAs. Scientific Reports. [Link]

  • Manzano, M., et al. (2017). siRNA-Mediated in Vitro Gene Expression Silencing. Bio-protocol. [Link]

  • Abe, H., & Nomura, K. (2024). New chemical modification reduces off-target effects in siRNA drugs. News-Medical.Net. [Link]

  • Robbins, M., et al. (2009). siRNA interactions with toll-like receptors and the RNA interference gene silencing pathway. Oligonucleotides. [Link]

  • Shiohama, Y., et al. (2017). Elimination of off-target effect of siRNA by chemical modification. researchmap. [Link]

  • Al-dosari, M. S., & Gao, X. (2012). Strategies for Improving siRNA-Induced Gene Silencing Efficiency. Avicenna Journal of Medical Biotechnology. [Link]

  • E-publication ahead of print. (2012). RNA mediated toll-like receptor stimulation in health and disease. Clean-Soil, Air, Water. [Link]

  • Wang, J., et al. (2019). Effective tools for RNA-derived therapeutics: siRNA interference or miRNA mimicry. Theranostics. [Link]

  • Prakash, T. P., et al. (2005). Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity. Journal of Medicinal Chemistry. [Link]

  • Ui-Tei, K., et al. (2008). The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects. International Journal of Molecular Sciences. [Link]

  • Al-Subaie, A., & Al-Ahmadi, W. (2024). Recent Update on siRNA Therapeutics. International Journal of Molecular Sciences. [Link]

  • Linder, M., et al. (2020). siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects. Frontiers in Plant Science. [Link]

  • ELLA Biotech. (n.d.). Modification Options For siRNA. [Link]

  • Watts, J. K., et al. (2012). Chemically modified siRNA: tools and applications. Drug Discovery Today. [Link]

  • Horizon Discovery. (n.d.). siRNA - Applications. [Link]

Sources

A Comparative Guide to N3-Methyl-2'-O-methyluridine and LNA Modifications in Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for the Ideal Antisense Oligonucleotide

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, offering the ability to silence disease-causing genes at the RNA level with high specificity. An unmodified, single-stranded DNA or RNA oligonucleotide, however, is a poor drug candidate. It is rapidly degraded by cellular nucleases and exhibits insufficient binding affinity for its target RNA to be effective.[1][2] Consequently, the field of oligonucleotide therapeutics has been built upon a foundation of medicinal chemistry, where strategic chemical modifications are introduced to overcome these limitations.

These modifications are designed to enhance three core properties:

  • Nuclease Resistance: Improving stability in biological fluids to ensure the ASO reaches its target intact.[3]

  • Binding Affinity: Increasing the strength of the bond between the ASO and its target RNA, which correlates with potency.[4]

  • Pharmacokinetics & Pharmacodynamics: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles while minimizing off-target effects and toxicity.[5]

Among the myriad of available modifications, this guide provides an in-depth comparison of two distinct chemistries: the affinity-enhancing Locked Nucleic Acid (LNA) and the duplex-destabilizing, nuclease-resistant N3-Methyl-2'-O-methyluridine (a doubly modified nucleoside, hereafter referred to as m3U for simplicity in this context). By examining their structural differences, impact on performance, and associated toxicities, we aim to provide researchers with the critical insights needed to select the appropriate modification for their therapeutic development programs.

Locked Nucleic Acid (LNA): The Affinity Champion

Locked Nucleic Acid is a bicyclic nucleic acid analogue where the ribose sugar is "locked" into a rigid C3'-endo conformation by a methylene bridge connecting the 2'-oxygen to the 4'-carbon.[3][6] This pre-organization of the sugar moiety dramatically enhances the ASO's binding affinity for its RNA target.

Caption: Chemical structure of a Locked Nucleic Acid (LNA) monomer.

Key Performance Characteristics of LNA
  • Unprecedented Binding Affinity: The defining feature of LNA is its ability to significantly increase the thermal stability (melting temperature, Tm) of the ASO:RNA duplex, with reported increases of 2–8°C per LNA modification.[1][4][6] This exceptional affinity often translates to superior potency. In one study, an LNA-modified gapmer ASO achieved 90% target silencing in mouse lung tissue, compared to 60% for its 2'-O-methoxyethyl (MOE) counterpart at the same dose.[7]

  • Excellent Nuclease Resistance: The bicyclic structure provides a robust steric shield against degradation by endo- and exonucleases, contributing to a longer half-life in vivo.[6]

  • Versatile Mechanisms of Action: LNA modifications are versatile. When incorporated into a "gapmer" design—flanking a central region of unmodified DNA nucleotides—they support the RNase H cleavage mechanism for target mRNA degradation.[1][8] When used in fully modified or "mixmer" formats, they can act via steric hindrance to modulate splicing or inhibit translation.[1][6][9]

The Challenge: LNA-Associated Hepatotoxicity

Despite its remarkable potency, the widespread adoption of LNA has been tempered by a significant risk of hepatotoxicity.[8][10][11] Multiple studies in animal models have shown that LNA ASOs can cause dose-dependent elevations in liver transaminases (ALT, AST), increases in liver weight, and hepatocellular injury.[8][11] This toxicity appears to be sequence-independent and is a class effect of high-affinity modifications, potentially linked to promiscuous binding to cellular proteins and off-target RNA interactions.[12][13] While some LNA drug candidates have shown tolerable safety profiles in clinical trials, this potential for liver injury remains a critical consideration in drug development.[14]

This compound (m3U): A Duality of Stability and Destabilization

This modification combines two distinct chemical alterations on a uridine nucleotide: a methyl group at the 2'-hydroxyl of the ribose (a common second-generation modification) and a methyl group at the N3 position of the uracil base.

Caption: Structure of this compound (m3U).

Key Performance Characteristics of m3U
  • Duplex Destabilization: The most striking feature of the N3-methyluridine modification is its effect on duplex stability. The methyl group at the N3 position directly disrupts the Watson-Crick hydrogen bond with adenine. This results in a significant decrease in thermal stability, with studies showing a Tm reduction of 8–12°C per modification.[15][16]

  • Enhanced Nuclease Resistance: In contrast to its effect on binding, the modification provides excellent protection against nuclease degradation. The 2'-O-methyl group is a well-established nuclease-resistant modification.[5] Studies have shown that 2'-O-alkyl-m3U modifications confer superior stability against both 3'- and 5'-exonucleases compared to standard 2'-OMe or 2'-F modifications.[15][16] This enhanced stability is attributed to steric hindrance within the active sites of nuclease enzymes.[16]

  • Potential Applications in ASOs: While counterintuitive for a technology reliant on high-affinity binding, a destabilizing modification can be strategically useful. Its primary exploration has been in the siRNA field to create thermodynamic asymmetry, promoting guide strand loading into the RISC complex and reducing passenger strand-mediated off-target effects.[15] In the context of single-stranded ASOs, its application is less direct. It could potentially be used to:

    • Fine-tune the binding affinity of extremely high-affinity ASOs to mitigate toxicity.

    • Improve the specificity of an ASO by placing the destabilizing m3U opposite a potential mismatch site in an off-target sequence.

    • Enhance nuclease resistance at the terminal ends of an ASO without contributing to the overall binding energy.

Head-to-Head Comparison: LNA vs. m3U

The choice between LNA and m3U represents a fundamental trade-off between maximizing binding affinity and modulating duplex stability.

FeatureLocked Nucleic Acid (LNA)This compound (m3U)
Structure Bicyclic; 2'-O, 4'-C methylene bridge locks ribose in C3'-endo conformation.Acyclic; Methyl group at N3 of uracil and 2'-O of ribose.
Effect on Duplex Stability (Tm) Strongly Stabilizing (ΔTm +2 to +8°C per modification).[1][4]Strongly Destabilizing (ΔTm -8 to -12°C per modification).[15][16]
Binding Affinity Very HighVery Low
Nuclease Resistance Excellent[6]Excellent, potentially superior to standard 2'-O-Me.[16]
Potency High; often more potent than second-generation ASOs.[8][11]Low if placed in critical binding regions; strategic use required.
Primary Mechanism in ASOs RNase H activation (gapmers); Steric hindrance (uniform/mixmers).[1]Primarily for nuclease resistance; potential for specificity tuning.
Known Toxicities Hepatotoxicity is a significant concern.[8][10][14]Not well-characterized for ASO applications.
Synthesis Requires specific LNA phosphoramidites; may need longer coupling times.[17][18]Requires synthesis of a custom phosphoramidite.[19][20][21]

Experimental Protocols for Comparative Evaluation

To empirically compare these modifications, a series of standardized experiments are essential. The following protocols provide a framework for such an evaluation.

Experimental Workflow Overview

ASO_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_invitro Phase 3: In Vitro Evaluation synthesis Oligonucleotide Synthesis (ASO-LNA, ASO-m3U, Controls) purification HPLC Purification & QC (Mass Spectrometry) synthesis->purification tm_analysis Thermal Melting (Tm) Assay (Binding Affinity) purification->tm_analysis nuclease_assay Nuclease Degradation Assay (Stability) purification->nuclease_assay cell_culture Cell Transfection (Target Cells) purification->cell_culture qpcr RT-qPCR Analysis (mRNA Knockdown) cell_culture->qpcr toxicity_assay Cell Viability Assay (e.g., MTT, LDH) cell_culture->toxicity_assay

Caption: Standard workflow for the comparative evaluation of ASO modifications.

Protocol 1: Thermal Melting (Tm) Analysis

Objective: To determine the binding affinity of modified ASOs to their complementary RNA target.

Methodology:

  • Preparation: Synthesize the modified ASOs (e.g., LNA-gapmer, ASO with a single m3U) and an unmodified DNA control. Also synthesize the complementary 20-mer RNA target.

  • Annealing: Prepare samples by mixing the ASO and its RNA target in a 1:1 molar ratio in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Measurement: Use a UV-Vis spectrophotometer equipped with a thermal controller. Monitor the absorbance at 260 nm as the temperature is increased from 20°C to 95°C at a controlled ramp rate (e.g., 0.5°C/minute).

  • Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This is determined by calculating the first derivative of the melting curve. A higher Tm indicates greater binding affinity.

Protocol 2: Nuclease Degradation Assay

Objective: To assess the stability of modified ASOs in the presence of nucleases.

Methodology:

  • Sample Preparation: Prepare solutions of each ASO (LNA-modified, m3U-modified, unmodified control) at a fixed concentration.

  • Incubation: Incubate the ASOs in either 10% human serum or with a specific exonuclease (e.g., Snake Venom Phosphodiesterase) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours). The enzymatic reaction is quenched immediately by adding a chelating agent (e.g., EDTA) and freezing.

  • Analysis: The percentage of intact, full-length ASO remaining at each time point is quantified using an appropriate method, such as Capillary Gel Electrophoresis (CGE) or anion-exchange HPLC. The half-life (t½) of each ASO is then calculated.

Protocol 3: In Vitro ASO Efficacy Assay

Objective: To measure the ability of the ASOs to reduce target mRNA levels in a cellular context.

Methodology:

  • Cell Culture: Plate a relevant cell line (e.g., HeLa, HepG2) and grow to ~70-80% confluency.

  • Transfection: Transfect the cells with the ASOs (e.g., LNA-gapmer, non-targeting control) using a lipid-based transfection reagent (e.g., Lipofectamine). Include an untransfected control.

  • Incubation: Incubate the cells for 24-48 hours to allow for ASO uptake and target engagement.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of the target gene. Normalize the results to a stable housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate the percentage of target mRNA reduction relative to the cells treated with the non-targeting control.

Mechanism Spotlight: RNase H-Mediated Degradation

For many ASO therapies, the goal is to degrade the target mRNA. This is most commonly achieved by designing a "gapmer" ASO that recruits the endogenous enzyme RNase H1.

Caption: RNase H1 recognizes and cleaves the RNA strand of a DNA:RNA duplex.

The "wings" of the gapmer, which can be modified with LNA or other 2' modifications, provide nuclease stability and high binding affinity.[8] The central "gap" of DNA nucleotides is essential, as RNase H1 only recognizes and cleaves the RNA strand within a DNA:RNA hybrid substrate.[8][22] LNA-modified nucleotides themselves are not substrates for RNase H1.[5]

Conclusion and Strategic Outlook

The comparative analysis of LNA and m3U modifications illuminates a critical principle in ASO design: there is no single "best" chemistry. The optimal choice is dictated by the specific therapeutic goal.

  • LNA is the modification of choice for applications demanding the highest possible potency. Its unparalleled binding affinity makes it ideal for robust target knockdown. However, this potency comes with a well-documented risk of hepatotoxicity that must be carefully managed and evaluated throughout preclinical and clinical development. The therapeutic index—the balance between efficacy and toxicity—is the ultimate arbiter of success for LNA-based drugs.

  • This compound represents a more specialized tool. Its duplex-destabilizing nature precludes its use as a primary affinity-enhancing modification. Instead, its value lies in its combination of excellent nuclease resistance and the ability to locally disrupt binding. This could be leveraged in next-generation ASO designs to improve specificity, reduce off-target binding, and fine-tune activity, although more research is needed to fully define its role in single-stranded ASO therapeutics.

For researchers and drug developers, the path forward involves a rational design approach, where a deep understanding of how each chemical modification impacts the structure, stability, affinity, and safety of an ASO is paramount. By leveraging the strengths of diverse chemistries, from the raw power of LNA to the nuanced control offered by modifications like m3U, the field will continue to advance, delivering safer and more effective oligonucleotide medicines.

References

  • Swayze, E. E., et al. (2007). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Nucleic Acids Research, 35(2), 687-700. [Link]

  • Vester, B., & Wengel, J. (2004). LNA (locked nucleic acid): high-affinity targeting of complementary RNA and DNA. Biochemistry, 43(42), 13233-13241. [Link]

  • Stanton, R., et al. (2012). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Semantic Scholar. [Link]

  • Swayze, E. E., et al. (2007). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. ResearchGate. [Link]

  • Glen Research. (2002). Locked Nucleic Acid (LNA™): Chemistry, Benefits & Phosphoramidites. Glen Report, 16.24. [Link]

  • Petersen, M., & Wengel, J. (2003). LNA: a versatile tool for therapeutics and genomics. Trends in biotechnology, 21(2), 74-81. [Link]

  • Burel, S. A., et al. (2016). Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts. Nucleic Acids Research, 44(5), 2093-2109. [Link]

  • Golebiewska, I., et al. (2023). Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. International Journal of Molecular Sciences, 24(22), 16422. [Link]

  • Dhuri, K., et al. (2020). Antisense oligonucleotides: an emerging area in drug discovery and development. Journal of clinical medicine, 9(6), 2004. [Link]

  • Pedersen, D. S., Rosenbohm, C., & Koch, T. (2002). Preparation of LNA phosphoramidites. University of Copenhagen Research Portal. [Link]

  • Kaseniit, K. E., et al. (2025). Toxicity of Antisense Oligonucleotides is Determined by the Synergistic Interplay of Chemical Modifications and Nucleotide Sequence. ChemRxiv. [Link]

  • Pedersen, D. S., Rosenbohm, C., & Koch, T. (2002). Preparation of LNA Phosphoramidites. ResearchGate. [Link]

  • Obika, S., & Yoshikawa, H. (2023). Drug Discovery Perspectives of Antisense Oligonucleotides. Chemical and Pharmaceutical Bulletin, 71(1), 1-11. [Link]

  • Le, B. T., & Veedu, R. N. (2020). Evaluation of Chemically Modified Nucleic Acid Analogues for Splice Switching Application. Molecules, 25(24), 5873. [Link]

  • Sahoo, A., et al. (2022). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS medicinal chemistry letters, 13(5), 785-792. [Link]

  • Dhuri, K., et al. (2020). Mechanism of action of antisense oligonucleotides (ASOs). ResearchGate. [Link]

  • Sahoo, A., et al. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols. [Link]

  • Sahoo, A., et al. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. PubMed. [Link]

  • Crooke, S. T., et al. (2021). Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs. Annual Review of Pharmacology and Toxicology, 61, 25-53. [Link]

  • Sheng, L., et al. (2020). Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model. Nucleic Acids Research, 48(8), 4069-4081. [Link]

  • Galiano, J. J., & Orozco, M. (2022). Comparative molecular dynamics calculations of duplexation of chemically modified analogs of DNA used for antisense applications. NAR Genomics and Bioinformatics, 4(1), lqac009. [Link]

  • Sahoo, A., et al. (2024). Synthesis of N3‐Methyluridine‐ and 2′‐O‐Alkyl/2′‐Fluoro‐N3‐Methyluridine‐Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. KISTI. [Link]

  • Sahoo, A., et al. (2024). N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Bioorganic & Medicinal Chemistry, 100, 117616. [Link]

  • Sproat, B. S., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(4), 733-738. [Link]

  • Páv, O., et al. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 26(11), 3298. [Link]

  • Sahoo, A., et al. (2024). N3-Methyluridine and 2′-O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry. ResearchGate. [Link]

  • Godefridus, J. P., et al. (2020). 2′-O-(N-(Aminoethyl)carbamoyl)methyl Modification Allows for Lower Phosphorothioate Content in Splice-Switching Oligonucleotides with Retained Activity. Nucleic Acid Therapeutics, 30(2), 99-109. [Link]

  • Roberts, T. C., et al. (2020). Common chemical modifications used in RNA-based therapeutics. ResearchGate. [Link]

  • Parisi, C., et al. (2021). Transcript-Targeted Therapy Based on RNA Interference and Antisense Oligonucleotides: Current Applications and Novel Molecular Targets. International Journal of Molecular Sciences, 22(14), 7487. [Link]

  • Zare, K., et al. (2020). In vivo and in vitro studies of antisense oligonucleotides – a review. Journal of Pharmaceutical and Biomedical Analysis, 188, 113380. [Link]

  • Khvorova, A., & Watts, J. K. (2017). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Biotechnology, 35(3), 238-248. [Link]

  • Haque, U. S., & Yokota, T. (2023). Some common chemical modification used in Antisense Oligonucleotide chemistry. ResearchGate. [Link]

  • Haque, U. S., & Yokota, T. (2023). Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide. Preprint. [Link]

  • Bennett, C. F. (2018). Antisense part III: chemistries. CureFFI.org. [Link]

  • Juliano, R. L. (2016). The powerful world of antisense oligonucleotides: From bench to bedside. Annual Review of Pharmacology and Toxicology, 56, 495-515. [Link]

  • Seth, P. P., et al. (2012). Structure Activity Relationships of α-L-LNA Modified Phosphorothioate Gapmer Antisense Oligonucleotides in Animals. Molecular Therapy - Nucleic Acids, 1, e47. [Link]

  • Hagedorn, P. H., et al. (2018). Intratracheally administered LNA gapmer antisense oligonucleotides induce robust gene silencing in mouse lung fibroblasts. Nucleic Acids Research, 46(13), 6436-6449. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N3-Methyl-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel compounds like N3-Methyl-2'-O-methyluridine is foundational to discovery. This modified ribonucleoside, integral to the synthesis of therapeutic oligonucleotides and RNA research, demands meticulous handling from acquisition to disposal.[1][2] Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity.

This guide provides a comprehensive framework for the safe and compliant disposal of this compound. It moves beyond a simple checklist to explain the rationale behind each procedural step, empowering you to make informed decisions that protect you, your colleagues, and your institution.

Hazard Assessment: A Proactive Approach

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a conservative approach is mandated. We must assess the potential hazards by examining structurally similar compounds. This principle of "assume hazardous until proven otherwise" is central to laboratory safety.

Based on data from related modified uridines, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[3][4] Some modified nucleosides may also carry risks of mutagenicity or reproductive harm, reinforcing the need for caution.[5]

Causality: The primary rationale for treating this compound as hazardous is to prevent unintended exposure. Irritants can cause discomfort and injury upon direct contact, while compounds with higher hazard classifications pose long-term health risks. Your disposal plan must mitigate these risks at every stage.

Compound CAS Number Reported Hazards
2'-O-Methyluridine 2140-76-3Causes skin, eye, and respiratory irritation.[3] Not considered hazardous by US OSHA (2012 Standard).[6]
5-Methyl-2'-O-methyluridine 55486-09-4Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
5-Iodo-2'-O-methyluridine 34218-84-3Causes skin and serious eye irritation; may cause allergic skin reaction; suspected of causing genetic defects and damaging fertility.[5]

Core Directive: Always consult the manufacturer-specific SDS for the exact lot you are using. If unavailable, the procedures outlined below provide a robust safety framework.

The Core Principle: Segregation and Containment at the Source

Effective waste management begins the moment a substance is deemed "waste." The foundational principle is to keep different waste streams separate to prevent dangerous reactions and to ensure each stream receives the correct final treatment.[7][8]

All chemical waste, including that containing this compound, must be accumulated in a designated Satellite Accumulation Area (SAA) .[8][9] This area must be at or near the point of generation and under the control of the laboratory personnel.[8]

Trustworthiness: This system of immediate segregation and containment is self-validating. By establishing a designated SAA and using clearly labeled, appropriate containers, you create a closed-loop system that minimizes the risk of error, accidental mixing, or environmental release.

Step-by-Step Disposal Protocols

The specific state of the waste—solid, liquid, or incorporated into a biological molecule—dictates the precise disposal path.

Protocol A: Disposal of Unused/Pure this compound (Solid Waste)

This protocol applies to expired raw material, excess compound from a weighing, or grossly contaminated solids.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Container Selection: Choose a sealable, wide-mouth solid waste container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition with no cracks or deterioration.[8]

  • Waste Transfer: Carefully transfer the solid this compound into the designated solid chemical waste container. Avoid creating dust. If cleaning residual powder, use a damp cloth or paper towel and dispose of it as solid waste.

  • Labeling: Immediately label the container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department. The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date accumulation started (the day the first waste was added).[9]

  • Storage: Securely close the container and place it in your designated SAA.[8]

  • Pickup Request: Once the container is full or has been in the SAA for up to 12 months, submit a chemical waste collection request to your EH&S department.[9][10]

Protocol B: Disposal of Solutions and Contaminated Labware

This protocol applies to solutions containing this compound and any contaminated labware (e.g., pipette tips, tubes, flasks).

  • PPE: Wear standard laboratory PPE.

  • Waste Segregation:

    • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a designated, compatible liquid waste container (e.g., a plastic-coated glass or HDPE carboy). Do not mix incompatible waste streams (e.g., acidic solutions with basic solutions).[7]

    • Solid Waste: Collect all contaminated labware (pipette tips, gloves, weigh boats, etc.) in a separate solid waste container or a durable, lined cardboard box designated for lab waste.

  • Container Management:

    • Keep all waste containers securely capped when not actively adding waste.[9][10] This prevents the release of vapors and protects against spills.

    • Ensure containers have at least one inch of headroom to allow for expansion.[8]

  • Labeling: As with solid waste, label each container immediately with a hazardous waste tag, listing all chemical constituents and their approximate concentrations.

  • Storage: Place the sealed containers in your SAA.

  • Pickup Request: Arrange for EH&S pickup when the containers are full or approach their storage time limit.

Special Consideration: Waste Containing Synthetic Nucleic Acids

When this compound is incorporated into synthetic messenger RNA (modRNA) or other nucleic acid molecules, the disposal procedure must adhere to the NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules.[11][12] These guidelines mandate that all waste contaminated with such molecules be decontaminated before final disposal.[11]

Expertise: The rationale for this additional step is to mitigate any potential biological or environmental risk posed by the synthetic nucleic acids. Decontamination ensures these molecules are rendered inactive before they leave the controlled laboratory environment.

Protocol C: Decontamination and Disposal of Nucleic Acid Waste
  • Initial Containment: Collect all liquid and solid wastes contaminated with this compound-containing nucleic acids into containers designated for biohazardous or regulated medical waste (RMW), such as autoclavable bags or sharps containers.[11]

  • Decontamination Method Selection:

    • Autoclaving: Place the contained waste in a validated autoclave and run a standard decontamination cycle. This is the preferred method for most solid and liquid waste.

    • Chemical Decontamination (for liquids): Add fresh bleach to the liquid waste to a final concentration of 10%. Allow a contact time of at least 30 minutes to ensure complete inactivation.[11]

  • Final Disposal:

    • After autoclaving, the waste is typically disposed of as Regulated Medical Waste (RMW).[11]

    • Liquid waste decontaminated with bleach may, in some cases and with institutional approval, be disposed of via a laboratory sink. However, you must contact your EH&S office for guidance, as the waste may also contain other hazardous chemicals.[11]

  • Documentation: Keep a log of all decontamination cycles and procedures as required by your institution's Biosafety Committee.

The Disposal Workflow: A Visual Guide

This decision tree provides a clear, visual pathway for determining the correct disposal procedure for any waste stream containing this compound.

DisposalWorkflow start Waste Generation (this compound) q1 What is the physical state and context of the waste? start->q1 solid_pure Unused/Pure Solid Compound q1->solid_pure Solid solution Aqueous or Solvent Solution q1->solution Liquid labware Contaminated Labware (Tips, Tubes, Gloves) q1->labware Solid Labware nucleic_acid Incorporated into a Synthetic Nucleic Acid q1->nucleic_acid Biological proc_A Follow Protocol A: Solid Chemical Waste solid_pure->proc_A proc_B_liquid Follow Protocol B: Liquid Chemical Waste solution->proc_B_liquid proc_B_solid Follow Protocol B: Solid Chemical Waste labware->proc_B_solid proc_C Follow Protocol C: Nucleic Acid Waste nucleic_acid->proc_C pickup Store in SAA & Request EH&S Pickup proc_A->pickup proc_B_liquid->pickup proc_B_solid->pickup decon Decontaminate: Autoclave or 10% Bleach proc_C->decon rmw Dispose as Regulated Medical Waste (RMW) decon->rmw

Sources

Comprehensive Safety and Handling Guide for N3-Methyl-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical procedures for the handling, storage, and disposal of N3-Methyl-2'-O-methyluridine. As a modified nucleoside analog, this compound requires careful management in a laboratory setting to mitigate potential risks to researchers and the environment. The following procedures are designed to ensure the safe and effective use of this compound in your research and development endeavors.

Understanding the Hazard Profile

Key Potential Hazards:

  • Skin Irritation

  • Serious Eye Irritation

  • Allergic Skin Reaction/Sensitization[1][2]

  • Suspected Mutagenicity and Reproductive Toxicity[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should be conducted for every procedure involving this compound to determine the appropriate level of PPE required.[8] The following table outlines the minimum PPE recommendations for handling this compound.

Personal Protective Equipment Specifications and Rationale
Hand Protection Double-gloving with disposable nitrile gloves is recommended.[8][9] This provides a primary and secondary barrier against incidental contact. In the event of a splash, the outer glove can be removed and replaced immediately, minimizing the risk of exposure. Always wash hands thoroughly after removing gloves.[1][2]
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[8] When there is a splash hazard, such as when preparing solutions or transferring large volumes, a face shield should be worn in addition to safety goggles.[8][10]
Body Protection A flame-resistant lab coat should be worn at all times to protect skin and clothing from splashes and spills.[10] Ensure the lab coat is fully buttoned.
Respiratory Protection Work with the solid form of this compound should be conducted in a certified chemical fume hood to prevent inhalation of fine particulates.[2] If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[6]

Operational Workflow for Safe Handling

The following workflow provides a step-by-step guide for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid Compound in Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_solid Dispose of Solid Waste in Labeled Container cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid Dispose of Liquid Waste in Labeled Container cleanup_decontaminate->cleanup_dispose_liquid cleanup_doff_ppe Doff PPE in Correct Order cleanup_dispose_solid->cleanup_doff_ppe cleanup_dispose_liquid->cleanup_doff_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.